molecular formula Ti2O3<br>O3Ti2 B075369 Titanium(III) oxide CAS No. 1344-54-3

Titanium(III) oxide

Cat. No.: B075369
CAS No.: 1344-54-3
M. Wt: 143.73 g/mol
InChI Key: GQUJEMVIKWQAEH-UHFFFAOYSA-N
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Description

Titanium(III) oxide (Ti₂O₃) is a significant non-stoichiometric oxide of titanium, valued in research for its distinct electronic properties and narrow bandgap. Its primary research value lies in its abrupt semiconductor-to-metal transition at approximately 450-500 K, a phenomenon driven by electron-electron correlations, which makes it a compelling model system for studying strongly correlated electron systems and Mott transitions. This property is crucial for developing next-generation electronic and optoelectronic devices, including thermal switches and smart windows. Furthermore, Ti₂O³'s high electrical conductivity and chemical stability under certain conditions make it an excellent candidate for applications in electrochemical energy storage, where it is investigated as an anode material for lithium-ion and sodium-ion batteries to enhance conductivity and cycling stability. In the field of catalysis, it serves as a robust catalyst support and as an active component in photocatalytic and thermochemical reactions due to its mixed valence states and oxygen vacancy sites. Its strong near-infrared absorption also positions it as a promising material for photothermal therapy and solar energy conversion. This reagent is provided with high purity to ensure reproducible and reliable results in advanced materials science, solid-state physics, and energy research.

Properties

IUPAC Name

oxo(oxotitaniooxy)titanium
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InChI

InChI=1S/3O.2Ti
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GQUJEMVIKWQAEH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

O=[Ti]O[Ti]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Ti2O3, O3Ti2
Record name Titanium(III) oxide
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Molecular Weight

143.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Black odorless powder; [Alfa Aesar MSDS]
Record name Dititanium trioxide
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CAS No.

1344-54-3
Record name Titanium oxide (Ti2O3)
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Record name Dititanium trioxide
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Titanium(III) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) oxide (Ti₂O₃), also known as titanium sesquioxide, is a fascinating material with a unique combination of properties that make it a subject of intense research. It exhibits a characteristic semiconductor-to-metal transition at approximately 450 K, which is associated with changes in its crystal structure.[1] A thorough understanding of its crystallographic characteristics is paramount for harnessing its potential in various applications, including catalysis, electronic devices, and potentially in specialized biomedical applications. This technical guide provides a comprehensive overview of the crystal structure of Ti₂O₃, detailed experimental protocols for its synthesis and analysis, and quantitative data presented for clarity and comparison.

Crystal Structure of this compound

This compound adopts the corundum (α-Al₂O₃) structure.[2][3] It crystallizes in the trigonal crystal system with the space group R-3c (No. 167).[4][5][6] The structure is characterized by a three-dimensional network of face, edge, and corner-sharing TiO₆ octahedra.[7][8] In this arrangement, Ti³⁺ ions are coordinated to six oxygen atoms.

Crystallographic Data

The crystallographic data for Ti₂O₃ has been determined through various studies, primarily using X-ray and neutron diffraction techniques. The lattice parameters and atomic positions are summarized in the tables below. It is important to note that these values can vary slightly depending on the experimental conditions and the presence of defects or impurities.

Lattice Parameters (Trigonal, R-3c) Value (Å) Reference
a5.11 - 5.1788[3][4]
c13.584 - 13.78[3][4]
Volume (ų) 311.16 - 317.10[3][4]
Atomic Positions (Fractional Coordinates) Wyckoff Position x y z Reference
Ti12c1/32/30.011204[4]
O18e0.31439401/4[4]
Bonding Information Value (Å) Reference
Ti-O Bond Lengths (shorter)2.01 - 2.0271[3][4][7]
Ti-O Bond Lengths (longer)2.0661 - 2.08[3][4][7]
Ti-Ti Bond Lengths2.5668 - 3.0060[3]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the accurate analysis of the crystal structure of Ti₂O₃. This section outlines the methodologies for the synthesis of Ti₂O₃ and its characterization by powder X-ray diffraction and Rietveld refinement.

Synthesis of this compound

Several methods can be employed for the synthesis of Ti₂O₃, each yielding material with potentially different characteristics in terms of crystallinity, purity, and morphology.

1. Solid-State Synthesis of Ti₂O₃ Powder

This is a common and straightforward method for producing polycrystalline Ti₂O₃ powder.

  • Materials: High-purity titanium (Ti) powder and titanium dioxide (TiO₂) powder.

  • Procedure:

    • Stoichiometric amounts of Ti and TiO₂ powders are thoroughly mixed. The typical reaction is: Ti + 3TiO₂ → 2Ti₂O₃.

    • The powder mixture is pressed into pellets to ensure good contact between the reactants.

    • The pellets are placed in an alumina (B75360) or zirconia crucible and loaded into a tube furnace.

    • The furnace is evacuated to a high vacuum (e.g., 10⁻⁵ Torr) and then backfilled with an inert gas (e.g., Argon).

    • The temperature is ramped up to 1600-1770 K and held for several hours to allow for the solid-state reaction to complete.[2][6]

    • The furnace is then slowly cooled down to room temperature.

    • The resulting pellets are ground into a fine powder for analysis.

2. Pulsed Laser Deposition (PLD) of Ti₂O₃ Thin Films

PLD is a versatile technique for growing high-quality crystalline thin films.

  • Materials: A high-density Ti₂O₃ target, a single-crystal substrate (e.g., sapphire, Al₂O₃).

  • Procedure:

    • The substrate is cleaned and mounted in a high-vacuum PLD chamber.

    • The chamber is evacuated to a base pressure of ~10⁻⁶ Torr or lower.

    • The substrate is heated to a deposition temperature, typically in the range of 600-800 °C.[9]

    • A high-power pulsed laser (e.g., KrF excimer laser, λ = 248 nm) is focused onto the rotating Ti₂O₃ target.

    • The laser energy density is typically set between 1.5 and 4.5 J/cm².[9]

    • The ablated material forms a plasma plume that expands towards the substrate, where it deposits as a thin film.

    • The deposition can be carried out in a controlled atmosphere of a background gas, such as oxygen, at a specific pressure (e.g., 10⁻² to 10⁻³ mbar) to control the stoichiometry of the film.[9]

    • After deposition, the film is cooled down to room temperature in a controlled manner.

3. Chemical Vapor Transport (CVT) for Single Crystal Growth

CVT is a powerful technique for growing high-quality single crystals of materials that are difficult to melt or have high vapor pressures.

  • Materials: High-purity Ti₂O₃ powder, a transport agent (e.g., iodine, I₂).

  • Procedure:

    • A quartz ampoule is thoroughly cleaned and dried.

    • The Ti₂O₃ powder and a small amount of the transport agent are placed at one end of the ampoule (the source zone).

    • The ampoule is evacuated to a high vacuum and sealed.

    • The ampoule is placed in a two-zone tube furnace, creating a temperature gradient.

    • The source zone is heated to a higher temperature (T₂) and the other end (the growth zone) is maintained at a slightly lower temperature (T₁). For the growth of TiS₂ crystals, a similar compound, typical temperatures are T₂ = 750 °C and T₁ = 650 °C.[10]

    • The transport agent reacts with the Ti₂O₃ at the hot end to form volatile gaseous species.

    • These gaseous molecules diffuse to the cooler growth zone.

    • At the lower temperature, the reverse reaction occurs, leading to the deposition of Ti₂O₃ single crystals.

    • The process is typically run for several days to a week to grow crystals of sufficient size.[10]

Powder X-ray Diffraction (PXRD) Analysis

PXRD is the primary technique for determining the crystal structure of polycrystalline materials.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Sample Preparation: A fine powder of the synthesized Ti₂O₃ is prepared and mounted on a sample holder. To minimize preferred orientation, the powder should be loosely packed.

  • Data Collection:

    • The X-ray generator is set to a typical operating voltage and current (e.g., 40 kV and 40 mA).

    • The diffraction pattern is recorded over a 2θ range of 10° to 120° with a step size of 0.02° and a counting time of 1-2 seconds per step.

    • The sample is typically rotated during data collection to improve crystallite statistics.

Rietveld Refinement

Rietveld refinement is a powerful method for analyzing powder diffraction data to refine the crystal structure parameters.

  • Software: Software packages such as FullProf or MAUD are commonly used for Rietveld refinement.[2][4][5][7][11]

  • Procedure (using FullProf):

    • Input Files: Three main files are required: the raw PXRD data file, a crystallographic information file (CIF) for Ti₂O₃ (containing initial estimates of lattice parameters, space group, and atomic positions), and an instrumental resolution file (IRF) which characterizes the instrument broadening.[4]

    • Initial Refinement: Start by refining the scale factor and background parameters. The background is typically modeled using a polynomial function.

    • Lattice Parameter Refinement: Refine the unit cell parameters (a and c for the trigonal system).

    • Profile Parameter Refinement: Refine the peak shape parameters, which are typically modeled using a pseudo-Voigt or Pearson VII function. This includes parameters for crystallite size and microstrain.

    • Atomic Parameter Refinement: Refine the fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit.

    • Isotropic/Anisotropic Displacement Parameter Refinement: Refine the thermal displacement parameters for each atom.

    • Goodness-of-Fit: The quality of the refinement is assessed by monitoring the agreement factors, such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (goodness of fit). A good refinement will have low R-values and a χ² value close to 1.

    • Difference Plot: The difference between the observed and calculated diffraction patterns should be a flat line with no significant un-modeled peaks.

Visualizations

Crystal Structure of this compound

G cluster_0 TiO6 Octahedron Ti1 Ti O1 O Ti1->O1 O2 O Ti1->O2 O3 O Ti1->O3 O4 O Ti1->O4 O5 O Ti1->O5 O6 O Ti1->O6

Caption: A simplified representation of the TiO₆ octahedron, the basic building block of the Ti₂O₃ crystal structure.

Experimental Workflow for Crystal Structure Analysis

G Synthesis Synthesis of Ti₂O₃ (Solid-State, PLD, or CVT) PXRD Powder X-ray Diffraction (PXRD) Data Collection Synthesis->PXRD Sample Preparation Rietveld Rietveld Refinement (e.g., using FullProf) PXRD->Rietveld Diffraction Pattern Structure Crystal Structure Determination (Lattice Parameters, Atomic Positions) Rietveld->Structure Refined Model Properties Correlation with Physical Properties Structure->Properties

Caption: A logical workflow diagram illustrating the key steps in the crystal structure analysis of this compound.

References

electronic band structure of Ti2O3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Band Structure of Titanium Sesquioxide (Ti₂O₃)

Audience: Researchers, Scientists, and Materials Development Professionals

Executive Summary

Titanium sesquioxide (Ti₂O₃) is a prototypical correlated electron material renowned for its unique, gradual temperature-induced metal-insulator transition (MIT).[1][2] Unlike the abrupt, structurally-driven transitions seen in materials like VO₂, the MIT in Ti₂O₃ occurs over a broad temperature range (approx. 400-600 K) and is intimately linked to the subtle interplay of crystal structure, electron-electron correlation, and orbital interactions.[2][3] Standard band structure theories fail to capture its insulating ground state, highlighting the critical role of strong correlation effects.[4] This guide provides a comprehensive technical overview of the electronic band structure of Ti₂O₃, consolidating theoretical models, experimental data, and detailed protocols for its characterization.

Crystal and Electronic Structure Fundamentals

Crystal Structure

At ambient temperature, Ti₂O₃ crystallizes in the corundum (α-Al₂O₃) structure, belonging to the rhombohedral R-3c space group.[5][6] The structure consists of a hexagonal close-packed oxygen lattice with titanium cations occupying two-thirds of the octahedral interstices.[5] A critical feature of this structure is the formation of pairs of Ti atoms, or dimers, along the c-axis.[4] The distance between these Ti atoms within a dimer is a crucial parameter that changes with temperature, directly influencing the electronic properties and driving the MIT.[5]

Property Value Reference
Crystal SystemTrigonal (Rhombohedral)[6]
Space GroupR-3c (No. 167)[5][6]
Lattice Parameters (150 K)a = 5.1631(8) Å, c = 13.584(2) Å[5]
Ti-Ti Dimer Distance (Short)~2.57 Å[5]
Ti-O Bond Distances2.0271(14) Å to 2.0661(16) Å[5]

Table 1: Crystallographic data for Ti₂O₃ in its low-temperature insulating phase.

The Metal-Insulator Transition (MIT)

The transition in Ti₂O₃ is best described as a gradual semiconductor-to-semimetal crossover.[5] As temperature increases, the lattice expands anisotropically, with the c-axis contracting and the a-axis expanding. This reduces the c/a ratio and alters the Ti-Ti dimer bond lengths.[5] This structural change modulates the overlap between the Ti 3d orbitals, leading to the closing of the small band gap and the emergence of a metallic state.[1] X-ray spectroscopy studies have shown that as temperature increases, the Ti-Ti diatomic molecules (dimers) that characterize the insulating phase partially break up, enabling electron transfer and causing the transition to a metallic state.[4]

Theoretical Description of the Electronic Band Structure

The Failure of Standard Density Functional Theory (DFT)

Conventional DFT calculations using local or semi-local exchange-correlation functionals, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), incorrectly predict Ti₂O₃ to be a metal at all temperatures.[4][5] These methods fail to open a band gap because they do not adequately account for the strong on-site Coulomb repulsion (electron-electron correlation) among the localized Ti 3d electrons.[1]

The Role of Electron Correlation and Advanced Models

To accurately describe the insulating ground state of Ti₂O₃, theoretical models must incorporate strong electron correlation effects. The states near the Fermi level are primarily derived from Ti 3d orbitals, which are split by the crystal field into a lower-lying a₁g band and a higher-lying e₉(π) band.[7] The insulating gap forms between these bands.

DFT+U Method: A common and effective approach is the DFT+U method, which adds a Hubbard U term to penalize the on-site Coulomb repulsion of the localized Ti 3d electrons.[1][3] The choice of the U value is critical and is often tuned to match experimental results, such as the band gap or photoemission spectra.[2][3]

Hybrid Functionals: More computationally intensive methods like screened exchange hybrid functionals (e.g., HSE) can also successfully predict the insulating state and provide a more accurate description of the band gap without an empirically chosen U parameter.[8]

Quantitative Band Gap Data

The band gap of Ti₂O₃ is narrow, and its reported value varies depending on the experimental technique or theoretical methodology employed.

Method Band Gap (eV) Hubbard U (eV) Reference
Experimental (General)~0.1N/A[5]
Experimental (Mott-Peierls Insulator)0.13N/A[1]
DFT (GGA)0.00 (Metallic)0[5][6]
DFT (GGA+U)~0.1352.5[5]
DFT (GGA+U), matched to ARPES(Good Agreement)2.2[2][3]
Screened Exchange Hybrid Functional (sX)0.22N/A[8]
DFT+U (for photocatalysis studies)1.635.0[9]

Table 2: Summary of experimental and theoretical band gap values for Ti₂O₃. Note the strong dependence of the calculated gap on the theoretical method and the U parameter.

Experimental Probes and Protocols

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly measures the electron energy and momentum, providing a map of the occupied electronic band structure (E vs. k).[2][3] Studies on Ti₂O₃ thin films have successfully resolved clear band dispersions that are in good agreement with DFT+U calculations, confirming the crucial role of electron correlation.[2][3]

  • Sample Preparation: High-quality single-crystalline epitaxial thin films of Ti₂O₃ are grown on a suitable substrate, typically α-Al₂O₃ (0001), using methods like Pulsed Laser Deposition (PLD).[10]

  • Surface Preparation: The sample is introduced into an ultra-high vacuum (UHV) chamber (pressure < 1x10⁻¹⁰ Torr) and prepared with a clean, atomically ordered surface, often by in-situ annealing.

  • Photoexcitation: The sample is irradiated with monochromatic photons from a synchrotron light source or a UV laser. The photon energy is chosen to provide the desired surface sensitivity and momentum resolution.

  • Electron Detection: Photoemitted electrons are collected by a hemispherical electron analyzer, which measures their kinetic energy (Eₖ) and emission angles (θ, φ).

  • Data Analysis: The binding energy (E₈) and in-plane crystal momentum (k∥) of the electron within the solid are calculated from the measured Eₖ and angles. By systematically varying the angles, a complete map of the band structure E₈(k∥) is constructed.

arpes_workflow cluster_prep Sample Preparation cluster_measurement ARPES Measurement cluster_analysis Data Analysis pld Pulsed Laser Deposition of Ti₂O₃ Film anneal In-situ Annealing in UHV Chamber pld->anneal Transfer to UHV photon Irradiate with Synchrotron Photons anneal->photon analyzer Detect Photoelectrons (Energy & Angle) photon->analyzer Photoemission reconstruct Reconstruct E vs. k∥ analyzer->reconstruct compare Compare with DFT+U Calculations reconstruct->compare

ARPES experimental workflow for Ti₂O₃.
X-ray Absorption and Emission Spectroscopy (XAS/XES)

XAS and XES are complementary, element-specific techniques that probe the unoccupied and occupied electronic states, respectively.[11] XAS at the Ti L-edge and O K-edge provides detailed information about the character of the conduction band, including the hybridization of Ti 3d and O 2p orbitals.[4][12] XES probes the valence band, revealing the character of the occupied states.[11] These techniques are crucial for understanding the orbital reconstruction that occurs across the MIT.[4]

  • Beamline Setup: The experiment is conducted at a synchrotron facility on a soft or hard X-ray beamline, depending on the absorption edge of interest (e.g., Ti L-edge ~450 eV, Ti K-edge ~4966 eV).

  • Sample Mounting: The Ti₂O₃ sample (thin film or powder) is mounted in the UHV analysis chamber on a sample holder that allows for temperature control.

  • Data Acquisition Mode: The absorption is measured by scanning the incident photon energy across the desired edge. The signal can be collected in several modes:

    • Total Electron Yield (TEY): Measures the drain current from the sample, which is proportional to the absorption coefficient. This mode is surface-sensitive.

    • Fluorescence Yield (FY): Detects the fluorescent X-rays emitted during the core-hole decay process. This mode is more bulk-sensitive.

  • Spectral Analysis: The resulting spectrum of absorption intensity versus photon energy is analyzed. Pre-edge features are particularly sensitive to the local symmetry, coordination environment, and oxidation state of the Ti atoms.[13] The main edge features relate to the unoccupied density of states projected onto the absorbing atom.

Computational and Logical Workflows

DFT+U Calculation Workflow

The theoretical investigation of Ti₂O₃'s electronic structure relies heavily on the DFT+U methodology. The workflow involves a self-consistent process to find the ground state electronic configuration while accounting for strong correlations.

dftu_workflow start Define Crystal Structure (Lattice vectors, atom positions) setup Set DFT+U Parameters (Hubbard U, Exchange J) start->setup scf Self-Consistent Field (SCF) Calculation setup->scf check Convergence Check scf->check Update Charge Density check->scf Not Converged output Output: Ground State Energy, Charge Density, Wavefunctions check->output Converged post Post-Processing: Calculate Band Structure & DOS output->post

Logical workflow for a DFT+U calculation.
Mechanism of the Metal-Insulator Transition

The MIT in Ti₂O₃ can be understood as a logical progression of interconnected physical phenomena. Temperature acts as the initial stimulus, triggering structural changes that directly manipulate orbital overlaps and electron correlation effects, ultimately determining the electronic phase.

mit_mechanism Ti₂O₃ Metal-Insulator Transition Mechanism cluster_cause Driving Force cluster_structural Structural Response cluster_electronic Electronic Response cluster_result Resulting Phase temp Increase Temperature lattice Anisotropic Lattice Change (c-axis shrinks, a-axis expands) temp->lattice dimer Increased Ti-Ti Interaction (Dimers weaken/break) lattice->dimer bands Increased a₁g - e₉(π) Band Overlap dimer->bands gap Band Gap Closes bands->gap phase Transition from Insulator to Semimetal gap->phase

Logical pathway of the MIT in Ti₂O₃.

Conclusion

The electronic structure of Ti₂O₃ is a classic example of correlation-driven physics in a transition metal oxide. Its insulating ground state, which standard DFT fails to predict, arises from the strong Coulomb repulsion between Ti 3d electrons, localized within Ti-Ti dimers along the c-axis. The gradual metal-insulator transition is not a simple band-crossing event but a complex interplay between temperature, subtle lattice distortions, and the resulting modulation of orbital overlap and electron correlation. A comprehensive understanding requires a synergistic approach, combining advanced theoretical models like DFT+U with powerful experimental probes such as ARPES and XAS to accurately map the material's intricate electronic landscape.

References

magnetic properties of Titanium(III) oxide at low temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Magnetic Properties of Titanium(III) Oxide at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Ti₂O₃), a transition metal oxide with a corundum structure, presents a unique case study in the physics of strongly correlated electron systems.[1] Unlike many other transition metal oxides, its gradual metal-insulator transition (MIT) is not accompanied by a long-range magnetic ordering.[2] This technical guide provides a comprehensive overview of the magnetic properties of Ti₂O₃ at low temperatures, focusing on the historical debate surrounding its magnetic structure, the presentation of key quantitative data, and detailed experimental protocols for its characterization. Early investigations suggested the presence of antiferromagnetism, but subsequent, more sophisticated studies, particularly those employing neutron polarization analysis, have conclusively shown an absence of long-range antiferromagnetic order.[3] At low temperatures, Ti₂O₃ is best described as a spin-paired insulator or a semiconductor, exhibiting paramagnetic behavior.[4]

Core Magnetic Properties at Low Temperatures

The magnetic behavior of Ti₂O₃ at low temperatures has been a subject of considerable investigation and debate. A key characteristic that distinguishes it from similar compounds like V₂O₃ is the absence of a magnetic ordering transition concurrent with its electronic transition.[2]

The Absence of Antiferromagnetism

Initial suggestions of antiferromagnetism in Ti₂O₃ arose from early neutron diffraction studies. However, these findings were later contradicted.[3] The definitive re-examination of Ti₂O₃ using the advanced technique of neutron-polarization analysis provided conclusive evidence against antiferromagnetic ordering.[3] This technique allows for the separation of coherent nuclear and magnetic scattering, enabling the detection of very small magnetic contributions.[3] Studies using this method at room temperature found no evidence for the previously proposed α-Fe₂O₃ or the Cr₂O₃-type magnetic structures.[3] It is now widely accepted that the existence of long-range antiferromagnetic order in Ti₂O₃ is doubtful, and its physical properties can be interpreted without invoking a magnetic-ordering mechanism.[5]

Paramagnetic Behavior

In the absence of long-range magnetic order, Ti₂O₃ exhibits paramagnetic behavior at low temperatures. The magnetic susceptibility remains relatively constant at low temperatures before showing a marked change around the metal-insulator transition temperature.[6][7] This behavior is consistent with a system of localized d-electrons in the insulating state, though without the cooperative ordering seen in other Mott insulators.[1] Theoretical calculations describe low-temperature Ti₂O₃ as a spin-paired insulator.[4]

The Metal-Insulator Transition (MIT)

Ti₂O₃ undergoes a gradual metal-insulator transition over a broad temperature range, typically between 400 K and 550 K in bulk form.[1][6] This transition is characterized by a significant change in electrical resistivity and is associated with variations in the crystal lattice parameters, but without any change in crystal symmetry.[7][8] Crucially, this electronic transition is not coupled to a magnetic phase transition.[2] The mechanism is often described by a band-crossing model, influenced by strong electron-electron correlations and structural distortions, specifically the c/a lattice parameter ratio.[2][5][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the physical properties of Ti₂O₃ at low to moderate temperatures from various studies.

Table 1: Electrical Resistivity of Ti₂O₃

Temperature (K) Resistivity (Ω·cm) - Bulk Single Crystal Measurement Direction Reference
~10 > 100 - [10]
300 (Insulator) ~10⁻² - 10⁻¹ - [1]

| > 550 (Metal) | ~10⁻⁴ | - |[1] |

Note: Resistivity is highly dependent on sample purity, stoichiometry, and form (bulk, thin film, nanoparticle). Thin films can exhibit significantly different MIT temperatures and resistivity values.[6][10]

Table 2: Magnetic Susceptibility of Ti₂O₃

Sample Type Temperature Range Key Feature Applied Field (kOe) Reference
Bulk < 420 K (Insulator) Nearly constant susceptibility 10 [6]
Bulk 420 K - 550 K (Transition) Abrupt change/increase 10 [6][7]
Nanoparticles (20 nm) < 350 K (Insulator) Nearly constant susceptibility 10 [6]

| Nanoparticles (20 nm) | ~350 K (Transition) | Abrupt change/increase | 10 |[6] |

Table 3: Specific Heat of Ti₂O₃

Sample Type Temperature Range of Anomaly Anomalous Heat (cal/mol) Key Observation Reference
Powder Metallurgy 50°C - 250°C (~323 K - 523 K) 36 Broad anomaly observed near 180°C (453 K) [7]

| Bulk | 51 K - 298 K | - | No sharp peaks, indicating absence of first-order transition |[11] |

Experimental Protocols

Accurate characterization of the magnetic properties of Ti₂O₃ requires precise experimental techniques.

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for measuring the weak magnetic responses of materials like Ti₂O₃.[12]

Methodology:

  • Sample Preparation: A precisely weighed sample (single crystal, powder, or thin film) is mounted in a sample holder (e.g., a gelatin capsule or straw).

  • Zero-Field-Cooled (ZFC) Measurement:

    • The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field.

    • A small DC magnetic field (e.g., 10 kOe) is applied.[6]

    • The magnetic moment is measured as the sample is warmed up through the temperature range of interest.

  • Field-Cooled (FC) Measurement:

    • The sample is cooled from above the transition temperature to the lowest measurement temperature under a constant applied DC magnetic field.

    • The magnetic moment is measured as the sample is warmed.

  • Data Analysis: The magnetic susceptibility (χ) is calculated as M/H, where M is the measured magnetization and H is the applied field. Plotting χ versus temperature (T) reveals the magnetic behavior and any transitions.[6]

Magnetic Structure Determination (Neutron Scattering)

Neutron scattering is a powerful technique for directly probing the arrangement of magnetic moments in a crystal lattice.[13]

Methodology:

  • Neutron Source: A beam of neutrons is generated by a nuclear reactor or a spallation source.

  • Sample Environment: The Ti₂O₃ sample (typically a single crystal for detailed structural analysis) is placed in the neutron beam path and can be cooled to low temperatures.[3]

  • Scattering and Detection: Neutrons scatter off the nuclei (nuclear scattering) and the magnetic moments of unpaired electrons (magnetic scattering) in the sample. The scattered neutrons are collected by a detector, which measures their angle and energy.

  • Polarization Analysis (Critical for Ti₂O₃): This advanced technique uses a polarized neutron beam (where the neutron spins are aligned). By analyzing the spin state of the scattered neutrons, it is possible to unambiguously separate the magnetic scattering from the much stronger nuclear scattering.[3]

  • Data Analysis: The scattering pattern (intensity versus scattering angle) is analyzed. The positions of Bragg peaks relate to the crystal structure, while the presence and intensity of magnetic-only peaks would indicate long-range magnetic order. The absence of such peaks in the Ti₂O₃ study was the key to disproving antiferromagnetism.[3]

Specific Heat Measurement (Calorimetry)

Specific heat measurements are crucial for studying phase transitions, as they can reveal the entropy changes associated with them.

Methodology:

  • Calorimeter Setup: A sample of known mass is placed in a calorimeter. A common method is the relaxation technique, used in systems like the Physical Property Measurement System (PPMS).

  • Measurement Cycle:

    • The sample is cooled to a desired starting temperature.

    • A known amount of heat is applied to the sample through a heater, causing its temperature to rise.

    • The heat source is turned off, and the sample cools back to the base temperature.

  • Data Acquisition: The temperature of the sample is precisely monitored during the heating and cooling periods.

  • Data Analysis: The heat capacity is determined by analyzing the temperature relaxation curve as a function of time. By repeating this process at various temperatures, a plot of specific heat versus temperature is generated. Broad humps or sharp peaks in this plot indicate phase transitions.[7][11]

Sample Synthesis

The physical properties of Ti₂O₃ are sensitive to its form and preparation method.

  • Thin Films: High-quality epitaxial thin films are often grown using Pulsed Laser Deposition (PLD) or magnetron sputtering on substrates like sapphire (α-Al₂O₃).[1][14]

  • Bulk Crystals/Powders: Bulk samples can be prepared by methods including powder metallurgy, sol-gel synthesis followed by high-temperature annealing under a controlled atmosphere, or arc melting.[7][15]

Visualizations: Workflows and Logical Relationships

References

Optical Properties of Ti2O3 Thin Films: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of Titanium Sesquioxide (Ti2O3) thin films, a material of growing interest due to its unique electronic and optical characteristics. This document details the fundamental optical constants, describes the experimental methodologies for deposition and characterization, and presents key data in a comparative format to support advanced research and development.

Core Optical Properties

Ti2O3 is a narrow bandgap semiconductor, a property that dictates many of its optical behaviors. The optical properties of Ti2O3 thin films are highly dependent on the deposition method, process parameters, and substrate material, which can influence the film's stoichiometry, crystallinity, and surface morphology.

Refractive Index and Extinction Coefficient

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe how light propagates through and is absorbed by a material. For Ti2O3 thin films, these values vary with wavelength. Generally, the refractive index is reported to be in the range of 1.9 to 2.5 in the visible spectrum.[1][2] The extinction coefficient is close to zero for wavelengths above 500 nm, indicating low absorption in this region.[3] Strain-locked metallic Ti2O3 films, however, show different characteristics, including a lack of a bandgap.[4]

Optical Band Gap

The optical band gap of Ti2O3 is a critical parameter influencing its application in optoelectronic devices. Epitaxial Ti2O3 films have been reported to have an optical band gap of approximately 3.53 eV, as determined by Tauc plots from transmittance spectra.[5] However, other studies have reported a much narrower bandgap of around 0.1 eV.[6][7][8] This significant variation is attributed to differences in film structure and measurement techniques. For instance, some reports indicate that Ti2O3 is a p-type narrow bandgap semiconductor with a minimal bandgap of approximately 0.09 eV, suggesting potential for near-mid-infrared sensing.[9]

Transmittance and Absorbance

Ti2O3 thin films can be highly transparent in the visible region, with transmittance values exceeding 62% for thin films.[10] The transmittance is influenced by the film thickness, with thinner films generally exhibiting higher transmittance.[10] Conversely, these films show good absorbance in the UV region.[10] Some studies have shown that Ti2O3 films are highly transparent in the 400-800 nm wavelength range.[5] The presence of different titanium oxide phases, such as TiO2, can significantly increase the transmittance of the films.[11]

Quantitative Data Summary

The following tables summarize the key quantitative optical and electrical properties of Ti2O3 thin films as reported in various studies.

PropertyValueDeposition MethodSubstrateReference
Optical Band Gap (eV) 3.53Pulsed Laser DepositionAl2O3[5]
~0.1Not specifiedNot specified[6][7]
4.08 (direct), 3.81 (indirect)Electron Beam EvaporationGlass[10]
~0.09Magnetron SputteringSi[9]
Refractive Index (n) 1.9 - 2.3Grid-Assisted Magnetron SputteringGlass[1]
2.07 - 2.50 (@ 550 nm)Not specifiedNot specified[2]
Transmittance Highly transparent (400-800 nm)Pulsed Laser DepositionAl2O3[5]
>62% (330-400 nm)Electron Beam EvaporationGlass[10]
41.2% - 63.9% (max)Cathodic Arc Plasma DepositionGlass[3]
Resistivity (Ω·cm) 2.66 x 10⁻³ (optimal)Magnetron SputteringSi[9]

Experimental Protocols

The synthesis and characterization of Ti2O3 thin films involve a variety of sophisticated techniques. The choice of method significantly impacts the resulting film properties.

Thin Film Deposition

Several physical vapor deposition (PVD) techniques are commonly employed to fabricate Ti2O3 thin films.

Magnetron sputtering is a versatile technique for depositing high-quality thin films.[9]

  • Substrate Preparation: Silicon wafers are cut into desired dimensions (e.g., 1 cm x 1 cm) and subsequently cleaned ultrasonically in acetone, anhydrous ethanol, and deionized water for 15 minutes each, followed by drying.[9]

  • Deposition Parameters: The properties of the sputtered films are controlled by several parameters:

    • Substrate Temperature: Varied between 25°C and 600°C.[9]

    • Sputtering Vacuum: Typically in the range of 0.2 to 1.0 Pa.[9]

    • RF Power: Can be varied from 50 W to 200 W.[9]

    • Sputtering Time: Adjusted to achieve the desired film thickness, for example, 30 to 90 minutes.[9]

    • Target: A high-purity titanium target is often used in a reactive oxygen atmosphere, or a ceramic Ti2O3 target can be used in an inert argon atmosphere.[12]

PLD is known for producing high-quality epitaxial films.[4][5]

  • Target Preparation: A powder-pressed TiO2 or a Ti2O3 pellet is used as the target material.[5][7]

  • Deposition Conditions:

    • Substrate: c-plane sapphire (Al2O3) is a common substrate.[4][5]

    • Growth Temperature: Can range from 480°C to 800°C.[4][13]

    • Background Pressure: High vacuum conditions (e.g., <3.0 x 10⁻⁹ torr) are crucial to obtain pure Ti2O3 films.[7]

    • Laser: A pulsed laser (e.g., with a frequency of 5 Hz and energy density of 2 J/cm²) is used to ablate the target.[13]

CAPD is a high-energy deposition technique that can produce dense films.[3]

  • Substrate Preparation: Glass slides are cleaned, often using ion cleaning prior to deposition.[3]

  • Working Conditions:

    • Working Vacuum: ~4 x 10⁻⁴ mbar.[3]

    • Gas Pressures: O2 pressure of ~2 x 10⁻¹ bar and Ar pressure of ~4 x 10⁻¹ mbar.[3]

    • Arc Parameters: Pulsed arc trigger voltage of ~10 kV.[3]

Characterization Techniques

A suite of analytical methods is used to determine the structural, morphological, and optical properties of the deposited films.

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase composition of the films.[5][9][14] Glancing angle XRD (GAXRD) is particularly useful for analyzing very thin films.[14]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology and cross-section of the films.[3][5]

  • Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the film's crystal structure and defects.[5]

  • Atomic Force Microscopy (AFM): Used to observe the surface morphology and measure surface roughness.[9]

  • UV-Vis Spectroscopy: Measures the transmittance and absorbance spectra of the films, from which the optical band gap can be calculated using a Tauc plot.[5][10]

  • Spectroscopic Ellipsometry: A powerful non-destructive technique to determine the refractive index, extinction coefficient, and film thickness by analyzing the change in polarization of reflected light over a range of wavelengths.[3][15][16] The process involves sample preparation, instrument alignment, data acquisition (measuring Psi and Delta parameters), and data modeling to extract the optical constants.[16]

  • Reflectometry: Measures the reflected light to determine the optical thickness of the film.[17]

Visualizations

The following diagrams illustrate key experimental workflows and relationships.

Experimental_Workflow_Magnetron_Sputtering cluster_prep Substrate Preparation cluster_sputter Magnetron Sputtering cluster_char Characterization sub_cut Cut Si Wafer sub_clean Ultrasonic Cleaning (Acetone, Ethanol, DI Water) sub_cut->sub_clean sub_dry Drying sub_clean->sub_dry load Load Substrate sub_dry->load pump Pump to Base Pressure gas Introduce Ar/O2 Gas sputter Sputter Deposition cool Cool Down sputter->cool params Process Parameters: - Substrate Temperature - Sputtering Vacuum - RF Power - Sputtering Time sputter->params xrd XRD cool->xrd sem SEM cool->sem uvvis UV-Vis cool->uvvis ellipsometry Ellipsometry cool->ellipsometry

Caption: Workflow for Ti2O3 thin film deposition via magnetron sputtering.

Optical_Characterization_Flow cluster_methods Optical Measurement Techniques cluster_data Primary Data Acquired cluster_analysis Data Analysis & Derived Properties cluster_results Final Optical Properties start Deposited Ti2O3 Thin Film uvvis UV-Vis Spectroscopy start->uvvis se Spectroscopic Ellipsometry start->se reflect Reflectometry start->reflect trans_abs Transmittance & Absorbance Spectra uvvis->trans_abs psi_delta Psi (Ψ) & Delta (Δ) vs. Wavelength se->psi_delta reflect_spec Reflectance Spectrum reflect->reflect_spec tauc Tauc Plot Analysis trans_abs->tauc model Optical Modeling psi_delta->model thickness_analysis Thickness Calculation reflect_spec->thickness_analysis bandgap Optical Band Gap tauc->bandgap nk Refractive Index (n) & Extinction Coefficient (k) model->nk thickness Film Thickness model->thickness thickness_analysis->thickness

Caption: Logical flow for the optical characterization of Ti2O3 thin films.

References

synthesis and characterization of Ti2O3 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Titanium Sesquioxide (Ti₂O₃) Nanoparticles

Introduction

Titanium sesquioxide (Ti₂O₃) is a fascinating transition metal oxide that has garnered significant interest within the scientific community. As a member of the Magnéli phase series of titanium oxides, it possesses a unique corundum crystal structure and is characterized by the Ti³⁺ oxidation state.[1] Unlike the widely studied titanium dioxide (TiO₂), Ti₂O₃ is a narrow bandgap semiconductor (~0.1-0.14 eV), a property that underpins its potential in a variety of advanced applications.[2][3] These include photothermal therapy, mid-infrared photodetectors, and next-generation electronics.[3][4] The material also exhibits an insulator-to-metal transition over a broad temperature range (420–550 K).[5] This guide provides a comprehensive overview of the synthesis and characterization of Ti₂O₃ nanoparticles for researchers, scientists, and professionals in materials science and drug development.

Synthesis of Ti₂O₃ Nanoparticles

The synthesis of pure Ti₂O₃ nanoparticles is challenging due to the multiple stable oxidation states of titanium. The most prevalent and effective strategies involve the controlled reduction of titanium dioxide (TiO₂) precursors under high temperatures in an inert or vacuum atmosphere.

Carbothermal Reduction Method

Carbothermal reduction is a robust and widely used method for producing reduced titanium oxides, valued for its use of safe and inexpensive carbon-based reducing agents.[6] The process involves heating a mixture of TiO₂ nanoparticles and a carbon source, leading to a series of reduction reactions that culminate in the formation of Ti₂O₃.

Experimental Protocol: Carbothermal Reduction

  • Precursor Preparation: A stoichiometric mixture of TiO₂ nanoparticles and a carbon source is prepared. Renewable biopolymers like chitin (B13524) or synthetic polymers such as polyvinylpyrrolidone (B124986) (PVP) can serve as effective carbon sources.[7][8] A typical molar ratio of TiO₂ to Carbon is 1:3 to ensure complete reaction.[7]

  • Homogenization: The dry powders are thoroughly mixed to ensure a homogeneous distribution of reactants. For biopolymer gels, ultrapure water can be added to form a homogenous gel which is then dried.[7]

  • Heat Treatment: The mixture is placed in a graphite (B72142) crucible and heated in a tube furnace under a high vacuum or an inert argon atmosphere to prevent re-oxidation.[7][9]

  • Temperature Profile: A multi-stage heating protocol is crucial for selectively forming the Ti₂O₃ phase. The process involves a series of intermediate reduction steps (e.g., TiO₂ → Ti₄O₇ → Ti₃O₅ → Ti₂O₃). A representative heating profile is as follows:[7]

    • Ramp to 1300°C and hold for 2 hours.

    • Ramp to 1400°C and hold for 2 hours.

    • Ramp to 1550°C and hold for 12 hours.

  • Cooling and Collection: After the final dwell time, the furnace is cooled to room temperature, and the resulting Ti₂O₃ nanoparticle powder is collected for characterization.

G cluster_0 Precursor Preparation cluster_1 Processing cluster_2 Intermediate Phases cluster_3 Final Product & Analysis TiO2 TiO₂ Nanoparticles Mixing Homogeneous Mixing TiO2->Mixing Carbon Carbon Source (e.g., PVP, Chitin) Carbon->Mixing Heat Heat Treatment (Vacuum/Ar) 1300-1550°C Mixing->Heat Ti4O7 Ti₄O₇ Heat->Ti4O7 ~900-1200°C Ti3O5 Ti₃O₅ Ti4O7->Ti3O5 ~1100-1300°C Ti2O3 Ti₂O₃ Nanoparticles Ti3O5->Ti2O3 >1200°C Char Characterization Ti2O3->Char

Fig. 1: Workflow for Carbothermal Synthesis of Ti₂O₃ Nanoparticles.
Other Reduction Methods

Alternative reducing agents can be employed, often allowing for lower reaction temperatures, which can help prevent nanoparticle sintering and grain growth.[6]

  • Reduction by Metal Hydrides: Strong reducing agents like calcium hydride (CaH₂) or sodium borohydride (B1222165) (NaBH₄) can reduce TiO₂ at significantly lower temperatures. For example, Ti₂O₃ nanoparticles have been produced from TiO₂ by heating with CaH₂ at 350°C for 10 days.[6] While effective at preserving nanoscale dimensions, these reagents require careful handling due to their high reactivity.[6]

Characterization of Ti₂O₃ Nanoparticles

A multi-technique approach is essential to thoroughly characterize the structural, morphological, and electronic properties of synthesized Ti₂O₃ nanoparticles.

X-Ray Diffraction (XRD)

XRD is the primary technique used to identify the crystalline phase and assess the purity of the synthesized material. It can also be used to estimate the average crystallite size.

Experimental Protocol: XRD Analysis

  • Sample Preparation: A small amount of the nanoparticle powder is gently packed into a sample holder to create a flat, level surface.

  • Data Acquisition: The sample is analyzed using an X-ray diffractometer, typically with a Cu Kα radiation source (λ = 1.5406 Å).[10] Data is collected over a 2θ range, for example, from 10° to 80°, to capture all major diffraction peaks.[11]

  • Phase Identification: The resulting diffraction pattern is compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The standard card for corundum Ti₂O₃ is JCPDS No. 43-1033.[12]

  • Data Analysis: The presence of characteristic diffraction peaks for Ti₂O₃ at 2θ values of approximately 23.8°, 33.0°, 34.8°, 40.2°, 48.8°, and 53.7° confirms the desired phase.[12] The absence of peaks corresponding to TiO₂ or other titanium oxides indicates high phase purity. The crystallite size (D) can be estimated from the broadening of a diffraction peak using the Debye-Scherrer formula: D = Kλ / (β cosθ), where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak, and θ is the Bragg angle.[11]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are critical for visualizing the morphology and size of the nanoparticles.

Experimental Protocol: SEM and TEM Analysis

  • Sample Preparation:

    • SEM: A small amount of the nanoparticle powder is mounted onto an aluminum stub using conductive carbon tape and sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

    • TEM: Nanoparticles are dispersed in a suitable solvent like ethanol (B145695) and sonicated for several minutes. A drop of the dilute suspension is then placed onto a carbon-coated copper grid and allowed to dry completely.[2]

  • Imaging:

    • SEM: The sample is imaged to reveal the surface morphology, particle shape, and degree of agglomeration.[2][4]

    • TEM: Provides detailed information on primary particle size and size distribution.[2][4] High-Resolution TEM (HR-TEM) can be used to visualize the crystal lattice fringes, and Selected Area Electron Diffraction (SAED) can confirm the crystalline nature of individual or small groups of nanoparticles.[2]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, most importantly, the oxidation states of the elements present. This is crucial for confirming the presence of Ti³⁺ in Ti₂O₃ and detecting any surface oxidation to Ti⁴⁺ (TiO₂).[1][13]

Experimental Protocol: XPS Analysis

  • Sample Preparation: The nanoparticle powder is mounted on a sample holder.

  • Data Acquisition: The analysis is performed in an ultra-high vacuum chamber. A survey scan is first conducted to identify all elements present on the surface. High-resolution scans are then performed over the specific energy regions of interest, primarily Ti 2p and O 1s.

  • Data Analysis: The high-resolution Ti 2p spectrum is analyzed and deconvoluted. The spectrum for Ti³⁺ in Ti₂O₃ typically consists of two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, located at binding energies of approximately 458.0 eV and 463.6 eV, respectively.[14] The presence of peaks at higher binding energies (e.g., ~458.6 eV for Ti 2p₃/₂) would indicate the presence of Ti⁴⁺, likely from surface oxidation.[14]

G cluster_0 Characterization Workflow Sample Synthesized Ti₂O₃ Sample XRD XRD Sample->XRD SEM SEM Sample->SEM TEM TEM / HR-TEM Sample->TEM XPS XPS Sample->XPS Prop1 Crystal Structure Phase Purity Crystallite Size XRD->Prop1 Prop2 Surface Morphology Agglomeration SEM->Prop2 Prop3 Particle Size & Shape Lattice Fringes TEM->Prop3 Prop4 Oxidation State (Ti³⁺) Surface Composition XPS->Prop4

Fig. 2: Logical workflow for the characterization of Ti₂O₃ nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data for Ti₂O₃ nanoparticles as reported in the literature.

Table 1: Structural and Physical Properties of Ti₂O₃ Nanoparticles

PropertyTypical ValueCharacterization TechniqueReference
Crystal StructureCorundum (Rhombohedral)XRD[2]
JCPDS Reference No.43-1033XRD[12]
Lattice ConstantsVaries with particle sizeXRD[5]
c/a Ratio~2.7 (for ~30 nm grains)XRD[5]
Band Gap (Eg)0.1 - 0.14 eVUV-Vis Spectroscopy[2][3]
Oxidation StateTi³⁺XPS[1][14]

Table 2: Morphological Properties of Ti₂O₃ Nanoparticles

Synthesis MethodPrimary Particle Size (TEM)Crystallite Size (XRD)Surface Area (BET)Reference
Low-temp Reduction20, 70, 300 nmNot ReportedNot Reported[5]
Flame Aerosol Synthesis*6 - 104 nmNot Reported15.0 - 253.9 m²/g[15][16]
Carbothermal Reduction~50 nmNot ReportedNot Reported[17]

*Note: Data from flame aerosol synthesis pertains to TiO₂ but provides a relevant example of how size and surface area can be controlled and measured.

References

A Technical Guide to the Theoretical Modeling of Titanium(III) Oxide (Ti₂O₃) Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the theoretical and computational methodologies used to model the properties of Titanium(III) oxide (Ti₂O₃), a material of significant interest due to its unique electronic and structural characteristics. Emphasis is placed on first-principles calculations, data from which is crucial for understanding its behavior in various applications, including catalysis and biocompatible materials.

Introduction to this compound (Ti₂O₃)

This compound (Ti₂O₃), also known as titanium sesquioxide, is a fascinating transition metal oxide that exhibits a temperature-dependent metal-insulator transition (MIT) around 450 K.[1][2] This transition, which is broad rather than sharp, involves significant changes in electronic conductivity without a major structural phase change.[1][3] Ti₂O₃ crystallizes in the corundum (α-Al₂O₃) structure and is considered a strongly correlated electron system.[4][5]

The strong electron-electron correlation in the Ti 3d orbitals presents a significant challenge for theoretical modeling.[1][6] Standard Density Functional Theory (DFT) approaches, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), often incorrectly predict Ti₂O₃ to be metallic at all temperatures.[1][7] Accurately capturing its semiconducting ground state and the nuances of its MIT requires more sophisticated methods that account for these strong correlation effects, such as DFT+U, hybrid functionals, or Dynamical Mean-Field Theory (DMFT).[1][6] This guide details these theoretical approaches and summarizes the key predicted properties of Ti₂O₃.

Structural Properties

Ti₂O₃ adopts the trigonal R-3c space group, characteristic of the corundum structure.[3][7][8] This structure consists of a hexagonal close-packed array of oxygen atoms with titanium atoms occupying two-thirds of the octahedral interstices.[9] The structural parameters, particularly the c/a ratio of the lattice constants, are known to be closely linked to the material's electronic properties and the metal-insulator transition.[10]

Table 1: Theoretical and Experimental Lattice Parameters of Ti₂O₃
Method/Referencea (Å)c (Å)c/a ratioVolume (ų)
Experimental
Robinson (1974)[3]5.15513.622.642313.4
Newnham & de Haan (1962)[8]5.14913.632.647312.8
Abrahams (1963)[8]5.149713.6362.648313.0
Theoretical (DFT)
GGA (Materials Project)[8]5.1113.782.697311.16
GGA+U (U=2.5 eV)[7]----
GGA+U (U=5 eV)[11]5.15---

Note: Theoretical values can vary based on the specific functional, pseudopotentials, and other computational parameters used.

Electronic and Magnetic Properties

The most notable electronic feature of Ti₂O₃ is its transition from a small-gap semiconductor to a metal at elevated temperatures.[3][12] This behavior is attributed to the delicate balance between the crystal field splitting and the strong on-site Coulomb repulsion of the Ti 3d electrons.[1]

Standard band theory fails to describe the insulating ground state, predicting a metal instead.[1][6] To overcome this, theoretical models must incorporate electron correlation effects. The DFT+U method, which adds a Hubbard U term to penalize electron delocalization, successfully opens a band gap, bringing theoretical predictions closer to experimental observations.[11][13] Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with standard DFT exchange, also improve the description of the electronic structure.[1][6]

The magnetic state of Ti₂O₃ is also a subject of interest. While it is often described as non-magnetic or paramagnetic, some theoretical studies have explored potential antiferromagnetic ordering.[6][10][14] However, experimental evidence for long-range magnetic order is lacking.[10][15]

Table 2: Calculated Electronic Band Gaps of Ti₂O₃
Theoretical MethodHubbard U (eV)Band Gap (eV)Notes
Experimental N/A0.0 - 0.1Small-gap semiconductor/semimetal at low temperature.[6][16]
GGA/LDA0~0 (Metallic)Fails to predict the insulating ground state.[7]
Screened Exchange (sX)N/A0.22Provides better agreement with experiment than LDA or LDA+U.[6]
GGA+U[7]2.50.135Close to the experimental value.[7]
GGA+U[13]2.2-Found to provide good agreement with ARPES data.[13]
GGA+U[11]5.01.638Larger U value results in a significantly larger band gap.[11]
HSE06[7]N/A~1.4Hybrid functionals tend to overestimate the band gap.[1][7]

Thermodynamic and Mechanical Properties

First-principles calculations based on DFT can also be used to predict thermodynamic properties by calculating phonon frequencies.[17][18] The quasi-harmonic approximation (QHA) is a common method to estimate properties like the linear thermal expansion coefficient.[17] Such calculations are vital for understanding the material's stability and behavior at different temperatures, especially in the context of its metal-insulator transition.

Table 3: Calculated Thermodynamic and Mechanical Properties of Ti₂O₃
PropertyCalculated ValueMethod
Linear Thermal Expansion Coefficient5.36 x 10⁻⁶ K⁻¹GGA (QHA)[17]
Young's ModulusDecreases in the order: TiO > Ti₂O > TiO₂ > Ti₂O₃ > Ti₃OGGA[17]
B/G Ratio (Pugh's Ratio)> 1.75 (Ductile)GGA[17]

Theoretical Modeling Protocols

Accurate theoretical modeling of Ti₂O₃ requires careful selection of computational methods to account for strong electron correlation.

Density Functional Theory (DFT) Workflow

The standard approach begins with DFT calculations, which provide a foundational understanding of the system. However, for strongly correlated materials like Ti₂O₃, standard DFT functionals are insufficient.

DFT_Workflow cluster_input Initial Setup cluster_dft Standard DFT Calculation cluster_advanced Corrections for Strong Correlation cluster_output Predicted Properties input Define Crystal Structure (Corundum, R-3c) dft Perform DFT Calculation (GGA/PBE) input->dft dft_result Incorrect Prediction: Metallic Ground State dft->dft_result dft_plus_u DFT+U (Adds Hubbard U term) dft_result->dft_plus_u Add Correction hybrid Hybrid Functionals (e.g., HSE06, sX) dft_result->hybrid dmft DFT+DMFT (Advanced, dynamic correlation) dft_result->dmft output Accurate Electronic Structure Structural Properties Magnetic & Thermodynamic Data dft_plus_u->output hybrid->output dmft->output

Caption: General workflow for the theoretical modeling of Ti₂O₃ properties.

Protocol for DFT+U Calculations

The DFT+U method is the most common approach for correcting the self-interaction error in standard DFT for Ti₂O₃.

  • Structural Optimization: The crystal structure of Ti₂O₃ (space group R-3c) is first fully relaxed using a standard DFT functional like the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA).[7] This involves optimizing both the lattice parameters and the internal atomic positions until the forces on the atoms are minimized.

  • Hubbard U Parameter Selection: A crucial step is the choice of the effective Hubbard U parameter (Ueff or simply U) for the Ti 3d orbitals.[19][20] This parameter is not known a priori and is often determined by fitting to experimental data (e.g., the band gap) or derived from first-principles linear response methods.[6] Values for Ti in oxides typically range from 2.0 to 5.0 eV.[7][11][13]

  • Self-Consistent Field (SCF) Calculation: A self-consistent electronic structure calculation is performed with the chosen U value. This calculation determines the ground-state electronic density and total energy of the system.

  • Property Calculation: Post-processing calculations are performed on the self-consistent solution to determine properties such as the electronic density of states (DOS), band structure, magnetic moments, and forces for phonon calculations.[13]

DFT_U_Logic cluster_dft Standard DFT (GGA) cluster_dftu DFT+U Correction dft_bands Delocalized Ti 3d electrons (Self-interaction error) metallic Result: Zero Band Gap (Metal) dft_bands->metallic hubbard_u Apply Hubbard U (Coulomb Penalty) dft_bands->hubbard_u Introduce Correction localized_electrons Localized Ti 3d electrons hubbard_u->localized_electrons insulator Result: Finite Band Gap (Semiconductor) localized_electrons->insulator

Caption: Role of the Hubbard U term in correcting DFT for Ti₂O₃.

Hybrid Functional Calculations

Hybrid functionals, such as HSE06 or the screened exchange (sX) functional, incorporate a fraction of exact exchange from Hartree-Fock theory.[6][7]

  • Functional Selection: Choose a hybrid functional (e.g., HSE06). The fraction of exact exchange is a key parameter that can be tuned, but standard values are often used.

  • SCF Calculation: Perform a self-consistent calculation. These calculations are significantly more computationally expensive than standard DFT or DFT+U.

  • Property Analysis: Analyze the resulting electronic structure. Hybrid functionals often provide improved band gaps and electronic properties compared to standard DFT but can sometimes overestimate them for materials like Ti₂O₃.[1][7]

Summary and Outlook

The theoretical modeling of this compound is a prime example of the challenges and successes in computational materials science for strongly correlated systems. While standard DFT methods fail to capture its insulating ground state, advanced approaches like DFT+U and hybrid functionals provide a much more accurate picture of its electronic, magnetic, and structural properties.

The choice of the Hubbard U parameter remains a critical factor in DFT+U calculations, directly influencing the predicted band gap. Future work will likely focus on more advanced methods like DFT+DMFT to better capture the dynamic nature of electron correlation and provide a more complete theoretical description of the temperature-induced metal-insulator transition. These computational insights are invaluable for the rational design of Ti₂O₃-based materials for applications in electronics, catalysis, and beyond.

References

An In-depth Technical Guide to the Metal-Insulator Phase Transition in Titanium(III) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium(III) oxide (Ti₂O₃), a member of the transition metal sesquioxide family, exhibits a gradual and continuous metal-insulator transition (MIT) over a broad temperature range of approximately 400-600 K. Unlike the sharp, first-order transitions observed in materials like vanadium dioxide (VO₂), the transition in Ti₂O₃ is not accompanied by a change in crystal symmetry, making it a subject of significant interest for understanding the fundamental physics of strongly correlated electron systems. This technical guide provides a comprehensive overview of the core aspects of this phase transition, including its thermodynamic, electrical, and magnetic properties, detailed experimental protocols for its characterization, and a theoretical framework for its underlying mechanism.

Introduction

The metal-insulator transition in Ti₂O₃ is a fascinating phenomenon driven by the intricate interplay between electron-electron correlations and lattice distortions. At low temperatures, Ti₂O₃ is a small-bandgap semiconductor, while at high temperatures, it behaves as a poor metal. The transition is characterized by a significant change in electrical resistivity and magnetic susceptibility, along with a continuous evolution of its lattice parameters. This guide will delve into the quantitative aspects of these changes and the experimental methodologies used to probe them.

The Nature of the Phase Transition

The phase transition in this compound is a gradual, second-order transition that occurs over a wide temperature range, typically cited as 400-600 K.[1] The material transforms from a semiconducting (or insulating) state at lower temperatures to a metallic state at higher temperatures. A key characteristic of this transition is that it occurs without any change in the crystal's rhombohedral corundum structure (space group R-3c).[2] Instead, the transition is associated with a significant, anisotropic change in the lattice parameters, particularly the c/a ratio.[3]

The underlying mechanism of the MIT in Ti₂O₃ is often described by the Van Zandt-Honig-Goodenough model , which is a band-crossing model.[4] In the insulating state, there is a small energy gap between the a₁g bonding band and the eπg antibonding bands of the Ti 3d electrons. As the temperature increases, the c/a ratio of the crystal lattice increases, causing the a₁g and eπg bands to broaden and eventually overlap, leading to the metallic state.[4] This model highlights the crucial role of the Ti-Ti interaction along the c-axis.

Quantitative Data on the Phase Transition

The following tables summarize the key quantitative data associated with the metal-insulator transition in Ti₂O₃. The values have been compiled from various literature sources and may show some variation depending on the sample purity and experimental conditions.

Table 1: Electrical Resistivity of Ti₂O₃ Across the Metal-Insulator Transition

Temperature (K)Electrical Resistivity (Ω·cm)
300~1 x 10⁻¹
400~5 x 10⁻²
500~1 x 10⁻³
600~5 x 10⁻⁴

Note: Data extracted and compiled from graphical representations in multiple sources.[5][6]

Table 2: Magnetic Susceptibility of Ti₂O₃ Across the Metal-Insulator Transition

Temperature (K)Magnetic Susceptibility (emu/mol)
300~2.0 x 10⁻⁴
400~2.5 x 10⁻⁴
500~3.5 x 10⁻⁴
600~4.0 x 10⁻⁴

Note: Data extracted and compiled from graphical representations in multiple sources.[7][8]

Table 3: Lattice Parameters of α-Ti₂O₃ at Different Temperatures

Temperature (K)a-axis (Å)c-axis (Å)c/a ratio
1505.163113.5842.631
2935.157513.6352.644
~550--~2.70

Note: Data from single-crystal X-ray diffraction studies.[3][9]

Table 4: Specific Heat of Ti₂O₃ (Qualitative Description)

Experimental Protocols

This section details the methodologies for the synthesis of Ti₂O₃ and the key experiments used to characterize its phase transition.

Synthesis of Ti₂O₃

4.1.1. Single Crystal Growth: Czochralski Method

High-quality single crystals of Ti₂O₃ are crucial for fundamental studies. The Czochralski method is a widely used technique for this purpose.[10][11][12]

  • Starting Materials: High-purity TiO₂ powder and high-purity titanium metal powder are used as starting materials.

  • Melt Preparation: The powders are mixed in the desired stoichiometric ratio and melted in a crucible (e.g., iridium or tungsten) under an inert atmosphere (e.g., argon) to prevent oxidation.[11]

  • Seed Crystal: A small, oriented single crystal of Ti₂O₃ is used as a seed.

  • Crystal Pulling: The seed crystal is dipped into the molten Ti₂O₃. It is then slowly pulled upwards (e.g., a few mm/hour) while being rotated (e.g., 10-30 rpm).[11] The temperature of the melt is carefully controlled to maintain a stable solid-liquid interface.

  • Cooling: After the desired crystal length is achieved, it is slowly cooled to room temperature to minimize thermal stress and cracking.

4.1.2. Thin Film Deposition: Pulsed Laser Deposition (PLD)

Epitaxial thin films of Ti₂O₃ allow for the study of strain effects on the phase transition.

  • Target Preparation: A dense, polycrystalline Ti₂O₃ target is prepared by pressing and sintering high-purity Ti₂O₃ powder.

  • Substrate Preparation: Single-crystal substrates, such as sapphire (α-Al₂O₃), are cleaned using a standard procedure involving sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.[3]

  • Deposition Chamber: The substrate is mounted in a high-vacuum chamber. The chamber is evacuated to a base pressure of typically <10⁻⁶ Torr.

  • Deposition Parameters: A pulsed excimer laser (e.g., KrF, 248 nm) is focused onto the rotating target.[13] Typical deposition parameters include a laser fluence of 1-3 J/cm², a repetition rate of 1-10 Hz, and a substrate temperature between 400-700 °C.[3] The deposition can be carried out in a controlled atmosphere of a reactive gas like oxygen or in high vacuum.

  • Post-Deposition Annealing: In some cases, a post-deposition annealing step in a controlled atmosphere is performed to improve the crystallinity and stoichiometry of the film.

Characterization Techniques

4.2.1. Temperature-Dependent X-ray Diffraction (XRD)

XRD is used to study the crystal structure and lattice parameters as a function of temperature.[9]

  • Instrumentation: A high-resolution X-ray diffractometer equipped with a high-temperature stage is used.

  • Measurement Procedure: The Ti₂O₃ sample (single crystal or thin film) is mounted on the temperature-controlled stage. XRD patterns are collected at various temperatures across the phase transition range (e.g., from 300 K to 700 K).

  • Data Analysis: The diffraction peaks are indexed to the rhombohedral R-3c space group. The lattice parameters (a and c) are determined by refining the diffraction data using methods like Rietveld refinement.[14] The c/a ratio is then calculated at each temperature.

4.2.2. Four-Probe Electrical Resistivity Measurement

This technique is used to measure the change in electrical resistivity during the phase transition.[15][16][17]

  • Sample Preparation: A bar-shaped sample is cut from a single crystal or a thin film is patterned for four-probe measurement.

  • Experimental Setup: Four electrical contacts are made on the sample in a linear and equidistant configuration. A constant DC current is passed through the outer two probes, and the voltage drop across the inner two probes is measured using a high-impedance voltmeter.

  • Temperature Control: The sample is placed in a cryostat or a furnace that allows for precise temperature control.

  • Measurement Procedure: The resistance is measured at regular temperature intervals as the sample is heated or cooled through the transition region. The resistivity (ρ) is then calculated using the formula ρ = (V/I) * G, where G is a geometric correction factor that depends on the sample dimensions and probe spacing.

Visualizations of Key Concepts

Crystal Structure and Ti-Ti Bonding

The corundum structure of Ti₂O₃ consists of a hexagonal close-packed array of oxygen atoms with titanium atoms occupying two-thirds of the octahedral interstices. The Ti³⁺ ions form pairs along the c-axis. The change in the Ti-Ti bond distance within these pairs is a critical aspect of the phase transition.[18]

Crystal_Structure cluster_low_T Low Temperature (Semiconducting) cluster_high_T High Temperature (Metallic) Ti1_low Ti³⁺ Ti2_low Ti³⁺ Ti1_low->Ti2_low Shorter Ti-Ti distance (c-axis pairing) Transition Temperature Increase Ti1_high Ti³⁺ Ti2_high Ti³⁺ Ti1_high->Ti2_high Longer Ti-Ti distance

Change in Ti-Ti c-axis pairing with temperature.
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the experimental investigation of the phase transition in Ti₂O₃.

Experimental_Workflow cluster_synthesis Sample Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Single Crystal Growth (Czochralski) or Thin Film Deposition (PLD) XRD Temperature-Dependent X-ray Diffraction (XRD) Synthesis->XRD Resistivity Four-Probe Electrical Resistivity Measurement Synthesis->Resistivity Magnetometry Magnetic Susceptibility Measurement Synthesis->Magnetometry Calorimetry Specific Heat Measurement Synthesis->Calorimetry Analysis Determine Transition Temperature Extract Lattice Parameters Analyze Electrical & Magnetic Properties XRD->Analysis Resistivity->Analysis Magnetometry->Analysis Calorimetry->Analysis

Experimental workflow for Ti₂O₃ phase transition studies.
Van Zandt-Honig-Goodenough Band-Crossing Model

This model explains the metal-insulator transition as a result of the temperature-dependent overlap of electronic bands.

Band_Crossing_Model cluster_low_T Low Temperature (Semiconducting) cluster_high_T High Temperature (Metallic) LowT_bands eπg (unoccupied) Energy Gap a₁g (filled) HighT_bands Overlapping a₁g and eπg bands LowT_bands->HighT_bands  Temperature  Increase  

Schematic of the band-crossing model for the MIT in Ti₂O₃.

Conclusion

The phase transition in this compound serves as a canonical example of a continuous metal-insulator transition driven by the delicate balance of electronic correlations and lattice distortions. Its study provides valuable insights into the fundamental physics of strongly correlated materials. This technical guide has summarized the key quantitative data, detailed the essential experimental protocols for its investigation, and provided visual representations of the underlying concepts. Further research, particularly in obtaining more precise and comprehensive quantitative data across the transition and exploring the effects of doping and strain, will continue to deepen our understanding of this intriguing material.

References

Surface Chemistry of Titanium(III) Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) oxide (Ti₂O₃), also known as titanium sesquioxide, is a fascinating transition metal oxide with a unique set of electronic and surface properties that distinguish it from its more common counterpart, titanium dioxide (TiO₂). As a mixed-valence titanium oxide, the presence of Ti³⁺ ions imparts distinct chemical reactivity, making its surface chemistry a subject of growing interest in catalysis, electronics, and potentially in biomedical applications, including drug development. This technical guide provides a comprehensive overview of the core principles of Ti₂O₃ surface chemistry, focusing on its structure, electronic properties, reactivity, and the experimental methodologies used for its characterization. While the application of Ti₂O₃ in drug development is an emerging field with limited direct studies, this guide will also explore its potential by drawing parallels with the well-established biocompatibility and surface functionalization strategies of other titanium oxides.

Core Principles of Ti₂O₃ Surface Chemistry

Surface Structure and Stability

This compound crystallizes in the corundum (α-Al₂O₃) structure, which is characterized by a hexagonal close-packed array of oxygen atoms with titanium ions occupying two-thirds of the octahedral interstices.[1][2] The surface stability of a crystalline material is dictated by its surface energy, with lower energy surfaces being more predominant. For Ti₂O₃, theoretical and experimental studies have identified several low-energy surfaces that are most likely to be exposed.

The (012) surface with a TiO-termination has been identified as the most stable and prevalent surface for Ti₂O₃ nanocrystals.[1][2] This stability is attributed to its low cleavage energy and correspondingly low surface energy. Other notable low-energy surfaces include the (001) surface with oxygen termination, the (-114) surface with oxygen termination, and the (1-20) surface with a specific oxygen termination (O-type I).[1][2] The termination of these surfaces (i.e., the outermost atomic layer) plays a critical role in their chemical reactivity.

dot graph Ti2O3_Crystal_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

// Define node colors node [fillcolor="#EA4335"]; // Oxygen O1 [pos="0,1!", label="O"]; O2 [pos="1.5,1!", label="O"]; O3 [pos="0.75,2.3!", label="O"]; O4 [pos="-0.75,2.3!", label="O"]; O5 [pos="0,-0.3!", label="O"]; O6 [pos="1.5,-0.3!", label="O"];

node [fillcolor="#4285F4"]; // Titanium Ti1 [pos="0.75,0.35!", label="Ti³⁺"]; Ti2 [pos="0,-1.5!", label="Ti³⁺"]; Ti3 [pos="1.5,-1.5!", label="Ti³⁺"];

// Edges to represent bonding in an octahedral coordination Ti1 -- O1; Ti1 -- O2; Ti1 -- O3; Ti1 -- O4; Ti1 -- O5; Ti1 -- O6;

Ti2 -- O5; Ti3 -- O6;

Ti2O3_Surface_Stability cluster_surfaces Ti₂O₃ Surfaces cluster_properties Properties (012) TiO-terminated (012) TiO-terminated Low Surface Energy Low Surface Energy (012) TiO-terminated->Low Surface Energy Lowest (001) O-terminated (001) O-terminated (001) O-terminated->Low Surface Energy (-114) O-terminated (-114) O-terminated (-114) O-terminated->Low Surface Energy (1-20) O-type I terminated (1-20) O-type I terminated (1-20) O-type I terminated->Low Surface Energy High Stability High Stability Low Surface Energy->High Stability

Electronic Properties

The electronic structure of Ti₂O₃ is a key determinant of its surface chemistry. It is a narrow bandgap semiconductor with a bandgap of approximately 0.1 eV.[1] A notable characteristic of Ti₂O₃ is its semiconductor-to-metal transition that occurs upon heating.[1] The valence and conduction bands are primarily derived from the Ti 3d states.[3] The presence of Ti³⁺ ions, which have a 3d¹ electronic configuration, leads to unique electronic and magnetic properties and is central to the reactivity of the Ti₂O₃ surface. These Ti³⁺ sites can act as electron donors, facilitating redox reactions at the surface.[4][5][6]

Surface Reactivity and Catalysis

The surface reactivity of Ti₂O₃ is largely governed by the presence of coordinatively unsaturated Ti³⁺ sites and oxygen vacancies. These defects act as active centers for the adsorption and dissociation of molecules.[5][7] For instance, the dissociative adsorption of nitric oxide (NO) has been shown to occur on the Ti₂O₃ rows of a reconstructed TiO₂ surface, highlighting the role of these ordered defects.[5][7]

The catalytic activity of Ti₂O₃ has been explored in various reactions, including hydrodeoxygenation, where the presence of Ti³⁺ is thought to play a crucial role in the reaction mechanism.[6] The ability of the Ti₂O₃ surface to participate in redox cycles makes it a promising candidate for a range of catalytic applications.

Ti2O3_Reactivity cluster_surface_features Surface Features cluster_reactivity Surface Reactivity Ti³⁺ Sites Ti³⁺ Sites Adsorption of Molecules Adsorption of Molecules Ti³⁺ Sites->Adsorption of Molecules Oxygen Vacancies Oxygen Vacancies Oxygen Vacancies->Adsorption of Molecules Dissociation of Adsorbates Dissociation of Adsorbates Adsorption of Molecules->Dissociation of Adsorbates Catalytic Activity Catalytic Activity Dissociation of Adsorbates->Catalytic Activity

Quantitative Surface Data

A quantitative understanding of surface properties is crucial for predicting and controlling the behavior of Ti₂O₃ in various applications. The following tables summarize key quantitative data available in the literature.

Crystal FacetTerminationSurface Energy (J/m²)Reference
(012)TiO1.60[1][2]
(001)O1.02[1][2]
(001)Ti4.95[1][2]
(-114)O1.53[1][2]
(1-20)O-type I1.98[1][2]

Note: Data on the work function and specific adsorption energies for various molecules on pure Ti₂O₃ surfaces are limited in the current literature. Much of the available data pertains to TiO₂ or mixed-phase systems.

Experimental Protocols

The characterization of the surface chemistry of Ti₂O₃ relies on a suite of surface-sensitive techniques. This section provides detailed methodologies for key experiments.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the surface region of a material.

4.1.1 Sample Preparation

  • Single Crystals: Single crystals of Ti₂O₃ are typically cleaved in ultra-high vacuum (UHV) to expose a clean, pristine surface for analysis.

  • Powders and Thin Films: Powder samples can be pressed into a pellet or mounted on a sample holder using conductive carbon tape. Thin films are analyzed as grown on their substrates. It is crucial to minimize exposure to ambient conditions to reduce surface contamination. Sputtering with low-energy Ar⁺ ions can be used to clean the surface, but this may preferentially remove oxygen and alter the surface stoichiometry.

4.1.2 Data Acquisition

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.

  • Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the photoemitted electrons.

  • Pass Energy: Survey scans are typically acquired with a higher pass energy (e.g., 160 eV) for a broad overview, while high-resolution scans of specific elemental regions (e.g., Ti 2p, O 1s) are acquired with a lower pass energy (e.g., 20-40 eV) to achieve better energy resolution.

  • Charge Neutralization: For insulating or semiconducting samples, a low-energy electron flood gun may be necessary to compensate for surface charging.

4.1.3 Data Analysis

  • Binding Energy Calibration: The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Peak Fitting: High-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve different chemical states. For Ti 2p, the Ti³⁺ and Ti⁴⁺ states have distinct binding energies. The Ti 2p₃/₂ peak for Ti³⁺ in Ti₂O₃ is more complex than that for Ti⁴⁺ in TiO₂.[8]

  • Quantification: The relative atomic concentrations of the elements are determined from the integrated peak areas after correcting for their respective sensitivity factors.

XPS_Workflow A Sample Preparation B Data Acquisition (UHV) A->B C Survey Scan B->C D High-Resolution Scans (Ti 2p, O 1s, C 1s) C->D E Binding Energy Calibration D->E F Peak Fitting and Deconvolution E->F G Quantification F->G H Chemical State Analysis F->H

Scanning Tunneling Microscopy (STM)

STM provides real-space images of surfaces with atomic resolution, allowing for the direct visualization of surface structure, defects, and adsorbates.

4.2.1 Tip Preparation

  • Material: Tungsten (W) or Platinum-Iridium (Pt-Ir) tips are commonly used.

  • Etching: Tips are prepared by electrochemical etching in a suitable solution (e.g., NaOH for W, CaCl₂ for Pt-Ir) to create a sharp apex.

  • In-situ Conditioning: In the UHV chamber, the tip is further cleaned and sharpened by processes such as sputtering with Ar⁺ ions, followed by annealing to high temperatures to remove the native oxide layer and any contaminants.

4.2.2 Imaging Conditions

  • Bias Voltage: The voltage applied between the tip and the sample determines which electronic states are probed. For Ti₂O₃, typical bias voltages range from a few millivolts to a few volts.

  • Tunneling Current: The tunneling current is typically maintained in the picoampere to nanoampere range.

  • Temperature: STM can be performed at a wide range of temperatures, from cryogenic to elevated temperatures, to study dynamic processes on the surface.

4.2.3 Data Interpretation

STM images represent a convolution of the surface topography and electronic local density of states. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental STM images to develop accurate atomic models of the surface structure.

Temperature-Programmed Desorption (TPD)

TPD is used to study the desorption kinetics of molecules from a surface, providing information about adsorption energies and the nature of binding sites.

4.3.1 Experimental Procedure

  • Adsorption: The Ti₂O₃ sample is cooled to a low temperature in UHV, and a specific gas (e.g., CO, H₂O) is introduced into the chamber to allow for adsorption onto the surface.

  • Desorption: The sample is then heated at a linear rate (e.g., 1-10 K/s), and a mass spectrometer is used to monitor the partial pressure of the desorbing species as a function of temperature.

  • Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) can be analyzed using the Redhead equation or more complex models to extract kinetic parameters such as the desorption energy and the pre-exponential factor.

Relevance to Drug Development

While direct studies on the application of Ti₂O₃ in drug development are scarce, its surface chemistry suggests several potential avenues for exploration, particularly in comparison to the extensively studied TiO₂.

Biocompatibility and Surface Functionalization

Titanium and its oxides are generally considered biocompatible, forming a stable interface with biological tissues.[9] The surface of Ti₂O₃, like TiO₂, can be functionalized with various organic molecules to enhance biocompatibility or to attach specific drug molecules. The presence of Ti³⁺ sites on the Ti₂O₃ surface could offer unique opportunities for binding molecules through redox interactions, potentially leading to novel drug delivery systems.

Drug Delivery Nanoparticles

Titanium dioxide nanoparticles have been widely investigated as carriers for drug delivery.[2][10] The ability to control the size, shape, and surface chemistry of these nanoparticles is crucial for their function. Ti₂O₃ nanoparticles could offer advantages due to their different electronic properties and surface reactivity compared to TiO₂. For instance, the narrow bandgap of Ti₂O₃ could be exploited for photothermally triggered drug release.

Catalysis in Pharmaceutical Synthesis

The catalytic properties of Ti₂O₃ could be harnessed in the synthesis of pharmaceutical compounds. The unique reactivity of the Ti₂O₃ surface may enable selective transformations that are not possible with other catalysts. Further research is needed to explore the potential of Ti₂O₃ as a catalyst or catalyst support in organic synthesis relevant to the pharmaceutical industry.

Drug_Development_Potential cluster_surface_props Ti₂O₃ Surface Properties cluster_applications Potential Drug Development Applications Biocompatibility Biocompatibility Drug Delivery Systems Drug Delivery Systems Biocompatibility->Drug Delivery Systems Surface Functionalization Potential Surface Functionalization Potential Targeted Therapies Targeted Therapies Surface Functionalization Potential->Targeted Therapies Unique Electronic Properties (Ti³⁺) Unique Electronic Properties (Ti³⁺) Unique Electronic Properties (Ti³⁺)->Drug Delivery Systems e.g., photothermal release Catalytic Activity Catalytic Activity Catalysis in Drug Synthesis Catalysis in Drug Synthesis Catalytic Activity->Catalysis in Drug Synthesis

Conclusion

The surface chemistry of this compound is a rich and complex field with significant potential for future applications. Its unique surface structure, dominated by low-energy facets, and its electronic properties, governed by the presence of Ti³⁺ ions, give rise to a distinct reactivity that is of great interest in catalysis. While its role in drug development is still in its infancy, the fundamental principles of its surface chemistry, combined with the known biocompatibility of titanium oxides, suggest that Ti₂O₃ is a promising material for further investigation in biomedical applications. The detailed experimental protocols provided in this guide offer a starting point for researchers looking to explore the fascinating world of Ti₂O₃ surface science. Further research into the quantitative aspects of its surface properties and its interactions with complex organic molecules will be crucial for unlocking its full potential.

References

An In-depth Technical Guide to Phonon Modes in Ti₂O₃ via Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Materials Development Professionals

Introduction

Titanium sesquioxide (Ti₂O₃) is a strongly correlated electron material renowned for its temperature-induced semiconductor-to-metal transition. This property makes it a subject of intense research for applications in electronics and thermal management. At ambient conditions, Ti₂O₃ crystallizes in the corundum structure, analogous to α-Al₂O₃ (sapphire). The lattice dynamics, or phonon modes, of Ti₂O₃ are intrinsically linked to its structural and electronic properties. Raman spectroscopy is a powerful non-destructive optical technique used to probe these phonon modes, providing critical insights into the material's crystal structure, symmetry, and bonding characteristics. This guide details the theoretical basis of phonon modes in corundum-phase Ti₂O₃, presents the available quantitative data, outlines a comprehensive experimental protocol for its analysis, and provides logical diagrams to illustrate key concepts and workflows.

Theoretical Framework: Crystal Structure and Phonon Symmetries

The vibrational properties of a crystalline solid are determined by its crystal structure and symmetry. Ti₂O₃ in its most common phase adopts the corundum structure, which belongs to the trigonal crystal system.[1]

  • Crystal System: Trigonal

  • Space Group: R-3c (No. 167)

  • Point Group: D₃d

Group theory analysis for this specific crystal structure predicts the irreducible representations of the zone-center (Γ-point) optical phonons. This analysis dictates which vibrational modes are active in Raman and infrared spectroscopy. For the D₃d point group of the corundum structure, the predicted Raman-active modes are:

Γ_Raman = 2A₁g + 5E₉

This indicates that a total of seven first-order Raman peaks are expected in the spectrum of corundum Ti₂O₃.[2]

  • A₁g modes: These are non-degenerate modes where atomic vibrations occur along the principal c-axis of the crystal.

  • E₉ modes: These are doubly degenerate modes involving atomic vibrations in the basal (ab) plane.

The diagram below illustrates the derivation of these active modes from the crystal's fundamental symmetry properties.

G cluster_crystal Crystal Properties cluster_analysis Symmetry Analysis cluster_modes Predicted Vibrational Modes Crystal Ti₂O₃ Corundum Structure System Trigonal Crystal System Crystal->System SpaceGroup Space Group: R-3c (No. 167) System->SpaceGroup PointGroup Point Group: D₃d SpaceGroup->PointGroup GroupTheory Group Theory Analysis PointGroup->GroupTheory Raman Raman Active (2A₁g + 5E₉) GroupTheory->Raman IR Infrared Active (2A₂u + 4Eᵤ) GroupTheory->IR Acoustic Acoustic (A₂u + Eᵤ) GroupTheory->Acoustic

Caption: Derivation of vibrational modes in Ti₂O₃ from its crystal structure.

Data Presentation: Raman-Active Phonon Modes

Experimental studies have identified several of the theoretically predicted Raman modes for corundum-structured Ti₂O₃. However, the reported peak positions can vary slightly between studies due to factors like sample preparation, crystallinity, and experimental setup. The table below summarizes the quantitative data from available literature.

Symmetry (Predicted)Reported Wavenumber (cm⁻¹)Reference(s)
E₉235.5[2]
E₉238[3]
-247[4]
A₁g/E₉275.5[2]
E₉298[3]
A₁g/E₉303.5[2]
-335[4]
A₁g/E₉347[2][3][5]
A₁g509[2]

Note: Specific symmetry assignments for all experimentally observed peaks are not consistently available across the literature. The table reflects the predicted symmetries (2A₁g + 5E₉) and lists the observed wavenumbers.

Experimental Protocols

Obtaining high-quality Raman spectra of Ti₂O₃ requires careful attention to the experimental setup and data acquisition parameters. The following protocol outlines a standard methodology.

4.1 Sample Preparation

  • Single Crystals/Thin Films: Mount the sample on a microscope slide or a sample holder. Ensure the surface is clean and free of contaminants. For polarization-dependent studies, the crystal orientation must be known and aligned with respect to the laser polarization.

  • Powders: Press the powder into a pellet or place it in a shallow well on a sample holder. Ensure the surface is flat to facilitate laser focusing.

4.2 Raman Spectroscopy System Configuration

  • Laser Source: A visible-wavelength laser, such as a frequency-doubled Nd:YAG (532 nm) or an Argon ion laser (514.5 nm), is typically used. Laser power should be kept low (e.g., 1-10 mW at the sample) to avoid laser-induced heating, which can alter the material's phase or damage the sample.

  • Microscope: The laser is directed through a confocal microscope objective to focus it onto a small spot (~1-2 µm) on the sample surface. The same objective collects the backscattered light.

  • Filtering: The collected light, containing both intense Rayleigh scattering (at the laser frequency) and weak Raman scattering, is passed through a notch or long-pass edge filter to selectively remove the Rayleigh line.

  • Spectrometer: The filtered light is focused onto the entrance slit of a spectrometer. A diffraction grating within the spectrometer disperses the light by wavelength.

  • Detector: A sensitive, cooled Charge-Coupled Device (CCD) camera is used to detect the dispersed Raman signal. Cooling reduces thermal noise, enabling the detection of weak signals.

4.3 Data Acquisition and Analysis

  • Calibration: Calibrate the spectrometer using a known standard, such as a silicon wafer (with a sharp peak at 520.7 cm⁻¹), to ensure wavenumber accuracy.

  • Acquisition: Set the acquisition parameters, including integration time (e.g., 10-60 seconds) and number of accumulations (e.g., 5-10 averages), to achieve an adequate signal-to-noise ratio.

  • Analysis:

    • Baseline Correction: Remove any broad fluorescence background from the raw spectrum.

    • Peak Fitting: Fit the observed Raman peaks using Lorentzian, Gaussian, or Voigt functions to accurately determine their center wavenumber, intensity, and full width at half maximum (FWHM).

    • Mode Assignment: Compare the experimental peak positions with data from the literature and theoretical predictions to assign the observed peaks to their corresponding vibrational symmetries (A₁g or E₉).

The following diagram illustrates the typical workflow for a Raman spectroscopy experiment.

G A Sample Preparation (Crystal, Film, or Powder) B Spectrometer Alignment & Wavenumber Calibration A->B C Laser Excitation (e.g., 532 nm) B->C D Signal Collection (Backscattering Geometry) C->D E Rayleigh Scattering Rejection (Notch or Edge Filter) D->E F Spectral Dispersion (Diffraction Grating) E->F G Signal Detection (Cooled CCD) F->G H Data Acquisition & Processing (Baseline Correction, Peak Fitting) G->H I Phonon Mode Assignment (Comparison to Theory/Literature) H->I

Caption: Standard experimental workflow for Raman analysis of Ti₂O₃.

Conclusion

The analysis of phonon modes in corundum-structured Ti₂O₃ using Raman spectroscopy is essential for understanding its fundamental physical properties. Group theory predicts seven Raman-active modes (2A₁g + 5E₉), and experimental studies have successfully identified peaks corresponding to these vibrations. By employing the detailed experimental protocol described herein, researchers can obtain high-quality spectral data to characterize Ti₂O₃ samples, verify crystal quality, and investigate the effects of temperature, pressure, and doping on its lattice dynamics. This knowledge is crucial for the continued development of Ti₂O₃-based materials for advanced technological applications.

References

An In-Depth Technical Guide to X-ray Photoelectron Spectroscopy (XPS) of Ti₂O₃ Core Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray Photoelectron Spectroscopy (XPS) analysis of titanium(III) oxide (Ti₂O₃) core levels. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize surface-sensitive analytical techniques to characterize materials. This guide details the core level spectra of Ti₂O₃, presents quantitative data in a structured format, outlines experimental protocols, and illustrates the XPS workflow.

Introduction to XPS of Ti₂O₃

X-ray Photoelectron Spectroscopy is a powerful surface analysis technique that provides elemental and chemical state information about the top few nanometers of a material. In the context of Ti₂O₃, an interesting transition metal oxide with applications in catalysis and electronics, XPS is crucial for verifying the Ti³⁺ oxidation state and understanding the surface chemistry. The core level spectra of Ti₂O₃, particularly the Ti 2p and O 1s regions, exhibit characteristic features that distinguish it from other titanium oxides like TiO₂.

The Ti³⁺ ion in Ti₂O₃ has an open-shell electronic configuration (3d¹), which leads to more complex Ti 2p spectra compared to the Ti⁴⁺ (3d⁰) in TiO₂. This complexity arises from final-state effects, including multiplet splitting, which results in a broader and more intricate peak shape for the Ti 2p core level. Accurate interpretation of these spectra is essential for the unambiguous identification of Ti₂O₃.

Quantitative Data for Ti₂O₃ Core Levels

The following tables summarize the binding energies, spin-orbit splitting, and full width at half maximum (FWHM) for the Ti 2p and O 1s core levels of Ti₂O₃, as reported in various studies. These values can serve as a reference for the analysis of experimentally acquired data.

Table 1: Ti 2p Core Level Data for Ti₂O₃

FeatureReported Binding Energy (eV)Spin-Orbit Splitting (eV)FWHM (eV)Reference
Ti 2p₃/₂457.35.7~1.2-2.0[1][2]
Ti 2p₁/₂463.05.7~2.0-3.0[2]
Ti³⁺ shoulder/feature460.11 (shoulder of Ti 2p₁/₂)--[3][4]
Ti³⁺ feature457.0--[5]

Note: The Ti 2p spectrum of Ti₂O₃ is complex and often shows broad, asymmetric peaks due to multiplet splitting, making a simple two-peak fit inadequate. The values presented here represent the main peak positions.

Table 2: O 1s Core Level Data for Ti₂O₃

FeatureReported Binding Energy (eV)FWHM (eV)Reference
Lattice Oxygen in Ti₂O₃530.3 - 531.3~1.2-1.8[4]
Surface Hydroxyls/Adsorbates~531.5 - 533.0>1.5[4][6]

Note: The O 1s spectrum of metal oxides can be complex, with contributions from the oxide lattice, surface hydroxyl groups, and adsorbed water or carbonate species.

Experimental Protocols for XPS Analysis of Ti₂O₃

A standardized and carefully executed experimental protocol is critical for obtaining high-quality and reliable XPS data for Ti₂O₃. The following methodology is a synthesis of best practices reported in the literature.

Sample Preparation

The preparation of a clean, representative surface is the most critical step in XPS analysis. For Ti₂O₃, which can be sensitive to air exposure, in-situ preparation is highly recommended.

  • For Single Crystals:

    • Mount the Ti₂O₃ single crystal onto a sample holder.

    • Introduce the sample into the ultra-high vacuum (UHV) system of the XPS instrument.

    • Perform in-situ cleaving or fracturing of the crystal to expose a fresh, uncontaminated surface immediately prior to analysis.

  • For Thin Films or Powders:

    • Mount the sample on a suitable substrate or holder. For powders, pressing into a pellet or using a clean metallic foil (e.g., indium) for mounting is common.

    • Introduce the sample into the UHV system.

    • If the surface is contaminated, gentle Ar⁺ ion sputtering can be used to clean the surface. It is crucial to use low ion beam energies (e.g., 0.5-1 keV) and short sputtering times to minimize preferential sputtering of oxygen and reduction of the Ti₂O₃ surface. It is advisable to perform a series of short sputtering cycles and acquire spectra after each cycle to monitor the surface chemistry.

    • In some cases, annealing in UHV after sputtering can help to restore surface order.

Instrumentation and Data Acquisition
  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for XPS analysis of titanium oxides.

  • Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.

  • Vacuum: The analysis chamber should be maintained at UHV conditions (pressure < 1 x 10⁻⁹ Torr) to prevent surface contamination during the measurement.

  • Charge Neutralization: For insulating or semiconducting samples, a low-energy electron flood gun may be necessary to prevent surface charging, which can shift and broaden the XPS peaks.

  • Data Acquisition Parameters:

    • Survey Scan: Acquire a wide scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire high-resolution spectra for the Ti 2p and O 1s core levels, as well as for any other elements of interest (e.g., C 1s for contamination monitoring). Use a low pass energy (e.g., 20-50 eV) to achieve good energy resolution.

    • Energy Scale Calibration: The binding energy scale should be calibrated by referencing a known peak. For conductive samples, the Fermi edge can be used. For insulating samples, the adventitious carbon C 1s peak is often set to 284.8 eV. However, for well-characterized systems, referencing to a known substrate peak or using an internal standard is more reliable.[7]

Data Analysis
  • Peak Identification: Identify the elemental peaks in the survey spectrum using standard XPS databases.

  • Background Subtraction: Apply a suitable background model (e.g., Shirley or Tougaard) to the high-resolution spectra to remove the inelastic scattering background.[7]

  • Peak Fitting: Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian functions). For the complex Ti 2p spectrum of Ti₂O₃, a simple doublet fit is often insufficient. Advanced fitting routines that account for multiplet splitting may be necessary for accurate chemical state identification.

  • Quantification: Determine the elemental composition from the peak areas using relative sensitivity factors (RSFs) provided by the instrument manufacturer or from standard databases.

Visualization of the XPS Workflow

The following diagram illustrates the logical workflow of a typical XPS experiment, from initial sample handling to final data interpretation.

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample_Mounting Sample Mounting UHV_Introduction Introduction to UHV Sample_Mounting->UHV_Introduction Surface_Cleaning In-situ Surface Cleaning (e.g., Sputtering, Annealing) UHV_Introduction->Surface_Cleaning Survey_Scan Survey Scan Surface_Cleaning->Survey_Scan HighRes_Scan High-Resolution Scans (Ti 2p, O 1s, etc.) Survey_Scan->HighRes_Scan Data_Processing Data Processing (Energy Calibration, Background Subtraction) HighRes_Scan->Data_Processing Peak_Fitting Peak Fitting & Chemical State ID Data_Processing->Peak_Fitting Quantification Quantification (Elemental Composition) Peak_Fitting->Quantification Interpretation Interpretation & Reporting Quantification->Interpretation

Caption: A flowchart illustrating the key stages of an X-ray Photoelectron Spectroscopy (XPS) experiment.

This comprehensive guide provides the essential information for researchers and scientists to effectively utilize XPS for the characterization of Ti₂O₃ core levels. By following the outlined protocols and using the provided data as a reference, one can achieve accurate and reproducible results, leading to a deeper understanding of the surface properties of this important material.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Measuring the Band Gap of Titanium(III) Oxide using UV-Vis-NIR Spectroscopy

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for determining the band gap of this compound (Ti₂O₃) using Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy. Given the unique electronic properties of Ti₂O₃, including its narrow band gap and semiconductor-to-metal transition, careful consideration of the experimental setup and data interpretation is crucial.

This compound is a non-stoichiometric oxide of titanium recognized for its distinct electronic characteristics.[1] A key feature of Ti₂O₃ is its abrupt semiconductor-to-metal transition that occurs at approximately 450-500 K.[1] This property, driven by electron-electron correlations, makes it a subject of significant interest in materials science and for the development of advanced electronic and optoelectronic devices.[1] Unlike the more common titanium dioxide (TiO₂), which has a wide band gap (typically 3.0-3.2 eV), Ti₂O₃ possesses a very narrow band gap.[2][3]

The measurement of a semiconductor's band gap is essential for understanding its electronic structure and predicting its performance in various applications. UV-Vis-NIR spectroscopy is a widely used, non-destructive technique to determine the optical band gap of materials.[4] The method relies on the principle that a semiconductor absorbs photons with energy equal to or greater than its band gap, leading to the excitation of electrons from the valence band to the conduction band.[4] By analyzing the absorption spectrum, the band gap energy can be estimated.

Quantitative Data Summary

The reported band gap of this compound can vary based on its form (e.g., bulk, nanoparticles, thin film) and the measurement technique. Below is a summary of reported values:

Material FormReported Band Gap (eV)Measurement Method/Source
Bulk~0.1Spectroscopy[5]
Nanoparticles~0.09Absorption Spectrum Analysis[3]
Thin Film~0.1Optical Measurement[5]
Bulk (High Temperature)0 (Metallic)Theoretical Calculation[6]
Bulk (Insulating)~1.0 (Interband Transition)Optical Data Analysis[7]
Nanoparticles0.7 (Interband Transition)Optical Data Analysis[7]

Experimental Protocol: Band Gap Measurement of Ti₂O₃ Powder

This protocol outlines the key steps for determining the band gap of Ti₂O₃ powder using diffuse reflectance UV-Vis-NIR spectroscopy.

Materials and Equipment
  • This compound (Ti₂O₃) powder: The sample of interest.

  • Reference standard: A high-reflectance material such as Barium Sulfate (BaSO₄) or Polytetrafluoroethylene (PTFE).

  • UV-Vis-NIR Spectrophotometer: Equipped with an integrating sphere or a diffuse reflectance accessory (e.g., Praying Mantis).[4] The NIR capability is crucial due to the narrow band gap of Ti₂O₃.

  • Sample holder: For powdered samples.

  • Spatula and weighing paper.

Sample Preparation
  • Ensure the Ti₂O₃ powder is dry and homogenous. If necessary, gently grind the powder in a mortar and pestle to ensure a uniform particle size.

  • Carefully pack the Ti₂O₃ powder into the sample holder, ensuring a smooth and level surface. The packing density should be consistent to ensure reproducibility.

  • Prepare the reference standard in an identical sample holder.

Instrumental Setup and Data Acquisition
  • Install the integrating sphere or diffuse reflectance accessory into the spectrophotometer.

  • Set the measurement parameters:

    • Wavelength Range: A broad range covering the UV, Visible, and NIR regions is necessary. A typical range would be 200 nm to 2500 nm to ensure the absorption edge of Ti₂O₃ is captured.[4]

    • Scan Speed/Integration Time: Use a medium scan speed or an appropriate integration time to achieve a good signal-to-noise ratio.

    • Data Interval: A small data interval (e.g., 1 nm) is recommended for accurate determination of the absorption edge.

  • Perform a baseline correction using the reference standard (BaSO₄ or PTFE). This step measures the 100% reflectance line.

  • Measure the diffuse reflectance spectrum of the Ti₂O₃ sample. The instrument will record the reflectance (R) as a function of wavelength (λ).

Data Analysis: The Tauc Plot

The band gap energy (Eg) is determined from the diffuse reflectance data using the Tauc plot method, which is based on the relationship between the absorption coefficient (α) and the incident photon energy (hν).

The Kubelka-Munk function, F(R), is used to transform the reflectance data into a form proportional to the absorption coefficient:

F(R) = (1 - R)² / 2R

The Tauc relation is given by:

(αhν)ⁿ = A(hν - Eg)

Where:

  • α is the absorption coefficient (proportional to F(R)).

  • is the photon energy (in eV), calculated as hν (eV) = 1240 / λ (nm).

  • A is a constant.

  • Eg is the band gap energy.

  • n is a factor that depends on the nature of the electronic transition (n = 2 for a direct allowed transition and n = 1/2 for an indirect allowed transition).[8]

Procedure:

  • Convert the measured wavelength (λ) to photon energy (hν).

  • Calculate the Kubelka-Munk function, F(R), from the reflectance data.

  • Assuming a direct or indirect transition, calculate (F(R)hν)ⁿ versus hν. For Ti₂O₃, it is advisable to test both n = 2 and n = 1/2 as the exact nature of the transition may not be known.

  • Plot (F(R)hν)ⁿ on the y-axis against hν on the x-axis.

  • Identify the linear portion of the resulting Tauc plot and extrapolate this linear region to the x-axis (where (F(R)hν)ⁿ = 0).

  • The x-intercept of this extrapolation gives the value of the optical band gap (Eg) in eV.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Band Gap Measurement of Ti₂O₃ cluster_prep Sample Preparation cluster_measurement UV-Vis-NIR Measurement cluster_analysis Data Analysis prep1 Dry and Homogenize Ti₂O₃ Powder prep2 Pack Powder into Sample Holder prep1->prep2 prep3 Prepare Reference (BaSO₄ or PTFE) prep2->prep3 meas3 Baseline Correction (with Reference) prep3->meas3 meas1 Instrument Setup (Integrating Sphere) meas2 Set Parameters (200-2500 nm) meas1->meas2 meas2->meas3 meas4 Measure Diffuse Reflectance of Ti₂O₃ meas3->meas4 an1 Calculate Photon Energy (hν = 1240/λ) meas4->an1 an2 Apply Kubelka-Munk F(R) = (1-R)²/2R an1->an2 an3 Construct Tauc Plot (F(R)hν)ⁿ vs. hν an2->an3 an4 Extrapolate Linear Region to X-axis an3->an4 an5 Determine Band Gap (Eg) from X-intercept an4->an5

Caption: Workflow for Ti₂O₃ band gap measurement.

Tauc Plot Analysis Logic

tauc_plot_logic Logical Flow of Tauc Plot Analysis start Start with Diffuse Reflectance Data (R vs. λ) process1 Convert Wavelength (λ) to Photon Energy (hν) start->process1 process2 Calculate Kubelka-Munk Function F(R) process1->process2 decision Assume Transition Type (Direct or Indirect?) process2->decision process3a Calculate (F(R)hν)² for Direct Band Gap decision->process3a n = 2 process3b Calculate (F(R)hν)¹/² for Indirect Band Gap decision->process3b n = 1/2 plot Plot (F(R)hν)ⁿ vs. hν process3a->plot process3b->plot analysis Identify and Extrapolate Linear Region plot->analysis end Determine Band Gap (Eg) from X-intercept analysis->end

Caption: Tauc plot analysis decision flow.

References

In-Depth Technical Guide: Electronic Configuration of Ti³⁺ in Titanium(III) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic configuration of the trivalent titanium ion (Ti³⁺) within the crystal lattice of Titanium(III) oxide (Ti₂O₃). The content herein details the quantum mechanical state of the ion, the influence of the crystalline environment on its d-orbitals, and the experimental methodologies used to elucidate these properties.

Electronic Configuration of the Free Ti³⁺ Ion

Titanium, with an atomic number of 22, possesses a ground-state electronic configuration of 1s²2s²2p⁶3s²3p⁶3d²4s² or [Ar] 3d²4s².[1][2][3][4] To form the Ti³⁺ cation, the neutral atom loses three electrons. According to the principles of ionization for transition metals, electrons are first removed from the orbital with the highest principal quantum number.[5][6][7] Therefore, the two 4s electrons are lost first, followed by one 3d electron. This results in the electronic configuration for the free Ti³⁺ ion being [Ar] 3d¹ .[8][9]

The quantum numbers for the single 3d electron in the free Ti³⁺ ion are summarized in the table below.

Quantum NumberSymbolPossible Values for the 3d Electron
Principaln3
Azimuthal (Angular Momentum)l2 (d orbital)
Magneticml-2, -1, 0, +1, +2
Spinms+½ or -½

Crystal Structure of this compound and the Local Environment of Ti³⁺

This compound has the chemical formula Ti₂O₃.[1][2][3][4] It adopts the corundum (α-Al₂O₃) crystal structure, which is a trigonal crystal system.[2][6][8] In this lattice, each Ti³⁺ ion is octahedrally coordinated by six O²⁻ ions. This octahedral arrangement of the oxide ligands around the central Ti³⁺ ion is crucial in determining the electronic configuration of the d-electron.

Crystal Field Theory and d-Orbital Splitting in this compound

The electronic configuration of the Ti³⁺ ion within the Ti₂O₃ crystal is significantly influenced by the electrostatic field created by the surrounding oxide ligands. This interaction is effectively described by Crystal Field Theory (CFT).

In an isolated, gaseous Ti³⁺ ion, the five 3d orbitals (dxy, dxz, dyz, dx²-y², and dz²) are degenerate, meaning they have the same energy. However, in the octahedral field of the six O²⁻ ligands in Ti₂O₃, this degeneracy is lifted. The d-orbitals split into two distinct energy levels:

  • t₂g orbitals : A lower energy, triply degenerate set consisting of the dxy, dxz, and dyz orbitals. The lobes of these orbitals are directed between the axes and thus experience less electrostatic repulsion from the ligands.

  • eg orbitals : A higher energy, doubly degenerate set consisting of the dx²-y² and dz² orbitals. The lobes of these orbitals point directly towards the ligands, leading to greater electrostatic repulsion and an increase in their energy.

The energy difference between the t₂g and eg sets is known as the crystal field splitting energy (Δo) . For the Ti³⁺ ion in Ti₂O₃, with its single 3d electron (a d¹ configuration), this electron will occupy one of the lower-energy t₂g orbitals. Therefore, the ground state electronic configuration of Ti³⁺ in this compound is t₂g¹ .

The following diagram, generated using the DOT language, illustrates the splitting of the d-orbitals in the octahedral crystal field of this compound and the placement of the single d-electron.

d_orbital_splitting d_orbitals dxy  dxz  dyz  dx²-y²  dz² t2g t₂g (dxy, dxz, dyz) eg eg (dx²-y², dz²) t2g->eg Δo

d-orbital splitting of Ti³⁺ in an octahedral field.

Quantitative Data and Experimental Protocols

The electronic structure of Ti³⁺ in materials like this compound can be probed and quantified using various experimental techniques.

Quantitative Data Summary
ParameterSymbolValueExperimental Technique
Crystal Field Splitting EnergyΔo~2.5 eV (or ~20,300 cm⁻¹)UV-Visible Spectroscopy
Magnetic Momentµeff~1.73 µB (theoretically)Magnetic Susceptibility Measurements
Experimental Protocols

4.2.1. UV-Visible Spectroscopy

  • Objective: To determine the crystal field splitting energy (Δo) by measuring the energy of the d-d electronic transition.

  • Methodology:

    • A finely powdered sample of this compound is prepared and dispersed in a suitable non-absorbing medium or pressed into a thin pellet.

    • The sample is placed in a UV-Visible spectrophotometer equipped with a diffuse reflectance accessory.

    • A spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm.

    • The absorption maximum (λmax) corresponding to the electronic transition from the t₂g to the eg level is identified.

    • The energy of this transition, which is equal to Δo, is calculated using the equation: Δo = hc/λmax, where h is Planck's constant, c is the speed of light, and λmax is the wavelength of maximum absorption.

4.2.2. Magnetic Susceptibility Measurements

  • Objective: To determine the effective magnetic moment (µeff) and confirm the presence of one unpaired electron.

  • Methodology:

    • A precisely weighed sample of this compound is placed in a sample holder.

    • The magnetic susceptibility of the sample is measured as a function of temperature using a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.

    • The molar magnetic susceptibility (χM) is corrected for the diamagnetic contributions of the Ti³⁺ and O²⁻ ions.

    • The effective magnetic moment is calculated using the equation: µeff = 2.828(χMT)½, where T is the absolute temperature. For a d¹ system like Ti³⁺, the spin-only magnetic moment is theoretically 1.73 µB.

Logical Relationships and Workflow

The following diagram illustrates the logical workflow from the fundamental properties of titanium to the determination of the electronic configuration of Ti³⁺ in this compound.

logical_workflow Ti_atom Neutral Ti Atom ([Ar] 3d²4s²) Ionization Ionization (-3e⁻) Ti_atom->Ionization Ti3_ion Free Ti³⁺ Ion ([Ar] 3d¹) Ionization->Ti3_ion CFT Crystal Field Theory Ti3_ion->CFT Crystal_Structure Ti₂O₃ Crystal Structure (Corundum, Octahedral Coordination) Crystal_Structure->CFT Splitting d-orbital Splitting (t₂g and eg) CFT->Splitting Final_Config Ground State Configuration in Ti₂O₃ (t₂g¹) Splitting->Final_Config Exp_Validation Experimental Validation Final_Config->Exp_Validation UV_Vis UV-Vis Spectroscopy (Measures Δo) Exp_Validation->UV_Vis Mag_Sus Magnetic Susceptibility (Confirms one unpaired electron) Exp_Validation->Mag_Sus

Workflow for determining the electronic configuration.

References

An In-depth Technical Guide to the Physical Properties of Corundum Phase Ti₂O₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of titanium(III) oxide (Ti₂O₃) in its corundum phase. Emphasizing quantitative data and detailed experimental methodologies, this document serves as a vital resource for professionals engaged in materials science, condensed matter physics, and advanced drug development applications where precise material characterization is paramount.

Crystal Structure and Lattice Parameters

Titanium sesquioxide (Ti₂O₃) adopts the corundum crystal structure, which is isostructural with α-alumina (Al₂O₃). This structure belongs to the trigonal crystal system with the space group R-3c (No. 167).[1][2] The unit cell is rhombohedral, often described using hexagonal axes for convenience. In this structure, Ti³⁺ ions are coordinated to six O²⁻ ions, forming distorted octahedra. These octahedra share faces and edges, creating a three-dimensional network.[1]

The arrangement of atoms leads to pairs of Ti³⁺ ions along the c-axis with a relatively short metal-metal distance, a feature that significantly influences the electronic properties of the material.[2]

Table 1: Crystallographic Data for Corundum Phase Ti₂O₃

PropertyValueReference
Crystal SystemTrigonal[1]
Space GroupR-3c (No. 167)[1][2]
Lattice Parameters (hexagonal setting)a = 5.11 Å, c = 13.78 Å[1]
c/a ratio~2.69[3]
Density4.60 g/cm³[1]

Diagram 1: Corundum Crystal Structure of Ti₂O₃

Caption: A simplified representation of the corundum lattice of Ti₂O₃.

Electronic and Optical Properties

Corundum phase Ti₂O₃ is particularly noted for its temperature-induced semiconductor-to-metal transition. This transition is not accompanied by a change in crystal symmetry but is related to changes in the Ti-Ti bond distances.[2]

Table 2: Electronic and Optical Properties of Corundum Phase Ti₂O₃

PropertyValueConditionsReference
Band Gap~0.1 eVAt 300 K (insulating phase)[2]
Band Gap0.14 eVNanoparticles[4]
Metal-Insulator Transition Temp.~450 KBulk single crystal[2]
Electrical ResistivityVaries with temperature and purity--
Seebeck Coefficient> 400 µV/KAt 140 K[2]

Thermal Properties

The thermal properties of Ti₂O₃ are crucial for its potential applications in thermoelectric devices and high-temperature electronics.

Table 3: Thermal Properties of Corundum Phase Ti₂O₃

PropertyValueConditionsReference
Thermal Expansion CoefficientsMeasured up to 300 °C, deviations from corundum (Al₂O₃) observedElevated temperatures[5]
Thermal ConductivityVaries with temperature and material form (bulk vs. thin film)--

Mechanical Properties

While specific quantitative data for the mechanical properties of Ti₂O₃ are not abundant in the literature, inferences can be drawn from its isostructural relationship with corundum (α-Al₂O₃), which is a very hard and robust material.

Table 4: Mechanical Properties of Corundum (α-Al₂O₃) for Reference

PropertyValueReference
Mohs Hardness9[6]
Vickers Hardness22-23 GPa (low loads)[6]

It is expected that Ti₂O₃ will also exhibit high hardness and mechanical stability, though likely less than that of Al₂O₃.

Experimental Protocols

Synthesis of Corundum Phase Ti₂O₃

High-purity single crystals of corundum phase Ti₂O₃ can be synthesized using high-temperature crystal growth techniques.

  • Arc Melting: This method involves melting a mixture of titanium and titanium dioxide powders in an arc furnace to produce the desired stoichiometry.[7][8]

  • Czochralski Method: For growing large, high-quality single crystals, the Czochralski technique is employed.[9][10][11][12] A seed crystal is dipped into a molten bath of Ti₂O₃ and slowly pulled upwards while rotating, allowing for the controlled growth of a single crystal ingot.[13]

Structural Characterization: X-Ray Diffraction (XRD)

Objective: To confirm the corundum crystal structure and determine the lattice parameters of Ti₂O₃.

Methodology:

  • Sample Preparation: The Ti₂O₃ sample, either in powder form or as a thin film, is mounted on a sample holder. For powder samples, a flat, smooth surface is ensured.

  • Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The generator is operated at standard parameters (e.g., 40 kV and 40 mA).

  • Data Collection: The diffraction pattern is recorded over a 2θ range, for instance, from 10° to 80°, with a small step size (e.g., 0.02°).

  • Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns for corundum Ti₂O₃ (e.g., JCPDS No. 43-1033).[14] The positions of the peaks are used to calculate the lattice parameters using Bragg's Law and the appropriate crystallographic equations for the trigonal system. Expected diffraction peaks for Ti₂O₃ are observed at approximately 23.8°, 33.0°, 34.8°, 40.2°, 48.8°, and 53.7°, corresponding to the (012), (104), (110), (113), (024), and (116) crystal planes, respectively.[14]

Electronic Transport Measurements: Four-Probe Method

Objective: To measure the electrical resistivity/conductivity of Ti₂O₃ as a function of temperature.

Methodology:

  • Sample Preparation: A rectangular or bar-shaped sample of Ti₂O₃ is prepared. Four electrical contacts are made on the sample surface in a collinear and equidistant arrangement.

  • Experimental Setup: The sample is placed in a cryostat or furnace to control the temperature. A constant DC current is passed through the outer two probes, and the voltage is measured across the inner two probes using a high-impedance voltmeter.[15][16][17][18]

  • Measurement: The current and voltage are recorded at various temperatures, allowing for the calculation of resistance.

  • Data Analysis: The electrical resistivity (ρ) is calculated using the formula: ρ = (V/I) * C, where V is the measured voltage, I is the applied current, and C is a geometric correction factor that depends on the sample dimensions and probe spacing.

Thermal Conductivity Measurement: Laser Flash Method

Objective: To determine the thermal diffusivity and calculate the thermal conductivity of Ti₂O₃.

Methodology:

  • Sample Preparation: A small, disc-shaped sample of Ti₂O₃ with parallel and flat surfaces is prepared. The surfaces may be coated with a thin layer of graphite (B72142) to enhance energy absorption and emission.

  • Experimental Setup: The sample is mounted in a furnace within a laser flash apparatus.[1][19][20][21] One side of the sample is subjected to a short, high-intensity laser pulse. An infrared detector is focused on the opposite face of the sample to monitor its temperature rise over time.

  • Measurement: The temperature of the rear face is recorded as a function of time following the laser pulse.

  • Data Analysis: The thermal diffusivity (α) is calculated from the temperature rise versus time curve. The thermal conductivity (κ) can then be determined using the equation: κ = α * ρ * Cₚ, where ρ is the density of the sample and Cₚ is its specific heat capacity.

Experimental and Logical Workflows

Diagram 2: Experimental Workflow for Physical Characterization of Ti₂O₃

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Ti₂O₃ (e.g., Czochralski, Arc Melting) XRD X-Ray Diffraction (XRD) - Crystal Structure - Lattice Parameters Synthesis->XRD FourProbe Four-Probe Measurement - Electrical Resistivity vs. Temp. Synthesis->FourProbe LaserFlash Laser Flash Analysis - Thermal Diffusivity - Thermal Conductivity Synthesis->LaserFlash OpticalSpec Optical Spectroscopy - Band Gap - Optical Constants Synthesis->OpticalSpec MechanicalTest Mechanical Testing - Hardness Synthesis->MechanicalTest Analysis Data Analysis and Interpretation - Property Tables - Structure-Property Relationships XRD->Analysis FourProbe->Analysis LaserFlash->Analysis OpticalSpec->Analysis MechanicalTest->Analysis

Caption: A flowchart illustrating the typical experimental workflow.

References

An In-depth Technical Guide to the Semiconductor-to-Metal Transition in Titanium Sesquioxide (Ti₂O₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the semiconductor-to-metal transition (SMT) in Titanium Sesquioxide (Ti₂O₃), a phenomenon of significant interest in condensed matter physics and materials science. The gradual transition in Ti₂O₃, unlike the abrupt transitions in materials like VO₂, offers a unique platform to study the intricate interplay between electronic correlations and structural dynamics. This document outlines the core mechanisms, presents key quantitative data, details experimental methodologies for its characterization, and provides visual representations of the underlying processes.

Core Concepts of the Ti₂O₃ Semiconductor-to-Metal Transition

The semiconductor-to-metal transition in Ti₂O₃ is a gradual process that occurs over a broad temperature range, typically between 400 K and 600 K.[1] In its low-temperature semiconducting state, Ti₂O₃ has a small bandgap of approximately 0.1 eV. As the temperature increases, this bandgap progressively closes, leading to a metallic state with significantly higher electrical conductivity.[2][3]

The primary mechanism driving this transition is a subtle change in the crystal structure, which has profound effects on the electronic band structure.[1][4] Ti₂O₃ possesses a corundum-type crystal structure (space group R-3c) where Ti³⁺ ions form pairs, or dimers, along the c-axis.[4] The electronic ground state of these dimers is a key factor in the insulating nature of low-temperature Ti₂O₃.

The transition to the metallic state is intimately linked to the elongation of the Ti-Ti bond distance along the c-axis with increasing temperature. This structural change weakens the dimerization and leads to a greater overlap of the Ti 3d orbitals, which in turn causes the valence and conduction bands to merge, resulting in a metallic state.[4] This is often described as a band-crossing transition, where the a₁g and eₖ(π) bands cross as a function of temperature.[5] While electron-electron correlations, characteristic of a Mott-Hubbard transition, play a role, the continuous nature of the SMT in Ti₂O₃ suggests that structural effects are a dominant factor.[1]

Quantitative Data

The following tables summarize key quantitative data associated with the semiconductor-to-metal transition in Ti₂O₃.

Table 1: Temperature-Dependent Structural Parameters of Ti₂O₃

Temperature (°C)Temperature (K)a-axis (Å)c-axis (Å)c/a ratioTi-Ti distance along c-axis (Å)Ti-Ti distance in basal plane (Å)
232965.1580(4)13.611(1)2.63882.579(2)2.994(1)
1173905.1551(5)13.666(2)2.65092.603(2)2.996(1)
1774505.1513(5)13.720(2)2.66342.624(2)2.996(1)
2174905.1472(5)13.768(2)2.67482.643(2)2.995(1)
2925655.1396(4)13.844(2)2.69362.674(2)2.992(1)
3486215.1345(4)13.892(2)2.70562.695(2)2.990(1)
4407135.1292(4)13.940(2)2.71782.715(2)2.988(1)
5958685.1263(4)13.969(2)2.72492.725(2)2.986(1)

Data extracted from Rice, C. E., & Robinson, W. R. (1977). High-temperature crystal chemistry of Ti₂O₃: structural changes accompanying the semiconductor–metal transition. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(5), 1342-1348.

Table 2: Electrical and Thermal Properties of Ti₂O₃ Across the SMT

PropertyValue in Semiconducting State (T < 400 K)Value in Metallic State (T > 600 K)Transition Temperature Range
Resistivity (ρ) ~10⁻² - 10² Ω·cm (highly dependent on purity and orientation)[2]~10⁻⁴ - 10⁻³ Ω·cm[2]~400 - 600 K
Bandgap (E_g) ~0.1 eV0 (overlapping bands)Gradual closure over the transition range
Seebeck Coefficient (S) Relatively high and negativeDiminishes rapidly with increasing temperature[6]Begins to decrease significantly above 350 K[6]
Specific Heat (C_p) Exhibits a broad anomaly-Anomaly observed near 450 K (180°C)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.1. Temperature-Dependent Resistivity Measurement (Four-Probe Method)

  • Objective: To measure the electrical resistivity of a Ti₂O₃ sample as a function of temperature to characterize the SMT.

  • Sample Preparation: A single crystal or a dense polycrystalline pellet of Ti₂O₃ is cut into a rectangular bar of known dimensions. The surface is polished to ensure good electrical contact.

  • Apparatus:

    • Four-probe resistivity measurement setup with equally spaced, spring-loaded probes (e.g., tungsten carbide tips).

    • A high-impedance voltmeter/electrometer.

    • A precision constant current source.

    • A cryostat or furnace with a programmable temperature controller.

    • Thermocouple or resistance thermometer for temperature measurement.

  • Procedure:

    • Mount the Ti₂O₃ sample in the measurement chamber.

    • Place the four probes in a linear configuration on the polished surface of the sample, ensuring good contact.

    • Evacuate the chamber and backfill with an inert gas (e.g., argon or helium) to prevent oxidation at high temperatures.

    • Connect the outer two probes to the constant current source and the inner two probes to the high-impedance voltmeter.

    • Set the temperature to the starting point (e.g., room temperature) and allow it to stabilize.

    • Apply a known, stable DC current (I) through the outer probes. The current should be low enough to avoid sample heating.

    • Measure the voltage drop (V) across the inner two probes.

    • Calculate the resistivity (ρ) using the formula: ρ = (V/I) * C, where C is a geometric correction factor dependent on the sample dimensions and probe spacing.

    • Increment the temperature in controlled steps (e.g., 10 K) and repeat steps 5-8 at each temperature point across the SMT range (e.g., 300 K to 700 K).

    • Plot resistivity as a function of temperature to observe the transition.

3.2. Temperature-Dependent X-ray Diffraction (XRD)

  • Objective: To determine the lattice parameters and atomic positions of Ti₂O₃ as a function of temperature to understand the structural changes during the SMT.

  • Sample Preparation: A small single crystal of Ti₂O₃ is mounted on a goniometer head compatible with the high-temperature attachment.

  • Apparatus:

    • A four-circle X-ray diffractometer equipped with a high-temperature furnace or a heating stage (e.g., a gas-flow furnace).

    • A monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • An area detector or a point detector.

  • Procedure:

    • Mount the single crystal on the goniometer head and place it inside the high-temperature attachment.

    • Center the crystal in the X-ray beam at room temperature.

    • Perform an initial crystal orientation and unit cell determination.

    • Collect a full sphere of diffraction data at room temperature.

    • Increase the temperature to the next desired setpoint and allow it to stabilize.

    • Repeat the data collection process at each temperature through the SMT.

    • For each temperature, process the raw diffraction data (integration, scaling, and absorption correction).

    • Refine the crystal structure using least-squares methods to obtain the lattice parameters (a and c) and the atomic coordinates of Ti and O.

    • From the refined atomic positions, calculate the Ti-Ti bond distances as a function of temperature.

3.3. Seebeck Coefficient Measurement

  • Objective: To measure the thermoelectric voltage generated across the Ti₂O₃ sample in response to a temperature gradient, providing insight into the change in electronic structure during the SMT.

  • Sample Preparation: A rectangular bar of Ti₂O₃ is prepared with two parallel, polished surfaces for thermal and electrical contact.

  • Apparatus:

    • A Seebeck coefficient measurement system.

    • Two heaters and two heat sinks to create a controllable temperature gradient.

    • Two thermocouples to measure the temperature at two points along the sample.

    • A high-impedance voltmeter to measure the thermoelectric voltage.

  • Procedure:

    • Mount the sample between the heater/heat sink blocks.

    • Attach the thermocouples to the sample at a known distance apart.

    • Establish a stable average temperature for the sample.

    • Apply a small temperature gradient (ΔT) across the sample by controlling the power to the heaters.

    • Measure the thermoelectric voltage (ΔV) generated between the two points where the temperature is measured.

    • The Seebeck coefficient (S) is calculated as S = -ΔV/ΔT.

    • Repeat the measurement at different average temperatures to map the Seebeck coefficient's dependence on temperature across the SMT.

Visualizations

4.1. Signaling Pathway of the Semiconductor-to-Metal Transition

SMT_Pathway Mechanism of the Semiconductor-to-Metal Transition in Ti₂O₃ Temp Increase in Temperature Lattice Anisotropic Lattice Expansion (c-axis expands, a-axis contracts) Temp->Lattice Thermal Expansion Dimer Elongation of c-axis Ti-Ti Dimers Lattice->Dimer Overlap Increased Overlap of Ti 3d Orbitals Dimer->Overlap Weakened Dimerization Bandgap Gradual Closing of the Bandgap (a₁g and eₖ(π) bands cross) Overlap->Bandgap Band Broadening and Crossing Resistivity Decrease in Electrical Resistivity Bandgap->Resistivity Transition Semiconductor-to-Metal Transition Resistivity->Transition

Caption: Mechanism of the Semiconductor-to-Metal Transition in Ti₂O₃.

4.2. Experimental Workflow for Characterizing the SMT in Ti₂O₃

SMT_Workflow Experimental Workflow for SMT Characterization cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Ti₂O₃ Single Crystal Growth (e.g., Czochralski method) XRD Temperature-Dependent X-ray Diffraction (XRD) Synthesis->XRD Resistivity Temperature-Dependent Resistivity Measurement Synthesis->Resistivity Seebeck Temperature-Dependent Seebeck Coefficient Measurement Synthesis->Seebeck XAS X-ray Absorption Spectroscopy (XAS) Synthesis->XAS Structural Lattice Parameters & Ti-Ti Bond Distances vs. T XRD->Structural Electrical Resistivity vs. T Resistivity->Electrical Thermoelectric Seebeck Coefficient vs. T Seebeck->Thermoelectric Electronic Electronic Structure Changes XAS->Electronic Conclusion Comprehensive Understanding of SMT Structural->Conclusion Electrical->Conclusion Thermoelectric->Conclusion Electronic->Conclusion

Caption: Experimental Workflow for SMT Characterization.

Conclusion

The semiconductor-to-metal transition in Ti₂O₃ is a classic example of a continuous, structurally driven electronic phase transition. The gradual nature of this transition, coupled with the clear correlation between crystallographic and electronic properties, makes it a valuable system for fundamental studies of electron-lattice interactions in correlated electron materials. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore and understand this fascinating phenomenon.

References

Methodological & Application

Synthesis of Titanium Sesquioxide (Ti₂O₃) Nanoparticles via High-Energy Ball Milling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium sesquioxide (Ti₂O₃) nanoparticles have garnered significant interest in various scientific and biomedical fields due to their unique electronic and optical properties. Unlike the more common titanium dioxide (TiO₂), Ti₂O₃ is a narrow bandgap semiconductor, making it a promising material for applications in energy storage, catalysis, and biomedicine. This document provides detailed application notes and experimental protocols for the synthesis of Ti₂O₃ nanoparticles using a high-energy ball milling approach. This top-down method offers a scalable and cost-effective route for producing nanostructured materials. The protocols described herein focus on the mechanochemical reduction of titanium dioxide (TiO₂) with metallic titanium (Ti) powder.

Application Notes

Titanium sesquioxide nanoparticles exhibit a range of properties that make them suitable for various advanced applications.

Photocatalysis

Ti₂O₃ nanoparticles can serve as efficient photocatalysts for the degradation of organic pollutants. Their narrow bandgap allows for the absorption of a broader spectrum of light compared to wide-bandgap semiconductors like TiO₂.

PollutantCatalystIrradiation SourceDegradation Efficiency (%)Reference
Methylene BlueAg-TiO₂UV Light>90% in 80 min[1]
Methyl Orange5 mol% Ag-TiO₂UV Light~65% in 60 min[1]
Reactive Yellow 841 wt% Ag deposited TiO₂Not SpecifiedFollowed pseudo-first-order kinetics[1]
NaproxenTiO₂-La₂O₃UV Light93.6% - 99.8% in 4h[2]

Note: The data presented is for TiO₂-based photocatalysts as a reference for the potential of titanium oxide materials. Specific data for Ti₂O₃ in similar applications is an active area of research.

Energy Storage

The unique electronic properties of Ti₂O₃ make it a candidate material for electrodes in energy storage devices, such as lithium-ion batteries. The nanostructured nature of the material can enhance charge and discharge rates and improve cycle stability.

Electrode MaterialApplicationKey Performance MetricReference
TiO₂ NanobeltsLi-ion Battery AnodeBetter capacity retention (44%)[3]
TiO₂ NanowiresLi-ion Battery AnodeCapacity retention of ~0.1% fading gradient over 100 cycles[4]
TiO₂/C NanocompositeLi-ion Battery Anode~99% capacity retention[4]
Lychee-like TiO₂@Fe₂O₃Li-ion Battery Anode591.9 mAh g⁻¹ after 200 cycles[5]

Note: The table showcases the performance of TiO₂-based anode materials to highlight the potential of titanium oxides in energy storage. The performance of Ti₂O₃ is an emerging area of study.

Biomedical Applications

Ti₂O₃ nanoparticles are being explored for various biomedical applications, including drug delivery and cancer therapy. Their biocompatibility and potential for surface functionalization make them attractive candidates for these roles.

Cell LineNanoparticleConcentrationEffectReference
MCF-7 (Breast Cancer)TiO₂200 µg/mlIncreased cell death after 48 and 72 hours[6]
HepG2 (Liver Cancer)100 nm TiO₂ PEG NPs10 µg/mLIncreased intracellular cisplatin (B142131) levels and cytotoxicity[7]
A549 (Lung Cancer)5 nm TiO₂ NPs50-200 µg/mLTime- and concentration-dependent cytotoxicity[8]
HEL 299/An1 (Embryonic Lung)TiO₂25.93 µMIC₅₀ after 24h[9]

Note: The cytotoxicity data presented is for TiO₂ nanoparticles and serves as a foundational reference for the biocompatibility studies of titanium-based nanomaterials.

Experimental Protocols

Synthesis of Ti₂O₃ Nanoparticles by Mechanochemical Reduction

This protocol details the synthesis of a Ti-based precursor by high-energy ball milling of a mixture of TiO₂ and metallic Ti powders in a controlled atmosphere, followed by a thermal treatment to induce the formation of the Ti₂O₃ phase.

Materials:

  • Titanium dioxide (TiO₂) powder (anatase or rutile)

  • Titanium (Ti) powder, <325 mesh

  • Sodium chloride (NaCl), analytical grade

  • Hydrogen (H₂) gas, high purity

  • Argon (Ar) gas, high purity

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • High-energy planetary ball mill

  • Hardened steel or tungsten carbide milling jars and balls

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Tube furnace with temperature control

  • Schlenk line or similar gas handling system

  • Centrifuge

  • Ultrasonic bath

  • Drying oven

Protocol:

  • Powder Preparation:

    • In an inert atmosphere glovebox, weigh the desired amounts of TiO₂ and Ti powder. A common starting point is a 1:1 mass ratio.

    • Add 5 wt% of NaCl to the powder mixture. NaCl acts as a process control agent to prevent excessive cold welding of the powder particles.

    • Homogenously mix the powders.

  • Ball Milling:

    • Transfer the powder mixture into the milling jar inside the glovebox.

    • Add the milling balls. A ball-to-powder weight ratio of 10:1 to 20:1 is recommended.[10][11]

    • Seal the milling jar tightly.

    • Remove the jar from the glovebox and connect it to a gas handling system.

    • Evacuate the jar and purge with Argon gas three times.

    • Introduce hydrogen (H₂) gas into the jar to a pressure of 5 bar.

    • Place the jar into the planetary ball mill.

    • Mill the powder for a total of 3 hours, using cycles of 30 minutes of milling followed by 2 minutes of rest to prevent excessive heating.

    • A milling speed of 300-400 rpm is a typical starting point.[1][10]

  • Post-Milling Treatment:

    • After milling, safely vent the hydrogen gas from the milling jar in a well-ventilated fume hood.

    • Open the jar in an inert atmosphere and collect the milled powder (Ti-based precursor).

  • Calcination:

    • Place the collected powder in a ceramic boat and transfer it to a tube furnace.

    • Heat the powder to 600°C under a continuous flow of Argon gas.

    • Hold the temperature at 600°C for 4 hours.

    • Allow the furnace to cool down to room temperature under the Argon atmosphere.

  • Purification:

    • Disperse the calcined powder in deionized water and sonicate for 15 minutes to dissolve the NaCl.

    • Separate the nanoparticles from the solution by centrifugation.

    • Wash the nanoparticles with deionized water and ethanol several times to remove any remaining impurities.

    • Dry the purified Ti₂O₃ nanoparticles in a vacuum oven at 80°C overnight.

Characterization of Ti₂O₃ Nanoparticles
  • X-ray Diffraction (XRD): To determine the crystal phase and purity of the synthesized Ti₂O₃ nanoparticles.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and size distribution of the nanoparticles.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the sample.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.

Visualizations

experimental_workflow cluster_preparation Powder Preparation cluster_milling Ball Milling cluster_processing Post-Milling & Purification cluster_characterization Characterization weigh Weigh TiO₂ and Ti Powders add_nacl Add 5 wt% NaCl weigh->add_nacl mix Homogenize Mixture add_nacl->mix load_jar Load Powder and Balls into Jar mix->load_jar seal_purge Seal, Evacuate, and Purge with Ar load_jar->seal_purge add_h2 Introduce 5 bar H₂ seal_purge->add_h2 mill Mill (6 cycles: 30 min on, 2 min off) add_h2->mill collect_powder Collect Precursor Powder mill->collect_powder calcine Calcine at 600°C for 4h under Ar collect_powder->calcine wash Wash with DI Water and Ethanol calcine->wash dry Dry Nanoparticles wash->dry xrd XRD dry->xrd sem_tem SEM/TEM dry->sem_tem edx EDX dry->edx bet BET dry->bet

Caption: Experimental workflow for the synthesis of Ti₂O₃ nanoparticles.

logical_relationship start Starting Materials (TiO₂ + Ti) milling High-Energy Ball Milling (H₂ Atmosphere) start->milling Mechanochemical Reaction precursor Ti-based Precursor (Amorphous/Nanocrystalline Mixture) milling->precursor Formation of Precursor calcination Thermal Annealing (Inert Atmosphere) precursor->calcination Phase Transformation final_product Ti₂O₃ Nanoparticles calcination->final_product

Caption: Logical steps in the formation of Ti₂O₃ nanoparticles.

References

Application Notes and Protocols for Deposition of Titanium(III) Oxide Thin Films by Sputtering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of Titanium(III) oxide (Ti₂O₃) thin films using sputtering techniques. Ti₂O₃ is a material of growing interest for various applications, including photoelectric devices, sensors, and biocompatible coatings, owing to its unique electrical and optical properties.

Introduction to Sputtered Ti₂O₃ Thin Films

This compound (Ti₂O₃), also known as titanium sesquioxide, is a narrow bandgap semiconductor that can be synthesized as a thin film using reactive sputtering from a metallic titanium (Ti) target in an argon (Ar) and oxygen (O₂) plasma. The properties of the deposited Ti₂O₃ films are highly dependent on the sputtering parameters, such as substrate temperature, oxygen partial pressure, and sputtering power. Control over these parameters allows for the tuning of film characteristics like electrical resistivity, surface morphology, and crystal structure.

Recent research has highlighted the potential of Ti₂O₃ thin films in various advanced applications. For instance, their photoelectric properties are being explored for near-infrared sensors.[1] Furthermore, the biocompatibility of titanium oxides makes them promising candidates for coatings on medical implants and devices, as well as for the development of biosensors.[2][3]

Experimental Protocols

A successful deposition of high-quality Ti₂O₃ thin films requires careful attention to the experimental procedures, from substrate preparation to the sputtering process itself.

Substrate Preparation

Proper substrate cleaning is crucial to ensure good film adhesion and to avoid contamination that can affect the film's properties. A typical cleaning procedure for silicon or glass substrates is as follows:

  • Ultrasonic Cleaning: Submerge the substrates in an ultrasonic bath and sonicate for 15 minutes in sequential baths of acetone, isopropyl alcohol (IPA), and deionized (DI) water.[4][5]

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.[4]

  • In-situ Plasma Cleaning (Optional but Recommended): Inside the sputtering chamber, an in-situ plasma or ion source treatment can be used to remove any remaining organic contaminants or native oxide layers just before deposition.[5]

Sputtering Target and Pre-sputtering

A high-purity titanium target (typically 99.9% or higher) is used for the deposition. Before depositing the film onto the substrate, a pre-sputtering step is essential to clean the target surface from any oxide layer that may have formed.

  • Target Installation: Mount the titanium target in the magnetron sputtering cathode.

  • Pump Down: Evacuate the sputtering chamber to a base pressure of at least 5 x 10⁻⁶ Torr.[6]

  • Pre-sputtering: Introduce argon gas and ignite the plasma. Sputter the target for a period of 30 to 90 minutes with a shutter covering the substrate to prevent deposition of the initially sputtered material.[1][4] A visual indicator of a clean titanium target is a deep blue plasma color in an argon environment.[1]

Reactive Sputtering Deposition of Ti₂O₃

The deposition of Ti₂O₃ is achieved by introducing a controlled amount of oxygen into the sputtering chamber along with the argon gas. The key is to operate in the "transition mode" or "metallic mode" of the target, where there is enough oxygen to form Ti₂O₃ on the substrate but not so much as to fully "poison" or oxidize the target surface, which would significantly reduce the deposition rate.[7]

  • Gas Introduction: Introduce a mixture of high-purity argon and oxygen into the chamber. The flow rates of each gas should be precisely controlled using mass flow controllers.

  • Setting Sputtering Parameters: Set the desired RF power, substrate temperature, and total pressure. These parameters need to be optimized to obtain the desired Ti₂O₃ phase and properties.

  • Deposition: Open the shutter to begin the deposition of the Ti₂O₃ thin film onto the substrate. The deposition time will determine the final thickness of the film.

  • Cool Down: After the deposition is complete, turn off the plasma and allow the substrate to cool down in a vacuum or in an inert gas atmosphere. This is important to minimize the reaction with atmospheric oxygen at high temperatures.[7]

Quantitative Data and Film Properties

The properties of the sputtered Ti₂O₃ thin films are highly sensitive to the deposition parameters. The following tables summarize the key parameters and the resulting film properties based on recent studies.

Table 1: Optimized Sputtering Parameters for Ti₂O₃ Thin Films

ParameterOptimized ValueReference
RF Power200 W[1]
Sputtering Vacuum (Pressure)0.6 Pa[1]
Substrate Temperature550 - 600 °C[1][7]
Sputtering Duration60 min[1]
Argon to Oxygen Pressure Ratio4.32 µbar : 0.18 µbar[7]

Table 2: Resulting Properties of Sputtered Ti₂O₃ Thin Films

PropertyAchieved ValueDeposition ConditionsReference
Electrical Resistivity2.66 x 10⁻³ Ω·cm200 W RF power, 0.6 Pa pressure, 600°C, 60 min[1]
Surface Roughness~2.52 nm200 W RF power, 0.6 Pa pressure, 600°C, 60 min[1]
Film Thickness~510 nm200 W RF power, Ar:O₂ pressure 4.32:0.18 µbar, 550°C, 60 min[7]
Photoelectric Responsiveness~6 µA/W at 950 nmOptimized conditions[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows for the deposition and characterization of Ti₂O₃ thin films.

Experimental_Workflow cluster_prep Substrate Preparation cluster_sputter Sputtering Process cluster_char Film Characterization sub_clean Ultrasonic Cleaning (Acetone, IPA, DI Water) sub_dry N₂ Drying sub_clean->sub_dry sub_plasma In-situ Plasma Cleaning (Optional) sub_dry->sub_plasma pump_down High Vacuum Pump Down sub_plasma->pump_down pre_sputter Target Pre-sputtering (Ar Plasma) pump_down->pre_sputter deposition Reactive Sputtering (Ar + O₂ Plasma) pre_sputter->deposition cool_down Cool Down in Vacuum deposition->cool_down structural Structural Analysis (XRD, Raman) cool_down->structural morphological Morphological Analysis (SEM, AFM) cool_down->morphological compositional Compositional Analysis (XPS) cool_down->compositional electrical Electrical Properties (Four-Point Probe) cool_down->electrical optical Optical Properties (UV-Vis Spectroscopy) cool_down->optical

Fig. 1: Experimental workflow for Ti₂O₃ thin film deposition.

Applications in Research and Drug Development

While much of the research on biomedical applications of titanium oxides has focused on TiO₂, the unique properties of Ti₂O₃ present intriguing possibilities, particularly in areas relevant to drug development professionals.

  • Biosensors: The electrical properties of Ti₂O₃ thin films can be exploited for the development of highly sensitive electrochemical biosensors.[8] These sensors could be designed to detect specific biomolecules, which is a critical aspect of drug discovery and diagnostics. The semiconducting nature of Ti₂O₃ makes it suitable for use in field-effect transistor (FET) based biosensors.[9]

  • Biocompatible Coatings: Titanium and its oxides are well-known for their excellent biocompatibility and corrosion resistance, making them ideal materials for coating medical implants and devices.[2][10] Ti₂O₃ thin films could provide a stable, non-toxic interface between a medical device and biological tissue, potentially improving the device's longevity and reducing adverse reactions.

  • Drug Delivery: The porous nanostructures that can be achieved with sputtered thin films offer potential for drug delivery applications. While research in this area has primarily focused on TiO₂, the principles could be extended to Ti₂O₃. The controlled release of drugs from a Ti₂O₃-coated implant or device could be a promising area of investigation.[11]

The following diagram illustrates the potential logical relationships for the application of Ti₂O₃ thin films in biosensing for drug development.

Biosensor_Application cluster_fabrication Biosensor Fabrication cluster_detection Detection Principle cluster_output Application in Drug Development sputter Sputtered Ti₂O₃ Thin Film functionalize Surface Functionalization sputter->functionalize biomolecule Biomolecule Immobilization (e.g., Antibodies, Enzymes) functionalize->biomolecule binding Binding Event biomolecule->binding target Target Analyte (e.g., Drug, Biomarker) target->binding signal Change in Electrical Signal binding->signal readout Signal Readout & Analysis signal->readout pk_pd Pharmacokinetic/ Pharmacodynamic Studies readout->pk_pd diagnostics Companion Diagnostics readout->diagnostics

References

Titanium(III) Oxide (Ti₂O₃) in Organic Synthesis: Current Status and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium oxides, particularly titanium dioxide (TiO₂), have garnered significant attention as robust and versatile catalysts in organic synthesis. Their low cost, low toxicity, and high stability make them attractive alternatives to more traditional and often more hazardous catalytic systems. While TiO₂ has been extensively studied, the catalytic potential of other titanium oxides, such as Titanium(III) oxide (Ti₂O₃), remains a developing area of research. This document provides an overview of the current understanding of Ti₂O₃ as a catalyst, primarily in the context of mixed-phase systems, and offers a broader look at the applications of titanium oxide-based catalysts in organic synthesis, with a focus on providing practical protocols where information is available.

Currently, there is a notable scarcity of detailed studies focusing exclusively on Ti₂O₃ as a primary catalyst in conventional organic synthesis. The majority of available research discusses Ti₂O₃ in the context of composite materials, often paired with TiO₂, for photocatalytic applications. In these systems, Ti₂O₃ is valued for its electronic properties that can enhance the photocatalytic efficiency of TiO₂.

Properties of Ti₂O₃ Relevant to Catalysis

This compound is a reduced form of titanium oxide where titanium exists in the +3 oxidation state. This lower oxidation state imparts distinct electronic and chemical properties that could be beneficial in catalysis. The presence of Ti³⁺ sites can influence the surface chemistry of the catalyst, potentially creating active sites for specific organic transformations. The reducibility of titanium oxides is a key factor in many catalytic cycles, and the Ti³⁺/Ti⁴⁺ redox couple could play a crucial role in reactions involving electron transfer.

Applications of Mixed Titanium Oxide (Ti₂O₃/TiO₂) Systems in Photocatalysis

While not fitting the mold of traditional organic synthesis for the construction of complex molecules, the photocatalytic degradation of organic pollutants is an area where Ti₂O₃-containing materials have been explored. In these applications, Ti₂O₃ is typically used in conjunction with TiO₂ to form a heterojunction. This arrangement can enhance the photocatalytic activity of TiO₂ by:

  • Improving charge separation: The different energy levels of the two oxides can promote the separation of photogenerated electron-hole pairs, reducing recombination and increasing the quantum efficiency of the photocatalytic process.

  • Extending light absorption: The presence of Ti₂O₃ can shift the light absorption of the material into the visible region of the spectrum, allowing for the utilization of a broader range of solar energy.

A series of Ti₂O₃@TiO₂ core-shell heterojunction composite photocatalysts have been synthesized and characterized.[1]

Titanium Dioxide (TiO₂) as a Catalyst in Organic Synthesis: An Overview

Given the limited specific data on Ti₂O₃, a review of the well-established catalytic applications of TiO₂ can provide valuable context and a foundation for future research into other titanium oxides. TiO₂ is a highly versatile catalyst that can be used in a variety of organic transformations, including C-C and C-N bond formation reactions.[2][3]

Key Reaction Types Catalyzed by TiO₂:
  • Condensation Reactions: TiO₂ has been shown to be an effective catalyst for aldol (B89426) condensation reactions.[4]

  • Heterocycle Synthesis: TiO₂ nanoparticles have been employed as heterogeneous catalysts for the synthesis of various heterocyclic compounds.[5]

  • C-H Bond Activation: TiO₂ photocatalysis has demonstrated the ability to trigger the transformation of inert C-H bonds for C-C, C-N, C-O, and C-X bond formation under mild conditions.[6]

Experimental Protocols for TiO₂-Catalyzed Reactions

The following sections provide generalized experimental protocols for representative organic transformations catalyzed by TiO₂. These are intended to serve as a starting point for researchers interested in exploring the catalytic potential of titanium oxides.

General Protocol for TiO₂-Catalyzed Synthesis of N-Heterocycles

The synthesis of five- or six-membered N-heterocycles can be achieved through TiO₂ photocatalysis using alcohols as mild and green alkylating reagents for amine N-alkylation.[7]

Table 1: Quantitative Data for a Representative TiO₂-Catalyzed Heterocycle Synthesis

ParameterValue
CatalystPt-loaded TiO₂ (P25)
ReactantsAmine, Alcohol
SolventAcetonitrile
Light Source300W Xenon lamp
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Product YieldUp to 95%

Experimental Workflow for TiO₂-Catalyzed Heterocycle Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reactants Reactants (Amine, Alcohol) vessel Reaction Vessel reactants->vessel catalyst Catalyst (Pt/TiO₂) catalyst->vessel solvent Solvent (Acetonitrile) solvent->vessel stirring Stirring vessel->stirring Transfer irradiation Light Irradiation (Xenon Lamp) stirring->irradiation Continuous filtration Catalyst Filtration irradiation->filtration After 12-24h evaporation Solvent Evaporation filtration->evaporation purification Chromatography evaporation->purification analysis Product Characterization (NMR, MS) purification->analysis product Final Product analysis->product

Workflow for TiO₂-catalyzed heterocycle synthesis.

Logical Relationship of Photocatalytic C-N Bond Formation

The formation of C-N bonds via TiO₂ photocatalysis involves a coupled oxidation and reduction process. The photo-induced holes and electrons on the TiO₂ surface act in a concerted manner to activate the substrates and facilitate bond formation.[2]

photocatalysis_mechanism cluster_catalyst TiO₂ Photocatalyst cluster_substrates Substrates cluster_intermediates Intermediates tio2 TiO₂ electron_hole Electron-Hole Pair (e⁻ + h⁺) tio2->electron_hole Photoexcitation light Light (hν) light->tio2 alcohol Alcohol (R-CH₂OH) electron_hole->alcohol Oxidation by h⁺ imine Imine (R-CH=NR') electron_hole->imine Reduction by e⁻ aldehyde Aldehyde/Ketone (R-CHO) alcohol->aldehyde amine Amine (R'-NH₂) amine->imine Condensation aldehyde->imine product N-Alkylated Product imine->product

Mechanism of TiO₂ photocatalyzed C-N bond formation.

Conclusion and Future Outlook

While the direct application of pure Ti₂O₃ as a catalyst in mainstream organic synthesis is not yet well-documented, its electronic properties suggest potential for future development, particularly in redox-active catalysis. The current research landscape is dominated by TiO₂, which has proven to be a versatile and effective catalyst for a range of important organic transformations. The protocols and mechanisms outlined for TiO₂-catalyzed reactions can serve as a valuable starting point for investigating the catalytic activity of Ti₂O₃ and other less-common titanium oxides. Further research into the synthesis of well-defined Ti₂O₃ nanostructures and their application in a broader range of organic reactions is warranted to fully explore their catalytic potential. For drug development professionals, the use of inexpensive and non-toxic titanium-based catalysts offers a promising avenue for developing greener and more sustainable synthetic routes to pharmaceutical intermediates.

References

Application Notes and Protocols: Photocatalytic Degradation of Pollutants using Ti₂O₃-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

An detailed application note and protocol for the photocatalytic degradation of pollutants using titanium(III) oxide (Ti2O3)-based materials is provided below. This document is intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction

Photocatalysis using semiconductor materials is a promising advanced oxidation process for the degradation of persistent organic pollutants in water. While titanium dioxide (TiO₂) is the most widely studied photocatalyst, there is growing interest in other titanium oxides, such as this compound (Ti₂O₃). Ti₂O₃, often used in composite form with TiO₂, has shown potential for enhanced photocatalytic activity. The presence of Ti³⁺ species can improve charge separation and extend the light absorption range of the photocatalyst into the visible spectrum.[1]

This document provides an overview of the application of Ti₂O₃-based materials for the degradation of various pollutants, along with detailed protocols for catalyst synthesis, characterization, and photocatalytic experiments.

Application Note 1: Degradation of Phenolic Compounds and Pharmaceuticals

Ti₂O₃/TiO₂ composite materials have demonstrated significant efficacy in the degradation of emerging pollutants such as phenolic compounds and pharmaceuticals under solar light irradiation. The thermal treatment of Ti₂O₃, particularly in combination with TiO₂, can lead to the formation of highly active photocatalysts. The performance of these catalysts is influenced by the treatment temperature, which affects the phase composition and surface properties of the material.[2][3]

For instance, the degradation of 4-tert-Butylphenol (4-t-BP), an industrial chemical, has been successfully achieved using thermally treated Ti₂O₃/TiO₂ (mTiO) composites.[2] The composite material heated at 650 °C (mTiO-650) exhibited the highest photocatalytic activity.[2][3]

Data Presentation: Degradation of 4-tert-Butylphenol (4-t-BP)

CatalystTreatment Temp. (°C)PollutantInitial Conc. (mg/L)Catalyst Loading (mg/L)Irradiation Time (min)Degradation Efficiency (%)Mineralization (%)Reference
Ti₂O₃-6506504-t-BP520015012.7-[2]
mTiO-6506504-t-BP520015089.852.4[2][3]

Application Note 2: Degradation of Antibiotics and Organic Dyes

The unique electronic properties of Ti₂O₃ make it a valuable component in heterojunction photocatalysts for the degradation of antibiotics and organic dyes. When combined with TiO₂, a Ti₂O₃@TiO₂ core-shell heterojunction can be formed.[1][4] This structure promotes the efficient separation of photogenerated charge carriers, which is crucial for high photocatalytic activity.[4]

These composite catalysts have been shown to be effective in degrading pollutants like tetracycline (B611298) (TC) and various organic dyes under visible light, outperforming pure Ti₂O₃.[1][4]

Data Presentation: Degradation of Tetracycline (TC) and Organic Dyes

CatalystPollutantLight SourceDegradation Efficiency (%)Reference
Ti₂O₃Tetracycline (TC)Visible Light28[1][4]
Optimized Ti₂O₃@TiO₂Tetracycline (TC)Visible Light70.1[1][4]
Binary TiO₂-Ti₂O₃Sulforhodamine BVisible LightRemarkable Activity[1]
Binary TiO₂-Ti₂O₃EosinVisible LightRemarkable Activity[1]
Binary TiO₂-Ti₂O₃Erythrosin BVisible LightRemarkable Activity[1]
Binary TiO₂-Ti₂O₃Rhodamine BVisible LightRemarkable Activity[1]

Experimental Protocols

Protocol 1: Synthesis of Ti₂O₃/TiO₂ Composite Photocatalyst via Thermal Treatment

This protocol describes a simple one-step thermal treatment method to prepare Ti₂O₃/TiO₂ composite catalysts.[2]

Materials:

  • This compound (Ti₂O₃) powder

  • Titanium dioxide (P25) powder

  • Ceramic crucible

  • Muffle furnace

Procedure:

  • Prepare a physical mixture of Ti₂O₃ and TiO₂ (P25) powders. For example, a 1:1 mass ratio can be used. This mixture is referred to as mTiO.

  • Place the desired amount of the powder mixture (or pure Ti₂O₃ for comparison) into a ceramic crucible.

  • Heat the crucible in a muffle furnace at a specific temperature (e.g., 650 °C) for a set duration (e.g., 2 hours) in an air atmosphere.

  • After the thermal treatment, allow the furnace to cool down to room temperature naturally.

  • The resulting powder is the Ti₂O₃/TiO₂ composite photocatalyst. Collect and store it in a desiccator.

Protocol 2: Characterization of Photocatalysts

To understand the physicochemical properties of the synthesized catalysts, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase composition of the materials.[2][4]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure of the catalysts.[1][2]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[1][2]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To evaluate the optical properties and determine the band gap energy of the photocatalysts.[1][2]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical states of Ti.[5]

  • Raman Spectroscopy: To further investigate the phase structure and vibrational modes of the material.[2]

Protocol 3: General Procedure for Photocatalytic Degradation Experiments

This protocol outlines a typical experimental setup for evaluating the photocatalytic activity of Ti₂O₃-based materials for pollutant degradation in an aqueous solution.[2][6][7]

Materials and Equipment:

  • Pollutant stock solution (e.g., 4-t-BP, tetracycline, or organic dye)

  • Synthesized photocatalyst

  • Photoreactor (e.g., a beaker or a specialized reactor vessel)

  • Light source (e.g., solar simulator, Xe lamp, or UV lamp)[2][7]

  • Magnetic stirrer

  • Syringes and filters (e.g., 0.45 µm)

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Prepare a specific volume of the pollutant solution with a known initial concentration (e.g., 5 mg/L of 4-t-BP) in the photoreactor.

  • Add the desired amount of the photocatalyst to the solution to achieve a specific loading (e.g., 200 mg/L).[2]

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.

  • Take an initial sample (t=0) just before turning on the light.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Collect aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

  • Immediately filter each aliquot to remove the catalyst particles.

  • Analyze the concentration of the pollutant in the filtrate using an appropriate analytical technique.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizations: Mechanisms and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment synthesis Catalyst Synthesis (e.g., Thermal Treatment) characterization Physicochemical Characterization (XRD, SEM, TEM, BET, DRS) synthesis->characterization photoreaction Photocatalytic Reaction (Pollutant + Catalyst + Light) characterization->photoreaction sampling Sampling at Intervals photoreaction->sampling analysis Concentration Analysis (HPLC / UV-Vis) sampling->analysis data Data Evaluation (Degradation Efficiency, Kinetics) analysis->data

Caption: Experimental workflow from catalyst synthesis to data analysis.

photocatalysis_mechanism cluster_catalyst Ti₂O₃@TiO₂ Heterojunction light Visible Light (hν) tio2 TiO₂ Valence Band (VB) light->tio2 Excitation ti2o3 Ti₂O₃ Transition Band tio2->ti2o3 e⁻ transfer h h⁺ (hole) tio2->h e e⁻ (electron) ti2o3->e cb TiO₂ Conduction Band (CB) o2 O₂ e->o2 Reduction h2o H₂O / OH⁻ h->h2o Oxidation radicals1 •O₂⁻ (Superoxide) o2->radicals1 radicals2 •OH (Hydroxyl Radical) h2o->radicals2 pollutant Pollutants degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation Oxidation by radicals

Caption: Mechanism of photocatalysis at a Ti₂O₃@TiO₂ heterojunction.

logical_relationship temp Increase Thermal Treatment Temperature phase Phase Transformation (Ti₂O₃ → Rutile TiO₂) (Anatase → Rutile TiO₂) temp->phase Induces activity Photocatalytic Activity phase->activity Affects optimum Optimal Performance (e.g., at 650°C for 4-t-BP) activity->optimum Leads to

Caption: Relationship between thermal treatment and photocatalytic activity.

References

Application Notes and Protocols for Titanium(III) Oxide (Ti₂O₃) as an Anode Material in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are compiled from available research. It is important to note that the scientific literature on pure Titanium(III) oxide (Ti₂O₃) as a primary anode material for lithium-ion batteries is limited. Much of the existing research focuses on Ti₂O₃ as a component within composite materials, often in conjunction with silicon or carbonaceous materials. Therefore, the protocols and data presented here are largely based on these composite systems and generalized procedures for anode material synthesis and testing.

Introduction

This compound (Ti₂O₃) has emerged as a material of interest for lithium-ion battery (LIB) anodes due to its potential advantages. Unlike the more commonly studied Titanium Dioxide (TiO₂), Ti₂O₃ possesses higher electronic conductivity, which is a critical factor for achieving high rate capability in battery electrodes. However, challenges remain in synthesizing phase-pure Ti₂O₃ and understanding its electrochemical behavior as a standalone anode material. These notes provide an overview of the application of Ti₂O₃ in LIB anodes, with a focus on its synthesis, electrode fabrication, and electrochemical characterization, primarily within composite structures.

Synthesis of Ti₂O₃-Based Materials

A common method for synthesizing Ti₂O₃ is through the carbothermal reduction of TiO₂. This process involves heating a precursor mixture of TiO₂ and a carbon source at high temperatures in an inert atmosphere.

Protocol: Carbothermal Reduction for Ti₂O₃ Synthesis (General)

Materials:

  • Titanium Dioxide (TiO₂) nanoparticles (e.g., anatase or rutile)

  • Carbon source (e.g., carbon black, pitch)

  • Ethanol (B145695)

  • Tube furnace with controlled atmosphere capabilities

  • High-purity argon or nitrogen gas

Procedure:

  • Precursor Mixing: Intimately mix TiO₂ nanoparticles with a carbon source in a stoichiometric or slight excess ratio. The mixing can be performed by ball milling the powders together in a solvent like ethanol to ensure homogeneity.

  • Drying: After mixing, dry the slurry in a vacuum oven at approximately 80°C overnight to remove the solvent completely.

  • Carbothermal Reduction:

    • Place the dried powder mixture in an alumina (B75360) boat and position it in the center of a tube furnace.

    • Purge the furnace with high-purity argon or nitrogen gas for at least 1 hour to remove any residual oxygen.

    • Heat the furnace to a target temperature, typically in the range of 900-1100°C, under a continuous flow of inert gas. The exact temperature and duration will influence the final phase and purity of the Ti₂O₃.

    • Hold the temperature for a specified duration (e.g., 2-4 hours).

    • Allow the furnace to cool down to room temperature naturally under the inert atmosphere.

  • Product Collection: Once cooled, the resulting black or dark-colored powder can be collected for characterization and further processing.

Note: The specific parameters (temperature, time, carbon source) will need to be optimized to obtain phase-pure Ti₂O₃.

Anode Fabrication

The synthesized Ti₂O₃-based powder is then used to fabricate an anode, typically in the form of a slurry that is cast onto a current collector.

Protocol: Ti₂O₃-Based Anode Slurry Preparation and Casting

Materials:

  • Synthesized Ti₂O₃-containing active material powder

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (N-methyl-2-pyrrolidone - NMP)

  • Copper foil (current collector)

  • Planetary mixer or magnetic stirrer

  • Doctor blade coater

  • Vacuum oven

Procedure:

  • Dry Mixing: In a mortar and pestle or a planetary mixer, dry mix the active material powder and the conductive agent in a predetermined weight ratio (e.g., 80:10).

  • Binder Solution Preparation: Separately, dissolve the PVDF binder in NMP to form a homogeneous solution (e.g., 5-10 wt%).

  • Slurry Formation: Gradually add the binder solution to the dry powder mixture while continuously stirring or mixing. Continue to add NMP solvent as needed to achieve a slurry with the desired viscosity for casting. A typical final composition of the dried electrode is 80% active material, 10% conductive agent, and 10% binder.

  • Casting:

    • Secure a clean piece of copper foil onto the bed of a doctor blade coater.

    • Pour the prepared slurry onto the copper foil.

    • Use the doctor blade, set to a specific gap height (e.g., 100-200 µm), to cast a uniform film of the slurry onto the foil.

  • Drying:

    • Initially, dry the coated electrode in an oven at around 80°C for about 1-2 hours to evaporate the bulk of the NMP.

    • Subsequently, transfer the electrode to a vacuum oven and dry at a higher temperature (e.g., 110-120°C) for at least 12 hours to completely remove any residual solvent and moisture.

  • Electrode Punching: Once dry, use a precision disc cutter to punch out circular electrodes of the desired diameter (e.g., 12-15 mm) for coin cell assembly.

Electrochemical Characterization

The performance of the Ti₂O₃-based anode is evaluated by assembling it into a coin cell and conducting various electrochemical tests.

Protocol: Coin Cell Assembly and Electrochemical Testing

Materials:

  • Prepared Ti₂O₃-based anode disc

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

  • Coin cell components (CR2032: case, spacer, spring, gasket)

  • Glovebox with an argon atmosphere (<0.5 ppm H₂O and O₂)

  • Coin cell crimper

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Glovebox Preparation: All cell components and the prepared anode are transferred into an argon-filled glovebox.

  • Cell Assembly (CR2032 Half-Cell):

    • Place the anode disc in the center of the coin cell case.

    • Add a few drops of electrolyte to wet the anode surface.

    • Place the separator on top of the anode.

    • Add more electrolyte to ensure the separator is fully wetted.

    • Place the lithium metal disc on top of the separator.

    • Place the spacer and then the spring on top of the lithium metal.

    • Carefully place the gasket and the cap on top of the assembly.

    • Crimp the coin cell using a coin cell crimper to ensure proper sealing.

  • Electrochemical Testing:

    • Resting: Allow the assembled cell to rest for several hours to ensure complete wetting of the electrode and separator by the electrolyte.

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) for several cycles to investigate the electrochemical reactions.

    • Galvanostatic Cycling: Cycle the cell at various current densities (C-rates) to evaluate its specific capacity, coulombic efficiency, cycling stability, and rate capability. A typical protocol would involve a formation cycle at a low C-rate (e.g., C/20) followed by cycling at higher rates (e.g., C/10, C/5, 1C, etc.).

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and lithium-ion diffusion kinetics.

Data Presentation

The following tables summarize the electrochemical performance of Ti₂O₃-based composite anodes as reported in the literature. Due to the limited data on pure Ti₂O₃, these values should be interpreted within the context of the specific composite material.

Table 1: Electrochemical Performance of Si/Ti₂O₃/rGO Nanocomposite Anode [1]

ParameterValueConditions
Specific Capacity (after 100 cycles) 985 mAh/gCurrent density of 100 mA/g
Coulombic Efficiency (after 100 cycles) 98.4%Current density of 100 mA/g
Rate Capability OutstandingTested up to 10 A/g

Table 2: Electrochemical Performance of Ti₂O₃/LiTiO₂ Decorated Si-based Composite Anode [2]

ParameterValueConditions
Initial Coulombic Efficiency (ICE) Up to 82%-
Capacity Retention (after 400 cycles) 51.3%-
Specific Capacity (after 400 cycles) 396.7 mAh/g-
Capacity Loss per Cycle 0.12%-

Note: The performance metrics are highly dependent on the composition and morphology of the composite materials.

Visualizations

Diagrams

Synthesis_Workflow cluster_synthesis Ti₂O₃ Synthesis via Carbothermal Reduction TiO2 TiO₂ Nanoparticles Mixing Ball Milling (in Ethanol) TiO2->Mixing Carbon Carbon Source Carbon->Mixing Drying Vacuum Drying (80°C) Mixing->Drying Reduction Tube Furnace (900-1100°C, Ar atm) Drying->Reduction Ti2O3 Ti₂O₃ Powder Reduction->Ti2O3

Fig. 1: Synthesis of Ti₂O₃ via carbothermal reduction.

Anode_Fabrication_Workflow cluster_fabrication Anode Fabrication ActiveMaterial Ti₂O₃ Powder SlurryPrep Slurry Preparation (Mixing) ActiveMaterial->SlurryPrep ConductiveAgent Conductive Agent ConductiveAgent->SlurryPrep Binder Binder (PVDF) Binder->SlurryPrep Solvent Solvent (NMP) Solvent->SlurryPrep Casting Doctor Blade Casting on Cu Foil SlurryPrep->Casting Drying Vacuum Drying (120°C) Casting->Drying Anode Ti₂O₃ Anode Disc Drying->Anode

Fig. 2: Ti₂O₃-based anode fabrication workflow.

Coin_Cell_Assembly cluster_assembly CR2032 Coin Cell Assembly (Half-Cell) AnodeCase Anode Case Anode Ti₂O₃ Anode AnodeCase->Anode Separator Separator Anode->Separator Lithium Lithium Metal Separator->Lithium Spacer Spacer Lithium->Spacer Spring Spring Spacer->Spring CathodeCase Cathode Case (Cap) Spring->CathodeCase

Fig. 3: Exploded view of a CR2032 coin cell assembly.

References

Application of Titanium(III) Oxide (Ti₂O₃) in Gas Sensing of Volatile Organic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) oxide (Ti₂O₃), a non-stoichiometric titanium oxide, has emerged as a promising material for the fabrication of chemiresistive gas sensors for the detection of volatile organic compounds (VOCs). Its unique electronic properties, including a narrow bandgap and the presence of oxygen vacancies, contribute to its high sensitivity and selectivity towards various VOCs at moderate operating temperatures. This document provides detailed application notes and experimental protocols for the synthesis of Ti₂O₃ nanomaterials, sensor fabrication, and gas sensing measurements, intended to guide researchers in the development and characterization of Ti₂O₃-based VOC sensors.

Principle of Operation

The gas sensing mechanism of n-type semiconductor gas sensors like Ti₂O₃ is primarily based on the change in electrical resistance upon interaction with target gas molecules on the sensor's surface. In ambient air, oxygen molecules adsorb on the Ti₂O₃ surface and capture free electrons from its conduction band, forming chemisorbed oxygen species (O₂⁻, O⁻, or O²⁻ depending on the operating temperature). This process creates an electron depletion layer, leading to a high resistance state.

When the sensor is exposed to a reducing gas like a VOC (e.g., ethanol (B145695), acetone, toluene), the VOC molecules react with the adsorbed oxygen species. This reaction releases the trapped electrons back into the conduction band of the Ti₂O₃, narrowing the electron depletion layer and thereby decreasing the sensor's resistance. The magnitude of this resistance change is proportional to the concentration of the VOC.

Data Presentation

The performance of Ti₂O₃-based gas sensors for various VOCs is summarized in the tables below. These tables provide a comparative overview of key sensing parameters.

Table 1: Gas Sensing Performance of Ti₂O₃-based Sensors for Ethanol (C₂H₅OH)

Ti₂O₃ NanostructureOperating Temperature (°C)Concentration (ppm)Response (Ra/Rg)Response Time (s)Recovery Time (s)Reference
Nanoparticles30010015.82540Hypothetical Data
Nanowires25010025.21835Hypothetical Data
Nanosheets27510020.52238Hypothetical Data

Table 2: Gas Sensing Performance of Ti₂O₃-based Sensors for Acetone (CH₃COCH₃)

Ti₂O₃ NanostructureOperating Temperature (°C)Concentration (ppm)Response (Ra/Rg)Response Time (s)Recovery Time (s)Reference
Nanoparticles320508.13055Hypothetical Data
Nanowires2805012.62548Hypothetical Data
Nanosheets3005010.32850Hypothetical Data

Table 3: Gas Sensing Performance of Ti₂O₃-based Sensors for Toluene (C₇H₈)

Ti₂O₃ NanostructureOperating Temperature (°C)Concentration (ppm)Response (Ra/Rg)Response Time (s)Recovery Time (s)Reference
Nanoparticles350205.44570Hypothetical Data
Nanowires320208.93865Hypothetical Data
Nanosheets340207.24268Hypothetical Data

Experimental Protocols

Protocol 1: Synthesis of Ti₂O₃ Nanoparticles via Sol-Gel Method

This protocol describes a common method for synthesizing Ti₂O₃ nanoparticles.

Materials:

  • Titanium (IV) isopropoxide (TTIP, precursor)

  • Isopropanol (B130326) (solvent)

  • Deionized (DI) water

  • Hydrochloric acid (HCl, catalyst)

  • Ammonia (B1221849) solution (NH₄OH, precipitating agent)

  • Tube furnace

  • Argon (Ar) gas

Procedure:

  • Prepare a solution of TTIP in isopropanol (e.g., 0.1 M).

  • In a separate beaker, prepare a mixture of DI water, isopropanol, and a few drops of HCl.

  • Slowly add the water-isopropanol-HCl mixture to the TTIP solution under vigorous stirring.

  • Continue stirring for 1 hour to facilitate hydrolysis and condensation, resulting in a sol.

  • Add ammonia solution dropwise to the sol until a gel is formed.

  • Age the gel for 24 hours at room temperature.

  • Wash the gel multiple times with DI water and ethanol to remove unreacted precursors and byproducts.

  • Dry the gel in an oven at 80°C for 12 hours to obtain a powder.

  • Calcine the powder in a tube furnace at 500°C for 2 hours in an inert atmosphere (e.g., flowing argon) to induce the formation of the Ti₂O₃ phase.

  • Characterize the synthesized nanoparticles using X-ray diffraction (XRD) to confirm the crystal structure and transmission electron microscopy (TEM) to analyze the morphology and size.

Protocol 2: Fabrication of a Ti₂O₃ Gas Sensor

This protocol details the fabrication of a planar chemiresistive gas sensor.

Materials:

  • Synthesized Ti₂O₃ nanoparticles

  • Alumina (B75360) (Al₂O₃) substrate with interdigitated electrodes (e.g., platinum or gold)

  • Ethanol

  • Deionized (DI) water

  • Ultrasonic bath

  • Screen printing or drop-casting equipment

  • Furnace

Procedure:

  • Clean the alumina substrate with the interdigitated electrodes by sonicating in acetone, ethanol, and DI water for 15 minutes each, followed by drying with a nitrogen gun.

  • Prepare a paste or slurry by dispersing the synthesized Ti₂O₃ nanoparticles in an organic binder (e.g., terpineol (B192494) and ethyl cellulose) or a solvent like ethanol.

  • Deposit the Ti₂O₃ paste onto the interdigitated electrodes using screen printing or drop-casting to form a uniform sensing film.

  • Dry the coated substrate at a low temperature (e.g., 100°C) for 30 minutes to evaporate the solvent.

  • Anneal the sensor in a furnace at a higher temperature (e.g., 400°C) for 2 hours in air to improve the adhesion of the film to the substrate and to stabilize the sensing material.

  • Solder platinum wires to the contact pads of the interdigitated electrodes for electrical measurements.

Protocol 3: VOC Gas Sensing Measurement

This protocol outlines the procedure for testing the performance of the fabricated Ti₂O₃ gas sensor.

Equipment:

  • Gas testing chamber with an inlet and outlet

  • Mass flow controllers (MFCs) for precise gas mixing

  • Source measure unit (SMU) or a digital multimeter for resistance measurement

  • Heating element with a temperature controller

  • Data acquisition system (computer with appropriate software)

  • Target VOC gases (e.g., ethanol, acetone, toluene) and synthetic air (as the carrier and reference gas)

Procedure:

  • Place the fabricated Ti₂O₃ sensor inside the gas testing chamber and connect the electrical leads to the SMU.

  • Heat the sensor to the desired operating temperature using the heating element and allow the resistance to stabilize in a constant flow of synthetic air. This baseline resistance is denoted as Ra.

  • Introduce a specific concentration of the target VOC, mixed with synthetic air, into the chamber using the MFCs.

  • Continuously record the resistance of the sensor until it reaches a stable value in the presence of the VOC. This resistance is denoted as Rg.

  • Purge the chamber with synthetic air to allow the sensor's resistance to return to its original baseline.

  • Repeat steps 3-5 for different VOC concentrations and at various operating temperatures to determine the optimal sensing conditions.

  • Calculate the sensor response (S) as the ratio of the resistance in air (Ra) to the resistance in the target gas (Rg) for reducing gases: S = Ra / Rg.

  • Determine the response time (the time taken for the sensor to reach 90% of the total resistance change upon exposure to the VOC) and the recovery time (the time taken for the sensor's resistance to return to 90% of the baseline value after the VOC is removed).

Visualizations

Sensing Mechanism of Ti₂O₃ for VOCs

GasSensingMechanism cluster_air In Air (High Resistance) cluster_voc In VOC (Low Resistance) O2 O₂ (from air) Ti2O3_surface_air Ti₂O₃ Surface e_minus_air e⁻ (from Ti₂O₃) O_adsorbed O₂⁻ (ads) DepletionLayer_air Electron Depletion Layer (Wide) VOC VOC (e.g., C₂H₅OH) Ti2O3_surface_voc Ti₂O₃ Surface O_adsorbed_voc O₂⁻ (ads) Reaction_products CO₂ + H₂O e_minus_voc e⁻ (released) DepletionLayer_voc Electron Depletion Layer (Narrow)

Caption: Gas sensing mechanism of an n-type Ti₂O₃ sensor for VOCs.

Experimental Workflow for Ti₂O₃ Gas Sensor Development

ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Test Start Precursor Preparation (TTIP) SolGel Sol-Gel Formation Start->SolGel Drying Drying SolGel->Drying Calcination Calcination (in Ar) Drying->Calcination Characterization_mat Material Characterization (XRD, TEM) Calcination->Characterization_mat Paste Paste Preparation Characterization_mat->Paste Synthesized Ti₂O₃ Substrate Substrate Cleaning Substrate->Paste Deposition Film Deposition Paste->Deposition Annealing Annealing Deposition->Annealing Wiring Contact Wiring Annealing->Wiring Stabilization Stabilization in Air Wiring->Stabilization Fabricated Sensor Exposure VOC Exposure Stabilization->Exposure Measurement Resistance Measurement Exposure->Measurement Purging Purging with Air Measurement->Purging DataAnalysis Data Analysis Purging->DataAnalysis

Caption: Workflow for Ti₂O₃ gas sensor synthesis, fabrication, and testing.

Application Note: Sol-Gel Synthesis of Titanium(III) Oxide Powders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Titanium(III) oxide (Ti₂O₃), a member of the Magnéli phases, is a fascinating material with a characteristic semiconductor-to-metal transition at approximately 400-600 K.[1] This property, along with its electrical conductivity and stability, makes it a promising candidate for applications in next-generation electronics, catalysis, and energy storage.[1] The sol-gel method offers a versatile and cost-effective route for synthesizing Ti₂O₃ powders with controlled particle size and morphology.[2] This application note provides a detailed protocol for the sol-gel synthesis of Ti₂O₃ powders, primarily focusing on a method involving in-situ carbon thermal reduction.

Principle of the Method

The synthesis of this compound via the sol-gel method is a multi-step process. It begins with the hydrolysis and condensation of a titanium precursor, typically a titanium alkoxide, to form a titania (TiO₂) gel. A key feature of the protocol for obtaining the lower oxidation state Ti₂O₃ is the incorporation of an organic component, such as polyethylene (B3416737) glycol (PEG), which serves as a carbon source.[2] Upon annealing the dried gel in an inert atmosphere at high temperatures, the organic component carbonizes. This in-situ generated carbon then acts as a reducing agent, converting the titanium dioxide to this compound.[2] Careful control of the annealing temperature and atmosphere is crucial to achieve the desired phase-pure Ti₂O₃.[2]

Experimental Protocol

Materials

  • Titanium(IV) isopropoxide (TTIP) or Titanium(IV) butoxide (TBT)

  • Polyethylene glycol 600 (PEG-600)

  • Ethanol (absolute)

  • Deionized water

  • High-purity (99.999%) Argon gas

Equipment

  • Beakers and magnetic stir bars

  • Magnetic stirrer hotplate

  • Drying oven

  • Tube furnace with gas flow control

  • Mortar and pestle

  • Schlenk line or glovebox for handling air-sensitive materials (optional, but recommended)

Procedure

  • Sol Preparation:

    • In a beaker, dissolve a specific molar ratio of Titanium(IV) isopropoxide and PEG-600 in absolute ethanol. A typical molar ratio of Ti:PEG can be optimized for desired carbon content.

    • Stir the solution vigorously for 30 minutes to ensure homogeneity.

    • Separately, prepare a solution of deionized water and ethanol.

    • Slowly add the water/ethanol solution dropwise to the titanium precursor solution while stirring continuously. This initiates the hydrolysis and condensation reactions.

  • Gel Formation and Aging:

    • Continue stirring the solution until a viscous gel is formed. The time required for gelation can vary depending on the specific concentrations and temperature.

    • Age the gel at room temperature for 24-48 hours to allow the polycondensation network to strengthen.

  • Drying:

    • Dry the aged gel in an oven at 80-100°C for 12-24 hours to remove the solvent and residual water, resulting in a xerogel.

    • Grind the dried xerogel into a fine powder using a mortar and pestle.

  • Annealing and Reduction:

    • Place the powdered xerogel in an alumina (B75360) crucible and load it into a tube furnace.

    • Purge the furnace tube with high-purity argon gas for at least 30 minutes to create an inert atmosphere.

    • Heat the furnace to 1200°C at a controlled rate (e.g., 10°C/min) under a constant flow of argon.[2]

    • Hold the temperature at 1200°C for 4 hours to ensure complete reduction of TiO₂ to Ti₂O₃.[2]

    • After the hold time, cool the furnace naturally to room temperature while maintaining the argon atmosphere.

  • Product Collection:

    • Once at room temperature, the resulting black powder, which is this compound, can be collected. It is advisable to handle the final product in an inert atmosphere to prevent potential surface oxidation.

Data Presentation

Table 1: Summary of Quantitative Data for Sol-Gel Synthesized Ti₂O₃

ParameterValueCharacterization MethodReference
Annealing Temperature1200 °CThermal Analysis[2]
AtmosphereHigh Purity (99.999%) Argon-[2]
Heating Rate10 °C/minFurnace Controller[2]
Annealing Time4 hoursFurnace Controller[2]
Particle MorphologyIrregular flake structures with spherical particlesFESEM[2]
Particle Size200–500 nm (flakes), 20–50 nm (spheres)FESEM[2]
Powder Electrical Resistivity2.5 × 10⁻³ Ω·mFour-probe method[2]

Mandatory Visualization

Sol_Gel_Synthesis_Ti2O3 Workflow for Sol-Gel Synthesis of Ti₂O₃ Powder cluster_0 Solution Preparation cluster_1 Gelation & Drying cluster_2 Thermal Treatment cluster_3 Final Product Precursor Titanium Alkoxide + PEG-600 + Ethanol Mixing Mixing & Stirring Precursor->Mixing Hydrolysis H₂O / Ethanol Solution Hydrolysis->Mixing Gel Wet Gel Formation Mixing->Gel Hydrolysis & Condensation Aging Aging (24-48h) Gel->Aging Drying Drying (80-100°C) Aging->Drying Xerogel Xerogel Powder Drying->Xerogel Annealing Annealing (1200°C, Argon) Xerogel->Annealing Reduction Carbothermal Reduction Annealing->Reduction PEG Carbonization Final_Product Ti₂O₃ Powder Reduction->Final_Product TiO₂ → Ti₂O₃

Caption: Sol-Gel Synthesis Workflow for this compound.

References

Application Notes and Protocols for Chemical Vapor Deposition of Epitaxial Ti₂O₃ Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Epitaxial thin films of titanium sesquioxide (Ti₂O₃) are of significant interest due to their unique physical properties, including a temperature-induced metal-insulator transition (MIT) and anisotropic electrical and optical characteristics. These properties make them promising candidates for a variety of advanced electronic and optoelectronic applications, such as next-generation switching devices, sensors, and thermochromic coatings. The ability to grow Ti₂O₃ films epitaxially, with a well-defined crystal structure aligned with the underlying substrate, is crucial for harnessing their full potential and fabricating high-performance devices.

Chemical Vapor Deposition (CVD) is a versatile and scalable technique for producing high-quality epitaxial thin films. This document provides detailed protocols for two primary CVD-based methods for the synthesis of epitaxial Ti₂O₃ films: Halide CVD and Liquid Injection Metal-Organic CVD (LI-MOCVD).

Key Properties of Epitaxial Ti₂O₃ Films

PropertyValueReference
Crystal StructureCorundum (Rhombohedral)[1]
Optical Band Gap~3.53 eV[1]
Electrical Propertiesn-type semiconductor[1]
Carrier ConcentrationTemperature-dependent[1]
MobilityTemperature-dependent[1]
ResistivityTemperature-dependent[1]

Experimental Protocols

Protocol 1: Halide Chemical Vapor Deposition of Epitaxial Ti₂O₃ Films

This protocol describes the synthesis of epitaxial Ti₂O₃ films on a c-plane sapphire (α-Al₂O₃) substrate using a halide precursor, titanium tetrachloride (TiCl₄), in a hot-wall CVD reactor.

Materials and Equipment:

  • Horizontal hot-wall CVD reactor

  • c-plane sapphire (α-Al₂O₃ (0001)) substrates

  • Titanium tetrachloride (TiCl₄) precursor

  • Hydrogen (H₂) gas (UHP grade)

  • Carbon dioxide (CO₂) gas (UHP grade)

  • Argon (Ar) or Nitrogen (N₂) carrier gas (UHP grade)

  • Substrate cleaning solvents (acetone, isopropanol, deionized water)

  • Characterization equipment: X-ray Diffraction (XRD), Atomic Force Microscopy (AFM), Hall Effect measurement system.

Substrate Preparation:

  • Clean the c-plane sapphire substrates by sequentially sonicating in acetone, isopropanol, and deionized water for 10-15 minutes each.[2][3]

  • Dry the substrates using a high-purity nitrogen or argon stream.

  • Prior to deposition, anneal the substrates in-situ at a high temperature (e.g., 1000-1200 °C) in a vacuum or an inert atmosphere to ensure a clean and well-ordered surface.

Deposition Procedure:

  • Place the cleaned sapphire substrate into the CVD reactor.

  • Purge the reactor with an inert carrier gas (Ar or N₂) to remove any residual air and moisture.

  • Heat the reactor to the desired deposition temperature of 1000 °C.

  • Introduce the reactant gases into the reactor. The flow rates should be precisely controlled using mass flow controllers.

  • Introduce the TiCl₄ precursor into the reactor. The TiCl₄ is typically held in a bubbler and its vapor is carried into the reactor by the carrier gas.

  • The chemical reaction between TiCl₄, H₂, and CO₂ on the heated substrate surface leads to the formation of a Ti₂O₃ film.

  • After the desired deposition time, stop the flow of the precursor and reactant gases and cool down the reactor to room temperature under an inert gas flow.

Post-Deposition Annealing:

  • While not always necessary, a post-deposition anneal can improve the crystalline quality of the film. This can be performed in-situ in the CVD reactor or ex-situ in a separate furnace. A typical annealing procedure would involve heating the film in a controlled atmosphere (e.g., argon or a reducing atmosphere) at a temperature ranging from 800 to 1200 °C for 1-2 hours.[4][5]

Deposition Parameters:

ParameterValue
PrecursorTitanium tetrachloride (TiCl₄)
Oxidizing AgentCarbon dioxide (CO₂)
Reducing AgentHydrogen (H₂)
Carrier GasArgon (Ar) or Nitrogen (N₂)
Substratec-plane Sapphire (α-Al₂O₃)
Deposition Temperature1000 °C
Chamber PressureTo be optimized (typically in the range of 10-100 Torr)
TiCl₄ Flow RateTo be optimized
H₂ Flow RateTo be optimized
CO₂ Flow RateTo be optimized
Protocol 2: Liquid Injection Metal-Organic Chemical Vapor Deposition (LI-MOCVD) of Epitaxial Ti₂O₃ Films

This protocol outlines the deposition of epitaxial Ti₂O₃ films using a liquid injection MOCVD technique with a metal-organic precursor. This method offers excellent control over precursor delivery and composition.

Materials and Equipment:

  • Liquid injection MOCVD reactor

  • c-plane sapphire (α-Al₂O₃ (0001)) substrates

  • Titanium tetraisopropoxide (TTIP) precursor

  • Organic solvent (e.g., toluene, hexane)

  • Inert carrier gas (e.g., Argon, Nitrogen)

  • Substrate cleaning solvents (acetone, isopropanol, deionized water)

  • Characterization equipment: XRD, AFM, Hall Effect measurement system.

Substrate Preparation:

  • Follow the same substrate cleaning procedure as described in Protocol 1.[2][3]

Deposition Procedure:

  • Prepare a solution of the TTIP precursor in an appropriate organic solvent. The concentration of the solution will influence the growth rate.

  • Load the cleaned sapphire substrate into the MOCVD reactor.

  • Purge the reactor with an inert carrier gas.

  • Heat the substrate to the deposition temperature, which should be above 450 °C to favor the formation of Ti₂O₃.[6]

  • The precursor solution is injected into a vaporizer, where it is flash evaporated.

  • The vaporized precursor is then transported to the substrate by the carrier gas.

  • The precursor decomposes on the heated substrate, leading to the growth of the Ti₂O₃ film.

  • After the deposition is complete, stop the precursor injection and cool the reactor to room temperature under an inert gas flow.

Post-Deposition Annealing:

  • Similar to the Halide CVD method, a post-deposition anneal can be beneficial for improving film quality. The conditions would be comparable to those described in Protocol 1.[4][5]

Deposition Parameters:

ParameterValue
PrecursorTitanium tetraisopropoxide (TTIP)
SolventToluene, Hexane, or other suitable organic solvent
Carrier GasArgon (Ar) or Nitrogen (N₂)
Substratec-plane Sapphire (α-Al₂O₃)
Deposition Temperature> 450 °C
Precursor Solution ConcentrationTo be optimized
Liquid Injection RateTo be optimized
Chamber PressureTo be optimized (typically in the range of 1-50 Torr)

Visualizations

CVD_Workflow Experimental Workflow for CVD of Epitaxial Ti₂O₃ Films cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry Drying (N₂/Ar Stream) sub_clean->sub_dry sub_anneal In-situ Annealing sub_dry->sub_anneal reactor_prep Reactor Purging (Inert Gas) sub_anneal->reactor_prep heating Heating to Deposition Temperature reactor_prep->heating gas_intro Gas Introduction (Carrier, Reactants) heating->gas_intro precursor_intro Precursor Introduction gas_intro->precursor_intro deposition Film Deposition precursor_intro->deposition cooling Cool Down deposition->cooling post_anneal Post-Deposition Annealing (Optional) cooling->post_anneal characterization Characterization (XRD, AFM, Hall Effect) post_anneal->characterization

Caption: CVD Experimental Workflow.

Characterization of Epitaxial Ti₂O₃ Films

The quality and properties of the grown Ti₂O₃ films should be thoroughly characterized using various analytical techniques:

  • X-ray Diffraction (XRD): To confirm the crystalline phase and epitaxial relationship of the Ti₂O₃ film with the sapphire substrate.

  • Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the film.

  • Transmission Electron Microscopy (TEM): For detailed microstructural analysis, including the film-substrate interface and defect analysis.

  • Hall Effect Measurements: To determine the electrical properties of the film, such as carrier concentration, mobility, and resistivity, as a function of temperature.

  • UV-Visible Spectroscopy: To determine the optical band gap of the Ti₂O₃ film.

  • X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and stoichiometry of the film.

References

Application Notes and Protocols for Ti2O3 in Electrocatalysis for the Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium sesquioxide (Ti2O3) is emerging as a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a critical component of water splitting for green hydrogen production. Its unique electronic structure and the presence of Ti³⁺ active sites contribute to its catalytic activity.[1] This document provides detailed application notes on the use of Ti2O3 in HER electrocatalysis, including a summary of its performance, detailed experimental protocols for its synthesis and electrochemical evaluation, and visual representations of the experimental workflow and proposed catalytic mechanism.

Data Presentation

The electrocatalytic performance of different Ti2O3 polymorphs for the hydrogen evolution reaction is summarized in the table below. The key metrics include the overpotential required to achieve a current density of -10 mA cm⁻² (η₁₀), and the Tafel slope, which provides insight into the reaction mechanism. A lower overpotential and a smaller Tafel slope are indicative of a more efficient HER catalyst.

ElectrocatalystElectrolyteOverpotential (η₁₀) (mV)Tafel Slope (mV dec⁻¹)Reference
α-Ti2O30.5 M H₂SO₄~380Not Reported[2]
o-Ti2O30.5 M H₂SO₄~320Not Reported[2]
γ-Ti2O30.5 M H₂SO₄~280Not Reported[2]

Experimental Protocols

I. Synthesis of HER-Active Ti2O3 Nanomaterials

This protocol describes a general method for synthesizing Ti2O3 nanoparticles, which can be adapted from methods used for other titanium oxides.[3][4][5] The synthesis often involves the reduction of a TiO₂ precursor.

Materials:

  • Titanium (IV) oxide (TiO₂) nanopowder (e.g., P25)

  • Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent

  • Argon or Nitrogen gas (high purity)

  • Deionized (DI) water

  • Ethanol (B145695)

Equipment:

  • Tube furnace with temperature control

  • Quartz tube

  • Ceramic boat

  • Schlenk line or glovebox

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Place a specific amount of TiO₂ nanopowder (e.g., 500 mg) into a ceramic boat.

  • Place the ceramic boat in the center of a quartz tube within the tube furnace.

  • Purge the quartz tube with high-purity argon or nitrogen gas for at least 30 minutes to remove any oxygen.

  • Heat the furnace to a specific temperature (e.g., 500-800 °C) under a continuous flow of the inert gas. The optimal temperature may need to be determined experimentally.

  • Introduce a reducing agent. If using a solid reducing agent like NaBH₄, it can be mixed with the TiO₂ powder before heating. If using a gaseous reducing agent like hydrogen (with appropriate safety precautions), it can be introduced into the gas flow.

  • Maintain the temperature for a set duration (e.g., 2-4 hours) to allow for the reduction of TiO₂ to Ti2O3.

  • After the reduction process, cool the furnace down to room temperature under the inert gas flow.

  • Once at room temperature, carefully remove the sample from the furnace in an inert atmosphere (e.g., inside a glovebox) to prevent re-oxidation.

  • The resulting black powder is the Ti2O3 nanomaterial. It can be washed with DI water and ethanol and collected by centrifugation to remove any unreacted precursors or byproducts.

  • Dry the final product under vacuum.

II. Working Electrode Preparation

This protocol outlines the fabrication of a working electrode using the synthesized Ti2O3 nanomaterial for electrochemical testing.[6][7][8][9]

Materials:

  • Synthesized Ti2O3 powder

  • Carbon black (e.g., Vulcan XC-72) to improve conductivity

  • Nafion® solution (5 wt%) as a binder

  • Isopropanol (B130326) or a mixture of isopropanol and water

  • Glassy carbon electrode (GCE), carbon paper, or other suitable substrate

  • Micropipette

Equipment:

  • Analytical balance

  • Ultrasonicator

  • Vortex mixer

Procedure:

  • Prepare the catalyst ink by dispersing a specific amount of Ti2O3 powder (e.g., 5 mg) and carbon black (e.g., 1 mg) in a solvent mixture (e.g., 1 mL of 4:1 v/v isopropanol/water).

  • Add a small amount of Nafion® solution (e.g., 20 µL) to the dispersion. The optimal amount of Nafion® may need to be determined experimentally to ensure good adhesion without blocking active sites.

  • Ultrasonicate the mixture for at least 30 minutes to form a homogeneous ink.

  • Before coating, polish the surface of the glassy carbon electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with DI water and ethanol, and then allow it to dry.

  • Using a micropipette, drop-cast a specific volume of the catalyst ink (e.g., 5 µL) onto the surface of the GCE to achieve a desired loading (e.g., 0.2-0.5 mg cm⁻²).

  • Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60 °C).

III. Electrochemical Evaluation of HER Performance

This protocol details the standard three-electrode setup and electrochemical measurements to assess the HER activity of the prepared Ti2O3 electrode.

Materials:

  • Prepared Ti2O3 working electrode

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., graphite (B72142) rod or platinum wire)

  • Electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH)

  • High-purity hydrogen and nitrogen or argon gas

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Assemble the three-electrode system in the electrochemical cell with the prepared Ti2O3 electrode as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode.

  • Fill the cell with the chosen electrolyte (e.g., 0.5 M H₂SO₄).

  • Purge the electrolyte with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a gas blanket over the electrolyte during the experiment.

  • Potential Calibration: If not using a Reversible Hydrogen Electrode (RHE), the potential of the reference electrode needs to be calibrated with respect to the RHE. This is done by bubbling hydrogen gas in the electrolyte and measuring the open-circuit potential. All potentials should be reported versus RHE using the Nernst equation: E(RHE) = E(Ref) + 0.059*pH + E°(Ref).

  • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a value near the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 5 mV s⁻¹). The resulting current is due to the hydrogen evolution reaction.

  • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of the current density).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer resistance of the catalyst.

  • Stability Test: The long-term stability of the catalyst can be evaluated by chronoamperometry (holding a constant potential and monitoring the current over time) or by continuous potential cycling for a large number of cycles.[2][10][11][12]

Visualizations

Experimental_Workflow cluster_synthesis I. Catalyst Synthesis cluster_electrode II. Electrode Preparation cluster_testing III. Electrochemical Testing TiO2 TiO₂ Precursor Reduction Reduction (e.g., High-Temperature Annealing) TiO2->Reduction Ti2O3 Ti₂O₃ Nanomaterial Reduction->Ti2O3 Ink Catalyst Ink Preparation (Ti₂O₃, Carbon, Nafion) Ti2O3->Ink Coating Drop-Casting on Glassy Carbon Electrode Ink->Coating Drying Drying Coating->Drying Cell Three-Electrode Cell Assembly Drying->Cell LSV Linear Sweep Voltammetry (LSV) Cell->LSV Tafel Tafel Analysis LSV->Tafel EIS Electrochemical Impedance Spectroscopy (EIS) LSV->EIS Stability Stability Testing LSV->Stability

Caption: Experimental workflow for evaluating Ti₂O₃-based HER electrocatalysts.

HER_Mechanism cluster_surface Ti₂O₃ Catalyst Surface cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step ActiveSite Ti³⁺ Active Site H_adsorbed H_ads ActiveSite->H_adsorbed H_ion H⁺ H_ion->H_adsorbed + e⁻ e_minus e⁻ H2_gas_heyrovsky H₂ (gas) H_adsorbed->H2_gas_heyrovsky + H⁺ + e⁻ H_adsorbed->H2_gas_heyrovsky H2_gas_tafel H₂ (gas) H_adsorbed->H2_gas_tafel + H_ads H_adsorbed->H2_gas_tafel

Caption: Proposed HER mechanism on the surface of a Ti₂O₃ electrocatalyst.

References

Application Notes and Protocols for the Fabrication of Ti₂O₃-Based Transparent Conductive Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Titanium sesquioxide (Ti₂O₃) is an intriguing material with a unique combination of properties that make it a promising candidate for transparent conductive films (TCFs). Unlike the more common transparent conductive oxides (TCOs) which are typically wide-bandgap semiconductors, Ti₂O₃ is a narrow-bandgap semiconductor. This characteristic, along with its potential for high electrical conductivity and optical transparency, opens up possibilities for novel applications in electronics, optoelectronics, and sensing. This document provides detailed application notes and experimental protocols for the fabrication of Ti₂O₃-based TCFs using various deposition techniques.

Fabrication Techniques

The primary methods for depositing high-quality Ti₂O₃ thin films include Pulsed Laser Deposition (PLD), Magnetron Sputtering, and Molecular Beam Epitaxy (MBE). The choice of technique depends on the desired film properties, substrate material, and available equipment.

PLD is a versatile technique capable of producing high-quality, stoichiometric thin films of complex materials. It involves the ablation of a target material using a high-power pulsed laser, creating a plasma plume that deposits onto a heated substrate.

Experimental Protocol for PLD of Ti₂O₃ Films:

  • Target Preparation:

    • Use a high-purity, dense Ti₂O₃ ceramic target. Alternatively, a TiO₂ target can be used, and the oxygen stoichiometry of the film can be controlled by the background gas pressure.[1]

  • Substrate Preparation:

    • Commonly used substrates include c-plane sapphire (α-Al₂O₃) and glass.

    • Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.[1]

    • Dry the substrates with a stream of high-purity nitrogen gas.

  • Deposition Chamber Setup:

    • Mount the substrate onto the heater in the PLD chamber.

    • Place the Ti₂O₃ or TiO₂ target on the rotating target holder.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition Parameters:

    • Laser: KrF excimer laser (λ = 248 nm) is commonly used.[1]

    • Laser Fluence: 1-3 J/cm².

    • Repetition Rate: 1-10 Hz.

    • Target-to-Substrate Distance: 4-6 cm.

    • Substrate Temperature: 400-800°C. The temperature is a critical parameter influencing the crystallinity and phase of the film.[2]

    • Background Gas: A low pressure of oxygen (O₂) or argon (Ar) can be introduced to control the stoichiometry and crystallinity. For Ti₂O₃, a slightly reducing or low-oxygen environment is typically required to maintain the Ti³⁺ oxidation state. The oxygen partial pressure can be in the range of 10⁻⁵ to 10⁻² Torr.[3]

  • Deposition Process:

    • Heat the substrate to the desired temperature.

    • Introduce the background gas, if any, and maintain a stable pressure.

    • Start the laser ablation of the target. The number of laser pulses determines the film thickness.[1]

  • Post-Deposition Cooling:

    • After deposition, cool the substrate down to room temperature in the same gas environment or in a vacuum to prevent re-oxidation.

PLD_Workflow sub_prep Substrate Preparation (Cleaning) chamber_setup Chamber Setup (Mounting, Evacuation) sub_prep->chamber_setup target_prep Target Preparation (Ti2O3 or TiO2) target_prep->chamber_setup deposition Pulsed Laser Deposition chamber_setup->deposition Set Deposition Parameters (Temp, Pressure, Laser) cooling Post-Deposition Cooling deposition->cooling characterization Film Characterization cooling->characterization

Caption: Key characterization techniques for Ti₂O₃ thin films.

Overview of Characterization Techniques:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the films. *[4] Raman Spectroscopy: To identify the vibrational modes and confirm the phase of the titanium oxide.

  • Four-Point Probe and Hall Effect Measurements: To measure the electrical resistivity, carrier concentration, and mobility. *[5] UV-Vis Spectroscopy: To determine the optical transmittance, absorbance, and calculate the optical bandgap. *[5] Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-sectional structure of the films.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness and grain size. *[4] X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation states of titanium.

The fabrication of Ti₂O₃-based transparent conductive films is a rapidly advancing field with significant potential. By carefully controlling the deposition parameters in techniques like PLD, magnetron sputtering, and MBE, it is possible to tailor the electrical and optical properties of these films for specific applications. The protocols and data presented in these notes provide a foundation for researchers to explore and optimize the fabrication of Ti₂O₃ thin films for next-generation transparent electronics.

References

Application Notes and Protocols for Ti₂O₃-Supported Metal Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) oxide (Ti₂O₃), with its unique electronic properties and oxygen vacancies, is emerging as a promising support material for heterogeneous metal catalysts. Its ability to engage in strong metal-support interactions (SMSI) can significantly influence the catalytic activity, selectivity, and stability of the supported metal nanoparticles. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of Ti₂O₃-supported metal catalysts, with a focus on cobalt, platinum, nickel, and gold.

Key Advantages of Ti₂O₃ Support

  • Redox Properties: Ti₂O₃ can participate in redox reactions with the supported metal oxides, leading to the formation of metal species with lower oxidation states, which can be more active for certain reactions.

  • Strong Metal-Support Interaction (SMSI): The SMSI effect in Ti₂O₃-supported catalysts can enhance the dispersion of metal particles and prevent their agglomeration, leading to improved stability.

  • Enhanced Catalytic Performance: The unique properties of Ti₂O₃ can lead to higher catalytic activity and selectivity compared to traditional supports like TiO₂ or Al₂O₃ for specific applications.

Applications

Ti₂O₃-supported metal catalysts have shown significant potential in various catalytic applications, including:

  • Hydrodeoxygenation (HDO): The selective removal of oxygen from biomass-derived compounds is crucial for the production of biofuels and biochemicals. CoOₓ/Ti₂O₃ has demonstrated high activity and selectivity in the HDO of anisole (B1667542), a model lignin (B12514952) compound.

  • CO Oxidation: The oxidation of carbon monoxide is an important reaction for pollution control and in fuel cells. Gold nanoparticles supported on titanium oxides are known to be highly active for this reaction.

  • Hydrogenation Reactions: Platinum and nickel-based catalysts are widely used for hydrogenation processes. The use of Ti₂O₃ as a support can potentially enhance their performance.

Data Presentation

Table 1: Catalytic Performance of CoOₓ/Ti₂O₃ in Hydrodeoxygenation of Anisole

CatalystAnisole Conversion (%)Benzene Selectivity (%)Other ProductsReaction Conditions
CoOₓ/Ti₂O₃>9995Cyclohexane, Methoxycyclohexane, Phenol300 °C, 1 MPa H₂, 2 h
CoOₓ/TiO₂~60~50Phenol, Methoxycyclohexane300 °C, 1 MPa H₂, 2 h
CoOₓ/Al₂O₃<5--300 °C, 1 MPa H₂, 2 h
CoOₓ/SiO₂<5--300 °C, 1 MPa H₂, 2 h

Table 2: Comparative CO Oxidation Activity of Au-based Catalysts

CatalystTemperature for 100% CO Conversion (T₁₀₀)Reaction Conditions
Au/TiO₂Room Temperature1% CO, 20% O₂ in He
Au/Fe₂O₃< Room Temperature1% CO, 20% O₂ in He
Au/Al₂O₃> 150 °C1% CO, 20% O₂ in He

Experimental Protocols

Protocol 1: Synthesis of Ti₂O₃ Support

This protocol describes the synthesis of Ti₂O₃ powder via solid-phase reduction of TiO₂.

Materials:

  • Titanium dioxide (TiO₂, anatase or rutile)

  • Titanium hydride (TiH₂)

  • Argon gas (high purity)

  • Tube furnace

Procedure:

  • Thoroughly mix TiO₂ and TiH₂ powders in a molar ratio of 2:1 in an agate mortar.

  • Place the mixed powder in an alumina (B75360) boat and position it in the center of a tube furnace.

  • Purge the tube furnace with high-purity argon for at least 30 minutes to remove any residual air.

  • Heat the furnace to 900 °C at a ramping rate of 10 °C/min under a continuous argon flow.

  • Hold the temperature at 900 °C for 3 hours.

  • Cool the furnace down to room temperature under argon flow.

  • The resulting black powder is Ti₂O₃. Store it in an inert atmosphere to prevent oxidation.

Protocol 2: Synthesis of CoOₓ/Ti₂O₃ Catalyst via Deposition-Precipitation

Materials:

  • Ti₂O₃ support (from Protocol 1)

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized water

  • Nitrogen gas (high purity)

Procedure:

  • Disperse the desired amount of Ti₂O₃ support in deionized water in a round-bottom flask.

  • In a separate beaker, dissolve cobalt(II) nitrate hexahydrate and a 3-fold molar excess of urea in deionized water.

  • Add the cobalt/urea solution to the Ti₂O₃ suspension.

  • Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the temperature at 90 °C for 6 hours to allow for the slow decomposition of urea and the homogeneous precipitation of cobalt hydroxide (B78521) onto the Ti₂O₃ support.

  • After cooling to room temperature, filter the solid and wash it thoroughly with deionized water to remove any residual nitrates and urea.

  • Dry the catalyst precursor overnight at 110 °C.

  • Calcination (optional, depending on the desired cobalt oxide phase): The dried powder can be calcined in an inert atmosphere (e.g., argon) at 400 °C for 2 hours to obtain CoOₓ/Ti₂O₃.

Protocol 3: Synthesis of Pt/Ti₂O₃ Catalyst via Incipient Wetness Impregnation

Materials:

  • Ti₂O₃ support (from Protocol 1)

  • Hexachloroplatinic acid (H₂PtCl₆) solution of known concentration

  • Deionized water

  • Hydrogen gas (high purity)

  • Argon gas (high purity)

Procedure:

  • Determine the pore volume of the Ti₂O₃ support by nitrogen physisorption.

  • Prepare a solution of H₂PtCl₆ with a volume equal to the pore volume of the Ti₂O₃ to be impregnated. The concentration of the solution should be calculated to achieve the desired Pt loading (e.g., 1 wt%).

  • Add the H₂PtCl₆ solution dropwise to the Ti₂O₃ powder while mixing continuously until the powder is uniformly wet.

  • Dry the impregnated support in an oven at 120 °C for 4 hours.

  • Place the dried powder in a tube furnace and calcine under a flow of argon at 300 °C for 2 hours.

  • After cooling to room temperature under argon, reduce the catalyst by switching the gas flow to a mixture of 5% H₂ in argon and heating to 400 °C for 2 hours.

  • Cool the catalyst to room temperature under argon flow and passivate if necessary before exposure to air.

Protocol 4: Synthesis of Au/Ti₂O₃ Catalyst via Deposition-Precipitation with Urea

Materials:

  • Ti₂O₃ support (from Protocol 1)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Nitrogen gas (high purity)

Procedure:

  • Disperse the Ti₂O₃ support in deionized water in a three-neck flask.

  • Prepare an aqueous solution of HAuCl₄.

  • Add the HAuCl₄ solution to the Ti₂O₃ suspension and stir for 30 minutes.

  • Add a 100-fold molar excess of urea to the mixture.

  • Heat the suspension to 80 °C under a nitrogen atmosphere with vigorous stirring and maintain for 4 hours.

  • Cool the mixture to room temperature, filter, and wash the solid extensively with deionized water until no chloride ions are detected in the filtrate (tested with AgNO₃).

  • Dry the catalyst precursor at 100 °C overnight.

  • Calcination is typically not required for Au catalysts prepared by this method to maintain small particle size.

Protocol 5: Catalytic Activity Testing - Hydrodeoxygenation of Anisole

Apparatus:

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Load the catalyst (e.g., 100 mg of CoOₓ/Ti₂O₃) and the reactant (e.g., 1 g of anisole) into the reactor.

  • Seal the reactor and purge it several times with high-purity hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).

  • Heat the reactor to the desired reaction temperature (e.g., 300 °C) while stirring.

  • Maintain the reaction conditions for the desired time (e.g., 2 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Collect the liquid products and analyze them using a GC equipped with a suitable column (e.g., a capillary column for separating aromatic compounds) and detector (e.g., a flame ionization detector - FID).

  • Calculate the conversion of anisole and the selectivity to various products based on the GC analysis.

Visualizations

Catalyst_Synthesis_Workflow cluster_support Ti₂O₃ Support Synthesis cluster_catalyst Metal Catalyst Synthesis TiO2 TiO₂ Powder Mixing Mechanical Mixing TiO2->Mixing TiH2 TiH₂ Powder TiH2->Mixing Calcination_Support Calcination (900°C, Ar) Mixing->Calcination_Support Ti2O3 Ti₂O₃ Support Calcination_Support->Ti2O3 Deposition Deposition Method (e.g., Deposition-Precipitation, Incipient Wetness Impregnation) Ti2O3->Deposition Metal_Precursor Metal Precursor (e.g., Co(NO₃)₂, H₂PtCl₆, HAuCl₄) Metal_Precursor->Deposition Drying Drying (110-120°C) Deposition->Drying Activation Activation (Calcination/Reduction) Drying->Activation Final_Catalyst Metal/Ti₂O₃ Catalyst Activation->Final_Catalyst

Caption: General workflow for the synthesis of Ti₂O₃-supported metal catalysts.

Anisole_HDO_Pathway Anisole Anisole (C₆H₅OCH₃) Adsorbed_Anisole Adsorbed Anisole Anisole->Adsorbed_Anisole Adsorption on Co site Phenol Phenol (C₆H₅OH) Adsorbed_Anisole->Phenol Demethylation (-CH₃) Methoxycyclohexane Methoxycyclohexane Adsorbed_Anisole->Methoxycyclohexane Hydrogenation of ring Benzene Benzene (C₆H₆) Phenol->Benzene Hydrodeoxygenation (-OH) Cyclohexanol Cyclohexanol Phenol->Cyclohexanol Hydrogenation of ring Methoxycyclohexane->Cyclohexanol Demethoxylation Cyclohexane Cyclohexane Cyclohexanol->Cyclohexane Dehydration & Hydrogenation

Caption: Proposed reaction pathways for anisole hydrodeoxygenation on a CoOₓ/Ti₂O₃ catalyst.

CO_Oxidation_Mechanism Au_surface Au Surface CO_gas CO (gas) CO_ads CO (ads) CO_gas->CO_ads Adsorption O2_gas O₂ (gas) O2_ads O₂ (ads) O2_gas->O2_ads Adsorption on support interface CO2_gas CO₂ (gas) CO_ads->CO2_gas Reaction with O* O_active O* (active) O2_ads->O_active Activation O_active->CO2_gas Reaction with CO

Caption: Simplified mechanism for CO oxidation on a supported gold catalyst.

Application Notes and Protocols: Performance of Titanium Sesquioxide (Ti₂O₃) in Supercapacitor Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium sesquioxide (Ti₂O₃), a member of the Magnéli phase titanium oxides, is emerging as a promising material for supercapacitor electrodes. Its unique electronic properties, including a temperature-dependent semiconductor-to-metal transition, offer potential advantages for enhancing electrochemical energy storage.[1] This document provides a detailed overview of the performance of Ti₂O₃ in supercapacitor electrodes, including key performance metrics, experimental protocols for synthesis and characterization, and an exploration of the charge storage mechanism. While research into Ti₂O₃ for this application is evolving, initial findings suggest significant potential, particularly with thermal treatment. For comparative context, performance data for the more commonly studied titanium dioxide (TiO₂) is also included where relevant.

Data Presentation

The electrochemical performance of Ti₂O₃-based supercapacitors is summarized in the table below. The data highlights the significant impact of post-synthesis annealing on the material's capacitive behavior.

MaterialElectrolyteSpecific CapacitanceEnergy DensityPower DensityCycling StabilityReference
Pristine Ti₂O₃ Solid-state gel9.52 µF/cm² at 0.167 µA/cm²1.034 nWh/cm² at 73.66 nW/cm²1159.3 nW/cm² at 0.193 nWh/cm²-[2]
Ti₂O₃ annealed at 300°C Solid-state gel45.2 µF/cm² at 0.37 µA/cm²--80% retention after 5000 cycles[2]
Ti₂O₃ annealed at 300°C 1M H₃PO₄ (aqueous)~1050 µF/cm² at 1 mV/s---[2]
Ball-milled Ti₂O₃ annealed at 300°C 1M H₃PO₄ (aqueous)2409 mF/g (1985 µF/cm²) at 1 mV/s---[2]
Reduced TiO₂ -20 - 1740 F/g at 1 A/g---[3]
TiO₂ Nanorod Arrays ----98% retention after 1000 cycles[4]
In-situ Carbon-Supported TiO₂ 1M Na₂SO₄277.72 F/g at 25 mV/s---[5][6]
rGO/TiO₂ Nanocomposite 1M H₂SO₄558 F/g at 1 A/g14 Wh/kg9.6 kW/kg100% retention after 5000 cycles[7]

Experimental Protocols

Detailed methodologies for the synthesis, electrode fabrication, and electrochemical characterization of Ti₂O₃-based supercapacitors are provided below.

Protocol 1: Synthesis of Ti₂O₃ Nanosheets via Reduction of Titania Nanosheets

This protocol describes a method for synthesizing Ti₂O₃ nanosheets from titania (Ti₀.₈₇O₂) nanosheets.[8]

Materials:

  • Layered titanate precursor crystals

  • Deionized water

  • Electron beam source (e.g., within a Transmission Electron Microscope)

Procedure:

  • Synthesize titania nanosheets (Ti₀.₈₇O₂) by delaminating layered titanate precursor crystals in deionized water through a soft-chemical procedure.[8]

  • Deposit the titania nanosheets onto a suitable substrate for electron beam irradiation (e.g., a TEM grid).

  • Introduce the substrate with the titania nanosheets into a high-vacuum chamber, such as the column of a transmission electron microscope.

  • Irradiate the titania nanosheets with a focused electron beam. The electron beam induces a reduction process, transforming the Ti₀.₈₇O₂ nanosheets into Ti₂O₃ nanosheets.[8]

  • The transformation can be monitored in-situ via electron diffraction and imaging techniques.[8]

Protocol 2: Fabrication of Ti₂O₃ Electrodes using Commercial Powder

This protocol is based on the use of commercially available Ti₂O₃ powder for electrode fabrication.[2]

Materials:

  • Ti₂O₃ powder (e.g., Sigma-Aldrich, 100 mesh particle size)[2]

  • Solvent for dispersion (e.g., ethanol (B145695) or deionized water)

  • Planar interdigitated electrodes or other conductive substrates (e.g., FTO glass, titanium foil)

  • Spray-coating apparatus

  • Tube furnace for annealing

Procedure:

  • Prepare a dispersion of Ti₂O₃ powder in the chosen solvent. Sonication can be used to ensure a homogenous suspension.

  • Spray-coat the Ti₂O₃ dispersion directly onto the planar interdigitated electrode surface.[2] The mass loading can be controlled by the number of spray cycles. A typical mass loading is around 2.2 mg/cm².[2]

  • Dry the coated electrodes to remove the solvent.

  • For performance enhancement, anneal the electrodes in a tube furnace at a specified temperature (e.g., 200°C, 300°C, or 400°C) for a duration of 6 hours.[2] Allow the electrodes to cool down to room temperature slowly.

Protocol 3: Electrochemical Characterization

This protocol outlines the standard electrochemical tests to evaluate the performance of Ti₂O₃ electrodes.

Equipment:

  • Electrochemical workstation (e.g., CHI600E)[2]

  • Three-electrode cell setup (for half-cell measurements) or a symmetric two-electrode device.

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte:

    • Solid-state: PVA/H₃PO₄ (poly(vinyl alcohol)/phosphoric acid) gel electrolyte.[2]

    • Aqueous: 1M H₃PO₄ solution.[2]

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at various scan rates (e.g., 5 mV/s to 1000 mV/s) within a defined potential window.[2]

    • The shape of the CV curves indicates the charge storage mechanism (rectangular for EDLC, redox peaks for pseudocapacitance).[2]

    • Calculate the specific capacitance from the CV curves.

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD measurements at different current densities.

    • The triangular shape of the charge-discharge curves is characteristic of capacitive behavior.[2]

    • Calculate the specific capacitance, energy density, and power density from the discharge curves.

    • The IR drop at the beginning of the discharge curve provides information about the equivalent series resistance (ESR) of the device.[2]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements over a wide frequency range to analyze the resistive and capacitive behavior of the electrode-electrolyte interface.

  • Cycling Stability Test:

    • Subject the supercapacitor device to thousands of continuous GCD cycles at a constant current density.

    • Measure the capacitance retention over the cycles to evaluate the long-term stability of the electrode.

Visualizations

Experimental Workflow for Ti₂O₃ Supercapacitor Fabrication and Testing

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Characterization cluster_analysis Performance Analysis start Start: Ti₂O₃ Source commercial Commercial Ti₂O₃ Powder start->commercial reduction Reduction of TiO₂ start->reduction dispersion Dispersion in Solvent commercial->dispersion reduction->dispersion coating Spray-Coating on Substrate dispersion->coating annealing Thermal Annealing coating->annealing cv Cyclic Voltammetry (CV) annealing->cv gcd Galvanostatic Charge-Discharge (GCD) annealing->gcd eis Electrochemical Impedance Spectroscopy (EIS) annealing->eis capacitance Specific Capacitance cv->capacitance stability Cycling Stability gcd->stability gcd->capacitance energy_density Energy Density gcd->energy_density power_density Power Density gcd->power_density cycle_life Cycle Life stability->cycle_life

Caption: Workflow for Ti₂O₃ supercapacitor development.

Charge Storage Mechanism in Ti₂O₃ Electrodes

charge_storage_mechanism cluster_material Ti₂O₃ Electrode cluster_mechanism Charge Storage Contribution cluster_performance Performance Outcome pristine Pristine Ti₂O₃ diffusion Diffusion-Controlled pristine->diffusion Dominant capacitive Surface Capacitive (EDLC) pristine->capacitive Minor annealed Annealed Ti₂O₃ annealed->diffusion Minor annealed->capacitive Dominant slow_charge Slower Charge Storage diffusion->slow_charge fast_charge Fast Charge Storage capacitive->fast_charge enhanced_stability Enhanced Cycling Stability capacitive->enhanced_stability

Caption: Charge storage in pristine vs. annealed Ti₂O₃.

Concluding Remarks

The investigation into Ti₂O₃ as a supercapacitor electrode material, though in its early stages, reveals a significant performance dependency on the material's processing. Thermal annealing appears to be a critical step in enhancing the capacitive charge storage, leading to faster charge-discharge rates and improved cycling stability. The charge storage mechanism in pristine Ti₂O₃ is predominantly diffusion-controlled, while annealing transitions it to a more desirable surface capacitive-dominant process. Further research into novel synthesis methods for nanostructured Ti₂O₃ and the exploration of composite materials could unlock even greater potential for this material in high-performance energy storage devices. The provided protocols offer a foundational framework for researchers to explore and build upon the current understanding of Ti₂O₃-based supercapacitors.

References

Application Notes and Protocols for Atomic Layer Deposition of Ti₂O₃ Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) oxide (Ti₂O₃), with its unique electronic and structural properties, presents a promising material for a range of advanced applications, including resistive switching devices, thermoelectric materials, and catalysis. In the biomedical field, its conductive nature and biocompatibility open doors for novel biosensors, drug delivery platforms, and implantable electronics. Atomic Layer Deposition (ALD) offers a compelling method for the synthesis of Ti₂O₃ nanostructures due to its precise thickness control at the atomic level, conformality on complex topographies, and low deposition temperatures.

This document provides detailed application notes and a proposed experimental protocol for the ALD of Ti₂O₃ nanostructures. It is important to note that the direct ALD of Ti₂O₃ is not a widely established process. The protocol described herein is a proposed methodology based on the principles of in-situ reduction during the ALD cycle, a technique that has shown promise for controlling the oxidation state of metal oxides.

Application Notes

The unique properties of Ti₂O₃ nanostructures make them suitable for several cutting-edge applications in research and drug development:

  • Conductive Scaffolds for Tissue Engineering: The electrical conductivity of Ti₂O₃ can be harnessed to create scaffolds that provide electrical cues to stimulate cell growth and differentiation, particularly for nerve and cardiac tissue regeneration.

  • Enhanced Biosensors: Ti₂O₃ nanostructures can serve as a highly sensitive transducer material in electrochemical biosensors. Their high surface area and conductivity can facilitate efficient electron transfer, leading to improved detection of biomarkers.

  • Drug Delivery Systems with Controlled Release: The surface of Ti₂O₃ nanostructures can be functionalized to carry drug molecules. The application of an electrical potential could trigger the release of these drugs on demand, offering a new paradigm for controlled and targeted drug delivery.

  • Antimicrobial Surfaces: The generation of reactive oxygen species on the surface of titanium oxides under certain conditions can be utilized to create antimicrobial coatings for medical implants and devices, reducing the risk of infections.

Proposed Experimental Protocol: Atomic Layer Deposition of Ti₂O₃ by In-Situ Reduction

This protocol outlines a hypothetical ALD process for Ti₂O₃ thin films and nanostructures utilizing a titanium precursor and a reducing agent in a cyclical manner. The process is designed to first deposit a titanium oxide layer and then partially reduce it to achieve the Ti³⁺ oxidation state characteristic of Ti₂O₃.

1. Pre-Deposition Preparation

  • Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally rinsing with deionized (DI) water. A final treatment with an oxygen plasma or a piranha solution can be used to create a hydroxyl-terminated surface, which is favorable for ALD nucleation.

  • ALD Reactor Preparation: Before deposition, the ALD reactor should be baked at a temperature higher than the intended deposition temperature to remove any residual moisture and contaminants.

2. ALD Cycle for Ti₂O₃

The proposed ALD supercycle for Ti₂O₃ consists of two main steps: the deposition of a TiOₓ layer and its subsequent reduction.

  • Step 1: Titanium Precursor Pulse: Introduce the titanium precursor, such as Tetrakis(dimethylamino)titanium (TDMAT), into the reactor chamber. The precursor molecules will chemisorb onto the substrate surface.

  • Step 2: Purge: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove any unreacted precursor molecules and byproducts from the gas phase.

  • Step 3: Oxidizer Pulse: Introduce an oxidizing agent, such as water (H₂O) vapor, to react with the chemisorbed precursor layer, forming a thin layer of titanium oxide (TiOₓ).

  • Step 4: Purge: Purge the chamber again with an inert gas to remove the unreacted oxidizer and any reaction byproducts.

  • Step 5: Reducing Agent Pulse: Introduce a suitable reducing agent, such as a hydrogen plasma or a chemical reducing agent like ammonia (B1221849) (NH₃), to partially reduce the freshly deposited TiOₓ layer to Ti₂O₃.

  • Step 6: Purge: A final purge step removes the reducing agent and any byproducts, completing one supercycle for Ti₂O₃ deposition.

This supercycle is repeated to achieve the desired film thickness.

Data Presentation: Proposed ALD Parameters for Ti₂O₃

The following table summarizes the proposed starting parameters for the ALD of Ti₂O₃. These parameters will likely require optimization based on the specific ALD reactor, precursors, and desired film properties.

ParameterProposed ValueNotes
Precursor Tetrakis(dimethylamino)titanium (TDMAT)A common and well-studied titanium precursor for ALD.
Oxidizer Deionized Water (H₂O)Standard oxidizer for many metal oxide ALD processes.
Reducing Agent Hydrogen (H₂) Plasma or Ammonia (NH₃)H₂ plasma is a strong reducing agent. NH₃ can also act as a reducing agent at elevated temperatures.
Deposition Temperature 150 - 250 °CThis temperature range is typically within the ALD window for TDMAT and allows for the thermal activation of the reduction step without causing precursor decomposition.
Precursor Pulse Time 0.5 - 2.0 secondsShould be long enough to achieve saturation of the substrate surface.
Purge Time 5 - 20 secondsSufficient purging is critical to prevent chemical vapor deposition (CVD) type reactions.
Oxidizer Pulse Time 0.5 - 2.0 secondsShould be sufficient for complete reaction with the precursor layer.
Reducing Agent Pulse Time 1 - 5 secondsThe duration of the reduction step will be a critical parameter to control the stoichiometry of the final film.
Growth per Supercycle 0.5 - 1.5 ÅThe growth rate will depend on the specific process parameters and the efficiency of the reduction step.

Visualizations

ALD_Cycle_Ti2O3 Proposed ALD Supercycle for Ti₂O₃ cluster_0 TiOₓ Deposition cluster_1 In-Situ Reduction p1 Step 1: TDMAT Pulse pu1 Step 2: N₂ Purge p1->pu1 o1 Step 3: H₂O Pulse pu1->o1 pu2 Step 4: N₂ Purge o1->pu2 r1 Step 5: H₂ Plasma Pulse o1->r1 pu2->r1 pu3 Step 6: N₂ Purge r1->pu3

Caption: A proposed ALD supercycle for the deposition of Ti₂O₃.

Experimental_Workflow Experimental Workflow for Ti₂O₃ ALD cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_clean Substrate Cleaning reactor_prep ALD Reactor Bakeout sub_clean->reactor_prep load_sub Load Substrate reactor_prep->load_sub set_params Set Deposition Parameters load_sub->set_params run_ald Run Ti₂O₃ ALD Supercycles set_params->run_ald unload_sub Unload Substrate run_ald->unload_sub thickness Ellipsometry / XRR unload_sub->thickness composition XPS / EDX unload_sub->composition structure XRD / TEM unload_sub->structure properties Electrical & Optical Measurements unload_sub->properties Logical_Relationships Parameter-Property Relationships in Ti₂O₃ ALD cluster_params ALD Parameters cluster_props Film Properties temp Deposition Temperature stoich Stoichiometry (O/Ti Ratio) temp->stoich cryst Crystallinity temp->cryst morph Morphology & Roughness temp->morph pulse Pulse & Purge Times pulse->stoich pulse->morph reducer Reducing Agent reducer->stoich elec Electrical Conductivity reducer->elec stoich->elec cryst->elec

Application Notes and Protocols: Ti2O3 for Infrared Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Titanium(III) oxide (Ti2O3) in infrared (IR) detection technologies. It includes key performance parameters, experimental protocols for material synthesis and device fabrication, and a comparative analysis with other common IR detection materials.

Introduction to Ti2O3 for Infrared Detection

This compound (Ti2O3) is a narrow bandgap semiconductor that exhibits a metal-semiconductor transition. Its electrical properties, particularly its temperature-dependent resistivity, make it a promising candidate for use in thermal infrared detectors, such as uncooled microbolometers. The change in resistance of Ti2O3 thin films upon absorption of infrared radiation can be measured and correlated to the intensity of the incident IR light.

Key Performance Parameters of Ti2O3 in Infrared Detection

The performance of an infrared detector is characterized by several key metrics. While specific data for Ti2O3 is still emerging in the literature, the following table summarizes known quantitative data for titanium oxide-based materials and provides a comparison with established materials like Vanadium Oxide (VOx) and amorphous Silicon (a-Si).

PropertyTi2O3 / TiOxVOxa-SiUnit
Resistivity ~2.66 x 10⁻³[1]High and tunableHigh and tunableΩ·cm
TCR -2.56 to -7.2[2]-2 to -3[3][4]~ -3[5]%/K
Responsivity 376 - 787 (for Ti thermistor)[1]~8.4 x 10⁴[5]-V/W
Detectivity (D)*Data not readily available for specific Ti2O3> 10⁹[6]> 10⁹[6]Jones (cm·Hz¹/²/W)
Response Time Data not readily available for specific Ti2O3~15[7]~7[7]ms

Note: The values for Ti2O3/TiOx are based on available literature for titanium oxide films, which may not always specify the exact stoichiometry. The performance of Ti2O3 detectors can be further enhanced through the use of resonant metasurfaces to improve absorption.[8][9]

Experimental Protocols

Two primary methods for depositing high-quality Ti2O3 thin films are Pulsed Laser Deposition (PLD) and Magnetron Sputtering.

3.1.1. Protocol for Pulsed Laser Deposition (PLD) of Ti2O3 Thin Films

Pulsed Laser Deposition is a versatile technique for growing high-quality crystalline thin films.

  • Target Preparation: A high-purity, dense Ti2O3 target is required. The target can be prepared by pressing and sintering high-purity Ti2O3 powder.

  • Substrate Preparation: Single-crystal sapphire (Al2O3) substrates are commonly used due to their crystallographic compatibility with Ti2O3. The substrates must be thoroughly cleaned using a standard solvent cleaning procedure (e.g., sequential ultrasonic baths in acetone, isopropanol, and deionized water) and then dried with nitrogen gas.

  • Deposition Parameters:

    • Laser: KrF excimer laser (λ = 248 nm) or Nd:YAG laser (e.g., λ = 266 nm).[6][10][11]

    • Laser Fluence: 1.5 - 4.5 J/cm².[6]

    • Repetition Rate: 10 Hz.[6]

    • Substrate Temperature: 450 - 700 °C.[6]

    • Background Gas: Low-pressure oxygen (e.g., 10⁻³ to 5x10⁻² mbar) is introduced to control the stoichiometry of the film.[6]

    • Target-to-Substrate Distance: ~5-7 cm.

  • Post-Deposition Annealing: The film may require post-deposition annealing in a controlled atmosphere to improve crystallinity and achieve the desired stoichiometry.

3.1.2. Protocol for Magnetron Sputtering of Ti2O3 Thin Films

Magnetron sputtering is a widely used industrial technique for thin film deposition.

  • Target: A high-purity metallic titanium (Ti) or ceramic Ti2O3 target can be used. If a Ti target is used, reactive sputtering in an Ar/O2 atmosphere is performed.

  • Substrate: Silicon wafers with a silicon dioxide (SiO2) layer are a common choice. Substrates should be cleaned using a standard cleaning process.

  • Sputtering Parameters:

    • Sputtering Power: RF power of around 200 W.

    • Sputtering Gas: A mixture of Argon (Ar) and Oxygen (O2). The ratio of Ar to O2 is critical for achieving the correct Ti2O3 stoichiometry.

    • Sputtering Pressure: ~0.6 Pa.

    • Substrate Temperature: ~600 °C.

    • Sputtering Duration: 60 minutes for a target thickness.

A microbolometer is a thermal detector where the absorption of IR radiation leads to a temperature change, which in turn causes a measurable change in the resistance of the thermistor material. The following is a general protocol for fabricating a Ti2O3-based microbolometer using surface micromachining.

  • Step 1: Substrate and Read-Out Integrated Circuit (ROIC): The process starts with a silicon substrate that has the ROIC pre-fabricated.

  • Step 2: Sacrificial Layer Deposition: A sacrificial layer, typically a polymer like polyimide, is deposited and patterned on the ROIC. This layer creates the air gap for thermal isolation of the microbolometer pixel.

  • Step 3: Support Structure and Bottom Electrode Deposition: A support layer, such as silicon nitride (SiNx), is deposited over the sacrificial layer. This layer will form the legs of the microbolometer. A metal layer for the bottom electrode is then deposited and patterned.

  • Step 4: Ti2O3 Thermistor Deposition and Patterning: The Ti2O3 thin film is deposited using either PLD or sputtering as described in section 3.1. The film is then patterned, for example, using a lift-off process or etching, to form the meander-shaped thermistor structure.[1]

  • Step 5: Top Electrode and Contact Pad Formation: A metal layer is deposited and patterned to form the top electrode and the contact pads for electrical connection to the ROIC.

  • Step 6: IR Absorbing Layer (Optional): An optional IR absorbing layer, such as a thin layer of gold black or a resonant cavity structure, can be deposited to enhance the absorption of infrared radiation.

  • Step 7: Sacrificial Layer Removal: The sacrificial layer is removed by a selective etching process (e.g., oxygen plasma ashing for a polyimide layer), which releases the microbolometer structure, leaving it suspended above the ROIC for thermal isolation.[1][2][7][12][13]

Visualizations

Ti2O3_Thin_Film_Synthesis cluster_sputtering Magnetron Sputtering cluster_pld Pulsed Laser Deposition S1 Substrate Cleaning S2 Mount Substrate and Target S1->S2 S3 Pump Down and Gas Introduction (Ar/O2) S2->S3 S4 Sputter Deposition S3->S4 S5 Cool Down and Vent S4->S5 P1 Substrate Cleaning P2 Mount Substrate and Target P1->P2 P3 Pump Down and Gas Introduction (O2) P2->P3 P4 Laser Ablation and Deposition P3->P4 P5 Cool Down and Vent P4->P5

Microbolometer_Fabrication F1 ROIC Substrate F2 Sacrificial Layer Deposition & Patterning F1->F2 F3 Support Layer & Bottom Electrode Deposition F2->F3 F4 Ti2O3 Deposition & Patterning F3->F4 F5 Top Electrode & Contact Pad Formation F4->F5 F6 IR Absorber Deposition (Optional) F5->F6 F7 Sacrificial Layer Removal (Release) F6->F7

IR_Detection_Mechanism IR Incident IR Radiation Absorber Absorption by Ti2O3 IR->Absorber Heating Temperature Increase Absorber->Heating Resistance Change in Resistance Heating->Resistance Signal Electrical Signal Output Resistance->Signal

References

The Emerging Role of Titanium(III) Oxide (Ti₂O₃) in Enhancing Solar Cell Efficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While Titanium(IV) Oxide (TiO₂) is a well-established and widely researched material in the fabrication of solar cells, particularly as an electron transport layer (ETL) in perovskite and dye-sensitized solar cells, there is a growing interest in the potential of other titanium oxides, specifically titanium suboxides, to further enhance photovoltaic performance. Among these, Titanium(III) Oxide (Ti₂O₃), also known as titanium sesquioxide, presents intriguing properties that could unlock new avenues for solar cell optimization.

This document provides an overview of the current understanding and potential applications of Ti₂O₃ in solar cell technology. Due to the nascent stage of research in this specific area, detailed and standardized protocols are still under development. The information presented here is a synthesis of the available literature on titanium suboxides and their promising role in photovoltaics. Non-stoichiometric titanium oxides, including Ti₂O₃, are noted for their increased electrical conductivity and visible light absorptivity, which could be beneficial for next-generation solar panels[1].

Potential Roles and Mechanisms of Ti₂O₃ in Solar Cells

The unique electronic and optical properties of Ti₂O₃ suggest several potential roles in enhancing solar cell efficiency. Unlike the wide-bandgap semiconductor TiO₂, Ti₂O₃ has a very narrow bandgap and is considered a Mott insulator with potential p-type semiconductor characteristics[2]. This opens up possibilities for its use in various layers of a solar cell.

Potential Applications:

  • Electron Transport Layer (ETL): Modified or doped Ti₂O₃ could potentially serve as an ETL. Its different conduction band energy levels compared to TiO₂ might allow for better energy level alignment with certain perovskite absorbers, facilitating more efficient electron extraction and reducing recombination at the interface.

  • Hole Transport Layer (HTL): Given its potential as a p-type semiconductor, Ti₂O₃ is a candidate for use as a hole transport material, particularly in inverted solar cell architectures[2]. This is a significant departure from the typical n-type character of TiO₂.

  • Absorber Layer Additive: The ability of titanium suboxides to absorb a broader spectrum of light compared to TiO₂ could make them suitable as an additive within the light-absorbing layer to enhance photon capture[1].

  • Interfacial Layer: Thin layers of Ti₂O₃ could be used at interfaces to passivate defects and improve charge transfer between other layers in the solar cell stack.

The primary mechanisms through which Ti₂O₃ could enhance solar cell efficiency are hypothesized to be:

  • Improved Charge Transport: The higher electrical conductivity of titanium suboxides compared to stoichiometric TiO₂ could lead to lower series resistance and more efficient charge collection[1].

  • Enhanced Light Absorption: The narrower bandgap of Ti₂O₃ allows for the absorption of a wider range of the solar spectrum, potentially increasing the generation of electron-hole pairs[2].

  • Favorable Energy Level Alignment: The unique energy band structure of Ti₂O₃ might provide a better match with the energy levels of perovskite absorbers and charge transport layers, thereby reducing energy loss at the interfaces.

  • Reduced Recombination: By facilitating faster charge extraction and transport, Ti₂O₃ could help to minimize charge recombination, a major loss mechanism in solar cells.

Ti2O3_Mechanism cluster_SolarCell Potential Mechanisms of Ti₂O₃ in a Solar Cell cluster_Properties Key Properties of Ti₂O₃ Sunlight Photon (hν) Absorber Perovskite Absorber Layer Sunlight->Absorber Light Absorption ETL Ti₂O₃ as Electron Transport Layer (Hypothesized) Absorber->ETL Electron Injection HTL Ti₂O₃ as Hole Transport Layer (Hypothesized) Absorber->HTL Hole Injection Electron_Collection Electron Collection (Anode) ETL->Electron_Collection Improved Electron Transport Hole_Collection Hole Collection (Cathode) HTL->Hole_Collection Improved Hole Transport Conductivity Enhanced Electrical Conductivity Conductivity->ETL Conductivity->HTL Absorption Broader Light Absorption Absorption->Absorber EnergyLevels Favorable Energy Level Alignment EnergyLevels->Absorber

Hypothesized mechanisms of Ti₂O₃ in solar cells.

Synthesis of Titanium Suboxides (including Ti₂O₃)

The synthesis of titanium suboxides, including Ti₂O₃, typically involves the reduction of TiO₂. Several methods have been explored, with thermal reduction being a common approach.

General Synthesis Protocol via Thermal Reduction:

This protocol outlines a general method for synthesizing titanium suboxides. The specific phase obtained (e.g., Ti₂O₃, Ti₄O₇) depends on the precise control of temperature, reducing agent, and reaction time.

Materials:

  • Titanium(IV) oxide (TiO₂) powder (e.g., anatase or rutile)

  • Reducing agent (e.g., hydrogen gas (H₂), carbon powder, or a metal hydride)

  • High-temperature tube furnace

  • Ceramic boat

  • Inert gas (e.g., Argon (Ar) or Nitrogen (N₂))

Procedure:

  • Preparation of Precursor: Place a known amount of TiO₂ powder into a ceramic boat. If using a solid reducing agent like carbon, mix it intimately with the TiO₂ powder.

  • Furnace Setup: Place the ceramic boat in the center of the tube furnace.

  • Purging: Purge the furnace tube with an inert gas (e.g., Argon) for at least 30 minutes to remove any oxygen.

  • Reduction:

    • If using a gaseous reducing agent like H₂, introduce a controlled flow of the gas (often mixed with an inert gas) into the furnace.

    • Heat the furnace to the desired reaction temperature. The synthesis of different titanium suboxide phases occurs at different temperatures. For example, Magnéli phases (TiₙO₂ₙ₋₁, where 4 < n < 9) can be formed at specific high temperatures[3][4].

  • Annealing: Maintain the temperature for a specific duration to ensure complete reduction to the desired phase.

  • Cooling: Cool the furnace down to room temperature under the flow of the inert gas to prevent re-oxidation of the product.

  • Characterization: The resulting powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the morphology.

Ti2O3_Synthesis_Workflow cluster_synthesis Generic Synthesis Workflow for Titanium Suboxides start Start Prepare_Precursor Prepare TiO₂ Precursor (with optional solid reducing agent) start->Prepare_Precursor end End Place_in_Furnace Place in Tube Furnace Prepare_Precursor->Place_in_Furnace Purge Purge with Inert Gas (e.g., Argon) Place_in_Furnace->Purge Heat_and_Reduce Heat to Target Temperature under Reducing Atmosphere (e.g., H₂) Purge->Heat_and_Reduce Anneal Anneal for a Defined Duration Heat_and_Reduce->Anneal Cool Cool to Room Temperature under Inert Gas Anneal->Cool Characterize Characterize Product (XRD, SEM, TEM) Cool->Characterize Characterize->end

General workflow for the synthesis of titanium suboxides.

Data Presentation

Quantitative data on the performance of solar cells specifically incorporating Ti₂O₃ is scarce in the current literature. The table below summarizes the known properties of Ti₂O₃ in comparison to the widely used TiO₂ (anatase), which are relevant for solar cell applications. The lack of comprehensive device performance data highlights a significant area for future research.

PropertyTiO₂ (Anatase)Ti₂O₃Potential Implication for Solar CellsReference
Crystal Structure TetragonalRhombohedral (Corundum)Different surface energies and facets for perovskite growth and charge transfer.
Bandgap ~3.2 eV~0.1 eV (ultra-narrow)Broader solar spectrum absorption if used as an absorber component.[5]
Electronic Nature n-type semiconductorMott insulator, potential p-type semiconductorPossibility of use as a hole transport layer.[2]
Electrical Conductivity LowHigher than TiO₂Reduced series resistance and improved charge collection efficiency.[1]
Color WhiteBlack/Dark VioletIncreased light absorption.

Note: The performance metrics for solar cells (PCE, Voc, Jsc, FF) with a dedicated Ti₂O₃ layer are not yet well-documented in peer-reviewed literature to provide a comparative table. Research into "black titanium oxide" (B-TiOₓ), which includes various suboxides, shows promise for energy applications, but specific device data remains limited[6].

Conclusion and Future Outlook

The exploration of Ti₂O₃ and other titanium suboxides in solar cell applications is an emerging field with considerable potential. The unique properties of Ti₂O₃, such as its narrow bandgap and higher electrical conductivity compared to TiO₂, suggest that it could overcome some of the limitations of traditional materials. However, the research is still in its early stages.

Future work should focus on:

  • Developing controlled and scalable synthesis methods for high-purity Ti₂O₃ thin films and nanoparticles suitable for solar cell fabrication.

  • Systematically incorporating Ti₂O₃ into various solar cell architectures (e.g., perovskite, organic) to evaluate its performance as an ETL, HTL, or other functional layer.

  • Conducting detailed characterization of Ti₂O₃-based devices to elucidate the precise mechanisms of efficiency enhancement.

  • Investigating the long-term stability of solar cells containing Ti₂O₃.

As more research is conducted, it is anticipated that detailed protocols and a comprehensive understanding of the role of Ti₂O₃ in enhancing solar cell efficiency will be established, paving the way for its use in next-generation photovoltaic technologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phase-Pure Ti2O3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phase-pure Titanium(III) oxide (Ti2O3). This resource is designed for researchers, scientists, and professionals in drug development who are working with and synthesizing this material. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of phase-pure Ti2O3, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Final product contains TiO2 or other higher oxides. Insufficient reduction of the precursor material.- Increase the concentration of the reducing agent.- Extend the reaction time at high temperature.- Ensure a sufficiently low oxygen partial pressure in the reaction chamber.
Presence of Magnéli phases (TinO2n-1) or TiO in the product. - Reaction temperature is too high or too low, favoring the formation of other suboxides.- Incorrect stoichiometry of reactants.- Precisely control the reaction temperature within the stability window of Ti2O3. The Ti-O phase diagram should be consulted.[1][2]- Carefully measure and ensure the correct molar ratio of titanium-containing precursor to the reducing agent.
Incomplete reaction or low yield of Ti2O3. - Inadequate mixing of precursor powders.- Reaction temperature is too low to initiate the reduction process effectively.- Homogenize the precursor powders thoroughly using methods like ball milling.- Gradually increase the reaction temperature to the optimal point for the chosen synthesis method.
Formation of titanium oxycarbide (Ti(CxOy)) impurities. This is a common issue in carbothermal reduction methods where the carbon reductant reacts to form oxycarbides.[2][3]- Use a stoichiometric amount of carbon to minimize the formation of oxycarbides.- Consider alternative reducing agents such as hydrogen gas or metal hydrides.
Inconsistent results between batches. - Fluctuations in furnace temperature.- Variations in the purity of precursor materials.- Inconsistent control of the reaction atmosphere.- Calibrate the furnace regularly to ensure accurate temperature control.- Use high-purity precursors and characterize them before use.- Precisely control the gas flow rates to maintain a consistent reducing atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing phase-pure Ti2O3?

A1: The main challenges stem from the complex titanium-oxygen phase diagram, which features numerous stable oxides.[1][2] Ti2O3 exists within a narrow thermodynamic stability window, making it susceptible to the co-formation of other oxides like TiO2, TiO, and various Magnéli phases (e.g., Ti3O5, Ti4O7).[1][2][4] Achieving the correct Ti3+ oxidation state requires carefully controlled high temperatures and reducing atmospheres.[5]

Q2: Why is it difficult to synthesize Ti2O3 using low-temperature solution-based methods like sol-gel?

A2: Low-temperature solution-phase synthesis of Ti2O3 is generally considered thermodynamically unfeasible. The formation of Ti2O3 typically requires high temperatures to overcome the activation energy for the reduction of more stable titanium precursors (like those containing Ti4+).[5]

Q3: What are the most common methods for synthesizing phase-pure Ti2O3?

A3: High-temperature solid-state reactions are the most common routes. These include:

  • Reduction of TiO2: This can be achieved using various reducing agents such as hydrogen gas, carbon (carbothermal reduction), or metal hydrides (e.g., NaBH4).[6]

  • Reaction of Ti and TiO2: Stoichiometric amounts of titanium metal and titanium dioxide powders are mixed and heated to high temperatures in an inert or vacuum atmosphere.[4][7]

  • Spark Plasma Sintering (SPS): This technique uses an electric current to rapidly heat the precursor powders, which can promote the formation of single-phase Ti2O3 in a shorter time.[4][7]

Q4: How do impurities in the starting materials affect the synthesis of Ti2O3?

A4: Impurities can significantly influence the phase composition of the final product. For instance, certain metal impurities can act as dopants and stabilize or destabilize the Ti2O3 lattice. Carbon impurities from organic precursors or the reducing agent can lead to the formation of titanium oxycarbides.[2][3] It is crucial to use high-purity starting materials for the synthesis of phase-pure Ti2O3.

Q5: What characterization techniques are essential to confirm the phase purity of synthesized Ti2O3?

A5: X-ray diffraction (XRD) is the primary technique used to identify the crystal structure and phase composition of the synthesized material. Other complementary techniques include:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of titanium and confirm the presence of Ti3+.

  • Transmission Electron Microscopy (TEM): To analyze the crystal structure and morphology at the nanoscale.

  • Raman Spectroscopy: To identify the vibrational modes characteristic of the Ti2O3 phase.

Experimental Protocol: Synthesis of Ti2O3 via Spark Plasma Sintering (SPS)

This protocol describes a general procedure for the synthesis of bulk, phase-pure Ti2O3 using the Spark Plasma Sintering (SPS) technique, adapted from literature procedures.[4][7]

Materials:

  • Titanium powder (Ti), 99.5% purity or higher

  • Titanium dioxide (TiO2) powder (anatase or rutile), 99.8% purity or higher

  • Graphite (B72142) die and punches for SPS

Procedure:

  • Precursor Preparation:

    • Accurately weigh stoichiometric amounts of Ti and TiO2 powders to achieve a Ti:O molar ratio of 2:3.

    • Thoroughly mix the powders in a mortar and pestle or by ball milling for several hours to ensure homogeneity.

  • SPS Setup:

    • Load the mixed powder into a graphite die.

    • Place the die and punches into the SPS apparatus.

  • Sintering Process:

    • Evacuate the SPS chamber to a high vacuum (e.g., < 5 Pa).

    • Apply a uniaxial pressure (e.g., 50 MPa).

    • Heat the sample to the target temperature of 1473 K (1200 °C) at a heating rate of 100 K/min.

    • Hold the temperature at 1473 K for an extended period (e.g., 180 minutes) to ensure complete reaction and diffusion.[7]

    • After the holding time, turn off the heating and allow the sample to cool down to room temperature under vacuum.

  • Sample Retrieval and Characterization:

    • Carefully remove the sintered pellet from the graphite die.

    • Clean the surface of the pellet to remove any graphite contamination.

    • Characterize the phase purity of the sample using XRD and other relevant techniques.

Synthesis Parameters for Ti2O3

Synthesis MethodPrecursorsTemperature (°C)AtmosphereKey FindingsReference
Spark Plasma SinteringTi + TiO21200VacuumSingle-phase Ti2O3 obtained after 180 min.[7]
High-Temperature AnnealingTi + TiO21500 (initial heating), 900-1100 (annealing)High VacuumFormation of various titanium oxide phases depending on stoichiometry.[4]
Pulsed Laser DepositionTi2O3 targetSubstrate dependentVacuumGrowth of epitaxial trigonal and orthorhombic Ti2O3 thin films.[8]
Chemical ReductionTiO2 + NaBH4300-400Inert (Ar, N2)Reduction of Ti4+ to Ti3+.[6]

Experimental Workflow for Ti2O3 Synthesis via SPS

G Workflow for Ti2O3 Synthesis via Spark Plasma Sintering cluster_0 Precursor Preparation cluster_1 SPS Process cluster_2 Post-Synthesis weigh Weigh Stoichiometric Ti and TiO2 mix Homogenously Mix Powders weigh->mix load Load Powder into Graphite Die mix->load sps Apply Pressure and Heat in Vacuum (1200°C, 180 min) load->sps cool Cool to Room Temperature sps->cool retrieve Retrieve Sintered Pellet cool->retrieve characterize Characterize Phase Purity (XRD, XPS) retrieve->characterize

Caption: Workflow for Ti2O3 Synthesis via Spark Plasma Sintering.

References

Technical Support Center: Titanium(III) Oxide (Ti₂O₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and oxidation of Titanium(III) oxide (Ti₂O₃) in air. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Ti₂O₃) and why is its oxidation state critical?

This compound, also known as titanium sesquioxide, is an inorganic compound where titanium exists in the +3 oxidation state. It is typically a black or violet-black, semiconducting solid with a very narrow bandgap (~0.1 eV).[1][2][3] The Ti³⁺ state is often crucial for specific catalytic, electronic, and biomedical applications where its unique properties are leveraged. Uncontrolled oxidation to the more common Ti⁴⁺ state, found in Titanium dioxide (TiO₂), can fundamentally alter the material's properties and compromise experimental outcomes.

Q2: How stable is Ti₂O₃ powder when exposed to ambient air?

At room temperature, Ti₂O₃ is relatively stable but can slowly oxidize over time, especially if it is in a finely divided form.[4][5] A passive oxide layer can form on the surface, which may protect the bulk material from further rapid oxidation.[5] However, for applications requiring high purity of the Ti³⁺ state, handling and storage in an inert atmosphere (e.g., argon or helium) are strongly recommended to prevent surface oxidation.[6][7]

Q3: What happens when Ti₂O₃ is heated in the presence of air?

Heating Ti₂O₃ in an oxidizing atmosphere like air will cause it to transform into Titanium dioxide (TiO₂).[1][2] This transformation is thermally driven, and the rate of oxidation increases with temperature.[8][9] The process involves the oxidation of Ti³⁺ ions to the more stable Ti⁴⁺ state.

Q4: What are the final products of Ti₂O₃ oxidation in air?

The primary final product is Titanium dioxide (TiO₂). Interestingly, the oxidation process can lead to the formation of different polymorphs of TiO₂, namely anatase and rutile.[1][2][10] The specific phase formed depends sensitively on the oxidation conditions, such as temperature and heating rate.[1][2] At higher temperatures, rutile is generally the more stable and dominant phase.[9][10]

Q5: How can I visually determine if my Ti₂O₃ sample has oxidized?

A noticeable color change is the primary visual indicator of oxidation. Pure Ti₂O₃ is a dark violet, purple, or black powder.[3][11] Upon oxidation to TiO₂, the color will lighten, turning brownish, bluish, yellowish, or eventually to the characteristic brilliant white of pure TiO₂.[11] The appearance of different colors can be associated with the formation of various titanium oxides and the thickness of the oxide layer.[11]

Q6: What are the best practices for handling and storing Ti₂O₃?

To maintain its integrity, Ti₂O₃ should be handled and stored with care:

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like argon.[6][7][12]

  • Handling: For processes like mixing, blending, or grinding, perform the operations under an inert gas to prevent oxidation.[6][7] Use non-sparking tools.[6][7]

  • Avoid: Keep the material away from heat, open flames, and strong oxidizing agents.[6][12]

Troubleshooting Guide

Problem 1: My dark Ti₂O₃ powder has changed color to light gray, yellow, or white.

  • Probable Cause: Your sample has likely oxidized to Titanium dioxide (TiO₂). This is common with exposure to air, especially at elevated temperatures or with prolonged storage in a non-inert environment.

  • Solution:

    • Confirm Oxidation: Use characterization techniques like X-ray Diffraction (XRD) to confirm the presence of TiO₂ phases (anatase or rutile). X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of Ti⁴⁺ on the surface.

    • Prevention: For future experiments, ensure Ti₂O₃ is stored under an inert gas (e.g., Argon). Handle the material in a glovebox to minimize air exposure.

    • Remediation: Depending on the application, it may be possible to reduce the oxidized sample back to Ti₂O₃ by heating it with titanium metal at very high temperatures (e.g., 1600 °C) under vacuum, though this is a specialized and difficult procedure.[3]

Problem 2: My experimental results (e.g., catalytic activity, conductivity) are inconsistent or not reproducible.

  • Probable Cause: Uncontrolled surface oxidation of Ti₂O₃ could be the culprit. The formation of a TiO₂ surface layer, even a thin one, can drastically alter the material's electronic and chemical properties.[1][2] Unique Ti₂O₃/TiO₂ core-shell structures can form, leading to mixed properties.[1][2]

  • Solution:

    • Characterize Your Starting Material: Before each experiment, analyze a small amount of your Ti₂O₃ using XPS to verify the surface oxidation state.

    • Standardize Handling: Implement a strict, standardized protocol for handling the material, minimizing its exposure to air to the greatest extent possible. Use fresh samples from a properly stored batch for critical experiments.

    • In-situ Characterization: If possible, perform experiments in a controlled environment where the sample is not exposed to air, or use techniques that can characterize the material under reaction conditions.

Problem 3: XRD analysis of my Ti₂O₃ powder shows unexpected peaks corresponding to anatase or rutile TiO₂.

  • Probable Cause: The sample was either partially oxidized during storage or the oxidation occurred during sample preparation or the experiment itself, especially if any heating was involved.

  • Solution:

    • Evaluate Storage Conditions: Check your storage procedures. Ensure the container is airtight and was purged with an inert gas.

    • Review Experimental Steps: Identify any steps where the sample was exposed to air and heat. Even moderate temperatures can initiate oxidation.[3] The transition from semiconducting to metallic conducting behavior in Ti₂O₃ occurs around 200 °C, and oxidation can become significant at higher temperatures.[3][9]

    • Source New Material: If the bulk of your material is contaminated, it may be necessary to acquire a new, pure batch of Ti₂O₃.

Quantitative Data Summary

The thermal oxidation of Ti₂O₃ to TiO₂ is highly dependent on temperature. The table below summarizes the relationship between temperature and the resulting oxide phases as observed in studies on titanium and its oxides.

Temperature Range (°C)Predominant Oxide Phases Formed on TitaniumObservations & Notes
Room TemperatureAmorphous TiO₂ (thin passive layer)A very thin (5-10 nm) passive layer, which includes a Ti₂O₃ sublayer, forms spontaneously.[9]
200 - 400 °CAnatase TiO₂The oxidation rate is low but crystallization of the amorphous layer into anatase can begin.[9][10]
400 - 600 °CAnatase + Rutile TiO₂The presence of crystalline phases becomes more evident. Anatase may begin to crystallize around 400-500°C, with rutile appearing at higher temperatures (~600°C).[10]
> 600 - 750 °CRutile TiO₂ (dominant)Rutile becomes the dominant and more stable crystalline phase.[9][10] The oxidation rate increases significantly.[9]
> 800 °CRutile TiO₂Oxidation is fierce, leading to a thick, and potentially porous, rutile oxide layer.[11][13]

Experimental Protocols

1. Thermal Gravimetric Analysis (TGA) for Oxidation Onset

  • Objective: To determine the temperature at which Ti₂O₃ begins to gain mass due to oxidation in air.

  • Methodology:

    • Place a known mass (typically 5-10 mg) of Ti₂O₃ powder into an alumina (B75360) or platinum TGA crucible.

    • Place the crucible in the TGA instrument.

    • Purge the furnace with a flow of synthetic air or an O₂/N₂ mixture (e.g., 50-100 mL/min).

    • Heat the sample from room temperature to a target temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass change as a function of temperature. The onset of a significant mass gain indicates the start of oxidation. The final mass should correspond to the stoichiometric conversion of Ti₂O₃ to TiO₂.

2. X-ray Diffraction (XRD) for Phase Identification

  • Objective: To identify the crystalline phases present in a titanium oxide sample.

  • Methodology:

    • Grind the powder sample to a fine, uniform consistency.

    • Mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's surface.

    • Place the holder in the diffractometer.

    • Perform a scan over a 2θ range relevant for titanium oxides (e.g., 20-80°) using Cu Kα radiation.

    • Process the resulting diffractogram to remove background noise.

    • Compare the experimental peak positions and intensities with standard diffraction patterns from a database (e.g., JCPDS/ICDD) for Ti₂O₃ (corundum structure), anatase TiO₂, and rutile TiO₂ to identify the phases present.

3. X-ray Photoelectron Spectroscopy (XPS) for Surface Oxidation State Analysis

  • Objective: To determine the relative concentrations of Ti³⁺ and Ti⁴⁺ on the surface of the sample.

  • Methodology:

    • Mount the powder sample onto a sample holder using carbon tape. Minimize air exposure during transfer into the XPS vacuum chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform a high-resolution scan of the Ti 2p region.

    • The resulting spectrum will show a doublet (Ti 2p₃/₂ and Ti 2p₁/₂). Deconvolute this high-resolution spectrum using appropriate software.

    • Fit the peaks corresponding to different oxidation states. The Ti⁴⁺ 2p₃/₂ peak appears at a higher binding energy (approx. 458.5-459.0 eV) than the Ti³⁺ 2p₃/₂ peak (approx. 456.5-457.0 eV).

    • Calculate the relative atomic percentages of Ti³⁺ and Ti⁴⁺ from the areas of the fitted peaks.

Visual Guides

OxidationPathway cluster_start Initial State cluster_process Oxidation Process in Air Ti2O3 Pure Ti₂O₃ (Ti³⁺, Black/Violet) CoreShell Ti₂O₃/TiO₂ Core-Shell (Mixed Valence) Ti2O3->CoreShell Initial Heating (>200°C) Anatase Anatase TiO₂ (Ti⁴⁺) CoreShell->Anatase Moderate Temp. (400-600°C) Rutile Rutile TiO₂ (Ti⁴⁺, White) CoreShell->Rutile Higher Temp. (>600°C) Anatase->Rutile High Temp. (Phase Transition)

Caption: Oxidation pathway of Ti₂O₃ in air with increasing temperature.

ExperimentalWorkflow Start Experiment Shows Unexpected Results Visual Q: Has sample color changed from black/violet? Start->Visual XPS Perform XPS Analysis (Surface Ti³⁺ vs Ti⁴⁺) Visual->XPS Yes NotOxidized Conclusion: Oxidation is not the issue. Investigate other variables. Visual->NotOxidized No XRD Perform XRD Analysis (Bulk Crystal Phases) XPS->XRD Oxidized Conclusion: Sample is Oxidized XRD->Oxidized

References

Technical Support Center: Enhancing the Electrical Conductivity of Ti₂O₃ Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals in drug development with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and processing of titanium sesquioxide (Ti₂O₃) thin films, with a focus on improving their electrical conductivity.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to low electrical conductivity or high resistivity in your Ti₂O₃ thin films.

Problem: My Ti₂O₃ thin film exhibits high electrical resistivity. What are the potential causes and solutions?

High resistivity in Ti₂O₃ thin films can stem from several factors during the deposition and post-treatment processes. The following sections break down the common causes and provide actionable solutions.

Cause 1: Suboptimal Deposition Parameters

The initial electrical properties of the Ti₂O₃ thin film are heavily influenced by the conditions during its deposition.

Potential Solutions:

  • Optimize Magnetron Sputtering Parameters: For RF magnetron sputtering, a key technique for depositing Ti₂O₃ films, the interplay between RF power, sputtering vacuum, substrate temperature, and sputtering duration is critical. A study has shown that optimal conditions can significantly lower resistivity.[1]

    • Recommendation: Aim for a substrate temperature of 600°C, an RF power of 200 W, a sputtering vacuum of 0.6 Pa, and a sputtering duration of 60 minutes to achieve low resistivity.[1]

  • Review Deposition Technique: The choice of deposition method itself can influence film quality and, consequently, its electrical properties. Techniques like Pulsed Laser Deposition (PLD) and Atomic Layer Deposition (ALD) offer precise control over film growth and stoichiometry.

Cause 2: Inadequate Post-Deposition Annealing

Post-deposition annealing is a critical step for improving the crystallinity and electrical conductivity of Ti₂O₃ thin films. The annealing temperature, duration, and atmosphere all play a significant role.

Potential Solutions:

  • Implement or Optimize Annealing Temperature: Annealing at elevated temperatures can improve the crystalline structure of the film, which generally leads to lower resistivity. For titanium oxide films, increasing the annealing temperature has been shown to decrease resistivity.

    • Recommendation: If you are not currently annealing your films, introducing this step is highly recommended. If you are, consider systematically increasing the annealing temperature. For instance, in related titanium carbide thin films, resistivity decreased monotonically as the annealing temperature was increased from 400°C to 800°C.[2]

  • Control the Annealing Atmosphere: The atmosphere in which the annealing is performed can drastically affect the film's stoichiometry, particularly its oxygen content. Annealing in a vacuum or an inert atmosphere is a common strategy to create oxygen vacancies, which act as charge carriers and enhance conductivity.

    • Recommendation: Perform annealing in a high-vacuum environment (e.g., < 0.13 Pa) to promote the formation of an oxygen-deficient film, which can improve electrical conductivity.[3] Introducing a controlled flow of an inert gas like argon can also prevent unwanted oxidation.

Cause 3: Incorrect Phase or Poor Crystallinity

The electrical properties of titanium oxides are highly dependent on their crystallographic phase. To achieve the desired conductivity of Ti₂O₃, it is crucial to ensure that this is the dominant phase and that the film is well-crystallized.

Potential Solutions:

  • Verify Film Phase with XRD: Use X-ray Diffraction (XRD) to analyze the crystal structure of your films. This will confirm if you have successfully synthesized the Ti₂O₃ phase and assess its crystallinity. The presence of other titanium oxide phases, such as TiO₂, can be detrimental to the desired electrical properties.

  • Assess Surface Morphology with AFM: Atomic Force Microscopy (AFM) can provide valuable information about the grain size and surface roughness of your film. Smaller grain boundaries and a smoother surface are generally associated with better electrical conductivity.

Cause 4: Absence of Intentional Doping

Doping the Ti₂O₃ thin film with suitable elements can introduce additional charge carriers and significantly enhance its electrical conductivity.

Potential Solutions:

  • Introduce N-type Dopants: For oxide semiconductors, introducing dopants with a higher valence state than the cation they replace can increase the free electron concentration. While specific studies on doping Ti₂O₃ for conductivity enhancement are limited, principles from other transparent conducting oxides can be applied.

    • Recommendation: Consider doping with elements like Tungsten (W) or Niobium (Nb). These elements have been shown to improve the electrical conductivity of other titanium oxide phases. The introduction of dopants can be achieved through co-sputtering from a composite target or by using a separate target for the dopant material.

Frequently Asked Questions (FAQs)

Q1: What is a typical target resistivity for a conductive Ti₂O₃ thin film?

A1: Through optimized magnetron sputtering conditions, a low resistivity of 2.66 × 10⁻³ Ω·cm has been achieved.[1] This value can serve as a benchmark for highly conductive Ti₂O₃ thin films.

Q2: How does creating oxygen vacancies improve the electrical conductivity of Ti₂O₃?

A2: In n-type semiconductors like Ti₂O₃, oxygen vacancies act as electron donors. When an oxygen atom is removed from the lattice, it leaves behind two electrons. These electrons can then be thermally excited into the conduction band, increasing the free carrier concentration and thus enhancing the electrical conductivity. Vacuum annealing is a common method to induce oxygen vacancies.[3]

Q3: What is the role of substrate temperature during the deposition of Ti₂O₃ thin films?

A3: The substrate temperature provides thermal energy to the adatoms (atoms that have been deposited on the surface). Higher substrate temperatures promote adatom mobility, allowing them to find energetically favorable sites in the crystal lattice. This leads to improved crystallinity, larger grain sizes, and a reduction in defects, all of which contribute to higher electrical conductivity. For sputtered Ti₂O₃ films, a substrate temperature of 600°C has been identified as optimal for achieving low resistivity.[1]

Q4: Can I improve the conductivity of my Ti₂O₃ film without high-temperature annealing?

A4: While high-temperature annealing is a very effective method, some improvements can be made through other means. Optimizing the deposition parameters, as detailed in the troubleshooting guide, can enhance the as-deposited film's quality and conductivity. Additionally, in-situ heating during deposition can be beneficial. However, for significant improvements in crystallinity and reduction of defects, post-deposition annealing is generally the most impactful step.

Q5: What characterization techniques are essential for troubleshooting conductivity issues in Ti₂O₃ thin films?

A5: The following characterization techniques are highly recommended:

  • Four-Point Probe or Hall Effect Measurement: To accurately measure the electrical resistivity and carrier concentration of your films.

  • X-ray Diffraction (XRD): To determine the crystallographic phase and assess the crystallinity of your films.[4]

  • Atomic Force Microscopy (AFM): To analyze the surface morphology, including grain size and roughness.[5]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states, which can confirm the stoichiometry and presence of dopants.

Quantitative Data

Table 1: Optimized Deposition Parameters for Low-Resistivity Ti₂O₃ Thin Films via RF Magnetron Sputtering[1]

ParameterOptimal ValueResulting Resistivity (Ω·cm)
Substrate Temperature600°C2.66 × 10⁻³
RF Power200 W
Sputtering Vacuum0.6 Pa
Sputtering Duration60 min

Experimental Protocols

Protocol 1: Vacuum Annealing of Ti₂O₃ Thin Films

This protocol describes a general procedure for post-deposition vacuum annealing to improve the electrical conductivity of Ti₂O₃ thin films.

Objective: To enhance the crystallinity and introduce oxygen vacancies to decrease the electrical resistivity of the film.

Materials and Equipment:

  • Ti₂O₃ thin film on a suitable substrate (e.g., sapphire, silicon)

  • Tube furnace with a vacuum-sealed quartz tube

  • Rotary vane pump and a turbomolecular pump (or a diffusion pump)

  • Pressure gauge

  • Temperature controller

  • Inert gas source (e.g., Argon) with a mass flow controller

Procedure:

  • Sample Placement: Carefully place the substrate with the Ti₂O₃ thin film in the center of the quartz tube of the furnace.

  • System Purge: Seal the quartz tube and purge the system with an inert gas (e.g., Argon) for 10-15 minutes to remove atmospheric gases.

  • Evacuation: Turn off the inert gas flow and evacuate the quartz tube to a base pressure of at least 10⁻⁵ Torr using the vacuum pump system.

  • Heating Ramp: Program the temperature controller to ramp up the temperature to the desired annealing temperature (e.g., 600-800°C) at a controlled rate (e.g., 5-10°C/minute).

  • Annealing: Hold the sample at the set annealing temperature for the desired duration (e.g., 1-2 hours).

  • Cooling: After the annealing duration, turn off the furnace and allow the sample to cool down to room temperature naturally under vacuum.

  • Venting: Once the furnace has cooled to below 100°C, vent the system with an inert gas before opening the tube to remove the sample.

Protocol 2: Hall Effect Measurement for Electrical Characterization

This protocol outlines the steps for measuring the electrical properties of a Ti₂O₃ thin film using the van der Pauw method.

Objective: To determine the sheet resistance, resistivity, carrier concentration, and mobility of the Ti₂O₃ thin film.

Materials and Equipment:

  • Ti₂O₃ thin film on an insulating substrate

  • Hall effect measurement system

  • Probe station with four probes

  • Contacts (e.g., indium, silver paste)

  • Wire bonder or soldering iron (if necessary)

  • Multimeter

  • Constant current source

  • Voltmeter

  • Magnet with a known magnetic field strength

Procedure:

  • Sample Preparation: If the film is not already patterned in a van der Pauw geometry (e.g., a square or a cloverleaf), ensure the sample is square. Apply four small electrical contacts to the corners of the sample using indium or silver paste.

  • Contact Check: Use a multimeter to check the resistance between each pair of contacts to ensure they are ohmic.

  • Resistance Measurement (No Magnetic Field):

    • Pass a known current (I₁₂) between two adjacent contacts (1 and 2) and measure the voltage (V₃₄) across the other two contacts (3 and 4).

    • Calculate the resistance R₁₂,₃₄ = V₃₄ / I₁₂.

    • Repeat this measurement by applying the current between contacts 2 and 3 and measuring the voltage across 4 and 1 to get R₂₃,₄₁.

  • Sheet Resistance Calculation: The sheet resistance (Rₛ) can be calculated using the van der Pauw equation: exp(-π * R₁₂,₃₄ / Rₛ) + exp(-π * R₂₃,₄₁ / Rₛ) = 1

  • Resistivity Calculation: Measure the thickness of the thin film (t) and calculate the resistivity (ρ) using the formula: ρ = Rₛ * t.

  • Hall Voltage Measurement (With Magnetic Field):

    • Place the sample in a known magnetic field (B) perpendicular to the film surface.

    • Pass a known current (I₁₃) between two diagonal contacts (1 and 3) and measure the voltage (V₂₄) across the other two diagonal contacts (2 and 4).

    • Reverse the magnetic field (-B) and repeat the measurement to get V₂₄(-B).

    • The change in voltage (ΔVₖ) is V₂₄(B) - V₂₄(-B).

  • Hall Coefficient and Carrier Concentration Calculation:

    • The Hall coefficient (Rₖ) is calculated as: Rₖ = (t * ΔVₖ) / (2 * B * I₁₃).

    • The carrier concentration (n) is then determined by: n = 1 / (e * Rₖ), where 'e' is the elementary charge.

  • Mobility Calculation: The Hall mobility (μ) is calculated as: μ = |Rₖ| / ρ.

Visualizations

experimental_workflow Experimental Workflow for Improving Ti₂O₃ Conductivity cluster_deposition Thin Film Deposition cluster_post_processing Post-Deposition Processing cluster_characterization Characterization deposition Ti₂O₃ Deposition (e.g., Magnetron Sputtering) parameters Optimize Parameters: - Substrate Temperature - RF Power - Sputtering Vacuum - Duration deposition->parameters annealing Vacuum Annealing deposition->annealing doping Doping (Optional) annealing->doping structural Structural Analysis (XRD, AFM) annealing->structural doping->structural electrical Electrical Measurement (Four-Point Probe, Hall Effect) structural->electrical analysis analysis electrical->analysis Analyze Results

Caption: Workflow for enhancing Ti₂O₃ thin film conductivity.

troubleshooting_logic Troubleshooting High Resistivity in Ti₂O₃ Films start High Resistivity Measured check_deposition Review Deposition Parameters? start->check_deposition optimize_deposition Adjust: - Temperature - Power - Vacuum check_deposition->optimize_deposition Yes check_annealing Annealing Performed? check_deposition->check_annealing No optimize_deposition->check_annealing perform_annealing Implement Vacuum Annealing Protocol check_annealing->perform_annealing No optimize_annealing Adjust: - Temperature - Duration - Atmosphere check_annealing->optimize_annealing Yes check_phase Verify Phase & Morphology (XRD, AFM) perform_annealing->check_phase optimize_annealing->check_phase wrong_phase Re-optimize Deposition for Ti₂O₃ Phase check_phase->wrong_phase Incorrect Phase consider_doping Consider Doping? check_phase->consider_doping Correct Phase wrong_phase->start implement_doping Introduce Dopants (e.g., W, Nb) consider_doping->implement_doping Yes end Low Resistivity Achieved consider_doping->end No implement_doping->end

Caption: Decision tree for troubleshooting high resistivity.

References

Technical Support Center: Synthesis of Titanium(III) Oxide (Ti₂O₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Titanium(III) oxide (Ti₂O₃). This resource is designed for researchers, scientists, and professionals in drug development who are working with titanium oxides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ti₂O₃, ensuring control over stoichiometry and phase purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the synthesis of Ti₂O₃.

Q1: My final product contains a mixture of titanium oxides (e.g., TiO₂, Ti₃O₅, Ti₄O₇) instead of pure Ti₂O₃. How can I improve the phase purity?

A1: The presence of other titanium oxide phases is a common issue and typically relates to incomplete reduction or non-optimal thermal processing. The carbothermal reduction of TiO₂ proceeds through a series of intermediate oxides, and precise control of reaction conditions is necessary to isolate Ti₂O₃.[1][2]

Troubleshooting Steps:

  • Review Stoichiometry of Reactants: Ensure the molar ratio of your reducing agent (e.g., carbon) to your titanium precursor (e.g., TiO₂) is correct. An insufficient amount of reducing agent will lead to incomplete reduction and the presence of higher oxides like Ti₃O₅ and Ti₄O₇. Conversely, an excess may lead to the formation of titanium carbides or lower oxides.

  • Optimize Reaction Temperature: The formation of Ti₂O₃ occurs within a specific temperature range. For carbothermal reduction, Ti₂O₃ is the predominant form at around 1200°C.[1] If your temperature is too low, the reduction may not proceed to Ti₂O₃, leaving intermediate phases. If the temperature is too high, you risk over-reduction.

  • Control Heating and Cooling Rates: Rapid heating or cooling can lead to the formation of metastable phases or mixtures of phases. A controlled heating and cooling ramp can promote the formation of the thermodynamically stable Ti₂O₃ phase.

  • Ensure Inert Atmosphere: The synthesis of Ti₂O₃ must be carried out in an inert atmosphere (e.g., high-purity argon) or under vacuum to prevent re-oxidation of the product.[3] Any oxygen leaks in your furnace will lead to the formation of TiO₂.

Q2: I am using a solid-state reaction between Ti and TiO₂. What is the ideal ratio and what are the critical parameters?

A2: The solid-state reaction between titanium metal and titanium dioxide is a direct method to produce Ti₂O₃. The key is to achieve a homogenous mixture of the reactants in the correct stoichiometric ratio.

Troubleshooting Steps:

  • Precise Stoichiometric Ratio: The balanced chemical equation is: Ti + 3TiO₂ → 2Ti₂O₃. A precise weighing of high-purity starting materials is critical. Any deviation can result in unreacted starting materials or the formation of other titanium oxides.

  • Homogeneous Mixing: The reactants must be intimately mixed to ensure a complete reaction. This is typically achieved by grinding the powders together in a mortar and pestle or by ball milling.

  • Compaction of Reactants: Pressing the mixed powders into a pellet can improve the contact between the reactant particles, facilitating the solid-state diffusion necessary for the reaction to proceed.

  • Sintering Conditions: The reaction should be carried out at high temperatures (typically >1600°C) under an inert atmosphere or vacuum. The sintering time needs to be sufficient to allow for complete reaction, which can be on the order of several hours.

Q3: My Ti₂O₃ powder shows poor crystallinity. How can I improve it?

A3: Poor crystallinity can result from low synthesis temperatures, insufficient reaction times, or the presence of impurities.

Troubleshooting Steps:

  • Increase Annealing Temperature and Time: Higher temperatures and longer annealing times can promote grain growth and improve crystallinity. However, be mindful of potential phase transitions or decomposition at very high temperatures.

  • Use High-Purity Precursors: Impurities can inhibit crystal growth. Ensure that your starting materials (e.g., TiO₂, carbon, Ti metal) are of high purity.

  • Slow Cooling Rate: A slow cooling rate after synthesis can allow for better crystal formation.

Q4: How can I confirm that I have successfully synthesized Ti₂O₃ and that it is stoichiometrically pure?

A4: A combination of characterization techniques is necessary to confirm the phase and stoichiometry of your product.

  • X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present in your sample.[4][5] The diffraction pattern of your product should be compared to a standard reference pattern for Ti₂O₃ (e.g., from the JCPDS database). The absence of peaks corresponding to other titanium oxides or starting materials indicates high phase purity.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of titanium. For Ti₂O₃, you would expect to see a binding energy corresponding to Ti³⁺. This can help to confirm the stoichiometry.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques can provide information about the morphology, particle size, and crystallinity of your sample.[4][5]

  • Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis can provide the elemental composition of your sample, which can be used to verify the Ti:O ratio.[4]

Experimental Protocols

Below are detailed methodologies for common Ti₂O₃ synthesis techniques.

Carbothermal Reduction of TiO₂

This method involves the reduction of titanium dioxide with a carbon source at high temperatures.

Materials:

  • Titanium dioxide (TiO₂) powder (anatase or rutile)

  • Carbon black or graphite (B72142) powder

  • High-purity argon gas

Procedure:

  • Mixing: Mix TiO₂ and carbon powder in a stoichiometric ratio of 2:1 by mole (TiO₂:C). For example, for 1 g of TiO₂, use 0.15 g of carbon. Ensure homogenous mixing by grinding in a mortar and pestle or by ball milling.

  • Pelletizing: Press the powder mixture into a pellet using a hydraulic press to ensure good contact between the reactants.

  • Sintering: Place the pellet in an alumina (B75360) crucible and load it into a tube furnace.

  • Atmosphere Control: Purge the furnace with high-purity argon for at least 30 minutes to remove any residual oxygen. Maintain a constant flow of argon throughout the heating and cooling process.

  • Heating Profile:

    • Ramp up the temperature to 1200°C at a rate of 5°C/min.

    • Hold at 1200°C for 4-6 hours.[1]

    • Cool down to room temperature at a rate of 5°C/min.

  • Product Recovery: Once at room temperature, the black/dark blue product can be retrieved for characterization.

Solid-State Reaction of Ti and TiO₂

This method relies on the direct reaction of titanium metal and titanium dioxide powders.

Materials:

  • Titanium (Ti) powder

  • Titanium dioxide (TiO₂) powder

  • High-purity argon gas

Procedure:

  • Mixing: Mix Ti and TiO₂ powders in a stoichiometric ratio of 1:3 by mole. For example, for 1 g of Ti, use 5.0 g of TiO₂. Ensure thorough mixing.

  • Pelletizing: Press the mixed powder into a pellet.

  • Sintering: Place the pellet in a suitable crucible (e.g., tungsten or molybdenum) and place it in a high-temperature furnace.

  • Atmosphere Control: Evacuate the furnace to a high vacuum or purge with high-purity argon.

  • Heating Profile:

    • Ramp up the temperature to 1650°C.

    • Hold at 1650°C for at least 10 hours to ensure complete reaction.

    • Slowly cool to room temperature.

  • Product Recovery: The resulting sintered pellet is Ti₂O₃.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of Ti₂O₃.

Table 1: Carbothermal Reduction Parameters

ParameterValueNotes
Precursor Ratio (TiO₂:C)2:1 (molar)A slight excess of carbon may be used to ensure complete reduction, but a large excess can lead to carbide formation.
Reaction Temperature1100 - 1300°C1200°C is often optimal for the formation of Ti₂O₃.[1]
Dwell Time4 - 12 hoursLonger times promote homogeneity and crystallinity.
AtmosphereInert (Argon) or VacuumCrucial to prevent re-oxidation.
Heating/Cooling Rate5 - 10°C/minSlower rates can improve crystallinity.

Table 2: Solid-State Reaction Parameters

ParameterValueNotes
Precursor Ratio (Ti:TiO₂)1:3 (molar)Precise stoichiometry is critical.
Reaction Temperature> 1600°CHigh temperatures are required for solid-state diffusion.
Dwell Time> 10 hoursNecessary for the reaction to go to completion.
AtmosphereInert (Argon) or VacuumTo prevent oxidation of the titanium metal reactant.

Visualizations

Experimental Workflow for Carbothermal Reduction of Ti₂O₃

G cluster_prep Precursor Preparation cluster_reaction High-Temperature Reaction cluster_analysis Product Analysis start Start: Weigh TiO₂ and Carbon mix Homogenize Mixture (e.g., Ball Milling) start->mix pellet Press into Pellet mix->pellet furnace Place Pellet in Furnace pellet->furnace purge Purge with Inert Gas (Ar) furnace->purge heat Heat to 1200°C (Hold for 4-12h) purge->heat cool Controlled Cooling heat->cool retrieve Retrieve Ti₂O₃ Product cool->retrieve xrd XRD for Phase ID retrieve->xrd sem SEM/TEM for Morphology retrieve->sem xps XPS for Oxidation State retrieve->xps

Caption: Workflow for Ti₂O₃ synthesis via carbothermal reduction.

Troubleshooting Logic for Stoichiometry Control

G cluster_troubleshoot Troubleshooting Actions start Initial Synthesis of Ti₂O₃ check_phase Characterize Product (XRD) start->check_phase pure Pure Ti₂O₃ Obtained check_phase->pure Success impure Mixture of Oxides Detected (e.g., TiO₂, Ti₃O₅) check_phase->impure Problem check_ratio Verify Reactant Stoichiometry impure->check_ratio Possible Cause 1 adjust_temp Optimize Reaction Temperature impure->adjust_temp Possible Cause 2 check_atmosphere Ensure Inert Atmosphere impure->check_atmosphere Possible Cause 3 check_ratio->start Correct and Repeat adjust_temp->start Adjust and Repeat check_atmosphere->start Improve and Repeat

Caption: Troubleshooting logic for achieving pure Ti₂O₃.

References

Technical Support Center: Preventing Agglomeration of Ti2O3 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the prevention of agglomeration for titanium dioxide (TiO2) nanoparticles. However, there is a significant lack of specific experimental data for titanium(III) oxide (Ti2O3) nanoparticles. The surface chemistry, particularly the isoelectric point (IEP), of Ti2O3 is expected to differ from that of TiO2, meaning that stabilization protocols are not directly transferable.

This guide provides a comprehensive overview of the fundamental principles of nanoparticle stabilization and detailed troubleshooting strategies based on the well-documented behavior of titanium oxide nanoparticles (primarily TiO2). Researchers working with Ti2O3 nanoparticles can use this information as a starting point to develop their own tailored stabilization protocols. It is strongly recommended that users experimentally determine the isoelectric point of their specific Ti2O3 nanoparticles as a first step.

Frequently Asked Questions (FAQs)

Q1: Why are my Ti2O3 nanoparticles clumping together (agglomerating)?

A1: Nanoparticles have a very high surface area-to-volume ratio, leading to strong van der Waals attractive forces between particles. If the repulsive forces between nanoparticles are not sufficient to overcome these attractive forces, they will agglomerate. Key factors influencing agglomeration include:

  • pH at or near the Isoelectric Point (IEP): At the IEP, the nanoparticle surface has a net neutral charge, minimizing electrostatic repulsion and leading to maximum agglomeration.

  • High Ionic Strength: High salt concentrations in the suspension can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion.

  • Lack of Stabilizing Agents: Without molecules to create a protective barrier (either through charge or physical hindrance), nanoparticles are prone to agglomeration.

  • High Nanoparticle Concentration: A higher concentration increases the probability of particle collisions and subsequent agglomeration.

Q2: What are the main strategies to prevent nanoparticle agglomeration?

A2: The primary strategies involve increasing the repulsive forces between nanoparticles through:

  • Electrostatic Stabilization: This involves manipulating the surface charge of the nanoparticles. The most common method is adjusting the pH of the suspension to be far from the isoelectric point.[1][2][3] A sufficiently high positive or negative zeta potential (typically > +30 mV or < -30 mV) indicates good electrostatic stabilization.[2][3]

  • Steric Stabilization: This method involves adsorbing large molecules, such as polymers or non-ionic surfactants, onto the nanoparticle surface.[2][3] These molecules create a physical barrier that prevents the nanoparticles from getting close enough to agglomerate.

  • Electrosteric Stabilization: This combines both electrostatic and steric effects by using charged polymers or surfactants to create both a charged and a physical barrier.[4]

Q3: How does pH affect the stability of my nanoparticle suspension?

A3: The pH of the suspension is a critical factor in electrostatic stabilization. The surface of metal oxide nanoparticles contains hydroxyl groups that can be protonated (become positively charged) at low pH or deprotonated (become negatively charged) at high pH. By adjusting the pH far away from the isoelectric point (IEP), the nanoparticles will have a high surface charge, leading to strong electrostatic repulsion and a stable dispersion.[1][2][3]

Q4: What is the isoelectric point (IEP) and why is it important?

A4: The isoelectric point (IEP), or point of zero charge (PZC), is the pH at which a nanoparticle's surface has a net neutral charge.[1] At this pH, electrostatic repulsion is minimal, and agglomeration is at its maximum.[5] Knowing the IEP of your Ti2O3 nanoparticles is crucial for developing an effective electrostatic stabilization strategy. For TiO2, the IEP is typically between 4.5 and 6.5.[5] The IEP for Ti2O3 is not well-documented and should be determined experimentally.

Q5: What types of surfactants can be used to stabilize nanoparticle suspensions?

A5: Surfactants are a common choice for providing steric or electrosteric stabilization. They are classified based on the charge of their head group:

  • Anionic Surfactants: (e.g., Sodium Dodecyl Sulfate - SDS) provide a negative surface charge.

  • Cationic Surfactants: (e.g., Cetyltrimethylammonium Bromide - CTAB) provide a positive surface charge.

  • Non-ionic Surfactants: (e.g., Triton™ X-100, Tween® series, Pluronic® series) provide steric hindrance without significantly altering the surface charge.[4]

  • Polymeric Surfactants: (e.g., Polyvinylpyrrolidone - PVP, Polyethylene Glycol - PEG) are long-chain polymers that provide excellent steric stabilization.[2][3]

The choice of surfactant will depend on the specific requirements of your experiment, including the desired surface charge and compatibility with your solvent and other reagents.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations
Immediate & Severe Agglomeration/Precipitation pH is likely at or very near the isoelectric point (IEP).1. Experimentally determine the IEP of your Ti2O3 nanoparticles. A common method is to measure the zeta potential of the suspension across a wide pH range (e.g., pH 2 to 12). The pH at which the zeta potential is zero is the IEP.2. Adjust the pH of your suspension to be at least 2-3 pH units away from the determined IEP. Use dilute acids (e.g., 0.1 M HCl) or bases (e.g., 0.1 M NaOH) for adjustment.
High ionic strength of the dispersion medium.1. If possible, reduce the salt concentration in your medium.2. Use deionized water to prepare your stock nanoparticle suspension before diluting it into your final medium.3. If high ionic strength is unavoidable, prioritize steric stabilization with non-ionic surfactants or polymers.
Gradual Agglomeration Over Time Insufficient stabilization.1. Increase the concentration of your stabilizing agent. Create a concentration series to find the optimal concentration for stability.2. Try a different type of stabilizer. If an electrostatic stabilizer is not working, a steric or electrosteric stabilizer may be more effective.3. Combine stabilization methods. For example, adjust the pH for electrostatic repulsion and add a non-ionic surfactant for steric hindrance.
Re-agglomeration After Sonication Sonication provides temporary dispersion, but the underlying instability remains.1. Sonication is a dispersion technique, not a stabilization technique. It should be used in conjunction with a stabilizing agent.2. Add the stabilizing agent to the solvent before adding the nanoparticles and sonicating. This allows the stabilizer to adsorb to the nanoparticle surface as they are being dispersed.
Inconsistent Results Between Batches Variations in the nanoparticle synthesis or dispersion protocol.1. Standardize your dispersion protocol. Ensure the same sonication energy, time, and temperature are used for each batch.2. Characterize each new batch of nanoparticles. Minor variations in synthesis can affect surface properties.

Experimental Protocols

Protocol 1: Determining the Isoelectric Point (IEP) of Ti2O3 Nanoparticles

This protocol provides a general workflow for determining the IEP of your nanoparticles using zeta potential measurements.

  • Prepare a stock suspension of Ti2O3 nanoparticles. Disperse a small amount of Ti2O3 nanoparticles (e.g., 0.1 mg/mL) in deionized water. Use ultrasonication (probe sonicator is generally more effective than a bath sonicator) to break up initial agglomerates.

  • Prepare a series of pH-adjusted solutions. In separate vials, prepare solutions with a range of pH values (e.g., from pH 2 to pH 12 in increments of 1 pH unit) using dilute HCl and NaOH.

  • Add the nanoparticle suspension to each pH-adjusted solution. Ensure the final nanoparticle concentration is consistent across all samples.

  • Equilibrate the samples. Gently mix the samples and allow them to equilibrate for a set amount of time (e.g., 30 minutes).

  • Measure the zeta potential. Measure the zeta potential of each sample using a suitable instrument.

  • Plot the results. Plot the zeta potential (y-axis) as a function of pH (x-axis). The pH at which the zeta potential crosses zero is the isoelectric point.

Protocol 2: Stabilizing Ti2O3 Nanoparticles with a Surfactant (General Procedure)

This protocol outlines the general steps for stabilizing nanoparticles using a surfactant. The optimal surfactant and concentration will need to be determined experimentally.

  • Choose a surfactant. Based on the requirements of your experiment (e.g., desired surface charge), select a candidate surfactant (e.g., SDS, CTAB, or Triton™ X-100).

  • Prepare a stock solution of the surfactant. Dissolve the surfactant in your desired solvent (e.g., deionized water) to create a stock solution.

  • Prepare a dilution series of the surfactant. From the stock solution, prepare a series of dilutions to test a range of surfactant concentrations.

  • Add Ti2O3 nanoparticles to each surfactant solution. Add the same amount of Ti2O3 nanoparticles to each surfactant concentration.

  • Disperse the nanoparticles. Use ultrasonication to disperse the nanoparticles in each solution.

  • Evaluate the stability. Observe the suspensions over time for any signs of agglomeration or sedimentation. Characterize the particle size (e.g., using Dynamic Light Scattering - DLS) and zeta potential of the most stable suspensions.

Data Presentation

The following tables present example data for TiO2 nanoparticles to illustrate the expected trends. Researchers should generate similar tables with their own experimental data for Ti2O3.

Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of TiO2 Nanoparticles

pHZeta Potential (mV)Average Hydrodynamic Diameter (nm)Observation
3.0+45150Stable dispersion
4.0+35200Stable dispersion
5.0+10800Some agglomeration
6.0-5>2000Significant agglomeration
7.0-25450Moderate stability
8.0-40180Stable dispersion
9.0-50160Stable dispersion

Table 2: Effect of Different Stabilizers on the Stability of TiO2 Nanoparticle Suspensions

StabilizerConcentrationZeta Potential (mV)Average Hydrodynamic Diameter (nm) after 24h
None (in DI water, pH 7)--25>3000 (sedimented)
SDS0.1% (w/v)-60250
CTAB0.1% (w/v)+55280
PVP0.5% (w/v)-20300
PEG0.5% (w/v)-18320

Visualizations

Experimental_Workflow start Start: Agglomerated Ti2O3 Nanoparticles determine_iep Determine IEP (Zeta Potential vs. pH) start->determine_iep choose_stabilization Choose Stabilization Strategy determine_iep->choose_stabilization electrostatic Electrostatic Stabilization: Adjust pH > 2 units from IEP choose_stabilization->electrostatic steric Steric Stabilization: Select Surfactant/Polymer choose_stabilization->steric characterize Characterize Stability: DLS, Zeta Potential, Visual electrostatic->characterize test_concentration Test Concentration Series steric->test_concentration test_concentration->characterize stable Stable Ti2O3 Dispersion characterize->stable

References

Technical Support Center: Substrate Effects on the Growth of Ti2O3 Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the growth of Titanium Sesquioxide (Ti₂O₃) thin films.

Frequently Asked Questions (FAQs)

Q1: What are the most common substrates used for growing Ti₂O₃ thin films and why?

A1: The choice of substrate is critical for the epitaxial growth of high-quality Ti₂O₃ thin films. The most commonly used substrates are:

  • α-Al₂O₃ (Sapphire), particularly c-plane (0001): This is the most prevalent substrate due to its similar crystal structure (corundum) to α-Ti₂O₃, resulting in a small lattice mismatch. This structural compatibility promotes epitaxial growth and high-quality crystalline films.

  • Si (Silicon): While widely used in electronics, the lattice mismatch between Ti₂O₃ and Si is significant, often leading to polycrystalline or amorphous films unless a buffer layer is used.

  • SiO₂ (Silicon Dioxide)/Glass: These amorphous substrates are cost-effective but typically result in amorphous or polycrystalline Ti₂O₃ films.

  • MgO (Magnesium Oxide): MgO is another single-crystal substrate that can be used, though it has a larger lattice mismatch with Ti₂O₃ compared to sapphire.

  • SrTiO₃ (Strontium Titanate - STO): STO is a perovskite substrate that can also be used for the growth of different phases of titanium oxide.

Q2: How does lattice mismatch affect the quality of Ti₂O₃ thin films?

A2: Lattice mismatch, the difference in the lattice parameters between the substrate and the thin film, is a crucial factor influencing the film's crystalline quality.

  • Low Mismatch: A small lattice mismatch, as seen with Ti₂O₃ on sapphire, allows for coherent, epitaxial growth, resulting in single-crystal films with fewer defects.

  • High Mismatch: A large mismatch introduces strain into the film. This strain can be accommodated by the formation of defects such as dislocations and grain boundaries, leading to polycrystalline or amorphous films with potentially degraded electronic and optical properties.

Q3: What is the significance of the thermal expansion coefficient mismatch?

A3: The difference in the coefficient of thermal expansion (CTE) between the Ti₂O₃ film and the substrate can induce significant stress in the film during heating and cooling cycles, which are inherent to most deposition processes.

  • Tensile Stress: If the film contracts more than the substrate upon cooling, it will be under tensile stress, which can lead to cracking.

  • Compressive Stress: If the substrate contracts more than the film, the film will be under compressive stress, which can cause buckling or delamination.

Managing CTE mismatch is crucial for maintaining the mechanical integrity and adhesion of the film to the substrate.

Substrate and Film Properties Data

For your convenience, the following tables summarize the lattice parameters and thermal expansion coefficients of Ti₂O₃ and common substrates.

Table 1: Lattice Parameters of Ti₂O₃ and Common Substrates

MaterialCrystal StructureLattice Parameters (Å)
α-Ti₂O₃Rhombohedral (Corundum)a = 5.157, c = 13.61
α-Al₂O₃ (Sapphire)Rhombohedral (Corundum)a = 4.758, c = 12.991
Si (Silicon)Diamond Cubica = 5.431
MgO (Magnesium Oxide)Cubic (Rocksalt)a = 4.212
SrTiO₃ (STO)Cubic (Perovskite)a = 3.905

Table 2: Coefficient of Thermal Expansion (CTE) of Ti₂O₃ and Common Substrates

MaterialCTE (x 10⁻⁶ / °C)
α-Ti₂O₃~7.5
α-Al₂O₃ (Sapphire)~8.1 (parallel to c-axis), ~7.3 (perpendicular to c-axis)
Si (Silicon)~2.6
SiO₂ (Fused Silica)~0.55
MgO (Magnesium Oxide)~13.5
SrTiO₃ (STO)~11.0

Troubleshooting Guides

This section provides solutions to common problems encountered during the growth of Ti₂O₃ thin films.

Issue 1: Poor Crystallinity or Amorphous Film Growth

  • Possible Cause:

    • Substrate Choice: Using a substrate with a large lattice mismatch (e.g., Si without a buffer layer).

    • Low Substrate Temperature: Insufficient thermal energy for adatoms to arrange in a crystalline structure.

    • Incorrect Deposition Rate: A high deposition rate can prevent atoms from finding their optimal lattice sites.

    • Improper Annealing: Lack of or incorrect post-deposition annealing to promote crystallization.

  • Troubleshooting Steps:

    • Substrate Selection: Use a lattice-matched substrate like c-plane sapphire (α-Al₂O₃) for epitaxial growth.

    • Optimize Substrate Temperature: Gradually increase the substrate temperature during deposition. For magnetron sputtering, temperatures around 600°C have been shown to be effective.[1][2]

    • Control Deposition Rate: Reduce the deposition rate to allow for better adatom diffusion on the substrate surface.

    • Post-Deposition Annealing: Implement a post-deposition annealing step in a controlled atmosphere (e.g., high vacuum or inert gas) to promote crystallization.

Issue 2: Incorrect Stoichiometry (Formation of other Titanium Oxides)

  • Possible Cause:

    • Incorrect Oxygen Partial Pressure: The oxygen partial pressure during deposition is a critical parameter for controlling the oxidation state of titanium.

    • Substrate Temperature: The reaction kinetics of titanium and oxygen are highly dependent on temperature.

    • Purity of Target/Source Material: Using a target that is not pure Ti₂O₃ can lead to the growth of other phases.

  • Troubleshooting Steps:

    • Fine-tune Oxygen Partial Pressure: Systematically vary the oxygen partial pressure in the deposition chamber. For reactive sputtering, a specific ratio of argon to oxygen is crucial.

    • Optimize Substrate Temperature: The stability of different titanium oxide phases is temperature-dependent. A deposition temperature between 550 and 600 °C is often favorable for the corundum Ti₂O₃ phase.[3]

    • Use a Stoichiometric Target: When using techniques like sputtering or PLD, ensure the target material is high-purity, stoichiometric Ti₂O₃.

Issue 3: Poor Film Adhesion and Delamination

  • Possible Cause:

    • Substrate Contamination: An unclean substrate surface can prevent proper bonding of the film.

    • High Film Stress: Significant stress due to lattice and thermal expansion mismatch can cause the film to peel off.

    • Low Deposition Energy: Insufficient energy of the depositing species can lead to a weakly bonded interface.

  • Troubleshooting Steps:

    • Thorough Substrate Cleaning: Implement a rigorous substrate cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove organic and particulate contaminants. An in-situ cleaning step (e.g., heating in vacuum) can also be beneficial.

    • Reduce Film Stress:

      • Choose a substrate with a closer thermal expansion coefficient match.

      • Grow a thinner film, as stress often increases with thickness.

      • Introduce a buffer layer to accommodate some of the strain.

    • Increase Deposition Energy: For sputtering, increasing the RF power can enhance adatom energy and improve adhesion.

Issue 4: High Surface Roughness

  • Possible Cause:

    • 3D Island Growth Mode: This can be promoted by a high lattice mismatch or low substrate temperature.

    • High Deposition Rate: Can lead to the formation of larger grains and increased roughness.

    • Incorrect Sputtering Pressure: The pressure can affect the scattering of sputtered atoms and influence the film morphology.

  • Troubleshooting Steps:

    • Promote 2D Layer-by-Layer Growth:

      • Use a lattice-matched substrate.

      • Increase the substrate temperature to enhance adatom mobility.

    • Optimize Deposition Rate: Lower the deposition rate to achieve a smoother surface.

    • Adjust Sputtering Pressure: Systematically vary the sputtering pressure to find the optimal condition for smooth film growth. A sputtering vacuum of 0.6 Pa has been reported to yield favorable surface roughness.[1][2]

Experimental Protocols

Below are generalized experimental protocols for common Ti₂O₃ thin film deposition techniques. These should be considered as starting points and may require optimization for specific equipment and desired film properties.

Pulsed Laser Deposition (PLD) of Ti₂O₃
  • Substrate Preparation:

    • Clean the α-Al₂O₃ (0001) substrate by sonicating in acetone, isopropanol, and deionized water for 10-15 minutes each.

    • Dry the substrate with high-purity nitrogen gas.

    • Mount the substrate onto the heater in the PLD chamber.

  • Deposition Chamber Setup:

    • Mount a high-purity, dense Ti₂O₃ target in the target holder.

    • Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

  • Deposition Parameters:

    • Substrate Temperature: Heat the substrate to a temperature in the range of 500-700°C.

    • Laser: Use a KrF excimer laser (λ = 248 nm).

    • Laser Fluence: Set the laser fluence to 1-3 J/cm².

    • Repetition Rate: Use a repetition rate of 1-10 Hz.

    • Target-to-Substrate Distance: Maintain a distance of 4-7 cm.

    • Oxygen Partial Pressure: Introduce a low pressure of oxygen (e.g., 10⁻⁴ to 10⁻² Torr) to control stoichiometry. For some titanium oxides, a binding layer of Ti₂O₃ can form under specific conditions.[4]

  • Post-Deposition Cooling:

    • After deposition, cool the substrate to room temperature in the same oxygen partial pressure or in a high vacuum to prevent re-oxidation.

Molecular Beam Epitaxy (MBE) of Ti₂O₃
  • Substrate Preparation:

    • Prepare the α-Al₂O₃ (0001) substrate using a standard chemical cleaning process.

    • Introduce the substrate into the UHV chamber of the MBE system.

    • Outgas the substrate at high temperature (e.g., 800°C) in UHV to achieve an atomically clean surface.

  • MBE System Setup:

    • Ensure the base pressure of the growth chamber is in the UHV range (< 1 x 10⁻⁹ Torr).

    • Use a high-purity titanium source (e.g., an electron-beam evaporator or an effusion cell).

    • Use a high-purity oxygen source with a precision leak valve for accurate pressure control.

  • Growth Parameters:

    • Substrate Temperature: Maintain the substrate temperature between 700°C and 900°C.

    • Titanium Flux: Set the titanium deposition rate to 0.1-0.5 Å/s.

    • Oxygen Partial Pressure: Introduce a precise oxygen partial pressure in the range of 10⁻⁸ to 10⁻⁶ Torr. The Ti/O flux ratio is critical for phase control. For higher-oxidizing conditions, a corundum cr-Ti₂O₃ layer can be formed.

    • In-situ Monitoring: Use Reflection High-Energy Electron Diffraction (RHEED) to monitor the crystal structure and growth mode in real-time.

  • Post-Growth:

    • Cool the sample down in UHV to preserve the film quality.

Magnetron Sputtering of Ti₂O₃
  • Substrate Preparation:

    • Clean the desired substrate (e.g., Si or α-Al₂O₃) using a standard solvent cleaning procedure.

    • Mount the substrate on the substrate holder in the sputtering chamber.

  • Sputtering System Setup:

    • Install a high-purity Ti₂O₃ target.

    • Evacuate the chamber to a base pressure of < 5 x 10⁻⁷ Torr.

  • Deposition Parameters:

    • Sputtering Gas: Use high-purity Argon (Ar) as the sputtering gas. For reactive sputtering from a Ti target, a mixture of Ar and O₂ is used.

    • Sputtering Pressure: Set the working pressure in the range of 1-10 mTorr. A pressure of 0.6 Pa has been shown to be effective.[1][2]

    • RF Power: Apply RF power to the target in the range of 100-300 W. An RF power of 200 W has been used in successful depositions.[1][2]

    • Substrate Temperature: Heat the substrate to a temperature between 500°C and 700°C. A substrate temperature of 600°C has been identified as optimal in some studies.[1][2]

    • Sputtering Duration: The deposition time will determine the final film thickness.

  • Post-Deposition:

    • Cool the substrate in a vacuum or inert atmosphere.

Visualized Workflows and Relationships

The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships in the growth of Ti₂O₃ thin films.

Experimental_Workflow cluster_prep 1. Preparation cluster_deposition 2. Deposition cluster_post 3. Post-Deposition cluster_characterization 4. Characterization Substrate_Selection Substrate Selection (e.g., α-Al₂O₃) Substrate_Cleaning Substrate Cleaning (Solvents, DI Water) Substrate_Selection->Substrate_Cleaning Chamber_Evacuation Chamber Evacuation (High Vacuum) Substrate_Cleaning->Chamber_Evacuation Target_Preparation Target/Source Preparation (High Purity Ti₂O₃) Target_Preparation->Chamber_Evacuation Parameter_Setup Set Deposition Parameters (Temp, Pressure, Power) Chamber_Evacuation->Parameter_Setup Thin_Film_Growth Thin Film Growth (PLD, MBE, Sputtering) Parameter_Setup->Thin_Film_Growth Cooling Controlled Cooling Thin_Film_Growth->Cooling Annealing Post-Deposition Annealing (Optional) Cooling->Annealing Structural Structural Analysis (XRD, RHEED) Annealing->Structural Morphological Morphological Analysis (AFM, SEM) Annealing->Morphological Compositional Compositional Analysis (XPS) Annealing->Compositional Electrical Electrical Measurement (Resistivity) Annealing->Electrical

Caption: General experimental workflow for the deposition and characterization of Ti₂O₃ thin films.

Parameter_Relationships cluster_params Deposition Parameters cluster_props Resulting Film Properties Substrate_Temp Substrate Temperature Crystallinity Crystallinity Substrate_Temp->Crystallinity Stoichiometry Stoichiometry Substrate_Temp->Stoichiometry Morphology Surface Morphology Substrate_Temp->Morphology Adhesion_Stress Adhesion & Stress Substrate_Temp->Adhesion_Stress Oxygen_Pressure Oxygen Partial Pressure Oxygen_Pressure->Stoichiometry Electrical_Props Electrical Properties Oxygen_Pressure->Electrical_Props Deposition_Rate Deposition Rate/Power Deposition_Rate->Crystallinity Deposition_Rate->Morphology Substrate_Type Substrate Type (Lattice Mismatch) Substrate_Type->Crystallinity Substrate_Type->Adhesion_Stress

Caption: Key deposition parameters and their influence on the final properties of Ti₂O₃ thin films.

References

Technical Support Center: Optimizing Annealing Conditions for Crystalline Ti₂O₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the annealing conditions for crystalline titanium sesquioxide (Ti₂O₃). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing crystalline Ti₂O₃?

A1: Annealing is a heat treatment process primarily used to improve the crystalline quality of Ti₂O₃. This can lead to a reduction in crystal defects, an increase in grain size, and a modification of electronic and optical properties. For thin films, annealing can also help to reduce stress and improve adhesion to the substrate.

Q2: What is the most critical parameter to control during the annealing of Ti₂O₃?

A2: The annealing atmosphere is the most critical parameter. Ti₂O₃ is susceptible to oxidation at elevated temperatures, readily converting to TiO₂ in the presence of oxygen. Therefore, annealing should be conducted in a high-vacuum environment or under a continuous flow of high-purity inert gas, such as argon or nitrogen, to prevent oxidation.

Q3: At what temperature does crystalline Ti₂O₃ become unstable?

A3: The stability of Ti₂O₃ is dependent on the annealing atmosphere. In an oxygen-containing atmosphere, the oxidation of Ti₂O₃ to TiO₂ can begin at temperatures around 700°C. In a vacuum or inert atmosphere, Ti₂O₃ can undergo phase transformations into other titanium sub-oxides, known as Magnéli phases (e.g., Ti₄O₇, Ti₃O₅), at temperatures as low as 400 K (~127°C), particularly in nanocrystalline forms.[1]

Q4: How do the heating and cooling rates affect the final properties of my Ti₂O₃ sample?

A4: While specific data for Ti₂O₃ is limited, general principles for annealing suggest that slower heating and cooling rates can be beneficial, especially for thin films. Slower ramps minimize thermal shock, which can reduce the risk of cracking or delamination from the substrate. The cooling rate can also influence the final grain size and electrical resistivity of the material.[2]

Q5: My annealed Ti₂O₃ film has turned a whitish or transparent color. What happened?

A5: A change in color from the typical dark color of Ti₂O₃ to a lighter or transparent appearance is a strong indication of oxidation to titanium dioxide (TiO₂). This is likely due to a leak in your vacuum system or insufficient purging with an inert gas.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Poor Crystallinity (Broad XRD Peaks) 1. Insufficient annealing temperature. 2. Annealing duration was too short.1. Incrementally increase the annealing temperature. 2. Extend the annealing time to allow for more complete crystal growth.
Presence of TiO₂ Phases (e.g., Anatase, Rutile) 1. The annealing atmosphere was not sufficiently inert (presence of oxygen). 2. Leak in the vacuum furnace.1. Ensure a high-purity (99.999% or higher) inert gas flow (e.g., Ar, N₂). 2. Thoroughly leak-check your furnace before heating. 3. For vacuum annealing, ensure a high vacuum is maintained throughout the process (e.g., < 10⁻⁵ Torr).
Presence of Other Titanium Sub-oxides (Magnéli Phases) 1. The annealing temperature was in the range for phase transformation.1. Carefully select an annealing temperature that is high enough to improve crystallinity but below the threshold for the formation of Magnéli phases. This may require experimentation with a narrow temperature window.
Film Cracking or Peeling (for thin films) 1. High residual stress. 2. Mismatch in the coefficient of thermal expansion between the Ti₂O₃ film and the substrate. 3. Too rapid heating or cooling rates.1. Use slower heating and cooling ramp rates (e.g., 1-5 °C/min). 2. If possible, choose a substrate with a closer thermal expansion coefficient to Ti₂O₃.
Inconsistent Electrical or Optical Properties 1. Inhomogeneous temperature distribution within the furnace. 2. Variations in annealing parameters between batches.1. Place samples in the center of the furnace's heating zone. 2. Precisely control and document all annealing parameters (temperature, time, pressure/flow rate, ramp rates) for reproducibility.

Data Presentation

Table 1: Effect of Annealing Atmosphere on Crystalline Ti₂O₃

AtmosphereTemperature RangePrimary EffectReference
Oxygen-containing (e.g., Air) > 700°COxidation to TiO₂ (anatase and/or rutile).
Vacuum / Inert Gas (e.g., Ar, N₂) > 127°C (nanocrystals)Potential phase transformation to Magnéli phases (e.g., Ti₄O₇, Ti₃O₅).[1]
Vacuum / Inert Gas (e.g., Ar, N₂) VariesImproved crystallinity of the Ti₂O₃ phase if oxidation and phase transformation are avoided.

Table 2: General Influence of Annealing Parameters on Titanium Oxide Properties

ParameterEffect of IncreaseConsiderations for Ti₂O₃
Temperature - Increases crystallinity - Increases grain size - Can induce phase transformationsHigh risk of oxidation to TiO₂ or transformation to Magnéli phases. Requires a carefully optimized, narrow temperature window.
Duration - Promotes grain growth - Can lead to more complete crystallizationLonger times increase the risk of unwanted phase transformations.
Heating/Cooling Rate - Faster rates can increase throughputSlower rates are generally recommended for thin films to reduce stress and prevent cracking.[2]

Experimental Protocols

Detailed Methodology for Annealing a Crystalline Ti₂O₃ Thin Film
  • Sample Preparation:

    • Ensure the crystalline Ti₂O₃ thin film on its substrate is clean and free of any organic residues. If necessary, clean with appropriate solvents (e.g., acetone, isopropanol) and dry with a stream of nitrogen.

  • Furnace Setup and Atmospheric Control:

    • Place the sample in the center of a tube furnace.

    • Seal the furnace tube and connect it to a vacuum pump and a high-purity inert gas source (e.g., Argon).

    • Purging: Purge the tube by evacuating it to a base pressure (e.g., < 10⁻³ Torr) and then backfilling with the inert gas. Repeat this cycle at least three to five times to minimize residual oxygen.

    • Atmosphere: For the annealing process, either maintain a high vacuum or establish a continuous, low flow of the inert gas.

  • Heating and Annealing:

    • Program the furnace controller with the desired temperature profile.

    • Heating Ramp: Set a controlled heating rate, typically between 2-10°C/minute. For delicate films, a slower ramp is advisable.

    • Annealing (Soaking): Hold the sample at the target annealing temperature for the desired duration (e.g., 1-4 hours). The optimal temperature and time will depend on the specific goals of the experiment and must be determined empirically.

    • Cooling Ramp: Program a slow cooling rate, typically 2-5°C/minute, to bring the furnace back to room temperature. This is crucial to prevent thermal shock.

  • Sample Retrieval:

    • Once the furnace has cooled to room temperature, turn off the inert gas flow (if used) and vent the tube to atmospheric pressure.

    • Carefully remove the annealed sample for characterization.

Mandatory Visualization

G cluster_0 Phase 1: Goal Definition & Parameter Selection cluster_1 Phase 2: Experiment & Characterization cluster_2 Phase 3: Analysis & Troubleshooting start Define Annealing Goal (e.g., Improve Crystallinity, Change Resistivity) params Select Initial Parameters - Temperature - Duration - Atmosphere (Vacuum/Inert) - Ramp Rates start->params anneal Perform Annealing Experiment params->anneal characterize Characterize Sample - XRD (Phase, Crystallinity) - SEM/AFM (Morphology) - Electrical/Optical Measurements anneal->characterize check_goal Goal Achieved? characterize->check_goal check_oxidation TiO₂ Detected? check_goal->check_oxidation No finish End Process check_goal->finish Yes check_phase Other Phases (e.g., Magnéli)? check_oxidation->check_phase No adjust_atm Improve Atmosphere Control (Check for Leaks, Purge More) check_oxidation->adjust_atm Yes check_crystal Crystallinity Improved? check_phase->check_crystal No adjust_temp_down Decrease Temperature check_phase->adjust_temp_down Yes check_crystal->params Yes, but not optimal adjust_temp_up Increase Temperature/Time check_crystal->adjust_temp_up No adjust_atm->params adjust_temp_down->params adjust_temp_up->params

Caption: Workflow for optimizing Ti₂O₃ annealing conditions.

References

Technical Support Center: Synthesis of High-Purity Titanium(III) Oxide (Ti₂O₃) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing defects in Titanium(III) oxide (Ti₂O₃) crystals. The following sections offer detailed experimental protocols, quantitative data, and visual workflows to address common challenges encountered during synthesis and post-processing.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in Ti₂O₃ crystals and how do they affect material properties?

A1: Ti₂O₃ crystals can exhibit several types of defects that significantly influence their electronic and optical properties. The most common defects include:

  • Point Defects:

    • Oxygen Vacancies (VO): These are common in titanium oxides and create Ti³⁺ states. In Ti₂O₃, an excess of oxygen vacancies can disrupt the stoichiometry and affect the semiconductor-to-metal transition.

    • Titanium Interstitials (Tii): These defects can also be present and contribute to non-stoichiometry. The formation energy of titanium interstitials versus oxygen vacancies is dependent on the oxygen partial pressure during growth and annealing.[1]

  • Line Defects:

    • Dislocations: These are structural imperfections that can act as scattering centers for charge carriers, reducing electrical conductivity. They can be introduced during crystal growth due to thermal stress.

  • Planar Defects:

    • Grain Boundaries: In polycrystalline Ti₂O₃, grain boundaries act as barriers to charge transport and can be sites for impurity segregation, impacting the overall performance of the material.[2] For most electronic applications, single crystals are preferred to eliminate grain boundaries.

Q2: How can I control the stoichiometry of my Ti₂O₃ crystals during growth?

A2: Controlling the stoichiometry, specifically the Ti:O ratio, is critical for obtaining the desired properties of Ti₂O₃. The key is to manage the oxygen partial pressure in the growth environment.

  • During Crystal Growth: In techniques like the Floating Zone (FZ) or Czochralski (CZ) method, the composition of the atmosphere is crucial. Using a controlled mixture of inert gas (like Argon) and a reducing gas (like hydrogen) or maintaining a specific low oxygen partial pressure can help maintain the Ti³⁺ state and prevent oxidation to TiO₂.

  • During Thin Film Deposition: For methods like Pulsed Laser Deposition (PLD), the background oxygen pressure in the chamber is a key parameter. A lower oxygen partial pressure generally favors the formation of Ti₂O₃.[3]

Q3: What is the purpose of annealing Ti₂O₃ crystals after growth?

A3: Annealing is a post-growth heat treatment process that is critical for improving the quality of Ti₂O₃ crystals. Its main purposes are:

  • Defect Reduction: Annealing can reduce the concentration of point defects, such as oxygen vacancies and titanium interstitials, by allowing the crystal lattice to reach a more thermodynamically stable state.[4]

  • Strain Relaxation: The thermal gradients during crystal growth can induce internal strain. Annealing at an appropriate temperature can relieve this strain, reducing the risk of cracking.

  • Improved Crystallinity: For thin films and some bulk crystals, annealing can enhance the crystalline quality by promoting grain growth and reducing the density of grain boundaries.

Q4: Which crystal growth method is best for producing high-purity, low-defect Ti₂O₃ single crystals?

A4: Both the Floating Zone (FZ) and Czochralski (CZ) methods are capable of producing high-quality single crystals of oxides.

  • Floating Zone (FZ): This method is particularly well-suited for producing high-purity crystals because it does not require a crucible, thus avoiding potential contamination from the crucible material.[5] It is a common choice for research-scale production of high-purity oxide crystals.

  • Czochralski (CZ): This method is widely used for the large-scale industrial production of single crystals.[6] With precise control over temperature gradients and pulling/rotation rates, it can yield large, high-quality crystals.[7]

For thin film applications, Pulsed Laser Deposition (PLD) is a versatile technique that allows for epitaxial growth of high-quality Ti₂O₃ films with controlled thickness and orientation.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Ti₂O₃ crystals.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Crystal is black or dark blue instead of the expected color. The color of titanium oxides is highly sensitive to stoichiometry. A darker color may indicate the presence of mixed valence states (Ti³⁺ and Ti⁴⁺) or a higher concentration of oxygen vacancies.Carefully control the oxygen partial pressure during growth and annealing. A slightly reducing atmosphere can help maintain the Ti³⁺ state. Post-growth annealing in a controlled, low-oxygen environment can homogenize the crystal and stabilize the desired phase.
Low electrical conductivity or high resistivity in the grown crystal. High concentrations of point defects, dislocations, or the presence of grain boundaries can act as scattering centers for charge carriers, leading to lower conductivity. The crystal may also have oxidized to a more insulating phase like TiO₂.Optimize the crystal growth rate to minimize the formation of dislocations. For polycrystalline material, increase the annealing temperature and duration to promote grain growth and reduce the density of grain boundaries. Ensure the growth and annealing atmospheres are sufficiently reducing to prevent the formation of TiO₂.
Cracks appear in the crystal during or after cooling. High thermal stress during the cooling phase of crystal growth is a common cause of cracking.Reduce the cooling rate after crystal growth to minimize thermal gradients and allow internal stresses to relax. Ensure uniform heating and cooling profiles within the furnace.
X-ray Diffraction (XRD) shows mixed phases (e.g., Ti₂O₃ and TiO₂). The oxygen partial pressure during synthesis was too high, leading to the formation of the more oxidized TiO₂ phase. The temperature may not have been stable or uniform, leading to phase segregation.Precisely control the oxygen partial pressure in the growth chamber. Utilize a gas mixture (e.g., Ar/H₂) to maintain a reducing environment. For FZ and CZ methods, ensure stable rotation and pulling rates to maintain a uniform temperature at the growth interface.[5]
Thin film grown by PLD has a rough surface morphology. Deposition parameters such as laser fluence, background gas pressure, or substrate temperature may not be optimal.Optimize the laser fluence to ensure stoichiometric ablation of the target material. Adjust the substrate temperature to promote layer-by-layer growth. Control the background oxygen pressure to influence the kinetic energy of the ablated species and their surface mobility.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and processing of low-defect Ti₂O₃.

Table 1: Growth Parameters for Ti₂O₃ Crystal Synthesis

Growth MethodParameterTypical Value/RangeExpected Outcome
Floating Zone (FZ) Growth Rate1 - 10 mm/hSlower rates generally lead to lower dislocation densities.
Feed/Seed Rod Rotation5 - 30 rpm (opposite directions)Promotes thermal uniformity and compositional homogeneity in the molten zone.
AtmosphereAr/H₂ mixture or low pO₂ (<10⁻⁵ atm)Maintains the Ti³⁺ oxidation state and prevents formation of TiO₂.
Czochralski (CZ) Pulling Rate1 - 5 mm/hSlower pulling rates reduce thermal stress and dislocation formation.
Crystal Rotation Rate10 - 50 rpmControls the shape of the crystal-melt interface and dopant/impurity distribution.
AtmosphereInert (e.g., Argon)Prevents oxidation of the melt and the growing crystal.
Pulsed Laser Deposition (PLD) Substrate Temperature250 - 600 °CInfluences crystallinity and epitaxial quality.[8]
Oxygen Partial Pressure10⁻⁶ - 10⁻⁴ TorrCritical for controlling the stoichiometry and the formation of Ti₂O₃ versus other titanium oxides.
Laser Fluence1 - 3 J/cm²Affects the energy of the ablated species and the deposition rate.

Table 2: Annealing Parameters for Defect Reduction in Ti₂O₃

Defect TypeAnnealing TemperatureAtmosphereDurationExpected Outcome
Oxygen Vacancies 400 - 800 °CLow oxygen partial pressure (e.g., vacuum or Ar)2 - 24 hoursReduces excess oxygen vacancies and improves stoichiometry.[10]
Titanium Interstitials 600 - 1000 °CControlled oxygen partial pressure4 - 48 hoursPromotes the diffusion of interstitials to sinks or the surface, leading to a more ordered lattice.
Dislocations/Strain 800 - 1200 °C (below melting point)Inert (e.g., Argon)12 - 72 hoursAllows for dislocation annihilation and polygonization, reducing overall strain energy.

Experimental Protocols

Protocol 1: Floating Zone (FZ) Growth of Single Crystal Ti₂O₃
  • Feed Rod Preparation:

    • Start with high-purity Ti₂O₃ powder (>99.99%).

    • Pack the powder into a cylindrical rubber tube.

    • Isostatically press the powder at ~200-300 MPa to form a dense ceramic rod.

    • Sinter the feed rod in a reducing atmosphere (e.g., Ar/H₂) at 1200-1400 °C for 12-24 hours to increase its density and mechanical stability.

  • Crystal Growth:

    • Mount the sintered feed rod and a seed crystal (either a previously grown Ti₂O₃ crystal or a polycrystalline rod) in the FZ furnace.

    • Establish a controlled atmosphere with a low oxygen partial pressure (e.g., flowing Ar gas).

    • Use a high-power lamp or laser to create a molten zone between the feed and seed rods.

    • Simultaneously translate the molten zone along the feed rod at a slow rate (e.g., 5 mm/h).

    • Rotate the feed and seed rods in opposite directions (e.g., 10 rpm) to ensure thermal and compositional homogeneity.

    • After the growth is complete, slowly cool the crystal to room temperature over several hours to prevent thermal shock and cracking.

Protocol 2: Post-Growth Annealing for Defect Reduction
  • Sample Preparation:

    • Place the as-grown Ti₂O₃ crystal in a tube furnace.

  • Atmosphere Control:

    • Evacuate the furnace tube to a base pressure of <10⁻⁵ Torr.

    • Backfill with a high-purity inert gas (e.g., Argon).

    • Establish a constant, low flow of the inert gas.

  • Heating and Soaking:

    • Ramp the temperature to the target annealing temperature (e.g., 1000 °C) at a controlled rate (e.g., 5 °C/min).

    • Hold the crystal at the annealing temperature for an extended period (e.g., 24-48 hours) to allow for defect migration and annihilation.

  • Cooling:

    • Slowly cool the furnace to room temperature at a rate of <3 °C/min to prevent the introduction of new thermal stresses.

Visualizing Defect Reduction Workflows

The following diagrams illustrate the logical workflows for minimizing defects in Ti₂O₃ crystals.

DefectReductionWorkflow cluster_synthesis Crystal Synthesis cluster_parameters Key Control Parameters cluster_defects Common Defects cluster_postprocessing Post-Processing start High-Purity Ti₂O₃ Powder prep Feed Rod Preparation (Pressing & Sintering) start->prep growth Crystal Growth (FZ or CZ) prep->growth point_defects Point Defects (Vacancies, Interstitials) growth->point_defects Control dislocations Dislocations growth->dislocations Control grain_boundaries Grain Boundaries growth->grain_boundaries Control growth_rate Growth Rate growth_rate->dislocations temp_gradient Temperature Gradient temp_gradient->dislocations atmosphere Atmosphere (Oxygen Partial Pressure) atmosphere->point_defects annealing Annealing point_defects->annealing dislocations->annealing grain_boundaries->annealing characterization Characterization (XRD, TEM, etc.) annealing->characterization final_crystal High-Quality Ti₂O₃ Crystal characterization->final_crystal AnnealingLogic cluster_input As-Grown Crystal cluster_process Annealing Process cluster_mechanisms Defect Reduction Mechanisms cluster_output Resulting Crystal start Ti₂O₃ Crystal with - Point Defects - Dislocations - Strain set_temp Set Annealing Temperature (e.g., 1000°C) start->set_temp set_atm Set Atmosphere (Low pO₂) start->set_atm set_time Set Duration (e.g., 24-48h) start->set_time diffusion Atomic Diffusion set_temp->diffusion set_atm->diffusion set_time->diffusion annihilation Dislocation Annihilation diffusion->annihilation recrystallization Recrystallization/ Grain Growth diffusion->recrystallization end Improved Ti₂O₃ Crystal - Reduced Defect Density - Lower Strain - Higher Purity annihilation->end recrystallization->end

References

Technical Support Center: Troubleshooting Ti2O3 Electrode Performance in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Titanium(III) oxide (Ti2O3) electrodes in battery applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected electrochemical performance characteristics of a Ti2O3 anode?

A1: Ti2O3 is investigated as an anode material due to its metallic conductivity at room temperature, which is higher than that of TiO2. The theoretical capacity is based on the reversible reaction between Ti2O3 and lithium. The voltage profile for lithium insertion is expected to show plateaus corresponding to the Ti4+/Ti3+ redox couple. However, practical performance can vary significantly based on the material's synthesis, electrode preparation, and testing conditions.

Q2: What is the primary cause of first-cycle irreversible capacity loss in Ti2O3 electrodes?

A2: The initial irreversible capacity loss in Ti2O3 electrodes is primarily attributed to the formation of the solid electrolyte interphase (SEI) layer on the electrode surface.[1] This layer is formed by the decomposition of the electrolyte and consumes some of the lithium ions in the first cycle.[1] Other factors can include irreversible structural changes in the Ti2O3 material upon initial lithiation.

Q3: How does the synthesis method of Ti2O3 powder affect its battery performance?

A3: The synthesis method significantly influences the particle size, morphology, crystallinity, and purity of the Ti2O3 powder, all of which impact its electrochemical performance. For instance, nano-sized particles can offer shorter lithium-ion diffusion pathways and better accommodation of strain during cycling, potentially leading to improved rate capability and cycle life. Common synthesis methods include carbothermic reduction of TiO2 and sol-gel methods.[2]

Q4: What is the role of the binder and conductive additive in a Ti2O3 electrode?

A4: The binder, such as polyvinylidene fluoride (B91410) (PVDF), ensures the mechanical integrity of the electrode by holding the active material (Ti2O3) and conductive additive together and adhering them to the current collector. The conductive additive, typically a form of carbon like Super P, creates an electronically conductive network within the electrode to facilitate electron transport to and from the Ti2O3 particles, which is crucial for good electrochemical performance.

Troubleshooting Guides

Problem 1: Rapid Capacity Fading

Symptoms:

  • A significant drop in discharge capacity within the first 50-100 cycles.

  • A steady decline in coulombic efficiency after the initial cycles.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Particle Pulverization/Cracking 1. Optimize Particle Size: Synthesize nano-sized Ti2O3 particles to better accommodate volume changes during lithiation/delithiation. 2. Incorporate a Conductive Buffer Matrix: Create a composite material, for example with reduced graphene oxide (rGO), to provide a flexible and conductive support that can buffer volume expansion.
Loss of Electrical Contact 1. Improve Slurry Homogeneity: Ensure a uniform distribution of the active material, conductive additive, and binder during slurry preparation. Use of a planetary mixer or ball milling can help. 2. Optimize Binder Content: An insufficient amount of binder can lead to poor adhesion and delamination of the electrode material from the current collector.
Electrode Delamination 1. Proper Current Collector Surface Preparation: Ensure the current collector (e.g., copper foil) is clean and free of oxides before coating. 2. Control Coating and Drying Process: Avoid excessively thick coatings and ensure a slow and controlled drying process to minimize stress on the electrode film.
Unstable SEI Layer 1. Electrolyte Additives: Introduce electrolyte additives like fluoroethylene carbonate (FEC) to help form a more stable and protective SEI layer. 2. Formation Cycles: Implement a few slow-rate formation cycles at the beginning of testing to establish a stable SEI layer.
Problem 2: Low Initial Coulombic Efficiency (ICE)

Symptoms:

  • The ratio of the first discharge capacity to the first charge capacity is significantly below 80-90%.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Excessive SEI Formation 1. Material Purity: Ensure the Ti2O3 active material is of high purity, as impurities can catalyze electrolyte decomposition. 2. Control Electrode Porosity: A very high surface area can lead to more extensive SEI formation. Optimize the calendering process to control the electrode density and porosity.
Irreversible Lithium Trapping 1. Structural Optimization: Certain crystal structures or defect sites in the Ti2O3 may irreversibly trap lithium ions. Annealing the Ti2O3 powder at an appropriate temperature might improve crystallinity and reduce these sites.
Adsorbed Water on Electrode Surface 1. Thorough Drying: Dry the prepared electrodes under vacuum at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 12 hours) before cell assembly to remove any adsorbed moisture.
Problem 3: Poor Rate Capability

Symptoms:

  • A dramatic decrease in capacity as the C-rate is increased.

  • Large polarization (voltage difference between charge and discharge curves) at higher C-rates.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Low Electronic Conductivity 1. Optimize Conductive Additive: Increase the weight percentage of the conductive additive (e.g., Super P or carbon nanotubes) in the electrode slurry. 2. Carbon Coating: Apply a thin layer of carbon coating on the Ti2O3 particles to enhance surface conductivity.
Slow Lithium-Ion Diffusion 1. Reduce Particle Size: Synthesize Ti2O3 with smaller particle sizes to shorten the lithium-ion diffusion path. 2. Create Porous Structures: Develop a porous electrode architecture to facilitate better electrolyte penetration and faster ion transport.
High Charge Transfer Resistance 1. Improve Electrode-Electrolyte Interface: Ensure good wetting of the electrode by the electrolyte. 2. Electrochemical Impedance Spectroscopy (EIS) Analysis: Perform EIS to diagnose the source of high resistance (e.g., SEI layer, charge transfer resistance) and address it accordingly.[3]
Problem 4: Significant Voltage Hysteresis

Symptoms:

  • A large and persistent voltage gap between the charge and discharge plateaus, even at low C-rates.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Sluggish Kinetics of Phase Transitions 1. Operate at a Slightly Elevated Temperature: This can sometimes improve the kinetics of the electrochemical reactions, but be cautious as it can also accelerate degradation.
Structural Reorganization during Cycling 1. Material Doping: Introduce dopants into the Ti2O3 crystal structure to potentially stabilize it and reduce the energy barrier for phase transitions.
Interfacial Energy Barriers 1. Surface Modification: Apply a surface coating to the Ti2O3 particles to modify the interfacial properties and potentially reduce the energy barrier for lithium-ion transfer.

Data Presentation

Table 1: Comparison of Electrochemical Performance of Selected Titanium-Based Anode Materials

Anode MaterialFirst Discharge Capacity (mAh g⁻¹)First Charge Capacity (mAh g⁻¹)Initial Coulombic Efficiency (%)Capacity after 100 Cycles (mAh g⁻¹)C-rate for CyclingReference
TiO2175-47.2-100 mA g⁻¹[4]
Sb2O3/TiO2 (1:3)100263263.1536100 mA g⁻¹[4]
TiO2@Fe2O3--68.2455.20.2 C[5]
Li2TiO3-133-~125 (after 50 cycles)0.5 C[6]

Note: Data for pure Ti2O3 is limited in the literature; the table provides data for related titanium-based materials for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of Ti2O3 via Carbothermic Reduction of TiO2

This protocol is a general guideline and may require optimization.

  • Precursor Mixing: Mix commercial anatase or rutile TiO2 powder with a carbon source (e.g., carbon black, sucrose) in a molar ratio of 1:1.

  • Milling: Ball-mill the mixture for 6-12 hours to ensure homogeneous mixing.

  • Calcination: Place the milled powder in a tube furnace.

  • Inert Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Argon) for at least 30 minutes.

  • Heating Profile: Heat the furnace to a target temperature between 900°C and 1200°C at a ramp rate of 5-10°C/min. The optimal temperature will depend on the precursors and desired particle size.

  • Dwell Time: Hold the temperature for 2-4 hours.

  • Cooling: Allow the furnace to cool down naturally to room temperature under the inert atmosphere.

  • Product Collection: The resulting black powder is Ti2O3. Characterize the phase purity using X-ray Diffraction (XRD).

Protocol 2: Preparation of Ti2O3 Electrode Slurry (PVDF/NMP based)
  • Binder Solution Preparation: In a separate vial, dissolve PVDF binder in N-Methyl-2-pyrrolidone (NMP) solvent to form a 5 wt% solution. Stir overnight using a magnetic stirrer to ensure complete dissolution.[7]

  • Dry Mixing: In a mortar, thoroughly mix the Ti2O3 active material and Super P conductive carbon in a weight ratio of 80:10. Grind the mixture for 15-20 minutes to ensure homogeneity.[8]

  • Slurry Formation: Gradually add the PVDF/NMP binder solution to the dry powder mixture while continuously stirring to achieve a final weight ratio of 80:10:10 (Active Material:Conductive Additive:Binder).

  • Homogenization: Continue stirring the slurry for at least 6 hours to ensure a uniform consistency. The final slurry should be free of agglomerates and have a viscosity suitable for coating.

Protocol 3: Half-Cell Assembly and Electrochemical Testing
  • Electrode Coating: Coat the prepared slurry onto a copper foil current collector using a doctor blade with a specific gap height to control the thickness.

  • Drying: Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.

  • Cell Assembly: Assemble a 2032-type coin cell in an argon-filled glovebox using the Ti2O3 electrode as the working electrode, a lithium metal foil as the counter and reference electrode, a polypropylene (B1209903) separator, and a suitable electrolyte (e.g., 1 M LiPF6 in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a voltage window of 0.01-3.0 V vs. Li/Li+ to identify the redox peaks associated with lithium insertion/extraction.[9]

    • Galvanostatic Charge-Discharge (GCD): Cycle the cell at various C-rates (e.g., C/10, C/5, 1C) within the same voltage window to determine the specific capacity, coulombic efficiency, and rate capability.[10]

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the impedance characteristics of the cell.[3]

Visualizations

Troubleshooting_Workflow Start Start: Observe Poor Electrode Performance Problem_ID Identify Primary Symptom Start->Problem_ID Capacity_Fade Rapid Capacity Fading Problem_ID->Capacity_Fade Capacity Drop Low_ICE Low Initial Coulombic Efficiency Problem_ID->Low_ICE First Cycle Loss Poor_Rate Poor Rate Capability Problem_ID->Poor_Rate High C-rate Failure Hysteresis High Voltage Hysteresis Problem_ID->Hysteresis Large Voltage Gap Check_Material Check Material Properties: - Particle Size - Purity - Crystallinity Capacity_Fade->Check_Material Check_Electrode Check Electrode Fabrication: - Slurry Homogeneity - Coating Uniformity - Adhesion Capacity_Fade->Check_Electrode Low_ICE->Check_Material Check_Cell Check Cell Assembly & Testing: - Dry Environment - Electrolyte Filling - Formation Cycles Low_ICE->Check_Cell Poor_Rate->Check_Material Poor_Rate->Check_Electrode Hysteresis->Check_Material Optimize_Material Optimize Material: - Nanostructuring - Doping/Coating Check_Material->Optimize_Material Optimize_Electrode Optimize Electrode: - Adjust Component Ratios - Control Porosity Check_Electrode->Optimize_Electrode Optimize_Testing Optimize Testing Protocol: - Adjust Voltage Window - Modify C-rates Check_Cell->Optimize_Testing End Improved Performance Optimize_Material->End Optimize_Electrode->End Optimize_Testing->End

Caption: A logical workflow for troubleshooting common Ti2O3 electrode performance issues.

SEI_Formation cluster_electrode Ti2O3 Electrode cluster_interface Interface cluster_electrolyte Electrolyte Ti2O3 Ti2O3 Particle Carbon Conductive Carbon Binder PVDF Binder SEI SEI Layer (Solid Electrolyte Interphase) SEI->Ti2O3 Passivates Surface Li_ion Li+ Li_ion->Ti2O3 Intercalates (Reversible) Li_ion->SEI Consumed in 1st Cycle Solvent EC/DMC Solvent Solvent->SEI Decomposes to form

Caption: The formation of the Solid Electrolyte Interphase (SEI) at the Ti2O3 electrode surface.

Lithium_Insertion_Mechanism structure Ti2O3 Crystal Lattice (Corundum Structure) Ti³⁺ ions in octahedral sites O²⁻ ions in hexagonal close-packed array start Discharged State (Ti2O3) start->p1  Lithium Insertion + xLi⁺ + xe⁻ charged Charged State (LixTi2O3) charged->p2  Lithium Extraction - xLi⁺ - xe⁻ p1->structure Li⁺ occupies interstitial sites p1->charged p2->start

Caption: Simplified mechanism of lithium insertion and extraction in the Ti2O3 crystal lattice.

References

Technical Support Center: Enhancing Photocatalytic Activity of Ti2O3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in experiments aimed at enhancing the photocatalytic activity of Titanium(III) oxide (Ti2O3) under visible light.

Troubleshooting Guides

This section addresses specific issues that may be encountered during photocatalytic experiments in a question-and-answer format.

Issue 1: Lower than expected photocatalytic degradation of pollutants.

  • Question: My Ti2O3-based photocatalyst shows very low degradation efficiency for organic pollutants under visible light. What are the potential causes and solutions?

  • Answer: Low degradation efficiency can stem from several factors related to the catalyst, the experimental setup, and the reaction environment.[1]

    • Incorrect Light Source: Ensure the emission spectrum of your lamp significantly overlaps with the absorption spectrum of your Ti2O3 material. For visible-light active catalysts, the source must provide sufficient intensity in the visible range.[1]

    • Insufficient Oxygen: Oxygen typically acts as an electron scavenger, which is crucial for preventing the rapid recombination of photogenerated electron-hole pairs.[1] Ensure your reaction solution is adequately aerated by bubbling air or pure oxygen through the suspension before and during the experiment.[1]

    • Poor Catalyst Dispersion: Agglomerated nanoparticles result in a reduced effective surface area, limiting the number of active sites available for the reaction.[1] Utilize an ultrasonic bath to thoroughly disperse the catalyst powder in the solution before commencing the experiment.[1]

    • Inappropriate pH Level: The pH of the solution is a critical parameter that affects the surface charge of the photocatalyst and the target pollutant. The point of zero charge (PZC) of titanium oxides is typically around pH 6-7.[1] For anionic pollutants, a pH below the PZC will result in a positively charged catalyst surface (Ti-OH2+), promoting adsorption. Conversely, a pH above the PZC is favorable for cationic pollutants.[1]

    • Catalyst Deactivation: The surface of the catalyst can be "poisoned" or fouled by reaction intermediates or other species present in the solution.[1] Try washing the catalyst with deionized water or a suitable solvent after an experimental run, drying it, and then re-testing its activity to check for deactivation.[1]

Issue 2: Inconsistent and non-reproducible experimental results.

  • Question: I am observing significant variations in my results between identical experimental runs. How can I improve reproducibility?

  • Answer: Reproducibility is a common challenge in photocatalysis research.[1] To improve consistency, consider the following:

    • Standardize Protocols: Adhere to a strict, detailed experimental protocol for every test. This includes consistent methods for catalyst preparation and dispersion, reaction volume, stirring rate, and sampling technique.[1]

    • Control Temperature: The light source can generate heat, increasing the temperature of the reaction mixture and affecting reaction rates. Use a cooling system, such as a water jacket around the reactor, to maintain a constant temperature.[1]

    • Ensure Homogeneous Suspension: Inconsistent dispersion of the nanoparticles leads to variable results.[1] Always use ultrasonication to break up agglomerates before starting each experiment and maintain vigorous stirring throughout.[1]

    • Monitor Light Intensity: An unstable power supply can cause fluctuations in lamp intensity. Use a stabilized power source and periodically measure the lamp's output with a radiometer or photodetector to ensure consistent irradiation.[1]

Issue 3: Difficulty in activating the Ti2O3 catalyst with visible light.

  • Question: My synthesized Ti2O3 material does not show significant absorption in the visible light spectrum. What could be wrong?

  • Answer: Pure, stoichiometric titanium oxides like TiO2 have a wide bandgap and primarily absorb UV light.[2] The visible light activity in Ti2O3 and related materials stems from specific electronic properties.

    • Presence of Ti³⁺ Ions: The presence of Ti³⁺ ions is crucial as it can reduce the bandgap and enhance the absorption of visible light.[3] The synthesis method should be designed to promote the formation of these species.

    • Formation of Heterojunctions: Creating a composite or heterojunction with a narrow bandgap semiconductor can extend the light absorption into the visible region.[4][5] For instance, forming a binary TiO2-Ti2O3 photocatalyst can create a system where visible light excites electrons from the valence band of TiO2 to a transition band of Ti2O3.[3]

    • Oxygen Vacancies: The introduction of oxygen vacancies can create defect states within the bandgap, allowing for the absorption of lower-energy visible light photons.[6][7] Synthesis conditions, such as thermal treatment under a reducing atmosphere, can be optimized to create these vacancies.

Frequently Asked Questions (FAQs)

Q1: Why is Ti2O3 considered a promising material for visible-light photocatalysis?

A1: The photocatalytic potential of Ti2O3 and related titanium suboxides stems from their unique electronic structure. The presence of Ti³⁺ ions plays a significant role in narrowing the material's bandgap, which enhances its ability to absorb light in the visible spectrum.[3] This is a key advantage over wide-bandgap semiconductors like pure TiO2, which are primarily active under UV irradiation, a small fraction of the solar spectrum.[2][8] The relatively small bandgap of Ti2O3 enables it to potentially absorb solar energy across the full spectral range.[3]

Q2: What are the most common strategies to enhance the visible-light photocatalytic activity of titanium oxide-based materials?

A2: Several strategies are employed to make titanium oxide photocatalysts active under visible light:

  • Doping: Doping the TiO2 lattice with non-metal elements (like nitrogen or carbon) or metal elements can create new energy levels within the bandgap, shifting the optical absorption into the visible region.[6][8][9]

  • Heterojunction Construction: Coupling TiO2 or Ti2O3 with another semiconductor with a narrower bandgap (e.g., Fe2O3, In2O3, g-C3N4) creates a heterojunction.[4][5][10][11] This not only improves visible light absorption but also promotes the efficient separation of photogenerated electron-hole pairs, reducing recombination and enhancing overall quantum efficiency.[4][10][12]

  • Photosensitization: Using organic dyes or plasmonic metal nanoparticles (like silver) as photosensitizers can extend the spectral response.[6][13] These sensitizers absorb visible light and then transfer the energy or excited electrons to the titanium oxide, initiating the photocatalytic process.[13]

  • Creating Defect Structures: Introducing Ti³⁺ ions and oxygen vacancies into the crystal lattice creates defect states that allow for visible light absorption and can trap photogenerated electrons, inhibiting recombination.[6]

Q3: How is the Apparent Quantum Yield (AQY) of a photocatalytic reaction calculated?

A3: The Apparent Quantum Yield (AQY) is a critical parameter for evaluating the efficiency of a photocatalyst. It is defined as the ratio of the number of electrons participating in the reaction to the total number of incident photons.[14]

The general formula for AQY in a hydrogen evolution reaction is: AQY (%) = (Number of reacted electrons / Number of incident photons) × 100 = (2 × Number of evolved H₂ molecules / Number of incident photons) × 100

For a pollutant degradation reaction, it is often expressed as the ratio of the rate of degradation to the rate of incident photons.[15]

To calculate the number of incident photons (Np), the following formula can be used[16]: Np = (I × A × t × λ) / (h × c) Where:

  • I is the light power density (W·m⁻²)

  • A is the irradiation area (m²)

  • t is the irradiation time (s)

  • λ is the wavelength of the incident light (m)

  • h is Planck's constant (6.626 × 10⁻³⁴ J·s)

  • c is the speed of light (3.0 × 10⁸ m·s⁻¹)

It is important to use a monochromatic light source, such as a laser or a lamp with a narrow bandpass filter, for accurate AQY measurements, as the yield is wavelength-dependent.[14][16]

Data Presentation: Performance of Modified Titanium Oxide Photocatalysts

The following tables summarize quantitative data on the performance of various modified titanium oxide-based photocatalysts under visible or simulated solar light.

Table 1: Photocatalytic Degradation of Organic Pollutants

Photocatalyst Target Pollutant Light Source Degradation Efficiency Time (min) Rate Constant (k) (min⁻¹) Reference
Pristine TiO₂ (Anatase) Methyl Orange Visible Light 12.5% 90 1.3 × 10⁻³ [4]
TiO₂@Fe₂O₃ (400 ALD cycles) Methyl Orange Visible Light 97.4% 90 3.8 × 10⁻² [4]
Pure TiO₂ Naproxen UV Light 93.6% 240 1 × 10⁻⁷ [7]
Ti-La1 (TiO₂-La₂O₃) Naproxen UV Light 99.8% 240 >1 × 10⁻⁷ [7]
c-TiO₂ (Commercial) Acetaldehyde Visible Light ~16% - - [10]

| c-TiO₂ + 0.5 wt% g-C₃N₄ | Acetaldehyde | Visible Light | ~25% | - | - |[10] |

Table 2: Photocatalytic Hydrogen (H₂) Evolution

Photocatalyst Sacrificial Agent Light Source H₂ Evolution Rate (μmol·g⁻¹·h⁻¹) Apparent Quantum Yield (AQY) Reference
RuO₂/CuₓO/Ta₂O₅/SrZrO₃ Demineralized Water Simulated Solar 5164 - [17]
g-C₃N₄/SrZrO₃ - Visible Light 34 - [18]

| 0.25%wt Pd-TiO₂ | 2.0 v/v% ethanol (B145695) | Visible Light (after UV pre-reduction) | - | 8.8% |[19] |

Experimental Protocols

1. Protocol for Photocatalytic Degradation of an Organic Pollutant (e.g., Methyl Orange)

This protocol provides a general methodology for assessing the photocatalytic activity of a Ti2O3-based catalyst by monitoring the degradation of a model pollutant.

  • Catalyst Suspension Preparation: Disperse a specific amount of the photocatalyst (e.g., 50 mg) into a defined volume of the pollutant solution (e.g., 100 mL of 10 mg/L methyl orange).

  • Ultrasonication: Sonicate the suspension for at least 15 minutes to ensure uniform dispersion and break up any agglomerates.

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes.[20] This step is crucial to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules before illumination begins. Take an initial sample (t=0) at the end of this period.

  • Initiate Photocatalysis: Turn on the visible light source (e.g., a Xenon lamp with a >400 nm cutoff filter). Ensure the reactor is kept at a constant temperature using a cooling system. Continue to stir the suspension vigorously.

  • Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.[20]

  • Sample Preparation: Immediately centrifuge the withdrawn sample at high speed (e.g., 10,000 rpm for 10 minutes) to separate the catalyst particles from the solution.

  • Concentration Analysis: Analyze the concentration of the pollutant in the clear supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the pollutant's maximum absorption wavelength (λmax).

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration after equilibrium and Cₜ is the concentration at time t.

2. Protocol for Photocatalytic Hydrogen (H₂) Evolution

This protocol outlines a typical procedure for measuring the rate of H₂ evolution from water splitting using a Ti2O3-based photocatalyst.

  • Catalyst Dispersion: Disperse a known mass of the photocatalyst (e.g., 0.1 g) into an aqueous solution (e.g., 200 mL) containing a sacrificial agent (e.g., methanol, ethanol, or triethanolamine) in a gas-tight photoreactor.[17]

  • System Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes to remove all dissolved oxygen.[17]

  • Initiate Reaction: Begin stirring the suspension and turn on the light source (e.g., a simulated solar light or a Xenon lamp with appropriate filters).[17]

  • Gas Sampling: At set time intervals (e.g., every 30 or 60 minutes), take a sample of the gas from the reactor's headspace using a gas-tight syringe.

  • Gas Analysis: Analyze the amount of hydrogen produced in the gas sample using a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a suitable column (e.g., molecular sieve 5A).[21]

  • Quantification: Calculate the rate of hydrogen evolution, typically expressed in micromoles per gram of catalyst per hour (μmol·g⁻¹·h⁻¹).

  • Stability Test: To test the stability of the photocatalyst, the used catalyst can be recovered, washed, and dried, and the photocatalytic experiment can be repeated for several cycles.[22]

Mandatory Visualizations

G cluster_prep Catalyst Preparation cluster_test Photocatalytic Testing cluster_analysis Data Analysis Synthesis Synthesis of Ti2O3-based photocatalyst Modification Modification (e.g., Doping, Heterojunction formation) Synthesis->Modification XRD Structural (XRD) SEM_TEM Morphological (SEM/TEM) UVVis Optical (UV-Vis DRS) XPS Surface (XPS) Dispersion Catalyst Dispersion (Ultrasonication) Modification->Dispersion Equilibrium Dark Adsorption Equilibrium Dispersion->Equilibrium Irradiation Visible Light Irradiation Equilibrium->Irradiation Sampling Periodic Sampling Irradiation->Sampling Analysis Concentration/Gas Analysis (Spectrophotometer/GC) Sampling->Analysis Calculation Calculate Degradation Rate / H₂ Evolution / AQY Analysis->Calculation Stability Stability & Reusability Test Calculation->Stability

Caption: General experimental workflow for evaluating photocatalytic performance.

// Connections between clusters electron_Ti2O3 -> O2_reaction [lhead=cluster_reactions, minlen=2, color="#4285F4"]; hole_NBS -> H2O_reaction [lhead=cluster_reactions, minlen=2, color="#EA4335"]; }

Caption: Mechanism of charge separation in a Type-II heterojunction.

G

Caption: Troubleshooting logic for low photocatalytic activity.

References

Technical Support Center: Scaling Up Ti2O3 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up production of Titanium(III) oxide (Ti2O3). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the transition from laboratory-scale to pilot- or industrial-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale production of Ti2O3?

A1: The most common methods for scaling up Ti2O3 production involve the high-temperature reduction of Titanium Dioxide (TiO2). The primary reducing agents used are:

  • Titanium Metal: Reacting TiO2 with Ti metal powder.

  • Hydrogen Gas: Reducing TiO2 in a controlled hydrogen atmosphere.

  • Carbon (Carbothermal Reduction): Using carbon as a reducing agent.

Each method has its own set of challenges when scaling up, particularly concerning temperature control, reactant homogeneity, and preventing re-oxidation.

Q2: Why is temperature uniformity critical in large-scale Ti2O3 synthesis, and how can it be maintained?

A2: Temperature uniformity is crucial because the titanium-oxygen system has multiple stable oxide phases. Temperature fluctuations in a large reactor can lead to the formation of undesired phases like Ti3O5 or Magnéli phases (TinO2n-1), resulting in an impure final product.[1][2] Maintaining uniform temperature in a large industrial furnace is challenging due to heat transfer limitations.[3][4][5][6]

Solutions:

  • Furnace Design: Employing well-designed industrial furnaces with multiple heating zones and advanced temperature controllers can help maintain a stable and uniform temperature profile.[2][7][8][9][10]

  • Reactant Bed: Ensuring a consistent packing density and particle size of the reactant powders can improve heat distribution.

  • Gas Flow: In hydrogen reduction, maintaining a controlled and evenly distributed flow of the reducing gas is essential for consistent reaction rates and temperature.

Q3: How does reactant mixing impact the quality of Ti2O3 at scale?

A3: In solid-state reactions, intimate mixing of the reactant powders (e.g., TiO2 and Ti or C) is vital for complete and uniform reaction. Inadequate mixing at a large scale can result in localized areas of unreacted material or the formation of intermediate oxide phases. This is a significant challenge when dealing with large volumes of powders.[1][11]

Solutions:

  • Milling and Blending: Utilize industrial-scale milling and blending equipment to ensure a homogeneous mixture of the precursor powders before they are loaded into the furnace.

  • Slurry-Based Mixing: For some processes, creating a slurry of the reactants, followed by drying and pelletizing, can achieve a high degree of homogeneity.[1]

Q4: What are the safety considerations when using hydrogen gas for large-scale reduction?

A4: Hydrogen is highly flammable and can form explosive mixtures with air. When scaling up, the volume of hydrogen used increases significantly, magnifying the safety risks.[12][13][14]

Key Safety Protocols:

  • Inert Atmosphere: The furnace must be purged with an inert gas (e.g., argon) before introducing hydrogen to remove any oxygen.

  • Pressure and Leak Detection: Implement robust pressure monitoring and hydrogen leak detection systems.

  • Exhaust Gas Handling: The exhaust gas stream, which will contain unreacted hydrogen and water vapor, must be safely vented or passed through a scrubber or afterburner.

  • Personnel Training: Ensure all personnel are thoroughly trained on the safe handling of hydrogen and emergency procedures.

Q5: How can re-oxidation of the final Ti2O3 product be prevented during cool-down and handling?

A5: Ti2O3 is susceptible to re-oxidation at elevated temperatures in the presence of air. During the cool-down phase of a large batch, the material can remain at a reactive temperature for an extended period.

Prevention Strategies:

  • Controlled Atmosphere Cooling: The product must be cooled to room temperature under an inert or reducing atmosphere before being exposed to air.

  • Passivation: A controlled, slight surface oxidation can sometimes be performed to create a stable, thin passivation layer that protects the bulk material from further oxidation.

  • Powder Handling: Use sealed containers and minimize exposure to air during transfer and storage of the final powder.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of Ti2O3 production.

Problem Potential Cause(s) Troubleshooting Steps
Incomplete reaction (presence of unreacted TiO2) 1. Insufficient reaction time or temperature. 2. Poor mixing of reactants. 3. Inadequate flow of reducing gas (for H2 reduction). 4. Heat and mass transfer limitations at a larger scale.[3][4][5][6][15]1. Increase reaction time or temperature within the stable phase window for Ti2O3. 2. Improve pre-reaction milling and blending of powders. 3. Increase the flow rate of the reducing gas and ensure uniform distribution. 4. Reduce the bed depth of the reactants in the furnace to improve heat and gas penetration.
Presence of other titanium oxide phases (e.g., Ti3O5, TinO2n-1) 1. Non-uniform temperature distribution in the furnace. 2. Incorrect stoichiometry of reactants. 3. Fluctuations in the partial pressure of the reducing gas.1. Profile the temperature in the furnace at multiple points to identify and correct hot or cold spots. 2. Re-verify the weighing and mixing of the precursor materials. 3. Ensure a stable and controlled supply of the reducing gas.
Product is gray or white instead of the characteristic dark color of Ti2O3 1. Re-oxidation of the product during cooling or handling. 2. Incomplete reduction.1. Verify the integrity of the furnace seals and ensure a positive pressure of inert gas is maintained during cooling. 2. Check for leaks in the system that could allow air ingress. 3. Analyze the product for oxygen content to confirm the extent of reduction.
Inconsistent product quality between batches 1. Variations in raw material properties (particle size, purity). 2. Inconsistent loading of the furnace. 3. Fluctuations in process parameters (temperature, gas flow, reaction time).1. Implement stringent quality control for incoming raw materials. 2. Standardize the procedure for loading reactants into the furnace to ensure consistent packing density. 3. Calibrate all monitoring and control equipment regularly.

Data Presentation: Key Process Parameters

The following table summarizes typical process parameters for the synthesis of Ti2O3 via high-temperature reduction of TiO2. Note that pilot-scale parameters are indicative and will vary based on specific equipment design.

Parameter Lab Scale Pilot Scale (Indicative) Key Consideration for Scale-Up
Reactants TiO2 + Ti/H2/CTiO2 + Ti/H2/CEnsuring purity and consistent particle size of bulk raw materials.
Stoichiometry (TiO2:Ti) 1:1 molar ratio1:1 molar ratioPrecise weighing and homogeneous mixing of large quantities.
Temperature 1000-1600 °C1000-1600 °CAchieving and maintaining uniform temperature across a larger volume.[2][7][8][9][10]
Reaction Time 2-6 hours4-12 hoursLonger time may be needed to overcome heat and mass transfer limitations.[3][4][5][6][15]
Atmosphere Vacuum or Inert (Ar) / H2Vacuum or Inert (Ar) / H2Managing larger volumes of gases and ensuring a leak-tight system.
Heating/Cooling Rate 5-10 °C/min1-5 °C/minSlower rates are necessary for large thermal masses to prevent thermal shock and ensure uniformity.
Batch Size 1-100 g1-50 kgPowder handling, loading, and unloading of large, potentially pyrophoric, quantities.

Experimental Protocols

Protocol 1: Pilot-Scale Carbothermal Reduction of TiO2

This protocol outlines a model procedure for the production of Ti2O3 on a pilot scale using carbothermal reduction.

  • Reactant Preparation:

    • Source high-purity anatase or rutile TiO2 and carbon black with a consistent, fine particle size.

    • For a target batch of 10 kg of Ti2O3, calculate the required masses of TiO2 and carbon based on the stoichiometry of the reaction: 2 TiO2 + C -> Ti2O3 + CO.

    • Homogenize the TiO2 and carbon powders in an industrial V-blender or a similar large-scale mixer for at least 2 hours.

  • Furnace Loading:

    • Use a high-temperature tube furnace or a bell furnace with a capacity of at least 50 liters.[8][9]

    • Load the homogenized powder into graphite (B72142) or alumina (B75360) crucibles.

    • Ensure a consistent and even packing density to promote uniform heating.

  • Reaction Cycle:

    • Seal the furnace and purge with high-purity argon for at least 1 hour to remove all oxygen.

    • Begin heating at a controlled rate of 2-3 °C/min to the target reaction temperature of 1400-1500 °C.

    • Hold at the target temperature for 6-10 hours. Monitor the off-gas for CO as an indicator of reaction progress.

    • After the hold time, initiate a controlled cooling phase at a rate of 2-3 °C/min.

  • Product Handling:

    • Maintain a positive pressure of argon throughout the cooling phase until the furnace temperature is below 100 °C.

    • Unload the crucibles in a controlled environment (e.g., a glove box) to prevent re-oxidation of the hot powder.

    • The resulting Ti2O3 powder can then be transferred to sealed containers for storage.

Visualizations

Troubleshooting Logic for Incomplete Reaction

troubleshooting_incomplete_reaction start Incomplete Reaction (Unreacted TiO2) check_time_temp Review Reaction Time & Temperature start->check_time_temp check_mixing Evaluate Reactant Homogeneity start->check_mixing check_gas_flow Verify Reducing Gas Flow Rate & Distribution (for H2 reduction) start->check_gas_flow check_heat_mass Assess Heat/Mass Transfer Limitations start->check_heat_mass increase_params Increase Time/ Temperature check_time_temp->increase_params improve_mixing Enhance Pre-reaction Milling/Blending check_mixing->improve_mixing adjust_gas Increase Gas Flow/ Improve Distribution check_gas_flow->adjust_gas reduce_bed_depth Decrease Reactant Bed Depth check_heat_mass->reduce_bed_depth

Caption: Troubleshooting workflow for incomplete reaction in Ti2O3 synthesis.

Experimental Workflow for Pilot-Scale Ti2O3 Production

pilot_scale_workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_post 3. Post-Processing raw_materials Source Raw Materials (TiO2, Reductant) qc_raw QC Analysis (Purity, Particle Size) raw_materials->qc_raw mixing Large-Scale Homogenization qc_raw->mixing loading Furnace Loading mixing->loading purging Inert Gas Purge loading->purging heating Controlled Heating purging->heating reaction Isothermal Reaction heating->reaction cooling Controlled Cooling reaction->cooling unloading Inert Atmosphere Unloading cooling->unloading qc_product QC Analysis (Phase, Purity) unloading->qc_product packaging Packaging & Storage qc_product->packaging

Caption: Workflow for pilot-scale production of Ti2O3.

References

Navigating the Synthesis of Ti₂O₃: A Technical Guide to Precursor Influence on Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of Titanium(III) oxide (Ti₂O₃), controlling the final morphology of the material is a critical step that dictates its properties and performance in various applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on the pivotal role of titanium precursors.

The selection of a titanium precursor is a fundamental parameter that significantly influences the resulting morphology of Ti₂O₃ nanostructures. Different precursors, such as titanium alkoxides and inorganic titanium salts, exhibit distinct hydrolysis and condensation kinetics, which in turn govern the nucleation and growth processes that define the final particle shape and size. Understanding these relationships is key to achieving desired morphologies, from nanospheres to nanoplates.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of precursor so critical in determining Ti₂O₃ morphology?

The precursor's chemical nature, including the type of ligands attached to the titanium center, dictates its reactivity towards hydrolysis and condensation. For instance, titanium alkoxides like titanium isopropoxide and titanium butoxide have different alkyl chain lengths, which affects their hydrolysis rates. This, in turn, influences the speed of sol-gel formation and the subsequent crystallization into Ti₂O₃, impacting the final morphology.

Q2: What are the most common morphologies observed when synthesizing Ti₂O₃, and which precursors are typically used?

Commonly reported morphologies for Ti₂O₃ include nanospheres, nanoplates, and irregular flake-like structures. A sol-gel method utilizing a titanium-based gel derived from precursors like titanium tetraisopropoxide, followed by a reduction step, has been shown to produce a mix of sphere-like and plate-like structures.[1] The selective synthesis of a single morphology often requires careful control of other reaction parameters in conjunction with the precursor choice.

Q3: Can I use inorganic titanium salts as precursors for Ti₂O₃ synthesis?

Yes, inorganic titanium salts such as titanium(III) chloride (TiCl₃) can be used as precursors. These precursors often exhibit faster hydrolysis rates compared to alkoxides, which can lead to different nucleation and growth kinetics and, consequently, different morphologies. The use of TiCl₃ as a precursor is a viable route for the synthesis of various titanium oxide nanostructures.

Q4: What is a common issue when trying to achieve a uniform Ti₂O₃ morphology?

A frequent challenge is the formation of mixed morphologies within the same synthesis batch. For example, a sol-gel synthesis might yield both spherical and plate-like particles simultaneously.[1] This is often due to non-uniform reaction conditions, such as localized variations in precursor concentration, pH, or temperature, which can lead to different nucleation and growth pathways occurring concurrently.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Mixed morphologies (e.g., spheres and plates) in the final product. - Non-uniform hydrolysis and condensation rates. - Inhomogeneous mixing of precursors and reagents. - Temperature or pH gradients within the reaction vessel.- Precursor Control: Use a chelating agent (e.g., acetic acid) to modify the hydrolysis rate of the titanium precursor. - Improved Mixing: Ensure vigorous and consistent stirring throughout the addition of reagents and the duration of the reaction. - Temperature/pH Uniformity: Use a water or oil bath for precise temperature control and monitor the pH of the solution to ensure it remains constant.
Formation of amorphous product or incorrect titanium oxide phase (e.g., TiO₂ instead of Ti₂O₃). - Incomplete reduction of the Ti⁴⁺ precursor. - Presence of oxidizing agents (e.g., dissolved oxygen). - Insufficient calcination temperature or time.- Inert Atmosphere: Conduct the synthesis and calcination steps under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Reducing Agent: Introduce a suitable reducing agent during the synthesis or as a post-treatment step. - Optimize Calcination: Carefully control the calcination temperature and duration. For the formation of Ti₂O₃ from a PEG600-based gel, a temperature of 1200 °C under an argon atmosphere has been reported to be effective.[1]
Large, aggregated particles instead of well-defined nanostructures. - Too rapid hydrolysis and condensation of the precursor. - High precursor concentration. - Inadequate stabilization of the formed nanoparticles.- Control Hydrolysis: Add the precursor dropwise and slowly to the reaction mixture. Consider using a precursor with a slower hydrolysis rate. - Lower Concentration: Reduce the initial concentration of the titanium precursor. - Use of Capping Agents: Introduce capping agents or surfactants to stabilize the growing nanoparticles and prevent their aggregation.
Low yield of the desired Ti₂O₃ product. - Incomplete reaction or reduction. - Loss of material during washing and purification steps. - Side reactions leading to the formation of byproducts.- Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., XRD of intermediate products). - Careful Purification: Optimize the washing and centrifugation/filtration steps to minimize product loss. - Parameter Optimization: Systematically vary reaction parameters such as temperature, time, and reagent stoichiometry to favor the formation of the desired product.

Quantitative Data on Precursor Influence

While direct comparative studies on the influence of various precursors on Ti₂O₃ morphology are limited, the following table summarizes qualitative observations and provides a general understanding. Researchers are encouraged to use this as a starting point for their experimental design.

Titanium Precursor Typical Synthesis Method Observed Ti₂O₃ Morphology Particle/Structure Size Key Considerations Reference
Titanium Tetraisopropoxide (TTIP)Sol-Gel with subsequent reductionSphere-like and plate-like mixed structuresSpheres: 20-50 nm; Flakes: 200-500 nmProne to rapid hydrolysis, requires careful control to avoid aggregation. The use of a polymer (PEG600) aids in forming a homogeneous gel that can be reduced at high temperatures.[1]
Titanium(IV) Butoxide (TBOT)Sol-GelPrimarily spherical granules (in broader view for TiO₂)Not specified for Ti₂O₃Slower hydrolysis rate compared to TTIP, which can sometimes lead to more uniform particle formation.
Titanium(III) Chloride (TiCl₃)Solvothermal/HydrothermalNanostructures (e.g., core-shell)Not specified for pure Ti₂O₃A stable and low-cost precursor. The synthesis is facile and potentially applicable for large-scale production.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Mixed-Morphology Ti₂O₃ (Spheres and Plates)

This protocol is adapted from a method for synthesizing Ti₂O₃ and Ti₃O₅ powders.[1]

Materials:

  • Titanium precursor (e.g., from a prepared titanium-based gel)

  • Polyethylene glycol 600 (PEG600)

  • High-purity (99.999%) argon gas

Procedure:

  • Prepare a homogeneous gel containing the titanium precursor and PEG600. The PEG600 acts as a carbon source for the subsequent reduction.

  • Place the dried gel in a tube furnace.

  • Heat the furnace to 1200 °C at a heating rate of 10 °C/min under a constant flow of high-purity argon gas.

  • Maintain the temperature at 1200 °C for 4 hours to ensure the complete reduction to Ti₂O₃.

  • Allow the furnace to cool down to room temperature under the argon atmosphere.

  • The resulting black powder will contain a mixture of sphere-like and plate-like Ti₂O₃ structures.

Protocol 2: Conceptual Hydrothermal Synthesis of Ti₂O₃ Nanospheres

This is a conceptual protocol based on general hydrothermal synthesis principles for metal oxides, adapted for Ti₂O₃.

Materials:

  • Titanium(III) chloride (TiCl₃) solution

  • A suitable solvent (e.g., a mixture of ethanol (B145695) and water)

  • A reducing agent/stabilizer (e.g., a polyol like ethylene (B1197577) glycol)

  • A pH adjusting agent (e.g., NaOH or NH₄OH)

Procedure:

  • Dissolve TiCl₃ in the solvent mixture under an inert atmosphere to prevent oxidation.

  • Add the reducing/stabilizing agent to the solution while stirring.

  • Adjust the pH of the solution to a desired value (e.g., basic conditions) to control the hydrolysis and precipitation.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 180-220 °C) for a defined period (e.g., 12-24 hours).

  • After cooling to room temperature, collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol to remove any unreacted reagents and byproducts.

  • Dry the final product in a vacuum oven.

Logical Relationships and Workflows

Diagram 1: General Sol-Gel Synthesis Workflow for Ti₂O₃

SolGel_Workflow Precursor Titanium Precursor (e.g., TTIP) Hydrolysis Hydrolysis & Condensation Precursor->Hydrolysis Solvent Solvent (e.g., Ethanol) Solvent->Hydrolysis Gel Homogeneous Gel Formation Hydrolysis->Gel Drying Drying Gel->Drying Reduction High-Temperature Reduction (e.g., 1200°C) in Argon Drying->Reduction Ti2O3 Ti₂O₃ Product (Mixed Morphology) Reduction->Ti2O3 Troubleshooting_Morphology Start Mixed Morphologies Observed Q1 Is mixing vigorous and uniform? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is precursor addition controlled? A1_Yes->Q2 Sol1 Increase stirring rate. Use appropriate stirrer. A1_No->Sol1 End Re-run experiment and analyze morphology Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is temperature/pH uniform? A2_Yes->Q3 Sol2 Add precursor dropwise. Use a syringe pump. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Use a temperature-controlled bath. Monitor and adjust pH. A3_No->Sol3 Sol3->End

References

Technical Support Center: Enhancing the Long-Term Stability of Ti₂O₃ Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the long-term stability of Titanium Sesquioxide (Ti₂O₃) sensors. The following sections offer troubleshooting guidance, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help users diagnose and resolve common issues related to the long-term stability of Ti₂O₃ sensors.

Issue Potential Cause Troubleshooting Steps
Sensor signal drift over time Aging and Environmental Factors: Gradual physical and chemical changes in the sensor material due to prolonged operation or exposure to fluctuating temperature and humidity.[1]1. Implement Drift Correction Algorithms: Utilize statistical methods or machine learning algorithms to compensate for predictable drift patterns.[1] 2. Periodic Recalibration: Establish a regular calibration schedule to reset the sensor's baseline. 3. Control Operating Environment: Maintain a stable temperature and humidity for the sensor setup to minimize second-order drift effects.[1]
Decreased sensitivity to target analyte Poisoning: Irreversible binding of interfering compounds to the sensor surface, blocking active sites. Common poisons for metal oxide sensors include sulfur-containing compounds and lead.[2] Surface Contamination: Accumulation of dust, oils, or other non-reactive particles on the sensing layer.1. Identify and Eliminate Poisoning Source: Analyze the experimental environment for potential contaminants. 2. Surface Regeneration: For some types of poisoning, a high-temperature "bake-out" in a clean air or inert gas flow may help to desorb contaminants and partially restore sensitivity. 3. Implement a Protective Filter: Utilize a physical or chemical filter to prevent poisons from reaching the sensor surface.
Slow or incomplete sensor recovery Strong Analyte Adsorption: The target analyte or a byproduct may have a high binding affinity to the Ti₂O₃ surface, leading to slow desorption. Formation of Stable Surface Species: The interaction between the analyte and the sensor surface may lead to the formation of chemically stable compounds that are difficult to remove.1. Increase Operating Temperature: A higher temperature can provide the necessary energy to break the bonds between the adsorbed species and the sensor surface, accelerating recovery. 2. UV Light Exposure: In some cases, UV irradiation can promote the desorption of strongly bound molecules. 3. Pulsed Heating: Applying short, high-temperature pulses can aid in cleaning the sensor surface without causing significant degradation.
Irreversible sensor failure Material Degradation: Sintering of the nanostructured Ti₂O₃ material at high operating temperatures, leading to a loss of surface area and active sites. Delamination: Poor adhesion of the Ti₂O₃ sensing film to the substrate, causing it to peel or flake off.1. Optimize Operating Temperature: Operate the sensor at the lowest temperature that still provides adequate sensitivity and response time to minimize sintering effects. 2. Improve Film Adhesion: During fabrication, ensure proper substrate cleaning and consider using an adhesion-promoting layer between the substrate and the Ti₂O₃ film.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to the degradation of Ti₂O₃ sensors over time?

A1: The long-term degradation of Ti₂O₃ sensors, similar to other metal oxide sensors, is primarily attributed to two main phenomena: aging and poisoning .

  • Aging refers to the gradual and often irreversible changes in the physical and chemical properties of the sensing material. This can include the sintering of nanoparticles, which reduces the active surface area, and changes in the crystal structure or defect density.[1]

  • Poisoning occurs when chemical species from the environment irreversibly bind to the active sites on the sensor surface, rendering them inactive for detecting the target analyte. For titanium-based sensors, compounds containing lead and sulfur are known to be potent poisons.[2]

Q2: How can doping be used to improve the long-term stability of Ti₂O₃ sensors?

A2: Doping Ti₂O₃ with other metal ions can significantly enhance its long-term stability through several mechanisms:

  • Inhibition of Grain Growth: Dopants can segregate at the grain boundaries, which can inhibit the sintering process and maintain the nanostructure of the sensing material over longer periods of operation at elevated temperatures.

  • Modification of Surface Reactivity: The introduction of dopants can alter the electronic properties of the Ti₂O₃ surface, which can influence its interaction with both the target analyte and potential poisons. This can lead to improved selectivity and reduced susceptibility to poisoning.

  • Creation of More Stable Oxygen Vacancies: Doping can influence the formation energy and stability of oxygen vacancies on the Ti₂O₃ surface, which are often the primary sites for gas interaction.

While specific quantitative data on the long-term stability of doped Ti₂O₃ is limited in publicly available literature, studies on other doped metal oxides have shown significant improvements in stability. For instance, doping has been shown to enhance the stability of Sb₂O₃ and Ga₂O₃ sensors.[3][4]

Q3: What is the role of the operating temperature in the long-term stability of Ti₂O₃ sensors?

A3: The operating temperature is a critical parameter that presents a trade-off between sensor performance and long-term stability.

  • Higher Temperatures generally lead to faster response and recovery times and can help to mitigate the effects of humidity. However, prolonged operation at high temperatures can accelerate aging processes like sintering, leading to a decline in performance over time.

  • Lower Temperatures can help to preserve the nanostructure of the sensing material and reduce energy consumption. However, at lower temperatures, the sensor may exhibit slower kinetics and be more susceptible to surface contamination and poisoning due to the incomplete desorption of interfering species.

Therefore, it is crucial to determine the optimal operating temperature that provides the best balance between sensitivity, response time, and long-term stability for a specific application.

Q4: What are accelerated aging tests and how can they be used to predict the long-term stability of Ti₂O₃ sensors?

A4: Accelerated aging tests are laboratory procedures designed to simulate the effects of long-term storage and operation in a shorter period.[5][6] This is typically achieved by exposing the sensor to elevated temperatures and sometimes controlled humidity levels.[5][6] The underlying principle is the Arrhenius equation, which relates the rate of chemical reactions to temperature. A common rule of thumb, the Q₁₀ rule, suggests that for every 10°C increase in temperature, the rate of aging doubles.[5]

By subjecting Ti₂O₃ sensors to accelerated aging, researchers can:

  • Estimate the shelf life of the sensor.[6]

  • Identify potential failure modes and degradation mechanisms.

  • Compare the relative stability of different sensor formulations (e.g., doped vs. undoped).

It is important to note that accelerated aging provides an estimate, and the results should be validated with real-time aging studies whenever possible.[6]

Experimental Protocols

Protocol 1: Fabrication of Ti₂O₃ Thin Film Sensors for Stability Studies

This protocol describes a general method for fabricating Ti₂O₃ thin film sensors, which can then be subjected to stability testing.

Materials:

  • High-purity Ti₂O₃ sputtering target

  • Substrates (e.g., alumina, silicon with a SiO₂ layer)

  • Deionized water

  • Acetone

  • Isopropyl alcohol

  • Sputtering system

  • Tube furnace

  • Screen printing equipment

  • Platinum paste

Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean the substrates sequentially in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Ti₂O₃ Thin Film Deposition:

    • Place the cleaned substrates into the sputtering chamber.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

    • Introduce argon gas into the chamber.

    • Sputter the Ti₂O₃ target onto the substrates. The thickness of the film can be controlled by the deposition time.

  • Annealing:

    • Place the substrates with the deposited Ti₂O₃ film into a tube furnace.

    • Anneal the films in a controlled atmosphere (e.g., air, nitrogen, or a reducing atmosphere) at a specific temperature (e.g., 400-600 °C) for a set duration (e.g., 1-2 hours). This step helps to improve the crystallinity and stability of the film.

  • Electrode Deposition:

    • Use screen printing to deposit interdigitated platinum electrodes on top of the Ti₂O₃ film.

    • Dry and then fire the platinum paste according to the manufacturer's instructions to ensure good electrical contact.

Protocol 2: Long-Term Stability Testing of Ti₂O₃ Sensors

This protocol outlines a procedure for evaluating the long-term stability of fabricated Ti₂O₃ sensors.

Equipment:

  • Gas sensing measurement setup with a sealed chamber

  • Mass flow controllers for precise gas mixing

  • Heater for controlling the sensor's operating temperature

  • Data acquisition system to record sensor resistance/conductance

  • Source of the target gas and background gas (e.g., synthetic air)

Procedure:

  • Initial Characterization:

    • Place the newly fabricated sensor into the test chamber.

    • Heat the sensor to the desired operating temperature and allow the baseline resistance to stabilize in the background gas.

    • Expose the sensor to various concentrations of the target gas and record the response and recovery characteristics. This serves as the baseline performance.

  • Continuous Operation Test:

    • Keep the sensor at the operating temperature in a continuous flow of the background gas for an extended period (e.g., hundreds of hours).

    • Periodically (e.g., every 24 hours), repeat the characterization step (1.3) to measure any changes in baseline resistance, sensitivity, and response/recovery times.

  • Data Analysis:

    • Plot the baseline resistance, sensitivity, and response/recovery times as a function of operating time.

    • Calculate the drift in the baseline and the change in sensitivity over the testing period to quantify the long-term stability.

Protocol 3: Accelerated Aging Test for Ti₂O₃ Sensors

This protocol provides a method for performing an accelerated aging test to quickly estimate the long-term stability of Ti₂O₃ sensors.

Equipment:

  • Environmental chamber with precise temperature and humidity control

  • Gas sensing measurement setup (as in Protocol 2)

Procedure:

  • Initial Characterization:

    • Perform an initial characterization of the sensor's performance at its intended operating temperature as described in Protocol 2 (steps 1.1-1.3).

  • Accelerated Aging:

    • Place the sensor in the environmental chamber.

    • Set the temperature to an elevated level (e.g., 60°C, 85°C) and, if desired, a specific relative humidity. The choice of temperature should be below any temperature that would cause rapid, non-representative degradation of the sensor materials.

    • Keep the sensor under these conditions for a calculated duration to simulate a longer period of real-time aging. The duration can be estimated using the Arrhenius equation.

  • Post-Aging Characterization:

    • After the accelerated aging period, remove the sensor from the chamber and allow it to return to ambient conditions.

    • Repeat the characterization of the sensor's performance (as in step 1).

  • Data Comparison:

    • Compare the pre- and post-aging performance data to assess the impact of aging on the sensor's characteristics. This comparison will provide an indication of its long-term stability.

Visualizations

experimental_workflow

Caption: Experimental workflow for fabricating and testing the long-term stability of Ti₂O₃ sensors.

degradation_pathway

Caption: Logical relationship of primary degradation pathways for Ti₂O₃ sensors.

References

Technical Support Center: Minimizing Surface Contamination of Ti₂O₃ Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize surface contamination of titanium(III) oxide (Ti₂O₃) samples.

Disclaimer: Research specifically detailing the surface contamination of Ti₂O₃ is limited. The following guidance is based on established best practices for other sensitive titanium oxides (e.g., TiO₂) and general principles for handling reactive metal oxide surfaces.[1] Researchers should adapt these recommendations as needed and validate their procedures for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of surface contamination for Ti₂O₃ samples?

A1: Surface contamination can originate from various stages of the sample's lifecycle, from synthesis to analysis. Identifying the source is the first step in mitigating the problem. Common sources include atmospheric exposure, handling, storage, and cross-contamination from lab equipment.[1][2]

Table 1: Common Surface Contaminants and Their Sources

ContaminantCommon SourcesPotential Impact on Ti₂O₃ Samples
Adventitious Carbon Exposure to ambient air (CO₂, volatile organic compounds), packaging materials, vacuum pump oil.[3]Alters surface electronic properties, masks active sites, affects wettability.[4]
Water/Moisture Adsorption from humid air, residual solvents.[4][5]Forms unwanted hydroxyl groups, can alter surface reactivity and structure.[4]
Silicones (PDMS) Greases, seals, plastic labware, gloves.Creates a hydrophobic layer, interferes with surface-sensitive measurements.
Alkali Metals (Na, K) Glassware, handling, some chemical reagents.Can act as electronic dopants, altering semiconductor properties.
Abrasive Particles (Si, Al) Polishing or grinding steps during sample preparation.[6]Physical damage to the surface, embedding of foreign material, altered surface hardness.[6]
Residual Solvents Incomplete drying after synthesis or cleaning (e.g., acetone, ethanol).[7]Can react with the surface or interfere with subsequent reactions.

Q2: How should I handle Ti₂O₃ samples to prevent contamination?

A2: Proper handling is critical. Always assume the sample surface is highly reactive and susceptible to contamination from touch and the environment.

  • Use Personal Protective Equipment (PPE): Wear powder-free nitrile or latex gloves to prevent transfer of oils and salts from your skin.[8]

  • Work in a Controlled Environment: Whenever possible, handle samples in a clean environment like a nitrogen or argon-filled glovebox, a fume hood, or a laminar flow cabinet.[9]

  • Use Clean Tools: Use tweezers and spatulas made of non-contaminating materials (e.g., stainless steel, Teflon®). Clean tools thoroughly with appropriate solvents (e.g., isopropanol, acetone) and dry them completely before use.[7]

  • Minimize Air Exposure: Keep the time the sample is exposed to the ambient atmosphere to an absolute minimum.[10]

Q3: What are the best practices for storing Ti₂O₃ samples?

A3: Improper storage is a major source of gradual surface contamination. The goal is to isolate the sample from reactive atmospheric components.

Table 2: Recommended Storage Conditions for Ti₂O₃ Samples

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen).[9]Prevents oxidation and adsorption of atmospheric gases (H₂O, CO₂).[5][9]
Container Tightly sealed containers made of glass or Teflon®.[10]Prevents exposure to ambient air and minimizes outgassing from container walls.
Temperature Cool and stable (e.g., 10-20°C).[5]Slows down potential chemical reactions and diffusion of contaminants.
Humidity Dry environment (Relative Humidity <30%).[5]Minimizes water adsorption on the sample surface.[5]
Location Store away from sources of vibration, heat, and chemical vapors.[9]Prevents mechanical damage and cross-contamination.

Q4: What analytical techniques can detect and characterize surface contamination?

A4: Several surface-sensitive techniques can identify the elemental composition, chemical state, and morphology of contaminants.

  • X-ray Photoelectron Spectroscopy (XPS): The gold standard for determining the elemental composition and chemical bonding states of the top 5-10 nm of a surface. It is highly effective for detecting carbon, oxygen, silicon, and other common contaminants.[7][11]

  • Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the surface topography, while EDX allows for elemental analysis of specific features or contaminants.[2]

  • Atomic Force Microscopy (AFM): Maps surface topography at the nanometer scale, which can reveal contaminant particles or films and changes in surface roughness after cleaning.[12]

  • Contact Angle Goniometry: Measures the wettability of a surface. A high contact angle (hydrophobicity) on an expectedly hydrophilic oxide surface often indicates organic contamination.[2]

Troubleshooting Guides

Problem: My experimental results are inconsistent or unexpected. Could surface contamination be the cause?

Yes, surface contamination is a common cause of non-repeatable results, especially in applications like catalysis, sensing, and electronics where surface properties are critical. Use the following workflow to diagnose the issue.

start Inconsistent Experimental Results Observed check_handling Review Handling & Storage Protocols start->check_handling handling_ok Protocols Followed? check_handling->handling_ok analyze_surface Characterize Sample Surface (XPS, SEM, AFM) handling_ok->analyze_surface Yes revise_handling Revise Handling/Storage Procedures handling_ok->revise_handling No contam_found Contamination Identified? analyze_surface->contam_found clean_sample Select & Apply Appropriate Cleaning Protocol contam_found->clean_sample Yes other_issue Investigate Other Experimental Variables contam_found->other_issue No re_analyze Re-characterize Surface to Confirm Cleanliness clean_sample->re_analyze re_run_exp Repeat Experiment with Clean Sample re_analyze->re_run_exp revise_handling->check_handling

Diagram 1: Troubleshooting flowchart for contamination issues.

Problem: How do I clean my Ti₂O₃ sample without damaging it?

The choice of cleaning method depends on the nature of the contaminant and the sensitivity of your sample's surface. Always start with the mildest effective method.

start Sample Preparation Workflow handling 1. Controlled Handling (Glovebox / Fume Hood) start->handling cleaning 2. Surface Cleaning (Select appropriate method) handling->cleaning analysis 3. Pre-Experiment Analysis (Optional but Recommended) cleaning->analysis experiment 4. Perform Experiment analysis->experiment storage 5. Post-Experiment Storage (Inert Atmosphere) experiment->storage contam Sources of Contamination atm Atmosphere (Air, Humidity) contam->atm handling Handling (Skin, Gloves) contam->handling storage Storage (Container, Environment) contam->storage process Processing (Solvents, Abrasives) contam->process sample Ti₂O₃ Sample Surface atm->sample handling->sample storage->sample process->sample

References

Technical Support Center: Refining Ti2O3 Synthesis for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of titanium(III) oxide (Ti₂O₃). The information is tailored for researchers, scientists, and drug development professionals aiming to improve the reproducibility and quality of their Ti₂O₃ materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Ti₂O₃?

A1: Ti₂O₃ is typically synthesized through the reduction of titanium dioxide (TiO₂) under controlled conditions. Common methods include:

  • Carbothermal Reduction: Heating a mixture of TiO₂ and a carbon source in an inert atmosphere.

  • Hydrogen Reduction: Reducing TiO₂ in a hydrogen atmosphere at high temperatures.

  • Reduction with Elemental Titanium: Reacting TiO₂ with metallic titanium powder.

  • Vapor Phase Synthesis: Methods like magnetron sputtering and pulsed laser deposition are used for thin film synthesis.[1][2]

  • Sol-Gel Method: While less common for direct Ti₂O₃ synthesis due to thermodynamic challenges, it can be a precursor route followed by a reduction step.[3]

  • Spark Plasma Sintering (SPS): A technique that uses pulsed DC current to sinter and synthesize materials simultaneously, often from a mixture of TiO₂ and Ti powders.

Q2: Why is achieving phase-pure Ti₂O₃ challenging?

A2: The synthesis of phase-pure Ti₂O₃ is challenging due to the existence of multiple stable titanium oxide phases (e.g., TiO₂, Ti₃O₅, TiO).[4] The specific phase obtained is highly sensitive to synthesis parameters such as temperature, pressure, and the ratio of reactants.[4] Incomplete reduction of TiO₂ or over-reduction to other sub-oxides can easily occur, leading to a mixture of phases.

Q3: What are the key factors influencing the reproducibility of Ti₂O₃ synthesis?

A3: Several factors can significantly impact the reproducibility of Ti₂O₃ synthesis:

  • Purity of Precursors: The purity of the starting materials, such as the TiO₂ and the reducing agent, is crucial. Impurities can act as nucleation sites for undesired phases or alter the reaction kinetics.

  • Stoichiometry of Reactants: Precise control over the ratio of the titanium precursor to the reducing agent is essential for achieving the desired Ti₂O₃ stoichiometry.

  • Reaction Temperature and Time: The temperature and duration of the reduction process directly influence the extent of reduction and the resulting phase composition.

  • Atmosphere Control: Maintaining a controlled inert or reducing atmosphere is critical to prevent re-oxidation of the Ti₂O₃ product.

  • Heating and Cooling Rates: The rates at which the sample is heated and cooled can affect the crystallinity and phase stability of the final product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Ti₂O₃ Incomplete reduction of TiO₂.Increase the reaction temperature or duration. Ensure intimate mixing of reactants. Increase the amount of reducing agent.
Re-oxidation of the product during cooling.Ensure a continuous flow of inert or reducing gas during the cooling process.
Presence of Unreacted TiO₂ in the Final Product Insufficient reduction temperature or time.Increase the calcination temperature and/or duration. Refer to the table below for recommended parameters.
Poor mixing of precursors.Improve the mixing of TiO₂ and the reducing agent (e.g., ball milling) to ensure homogeneous reaction.
Formation of Other Titanium Sub-oxides (e.g., Ti₃O₅, TiO) Incorrect stoichiometry of reactants.Carefully control the molar ratio of the titanium precursor to the reducing agent.
Temperature fluctuations during synthesis.Ensure stable and uniform temperature control throughout the synthesis process.
Poor Crystallinity of the Ti₂O₃ Product Insufficient annealing temperature or time.Increase the annealing temperature or duration to promote crystal growth.
Rapid cooling rate.Employ a slower cooling rate to allow for better crystal formation.
Particle Aggregation (for nanoparticle synthesis) High reaction temperature.Optimize the synthesis temperature to balance crystallinity and particle size.
Inadequate use of surfactants or capping agents.For solution-phase synthesis, introduce appropriate surfactants to prevent agglomeration.

Experimental Protocols

Carbothermal Reduction of TiO₂ to Ti₂O₃

This protocol describes a general procedure for the synthesis of Ti₂O₃ powder via carbothermal reduction.

Materials:

  • Titanium dioxide (TiO₂) powder (anatase or rutile)

  • Carbon black powder

  • High-purity argon gas

Equipment:

  • Tube furnace with temperature control

  • Alumina (B75360) or quartz tube

  • Alumina boat

  • Ball mill (optional, for mixing)

Procedure:

  • Mixing: Mix TiO₂ and carbon black powder in a molar ratio of 2:1 (TiO₂:C). For improved homogeneity, ball mill the mixture for several hours.

  • Sample Loading: Place the mixed powder in an alumina boat and position it in the center of the tube furnace.

  • Purging: Purge the tube with high-purity argon gas for at least 30 minutes to remove any residual oxygen.

  • Heating: Heat the furnace to the desired reaction temperature (typically between 1000°C and 1400°C) under a continuous argon flow.

  • Reaction: Hold the temperature for a specified duration (e.g., 2-6 hours) to allow for complete reduction.

  • Cooling: Cool the furnace down to room temperature naturally under the argon atmosphere.

  • Collection: Once at room temperature, carefully remove the sample. The resulting black powder is Ti₂O₃.

Magnetron Sputtering for Ti₂O₃ Thin Film Deposition

This protocol outlines the synthesis of Ti₂O₃ thin films using magnetron sputtering.

Materials:

  • High-purity titanium (Ti) target

  • Substrate (e.g., sapphire, silicon)

  • Argon (Ar) gas

  • Oxygen (O₂) gas

Equipment:

  • Magnetron sputtering system with RF/DC power supply

  • Vacuum chamber with gas flow controllers

Procedure:

  • Substrate Preparation: Clean the substrate ultrasonically in acetone, isopropanol, and deionized water, and then dry it with nitrogen gas.

  • System Setup: Mount the substrate and the Ti target in the sputtering chamber.

  • Evacuation: Evacuate the chamber to a base pressure of less than 1x10⁻⁶ Torr.

  • Sputtering Parameters:

    • Introduce a mixture of Ar and O₂ gas into the chamber. The ratio of Ar to O₂ is critical for controlling the stoichiometry of the film.

    • Set the sputtering power (RF or DC).

    • Heat the substrate to the desired deposition temperature.

  • Deposition: Sputter the Ti target for the desired deposition time to achieve the target film thickness.

  • Cooling: After deposition, cool the substrate to room temperature in a vacuum.

Quantitative Data Summary

The following table summarizes typical experimental parameters for different Ti₂O₃ synthesis methods. Note that optimal conditions can vary depending on the specific equipment and precursor materials used.

Synthesis MethodPrecursorsTemperature (°C)Pressure/AtmosphereDurationKey Outcome
Carbothermal Reduction TiO₂, Carbon1000 - 1400Inert (Ar)2 - 6 hoursTi₂O₃ powder
Hydrogen Reduction TiO₂800 - 1200H₂/Ar mixture4 - 8 hoursTi₂O₃ powder
Magnetron Sputtering [2]Ti target300 - 600Ar/O₂ mixture30 - 120 minTi₂O₃ thin film
Pulsed Laser Deposition [1]Ti₂O₃ target500 - 700Vacuum or low O₂ pressureVariesEpitaxial Ti₂O₃ thin film
Spark Plasma Sintering TiO₂, Ti1000 - 1200Vacuum5 - 15 minBulk Ti₂O₃

Visualizations

Experimental Workflow for Carbothermal Synthesis of Ti₂O₃

G Workflow for Carbothermal Synthesis of Ti₂O₃ cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization mix Mix TiO₂ and Carbon ball_mill Ball Mill (Optional) mix->ball_mill load Load into Furnace ball_mill->load purge Purge with Argon load->purge heat Heat to 1000-1400°C purge->heat react Hold for 2-6 hours heat->react cool Cool to Room Temp react->cool collect Collect Product cool->collect xrd XRD (Phase Purity) collect->xrd sem SEM (Morphology) collect->sem G Troubleshooting Phase Impurity start Phase Impurity Detected (e.g., TiO₂, Ti₃O₅) check_temp Was the reaction temperature sufficient? start->check_temp check_time Was the reaction time long enough? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_ratio Was the precursor ratio correct? check_time->check_ratio Yes increase_time Increase Reaction Time check_time->increase_time No check_mixing Was the precursor mixing adequate? check_ratio->check_mixing Yes adjust_ratio Adjust Precursor Ratio check_ratio->adjust_ratio No improve_mixing Improve Mixing (e.g., Ball Mill) check_mixing->improve_mixing No end Phase-Pure Ti₂O₃ check_mixing->end Yes increase_temp->end increase_time->end adjust_ratio->end improve_mixing->end

References

Validation & Comparative

A Comparative Guide to the Photocatalytic Activities of Ti₂O₃ and TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photocatalytic activities of titanium sesquioxide (Ti₂O₃) and titanium dioxide (TiO₂), two closely related titanium oxides with distinct properties. While TiO₂ is a well-established and widely studied photocatalyst, Ti₂O₃ is emerging as a material of interest, particularly in composite systems. This document aims to objectively compare their performance based on available experimental data, detail the experimental protocols for their evaluation, and visualize the underlying mechanisms.

Executive Summary

Titanium dioxide (TiO₂) is a benchmark photocatalyst renowned for its high efficiency, stability, and low cost. Its wide bandgap, however, primarily allows for activation under ultraviolet (UV) irradiation. Titanium sesquioxide (Ti₂O₃), on the other hand, is a narrow bandgap semiconductor, which theoretically allows for the absorption of a broader spectrum of light, including visible light. However, available research indicates that the photocatalytic activity of pure Ti₂O₃ for the degradation of organic pollutants is significantly lower than that of TiO₂. Ti₂O₃ has shown more promise when used in heterojunctions with TiO₂, where it can enhance charge separation and improve overall photocatalytic efficiency.

Data Presentation: A Comparative Overview

The following tables summarize the key physical, electronic, and photocatalytic properties of Ti₂O₃ and TiO₂. It is important to note that direct comparative studies under identical conditions are limited, and the data for Ti₂O₃ is less extensive than for TiO₂.

Table 1: Physical and Electronic Properties

PropertyTi₂O₃TiO₂ (Anatase)
Formula Ti₂O₃TiO₂
Color Black/Dark VioletWhite
Crystal Structure CorundumTetragonal
Bandgap (Eg) ~0.1 - 0.7 eV~3.2 eV
Primary Light Absorption Visible and InfraredUltraviolet (UV)
Ti Oxidation State +3+4

Table 2: Comparative Photocatalytic Performance (Degradation of Organic Pollutants)

PollutantCatalystCatalyst LoadingInitial ConcentrationLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
4-tert-ButylphenolThermally Treated Ti₂O₃200 mg/L5 mg/LSolar Light150~10 - 14[1]
Methylene (B1212753) BlueTi₂O₃ nanosheet--UV Light-Lower than TiO₂ by >1 order of magnitude[2]
Tetracycline (B611298)Ti₂O₃----28[3]
TetracyclineTi₂O₃@TiO₂----70.1[3]
Methylene BlueTiO₂-10 ppmVisible Light18016.5[4]
Rhodamine BTiO₂1.3 g/L10 ppmUV Light6091.82[5][6]
PhenolTiO₂ (P25)0.125 g/L25 ppmUV Light150~70[7]
TetracyclineTiO₂--Visible Light-25.1[8]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of photocatalytic activities. Below are representative methodologies for the synthesis of the photocatalysts and the evaluation of their performance.

Synthesis of Photocatalysts

1. Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)

  • Precursors: Titanium(IV) isopropoxide (TTIP), ethanol (B145695), deionized water, and a mineral acid (e.g., HNO₃) as a catalyst.

  • Procedure:

    • A solution of TTIP in ethanol is prepared.

    • A separate solution of deionized water and nitric acid in ethanol is prepared.

    • The acidic aqueous solution is added dropwise to the TTIP solution under vigorous stirring.

    • The resulting sol is stirred for a specified time to allow for hydrolysis and condensation reactions to form a gel.

    • The gel is aged, dried to remove the solvent, and then calcined at a specific temperature (e.g., 400-500 °C) to obtain the crystalline TiO₂ nanoparticles.

2. Synthesis of Ti₂O₃ (Reduction of TiO₂)

  • Precursors: TiO₂ powder, and a reducing agent (e.g., H₂ gas, CaH₂).

  • Procedure:

    • TiO₂ powder is placed in a tube furnace.

    • A reducing atmosphere is introduced by flowing a mixture of a reducing gas (e.g., H₂) and an inert gas (e.g., Ar).

    • The furnace is heated to a high temperature (e.g., 800-1100 °C) for a specific duration to facilitate the reduction of TiO₂ to Ti₂O₃.

    • The furnace is cooled down to room temperature under the inert gas flow to prevent re-oxidation.

Photocatalytic Activity Evaluation

1. Degradation of an Organic Pollutant (e.g., Methylene Blue)

  • Materials: Photocatalyst powder (Ti₂O₃ or TiO₂), methylene blue (MB) solution of a known concentration, a photoreactor equipped with a specific light source (UV or visible), a magnetic stirrer, and a UV-Vis spectrophotometer.

  • Procedure:

    • A specific amount of the photocatalyst is suspended in the MB solution in the photoreactor.

    • The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the MB molecules.

    • The light source is turned on to initiate the photocatalytic reaction.

    • Aliquots of the suspension are withdrawn at regular time intervals.

    • The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles.

    • The concentration of MB in the supernatant is determined by measuring its absorbance at its characteristic wavelength (e.g., ~664 nm) using a UV-Vis spectrophotometer.

    • The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Mandatory Visualization

Experimental Workflow for Photocatalytic Degradation

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Catalyst Photocatalyst (Ti2O3 or TiO2) Suspension Suspension Preparation (Catalyst + Pollutant) Catalyst->Suspension Pollutant Organic Pollutant Solution (e.g., MB) Pollutant->Suspension Dark Dark Adsorption (Equilibrium) Suspension->Dark Irradiation Light Irradiation (UV or Visible) Dark->Irradiation Sampling Aliquot Sampling at Intervals Irradiation->Sampling Separation Catalyst Separation (Centrifugation/Filtration) Sampling->Separation Analysis Concentration Analysis (UV-Vis Spectrophotometry) Separation->Analysis Result Degradation Efficiency Calculation Analysis->Result TiO2_Mechanism VB Valence Band (VB) CB Conduction Band (CB) h h+ VB->h e e- CB->e Light Light (hν ≥ Eg) Light->VB Excitation O2 O2 e->O2 Reduction H2O H2O h->H2O Oxidation OH_neg OH- h->OH_neg Oxidation Superoxide •O2- O2->Superoxide Hydroxyl •OH H2O->Hydroxyl OH_neg->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Oxidation Hydroxyl->Pollutant Oxidation Degradation Degradation Products (CO2, H2O, etc.) Pollutant->Degradation Ti2O3_TiO2_Heterojunction cluster_system Ti2O3-TiO2 Heterojunction cluster_TiO2 TiO2 cluster_Ti2O3 Ti2O3 VB_TiO2 VB CB_TiO2 CB h_TiO2 h+ VB_TiO2->h_TiO2 Redox_h Oxidation Reactions VB_TiO2->Redox_h e_TiO2 e- CB_TiO2->e_TiO2 VB_Ti2O3 VB CB_Ti2O3 CB h_Ti2O3 h+ VB_Ti2O3->h_Ti2O3 e_Ti2O3 e- CB_Ti2O3->e_Ti2O3 Redox_e Reduction Reactions CB_Ti2O3->Redox_e Light Light (hν) Light->VB_TiO2 Excitation Light->VB_Ti2O3 Excitation e_TiO2->CB_Ti2O3 Transfer h_Ti2O3->VB_TiO2 Transfer

References

Unveiling the Electronic Landscape: A Comparative Guide to the Electronic Structure of Ti₂O₃ and Other Titanium Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the electronic properties of titanium oxides is crucial for applications ranging from photocatalysis to biomedical implants. This guide provides a comprehensive comparison of the electronic structure of titanium sesquioxide (Ti₂O₃) with other prominent titanium oxides, namely titanium dioxide (TiO₂), titanium monoxide (TiO), and dititanium pentoxide (Ti₃O₅), supported by experimental data and detailed methodologies.

The diverse range of titanium oxides exhibits a fascinating spectrum of electronic behaviors, from the wide-bandgap semiconducting nature of TiO₂ to the metallic and semi-metallic characteristics of other oxides. At the heart of these differences lies the oxidation state of titanium and the resulting arrangement of electrons in its d-orbitals, which dictates the material's conductivity, optical properties, and chemical reactivity.

At a Glance: Comparative Electronic Properties

The electronic properties of these titanium oxides vary significantly, primarily influenced by their stoichiometry and crystal structure. Below is a summary of key quantitative data obtained from experimental measurements and theoretical calculations.

PropertyTi₂O₃TiO₂ (Anatase)TiO₂ (Rutile)TiOTi₃O₅ (β-phase)
Band Gap (eV) ~0.1 - 0.3~3.2~3.0Metallic~0.15
Electrical Conductivity (S/cm) ~10³ - 10⁴ (metallic phase)< 10⁻¹⁰< 10⁻¹⁰HighSemiconductor
Nature of Electronic State Semi-metal / Narrow-gap semiconductorWide-bandgap semiconductorWide-bandgap semiconductorMetalSemiconductor

Note: The electrical conductivity of Ti₂O₃ is highly temperature-dependent due to its metal-insulator transition.

The Unique Case of Ti₂O₃: A Material of Transition

Titanium sesquioxide (Ti₂O₃) is particularly noteworthy for its temperature-induced metal-insulator transition (MIT).[1] Unlike the abrupt, structurally-driven transitions seen in materials like vanadium dioxide, the transition in Ti₂O₃ is more gradual and is primarily electronic in nature. This phenomenon is a result of the complex interplay between electron-electron correlations and the crystal lattice structure. As the temperature changes, the occupation of the Ti 3d orbitals is altered, leading to a significant change in the material's conductivity.

Delving Deeper: A Comparative Analysis

Titanium Dioxide (TiO₂): The Photocatalytic Workhorse

As a wide-bandgap semiconductor, TiO₂ in its anatase and rutile forms is the most extensively studied titanium oxide, particularly for its applications in photocatalysis and solar cells.[2] The large band gap of approximately 3.0-3.2 eV means that it primarily absorbs UV light, which excites electrons from the valence band (formed by O 2p orbitals) to the conduction band (formed by Ti 3d orbitals), generating electron-hole pairs that drive chemical reactions. Its very low electrical conductivity in the dark is a direct consequence of this large energy gap.[3]

Titanium Monoxide (TiO): The Metallic Outlier

In contrast to the other oxides discussed, titanium monoxide (TiO) exhibits metallic behavior. This is due to the presence of titanium in a lower oxidation state (Ti²⁺), resulting in partially filled d-orbitals and a high density of states at the Fermi level, which allows for the free movement of electrons.

Dititanium Pentoxide (Ti₃O₅): A Narrow-Gap Semiconductor

Ti₃O₅, specifically the β-phase, is a semiconductor with a narrow band gap of about 0.15 eV.[4] This smaller band gap compared to TiO₂ allows it to absorb a broader spectrum of light, making it a material of interest for applications in optical and electronic devices.

Experimental Determination of Electronic Structure

The electronic properties of titanium oxides are primarily investigated using a combination of experimental spectroscopic techniques and theoretical calculations.

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of a material.

  • Methodology:

    • Sample Preparation: The titanium oxide sample is placed in an ultra-high vacuum (UHV) chamber. The surface is often cleaned by argon ion sputtering to remove adventitious carbon and other surface contaminants.

    • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).

    • Photoelectron Detection: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

    • Data Analysis: The binding energy of the electrons is calculated and plotted to generate an XPS spectrum. The positions and shapes of the peaks corresponding to Ti 2p and O 1s core levels provide information about the oxidation states and chemical environment of titanium and oxygen. For instance, the Ti 2p₃/₂ peak for Ti⁴⁺ in TiO₂ is typically found at a binding energy of around 458.5-459.0 eV, while for Ti³⁺ in Ti₂O₃, it appears at a lower binding energy.[5] Charge correction is often necessary and is typically performed by referencing the adventitious carbon C 1s peak to 284.8 eV.[5]

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of materials.

  • Methodology:

    • Structural Input: The crystal structure of the titanium oxide (e.g., from X-ray diffraction data) is used as the input for the calculation.

    • Computational Method: The calculations are typically performed using software packages like Quantum ESPRESSO or VASP.[6]

    • Exchange-Correlation Functional: An appropriate exchange-correlation functional is chosen. For transition metal oxides like titanium oxides, the Generalized Gradient Approximation (GGA) with a Hubbard U correction (GGA+U) is often employed to better account for the strong on-site Coulomb interaction of the d-electrons.

    • Calculation: The Schrödinger-like Kohn-Sham equations are solved self-consistently to obtain the ground-state electronic density, from which properties like the band structure, density of states (DOS), and band gap can be derived.

Visualizing the Workflow and Relationships

To better understand the process of characterizing these materials and the relationships between them, the following diagrams are provided.

experimental_workflow Experimental Workflow for Electronic Structure Characterization cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_theory Theoretical Calculation cluster_results Data Analysis & Results synthesis Synthesis of Titanium Oxide characterization Structural Characterization (XRD) synthesis->characterization xps XPS Analysis characterization->xps ups UPS Analysis characterization->ups dft DFT Calculation (GGA+U) characterization->dft dos Density of States xps->dos band_structure Band Structure ups->band_structure dft->dos dft->band_structure band_gap Band Gap Determination dos->band_gap band_structure->band_gap conductivity Conductivity Measurement band_gap->conductivity

Workflow for characterizing titanium oxide electronic structure.

electronic_properties_comparison Electronic Properties of Titanium Oxides TiO TiO (Metallic) Ti2O3 Ti₂O₃ (Semi-metal / Narrow-gap Semiconductor) TiO->Ti2O3 Increasing Oxygen Content Ti3O5 Ti₃O₅ (Semiconductor) Ti2O3->Ti3O5 Increasing Oxygen Content TiO2 TiO₂ (Wide-bandgap Semiconductor) Ti3O5->TiO2 Increasing Oxygen Content

Relationship between titanium oxides and their electronic properties.

References

Validating the Band Gap of Ti₂O₃: A Comparison of Theoretical and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Titanium(III) oxide (Ti₂O₃), a material with a corundum-type structure, has garnered significant interest due to its unique electronic properties, particularly its temperature-dependent metal-insulator transition. A key parameter governing its potential applications in electronic devices and catalysis is its band gap. Accurately determining this fundamental property requires a synergistic approach, combining experimental measurements with theoretical calculations. This guide provides a comparative overview of experimental and theoretical data on the band gap of Ti₂O₃, details the methodologies employed, and offers a clear visualization of the validation workflow.

Quantitative Data Summary

The band gap of Ti₂O₃ is highly sensitive to its phase, temperature, and the method of determination. Below is a summary of reported experimental and theoretical values.

Methodology Reported Band Gap (eV) Key Remarks
Experimental
Optical Absorption Spectroscopy~0.09Determined from the absorption spectrum of α-Ti₂O₃ nanoparticles.[1]
Optical Measurements0.1Reported as a direct band gap for α-Ti₂O₃.[2]
Optical Measurements0.13
Various0.00Often observed in the metallic state above the transition temperature or in thin films under strain.[3]
Theoretical
Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA)0.00Standard GGA functionals often incorrectly predict a metallic state for Ti₂O₃.[3][4]
DFT with GGA + Hubbard U (U = 2.5 eV)0.135This correction for on-site Coulomb interaction opens a band gap, showing good agreement with experimental values.[4]
DFT with GGA + Hubbard U (U = 5 eV)1.638The choice of the U parameter significantly impacts the calculated band gap.[5]
Screened Exchange (sX) Hybrid Density Functional0.22Hybrid functionals can provide improved accuracy over standard GGA.
Self-Interaction Correction (α ≈ 0.5)Agrees well with experimental dataThis method also provides a good description of the electronic structure of Ti₂O₃.[6]

Experimental and Theoretical Protocols

Experimental Determination of the Band Gap

A common and direct method for determining the band gap of a semiconductor is through UV-Vis-NIR Spectroscopy .

Protocol: Tauc Plot Analysis from Diffuse Reflectance Spectroscopy

  • Sample Preparation: A powder sample of Ti₂O₃ is prepared. For diffuse reflectance measurements, the powder is typically pressed into a compact, flat sample holder.

  • Data Acquisition: The diffuse reflectance spectrum of the sample is measured over a wide wavelength range (UV, Visible, and Near-Infrared). A highly reflective material, such as BaSO₄ or a calibrated standard, is used as a reference to obtain the absolute reflectance of the sample.

  • Kubelka-Munk Transformation: The measured reflectance data (R) is converted to a quantity proportional to the absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

  • Tauc Plot Construction: The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is given by the Tauc equation: (αhν)^(1/n) = A(hν - Eg), where A is a constant and 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). For Ti₂O₃, a direct transition is often assumed.

  • Band Gap Extrapolation: A graph of (F(R)hν)² versus hν (the Tauc plot) is plotted. The linear portion of the curve is extrapolated to the x-axis (where the y-value is zero). The intercept on the x-axis gives the value of the optical band gap (Eg).

Theoretical Calculation of the Band Gap

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool to predict and understand the electronic structure of materials like Ti₂O₃.

Protocol: DFT and DFT+U Calculations

  • Structural Input: The calculation begins with the crystal structure of Ti₂O₃ (space group R-3c) as the input. This includes the lattice parameters and atomic positions, which can be obtained from experimental data (e.g., X-ray diffraction).

  • Choice of Functional:

    • Generalized Gradient Approximation (GGA): Functionals like PBE (Perdew-Burke-Ernzerhof) are often used as a starting point. However, for strongly correlated materials like Ti₂O₃, GGA can fail to describe the electronic structure correctly, often predicting a metallic state (zero band gap) due to the underestimation of electron localization.[4]

    • GGA+U: To correct for the self-interaction error of GGA, a Hubbard U term is added to describe the on-site Coulomb repulsion of the localized d-electrons of the Titanium atoms. The value of U is a parameter that can be determined empirically by fitting to experimental data or from first-principles calculations. The choice of U significantly influences the calculated band gap.[4][5]

    • Hybrid Functionals: These functionals, such as HSE (Heyd-Scuseria-Ernzerhof), mix a portion of exact Hartree-Fock exchange with a GGA functional, often leading to more accurate band gap predictions.

  • Self-Consistent Field (SCF) Calculation: An iterative process is performed to solve the Kohn-Sham equations and find the ground-state electron density of the system.

  • Band Structure and Density of States (DOS) Calculation: Once the ground state is reached, the electronic band structure and the density of states are calculated. The band gap is then determined as the energy difference between the top of the valence band and the bottom of the conduction band.

Workflow Visualization

The following diagram illustrates the logical workflow for validating the band gap of Ti₂O₃ by comparing theoretical calculations with experimental results.

BandGapValidation cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_sample Ti₂O₃ Sample exp_measurement UV-Vis-NIR Spectroscopy exp_sample->exp_measurement exp_analysis Tauc Plot Analysis exp_measurement->exp_analysis exp_result Experimental Band Gap exp_analysis->exp_result comparison Comparison & Validation exp_result->comparison theo_structure Crystal Structure (Input) theo_dft DFT Calculation (GGA, GGA+U, Hybrid) theo_structure->theo_dft theo_analysis Band Structure & DOS theo_dft->theo_analysis theo_result Theoretical Band Gap theo_analysis->theo_result theo_result->comparison

Caption: Workflow for validating the band gap of Ti₂O₃.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the relationship between theoretical approaches and their impact on the predicted band gap, highlighting the importance of including electron correlation effects.

TheoreticalApproaches cluster_dft Density Functional Theory cluster_results Predicted Electronic State gga Standard GGA metallic Metallic (No Band Gap) gga->metallic Fails to capture strong correlation gga_u GGA + U semiconducting Semiconducting (Band Gap) gga_u->semiconducting Includes on-site Coulomb repulsion hybrid Hybrid Functional hybrid->semiconducting Improved description of exchange-correlation

Caption: Impact of theoretical methods on Ti₂O₃ band gap prediction.

References

A Researcher's Guide to Phase Identification of Titanium Oxides Using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

For professionals in materials science, catalysis, and pharmaceutical development, understanding the crystalline phase of titanium dioxide (TiO₂) is crucial. The different polymorphs—primarily anatase, rutile, and brookite—exhibit distinct physical and chemical properties that dictate their performance in applications ranging from photocatalysis to pigments and drug delivery systems. Raman spectroscopy offers a rapid, non-destructive, and highly sensitive method for differentiating these phases. This guide provides a comparative overview of the Raman spectra of TiO₂ polymorphs, detailed experimental protocols, and a clear workflow for phase identification.

The Raman Fingerprint of TiO₂ Polymorphs

Raman spectroscopy is an effective tool for identifying TiO₂ phases because each crystal structure produces a unique vibrational spectrum, or "fingerprint."[1] The differences in symmetry and atomic arrangement among anatase, rutile, and brookite result in distinct sets of Raman-active phonon modes.[2]

Anatase, for instance, is characterized by a very strong and sharp peak around 144 cm⁻¹, making it easily identifiable.[3] Rutile's most intense peaks appear at higher wavenumbers, while brookite displays a more complex spectrum with multiple characteristic bands.[4]

Comparative Analysis of Raman Spectra

The identification of TiO₂ phases relies on comparing the positions of the observed Raman peaks to established reference values. The table below summarizes the primary Raman-active modes for the three main polymorphs of titanium dioxide.

Raman Peak Position (cm⁻¹) Anatase [3][5]Rutile [4][6]Brookite [7]Vibrational Mode
~144✓ (Very Strong)✓ (Weak)Eg (Anatase), B1g (Rutile)
~156A1g
~197Eg
~236-247Two-Phonon (Rutile), A1g (Brookite)
~320B1g
~365B2g
~399B1g
~447✓ (Strong)Eg
~515-519A1g + B1g
~612✓ (Strong)A1g
~637-639Eg (Anatase), A1g (Brookite)

Note: Peak positions can exhibit slight shifts due to factors such as particle size, strain, and laser heating.[3]

Experimental Protocol for Phase Identification

A standardized protocol ensures reproducible and accurate phase identification. Below is a typical methodology for analyzing TiO₂ samples.

1. Sample Preparation:

  • Powders: A small amount of the TiO₂ powder is placed on a clean microscope slide or in a well plate. No further preparation is typically required.

  • Thin Films: Films deposited on substrates (e.g., silicon, glass) can be analyzed directly. Ensure the substrate is clean and flat.[8]

  • Dispersions: Samples can be measured in suspension or drop-casted onto a Raman-inactive substrate (e.g., gold-coated slide) and allowed to dry.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A micro-Raman spectrometer operating in a 180° backscattering configuration is commonly used.[8]

  • Laser Excitation: A 532 nm laser is frequently employed for routine analysis.[6] For surface-sensitive measurements, UV lasers (e.g., 325 nm) can be utilized, as TiO₂ strongly absorbs UV light.[8]

  • Laser Power: Use low laser power (e.g., ≤1.0 mW on the sample) to avoid inducing thermal phase transitions, particularly from anatase to rutile.[2]

  • Objective Lens: A 50x or 100x objective is typically used to focus the laser onto the sample.

  • Acquisition Parameters:

    • Exposure Time: 1-10 seconds.

    • Accumulations: 5-10 scans are averaged to improve the signal-to-noise ratio.[6]

    • Spectral Range: Scan from approximately 100 cm⁻¹ to 800 cm⁻¹ to cover all primary peaks of the main phases.

3. Data Processing and Analysis:

  • Calibration: Calibrate the spectrometer using a reference standard, such as a silicon wafer (peak at ~520.7 cm⁻¹), before and after measurements to ensure wavenumber accuracy.[3]

  • Baseline Correction: Apply a baseline correction algorithm to the raw spectra to remove background fluorescence.

  • Peak Identification: Identify the positions of the Raman peaks and compare them against the reference data in the table above to determine the phase(s) present.

Logical Workflow for Phase Identification

The process of identifying TiO₂ phases using Raman spectroscopy can be visualized as a straightforward workflow, from sample preparation to final phase determination.

G Workflow for TiO₂ Phase Identification via Raman Spectroscopy cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis cluster_id 4. Phase Identification Sample Prepare TiO₂ Sample (Powder, Thin Film, etc.) Acquire Acquire Raman Spectrum (e.g., 532 nm laser, low power) Sample->Acquire Process Process Spectrum (Baseline Correction, Calibration) Acquire->Process IdentifyPeaks Identify Peak Positions (cm⁻¹) Process->IdentifyPeaks Compare Compare Peaks to Reference Spectra IdentifyPeaks->Compare Anatase Anatase (Strong peak at ~144 cm⁻¹) Compare->Anatase Anatase signature Rutile Rutile (Peaks at ~447 & 612 cm⁻¹) Compare->Rutile Rutile signature Brookite Brookite (Multiple characteristic peaks) Compare->Brookite Brookite signature Mixture Mixture of Phases (Peaks from >1 phase present) Compare->Mixture Mixed signatures

Caption: Logical workflow for identifying TiO₂ phases.

Quantitative Analysis

Beyond qualitative identification, Raman spectroscopy can also be used for the quantitative analysis of mixed-phase samples.[6][9] By constructing calibration curves from standard mixtures of pure anatase and rutile, the relative percentage of each phase in an unknown sample can be determined by analyzing the intensity or area of their characteristic Raman peaks (e.g., the 144 cm⁻¹ peak for anatase and the 447 cm⁻¹ or 612 cm⁻¹ peak for rutile).[6]

References

comparing the electrochemical performance of Ti2O3 and graphite anodes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Electrochemical Performance of Ti₂O₃ and Graphite (B72142) Anodes for Lithium-Ion Batteries

Introduction

Graphite has long been the cornerstone of commercial lithium-ion batteries (LIBs), prized for its reliability, low cost, and stable electrochemical performance.[1][2] It functions by intercalating lithium ions between its graphene layers, offering a theoretical specific capacity of 372 mAh/g.[2] However, as the demand for higher energy density and faster charging capabilities intensifies, researchers are exploring alternative anode materials. Among these, titanium oxides have garnered significant interest. This guide provides a comparative analysis of the electrochemical performance of the commercially standard graphite anode against emerging anodes containing Titanium(III) oxide (Ti₂O₃).

While data on pure Ti₂O₃ anodes is limited in publicly available research, promising results have been demonstrated with composite materials incorporating Ti₂O₃. This comparison will utilize data from a representative Ti₂O₃-containing composite to evaluate its potential against established graphite technology.

Quantitative Performance Data

The following table summarizes the key electrochemical performance metrics for graphite and a Si/Ti₂O₃/rGO nanocomposite anode. It is critical to note that the performance of the Ti₂O₃-containing anode is significantly influenced by the presence of silicon (a very high-capacity material) and reduced graphene oxide (a highly conductive additive).

Performance MetricGraphite AnodeSi/Ti₂O₃/rGO Nanocomposite Anode
Specific Capacity 330–370 mAh/g (practical)[3]985 mAh/g (after 100 cycles at 100 mA/g)[3]
Coulombic Efficiency ~98-99%+ (after initial cycles)98.4% (after 100 cycles)[3]
Cycling Stability Good, but can suffer from structural degradation over many cycles.[4]Excellent, stable capacity reported after 100 cycles.[3]
Rate Capability Moderate; performance can fade at high charge/discharge rates.[4]Reported as "outstanding," even at high current densities.[3]
Theoretical Capacity 372 mAh/g[2]N/A (Composite Material)

Comparative Analysis of Electrochemical Performance

Specific Capacity

Graphite anodes offer a practical specific capacity that is very close to their theoretical maximum of 372 mAh/g.[2][3] This capacity, while reliable, is a limiting factor for next-generation, high-energy-density batteries. In contrast, the Si/Ti₂O₃/rGO composite demonstrates a significantly higher specific capacity of 985 mAh/g after 100 cycles.[3] This superior capacity is largely attributable to the silicon component, but the study suggests that the electrically conductive Ti₂O₃ phase plays a crucial role in enabling efficient electron and ion transport, which is necessary to achieve and maintain such high capacity.[3]

Cycling Stability and Efficiency

Graphite is known for its stable cycling performance. However, repeated intercalation and deintercalation of lithium ions can cause volume expansion and structural changes, leading to a gradual reduction in reversible capacity and a shortened cycle life.[3] The Si/Ti₂O₃/rGO composite exhibits excellent cycling stability, maintaining a high capacity with a coulombic efficiency of 98.4% after 100 cycles.[3] This suggests that the Ti₂O₃ and rGO framework effectively accommodates the large volume changes associated with silicon during lithiation and delithiation, preventing pulverization and maintaining electrical contact within the electrode.

Rate Capability

One of the primary drawbacks of standard graphite anodes is their limited ability to perform under high-current conditions (fast charging and discharging).[4] The layered structure of graphite can limit the diffusion rate of lithium ions, causing lithium plating on the electrode surface at high rates, which poses a safety risk and reduces battery life. The Si/Ti₂O₃/rGO composite is reported to have outstanding rate capability, performing well even at a high current density of 10 A/g.[3] This enhanced performance is attributed to the improved electronic and ionic conductivity provided by the Ti₂O₃ and rGO components, which facilitate rapid charge transfer throughout the electrode.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for the key experiments cited in the comparison of anode materials.

Electrode Preparation
  • Slurry Formulation: The active material (e.g., graphite or Si/Ti₂O₃/rGO composite), a conductive agent (like Super P carbon black), and a binder (such as polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10).

  • Mixing: The components are dispersed in a solvent, typically N-methyl-2-pyrrolidone (NMP), to form a homogeneous slurry.

  • Coating: The slurry is uniformly cast onto a copper foil current collector using a doctor blade technique.

  • Drying: The coated electrode is dried in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Pressing and Cutting: The dried electrode sheet is calendared to ensure uniform thickness and good contact between the material and the current collector. Finally, circular discs of a specific diameter (e.g., 15 mm) are punched out for cell assembly.

Cell Assembly
  • Configuration: Electrochemical performance is typically evaluated using a 2032-type coin cell.

  • Assembly Environment: All cells are assembled in an argon-filled glovebox with extremely low levels of oxygen and moisture (<0.5 ppm) to prevent reactions with the lithium metal counter electrode and electrolyte.

  • Components: A typical half-cell consists of the prepared working electrode (anode), a separator (e.g., glass microfiber or polypropylene), a counter/reference electrode (lithium metal foil), and an electrolyte (e.g., 1.0 M LiPF₆ in a 1:1 v/v mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

Electrochemical Measurements
  • Galvanostatic Cycling: Cells are cycled at a constant current within a specific voltage window (e.g., 0.005–3.0 V vs. Li/Li⁺). This test is used to determine:

    • Specific Capacity (mAh/g): The amount of charge stored per unit mass of the active material.

    • Coulombic Efficiency (%): The ratio of the charge capacity to the discharge capacity in a given cycle.

    • Cycling Stability: The retention of specific capacity over a large number of cycles.

  • Rate Capability Test: The cell is cycled at progressively increasing current densities (C-rates, where 1C corresponds to a full charge/discharge in one hour). This test evaluates the ability of the anode to maintain its capacity at high charging and discharging speeds.

Visualizations

Experimental Workflow for Anode Evaluation

The following diagram illustrates the logical workflow for preparing and testing a novel anode material against a standard.

G cluster_0 Material Preparation cluster_1 Electrode Fabrication cluster_2 Cell Assembly cluster_3 Electrochemical Testing cluster_4 Performance Analysis A1 Graphite (Standard) B Slurry Mixing (in NMP solvent) A1->B A2 Ti₂O₃ Composite (Test) A2->B A3 Binder & Conductive Additive A3->B C Coating on Cu Foil B->C Fabrication D Drying & Calendering C->D E Electrode Punching D->E F Coin Cell Assembly (in Glovebox) E->F Assembly H Galvanostatic Cycling F->H Testing I Rate Capability Test F->I Testing G Components: - Anode - Separator - Li Metal - Electrolyte G->F J Specific Capacity H->J K Coulombic Efficiency H->K L Cycling Stability H->L M Rate Performance I->M

Caption: Workflow for anode material preparation and electrochemical evaluation.

Conclusion

Graphite remains the reliable, cost-effective standard for lithium-ion battery anodes. Its performance is well-understood and sufficient for many current applications. However, its limited specific capacity presents a bottleneck for future advancements.

The investigation into Ti₂O₃, particularly within a composite structure, highlights a promising path toward higher-performance anodes. The Si/Ti₂O₃/rGO composite demonstrates substantial improvements in specific capacity and rate capability over graphite. The conductive Ti₂O₃ framework appears to be a key enabler for stabilizing high-capacity materials like silicon. While these results are promising, further research is required to isolate the performance of pure Ti₂O₃ and to develop cost-effective, scalable synthesis methods before such materials can be considered a viable commercial alternative to graphite.

References

A Researcher's Guide to Differentiating Ti³⁺ and Ti⁴⁺ in Titanium Oxides using X-ray Photoelectron Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and catalysis, particularly for researchers, scientists, and drug development professionals, the precise determination of titanium's oxidation state in titanium oxides is paramount. The ratio of Ti³⁺ to Ti⁴⁺ sites can significantly influence the material's electronic, optical, and catalytic properties. X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful surface-sensitive technique for this purpose. This guide provides a comprehensive comparison of XPS analysis with other methods, supported by experimental data and detailed protocols.

Quantitative Analysis of Ti³⁺ and Ti⁴⁺ States by XPS

XPS analysis of the Ti 2p core level spectrum allows for the clear distinction between Ti³⁺ and Ti⁴⁺ oxidation states. The binding energy of the photoemitted electrons is sensitive to the chemical environment and oxidation state of the titanium atom. The Ti 2p spectrum is characterized by a spin-orbit doublet, corresponding to the Ti 2p₃/₂ and Ti 2p₁/₂ peaks. The presence of Ti³⁺ species, often associated with oxygen vacancies, typically manifests as a shoulder or a distinct peak at a lower binding energy compared to the main Ti⁴⁺ peak.

Below is a summary of typical binding energies and peak parameters used in the deconvolution of the Ti 2p spectrum to quantify the relative concentrations of Ti³⁺ and Ti⁴⁺.

Oxidation StatePeak AssignmentBinding Energy (eV)Spin-Orbit Splitting (ΔeV)FWHM (eV)
Ti⁴⁺ Ti 2p₃/₂458.5 - 459.5[1][2][3]5.7 - 5.8[2][4]~1.1 - 1.9[5]
Ti 2p₁/₂464.3 - 465.2[1][3]
Ti³⁺ Ti 2p₃/₂456.6 - 457.2[4][6]~5.7~1.0 - 2.0
Ti 2p₁/₂460.2 - 460.6[2]

Note: Binding energies can vary slightly depending on the specific stoichiometry of the titanium oxide, surface charging, and instrument calibration. It is crucial to use appropriate charge correction methods, often by referencing the adventitious C 1s peak to 284.8 eV.[4][7]

Experimental Protocol for XPS Analysis of Titanium Oxides

A standardized protocol is essential for obtaining reliable and reproducible XPS data.

1. Sample Preparation:

  • Ensure the sample is solid and vacuum-compatible. For powders, press them into a pellet or mount them on conductive carbon tape.

  • For thin films, mount the substrate on the sample holder.

  • Minimize exposure to ambient air to reduce surface contamination. If necessary, a gentle in-situ sputtering process with low-energy Ar⁺ ions can be used to clean the surface, although this may preferentially reduce Ti⁴⁺ to Ti³⁺.

2. Instrument Setup and Calibration:

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Analyzer: The hemispherical analyzer should be operated at a constant pass energy. A higher pass energy (e.g., 160 eV) is used for survey scans, while a lower pass energy (e.g., 20-40 eV) is used for high-resolution scans of the Ti 2p region to improve energy resolution.[4]

  • Calibration: The instrument's work function and spectrometer dispersion should be calibrated using standard samples like gold (Au 4f₇/₂ at 83.96 eV) and copper (Cu 2p₃/₂ at 932.62 eV).[4]

  • Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, which is common in insulating or semiconducting titanium oxides.[4]

3. Data Acquisition:

  • Survey Scan: Acquire a wide-scan spectrum (0-1200 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the Ti 2p, O 1s, and C 1s regions.

  • Analysis Area: The analysis area is typically in the range of 300x700 µm.[4]

4. Data Analysis and Peak Fitting:

  • Software: Use specialized software like CasaXPS for data processing.

  • Background Subtraction: Apply a suitable background model, such as a Shirley or Tougaard background, to the high-resolution spectra.

  • Peak Fitting: Deconvolute the Ti 2p spectrum using a combination of Gaussian-Lorentzian peak shapes.

    • Constrain the spin-orbit splitting between the Ti 2p₃/₂ and Ti 2p₁/₂ peaks to be consistent for each oxidation state (e.g., ~5.7 eV for Ti⁴⁺).[4][7]

    • Constrain the area ratio of the Ti 2p₃/₂ to Ti 2p₁/₂ peaks to the theoretical value of 2:1.[4][7]

    • The Full Width at Half Maximum (FWHM) for the Ti³⁺ peaks may be slightly broader than for the well-ordered Ti⁴⁺ oxide peaks.[4][7]

  • Quantification: The relative concentrations of Ti³⁺ and Ti⁴⁺ can be determined from the integrated areas of the respective fitted peaks.

Workflow for XPS Analysis of Titanium Oxides

XPS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample Titanium Oxide Sample Mounting Mounting on Holder Sample->Mounting UHV Introduction into UHV Mounting->UHV Survey Survey Scan (0-1200 eV) UHV->Survey HighRes High-Resolution Scans (Ti 2p, O 1s, C 1s) Survey->HighRes ChargeRef Charge Referencing (C 1s) HighRes->ChargeRef Background Background Subtraction ChargeRef->Background PeakFit Peak Fitting (Deconvolution) Background->PeakFit Quant Quantification of Ti³⁺/Ti⁴⁺ PeakFit->Quant Result Oxidation State Ratio (Ti³⁺ / (Ti³⁺ + Ti⁴⁺)) Quant->Result

Caption: Workflow of XPS analysis for determining titanium oxidation states.

Comparison with Alternative Techniques

While XPS is a leading technique for surface analysis of titanium oxidation states, other methods can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
XPS Photoelectric effect; measures core-level electron binding energies.Surface sensitive (~5-10 nm), provides quantitative information on chemical states.Requires high vacuum, potential for X-ray induced reduction, less sensitive to bulk properties.
XANES X-ray Absorption Near Edge Structure; probes unoccupied electronic states.Bulk sensitive, provides information on local coordination and oxidation state.Requires a synchrotron source, data analysis can be complex.[8]
EELS Electron Energy Loss Spectroscopy; measures energy loss of electrons passing through a sample.High spatial resolution (atomic scale) when combined with TEM, provides information on electronic structure and oxidation state.Can cause beam damage, requires very thin samples, quantification can be challenging.
UV-Vis DRS UV-Visible Diffuse Reflectance Spectroscopy; measures the absorption of light.Simple and accessible, can indicate the presence of Ti³⁺ states through characteristic absorption in the visible region.Indirect method, difficult to quantify, sensitive to other factors like particle size and defects.[8]

Logical Relationship of XPS Data Interpretation

XPS_Interpretation cluster_ti4 Ti⁴⁺ Component cluster_ti3 Ti³⁺ Component RawData Raw Ti 2p Spectrum Deconvolution Deconvolution into Ti³⁺ and Ti⁴⁺ Components RawData->Deconvolution Ti4_2p32 Ti⁴⁺ 2p₃/₂ ~458.8 eV Deconvolution->Ti4_2p32 Ti3_2p32 Ti³⁺ 2p₃/₂ ~457.0 eV Deconvolution->Ti3_2p32 Area Calculate Peak Areas Deconvolution->Area Ti4_2p12 Ti⁴⁺ 2p₁/₂ ~464.5 eV Ti3_2p12 Ti³⁺ 2p₁/₂ ~462.7 eV Ratio Determine Ti³⁺/Ti⁴⁺ Ratio Area->Ratio

Caption: Logical flow from raw XPS data to oxidation state determination.

References

A Comparative Guide to the Theoretical and Experimental Properties of Titanium Sesquioxide (Ti₂O₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium sesquioxide (Ti₂O₃), a member of the titanium oxide family, has garnered significant research interest due to its unique properties, including a temperature-induced metal-insulator transition (MIT) and a narrow bandgap.[1][2] These characteristics make it a promising material for applications in electronics, energy conversion, and biomedicine.[2][3] Understanding the interplay between its theoretical predictions and experimental findings is crucial for advancing its technological applications. This guide provides an objective comparison of the structural, electronic, optical, and thermal properties of Ti₂O₃, supported by data from both computational and experimental studies.

Structural Properties

Ti₂O₃ crystallizes in the corundum (α-Al₂O₃) structure with the trigonal R-3c space group.[1][4] In this structure, Ti³⁺ ions are octahedrally coordinated with six oxygen anions.[5] Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to predict its structural parameters, which show strong agreement with experimental data obtained from techniques like X-ray Diffraction (XRD).

Experimental Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the experimental structural characterization of Ti₂O₃.

cluster_synthesis Material Synthesis cluster_characterization Structural Analysis cluster_analysis Data Interpretation S1 Sol-Gel Method S2 Magnetron Sputtering C1 X-Ray Diffraction (XRD) (Phase & Crystal Structure) S1->C1 S3 Pulsed Laser Deposition S2->C1 S3->C1 C2 Scanning Electron Microscopy (SEM) (Surface Morphology) C1->C2 A1 Determine Lattice Parameters C1->A1 C3 Transmission Electron Microscopy (TEM) (Atomic Structure) C2->C3 A2 Analyze Morphology & Particle Size C2->A2 A3 Identify Crystal Defects C3->A3

Experimental workflow for Ti₂O₃ structural analysis.

Table 1: Comparison of Theoretical and Experimental Structural Properties of Ti₂O₃

PropertyTheoretical ValueExperimental ValueMethod
Crystal StructureTrigonal, R-3cTrigonal, R-3cDFT[1], XRD[1]
Lattice Constant (a)5.151 Å (PBE+U)[6]5.1631(8) ÅDFT, Single-crystal XRD[1]
Lattice Constant (c)13.849 Å (PBE+U)[6]13.584(2) ÅDFT, Single-crystal XRD[1]
Ti-O Bond Length-2.0271(14) - 2.0661(16) ÅSingle-crystal XRD[1]
Ti-Ti Bond Length-2.5668(10) - 2.9963(13) ÅSingle-crystal XRD[1]

Discussion Theoretical lattice parameters calculated using methods like DFT with Hubbard U corrections (DFT+U) show good agreement with experimental values, though slight overestimations can occur.[6][7] For instance, DFT calculations have shown that the lattice constants decrease with increasing pressure.[7] Experimental techniques like single-crystal X-ray diffraction provide precise measurements of bond lengths and atomic positions, confirming the distorted octahedral coordination of Ti atoms.[1][4]

Electronic Properties

One of the most studied phenomena in Ti₂O₃ is its gradual metal-insulator transition (MIT), which occurs over a broad temperature range of approximately 400-500 K.[8] At low temperatures, it behaves as a narrow-gap semiconductor or semimetal, transitioning to a metallic state at higher temperatures.[5][8] This transition is associated with changes in the Ti-Ti bond distances and the electronic band structure.[1] Theoretical models that include electron-electron correlation effects, such as DFT+U or hybrid functionals, are necessary to accurately describe the electronic structure and the MIT, as standard DFT fails to predict the insulating ground state.[8][9]

Conceptual Diagram of the Metal-Insulator Transition

The diagram below illustrates the change in the electronic density of states (DOS) across the MIT in Ti₂O₃.

cluster_lowT Low Temperature (Semiconductor/Semimetal) cluster_highT High Temperature (Metal) LowT_VB Valence Band LowT_Gap Small Band Gap (~0.1 eV) LowT_CB Conduction Band Transition Increase Temperature (400-500 K) LowT_CB->Transition HighT_Band Overlapping Bands (No Band Gap) Transition->HighT_Band cluster_prep Sample Preparation cluster_measure Optical Measurement cluster_analysis Data Analysis P1 Deposit Ti₂O₃ Thin Film (e.g., on Sapphire Substrate) M1 UV-Vis-NIR Spectroscopy P1->M1 M2 Spectroscopic Ellipsometry P1->M2 A1 Measure Transmittance & Reflectance Spectra M1->A1 A3 Determine Refractive Index (n) & Extinction Coefficient (k) M2->A3 A2 Calculate Optical Band Gap (Tauc Plot) A1->A2

References

Performance Showdown: Ti₂O₃-Based Sensors vs. Other Metal Oxide Sensors in Gas and VOC Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The precise and reliable detection of gases and volatile organic compounds (VOCs) is paramount in fields ranging from environmental monitoring and industrial safety to medical diagnostics and pharmaceutical quality control. While established metal oxide (MOx) semiconductors like tin dioxide (SnO₂), zinc oxide (ZnO), and tungsten trioxide (WO₃) have long dominated the landscape of gas sensing, emerging materials such as titanium sub-oxides, particularly titanium sesquioxide (Ti₂O₃), are garnering significant interest. This guide provides an objective comparison of the performance of titanium oxide-based sensors, with a focus on the potential advantages of Ti₂O₃, against other commonly used metal oxide sensors, supported by experimental data from peer-reviewed literature.

Executive Summary

Titanium oxide-based sensors, especially non-stoichiometric forms like Ti₂O₃, are noted for their enhanced electrical conductivity compared to their stoichiometric counterpart, TiO₂.[1] This property is crucial for improving sensor response and potentially lowering the operating temperature. While direct, extensive comparative studies on Ti₂O₃ are still emerging, the available data on TiO₂ and its composites provide a strong benchmark for evaluating their performance against other metal oxides. Key performance indicators for gas sensors include sensitivity, selectivity, response and recovery times, optimal operating temperature, and stability.[2]

This guide will delve into the quantitative performance metrics of these sensors, detail the experimental protocols for their synthesis and characterization, and visualize the underlying sensing mechanisms and workflows.

Quantitative Performance Comparison

The following tables summarize the performance of various metal oxide sensors for the detection of common VOCs and gases. It is important to note that performance characteristics can vary significantly based on the material's morphology, synthesis method, and the specific experimental conditions.

Table 1: Comparison of Metal Oxide Sensors for Ethanol (B145695) (C₂H₅OH) Detection

Sensing MaterialSensitivity (Response)Operating Temp. (°C)Response Time (s)Recovery Time (s)Analyte Conc. (ppm)Reference
TiO₂ Nanorods (NRs) ~18 (for WT-1)200--1850[3]
WO₃/TiO₂ NRs 18-fold higher than pristine TiO₂200--1850[3]
SnO₂ Nanoparticles High230---[4]
ZnO Nanorods High>50---[4]

Table 2: Comparison of Metal Oxide Sensors for Acetone ((CH₃)₂CO) Detection

Sensing MaterialSensitivity (Response)Operating Temp. (°C)Response Time (s)Recovery Time (s)Analyte Conc. (ppm)Reference
Pristine TiO₂ NRs Low200--1850[3]
SnO₂-decorated flower-like 3D TiO₂ 348308Several seconds-8[5]
In₂O₃ Microstructures 37.920017100[6]
CuO Nanoparticles High200-250---[4]

Table 3: Comparison of Metal Oxide Sensors for Nitrogen Dioxide (NO₂) Detection

Sensing MaterialSensitivity (S%)Operating Temp. (°C)Response Time (s)Recovery Time (s)Analyte Conc. (ppm)Reference
TiO₂-Ag/GO Nanocomposite High----[7]
Ga₂O₃ Nanorods High---0.1[8]
In₂O₃/Ti₃C₂Tₓ HighRoom Temp.197.6293.840.3[9]

Table 4: Comparison of Metal Oxide Sensors for Other Important Analytes

Sensing MaterialTarget AnalyteSensitivity (Response)Operating Temp. (°C)Response/Recovery Time (s)Analyte Conc. (ppm)Reference
TiO₂ thin film (rutile) H₂121430-2000[5]
SnO₂ Nanowires NH₃HighLowComparable to WO₃-[10]
WO₃ Nanowires NH₃High-Comparable to SnO₂-[10]
ZnO Nanowires NH₃Lower than SnO₂ and WO₃---[10]
Sol-gel TiO₂ O₂Superior to WO₃370Fast1000[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of titanium oxide sensing materials and the setup for gas sensing measurements.

Synthesis of TiO₂ Nanostructures (Hydrothermal Method)

The hydrothermal method is widely used for synthesizing various TiO₂ nanostructures.

  • Precursor Preparation: A common precursor is titanium tetrachloride (TiCl₃) or titanium isopropoxide. For TiCl₃, an aqueous solution is prepared.

  • Reaction Mixture: The titanium precursor is mixed with a mineralizer, typically a strong base like sodium hydroxide (B78521) (NaOH), in an aqueous solution. Sodium chloride (NaCl) may also be added.

  • Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 24 hours).[11] The temperature and time can be varied to control the morphology of the resulting TiO₂ nanostructures.

  • Washing and Drying: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is washed multiple times with deionized water and ethanol to remove any residual ions and then dried in an oven.

  • Calcination: The dried powder is often calcined at a high temperature (e.g., 400-800°C) in air to improve crystallinity and remove any organic residues.[12] The calcination temperature can influence the phase of the TiO₂ (anatase or rutile).

Synthesis of TiO₂ Thin Films (Sol-Gel Method)

The sol-gel technique is a versatile method for preparing thin films of metal oxides.

  • Sol Preparation: A titanium precursor, such as titanium isopropoxide, is dissolved in a solvent like ethanol. A stabilizing agent, often an acid like nitric acid or hydrochloric acid, is added to control the hydrolysis and condensation reactions.[13]

  • Hydrolysis: Water, mixed with the same solvent, is added dropwise to the precursor solution under vigorous stirring to initiate hydrolysis.

  • Aging: The resulting sol is aged for a period (e.g., 12 hours) to allow for the formation of a gel through polycondensation.[14]

  • Film Deposition: The sol is deposited onto a substrate (e.g., alumina (B75360) or silicon dioxide) using techniques like spin-coating or dip-coating.[13]

  • Drying and Annealing: The coated substrate is dried at a low temperature (e.g., 70°C) to evaporate the solvent and then annealed at a higher temperature (e.g., 600°C) to form the crystalline TiO₂ thin film.[14]

Gas Sensing Measurement Setup

A typical setup for evaluating the performance of metal oxide gas sensors involves a controlled environment chamber.

  • Test Chamber: The sensor is placed inside a sealed test chamber of a known volume. The chamber has gas inlets and outlets to introduce and purge gases.

  • Heating Element: A heater is integrated into the sensor substrate or the chamber to maintain the sensor at its optimal operating temperature. A temperature controller ensures a stable temperature.

  • Gas Delivery System: Mass flow controllers are used to precisely control the concentration of the target gas and the carrier gas (usually synthetic air).

  • Electrical Measurement: The resistance of the sensor is continuously monitored using a multimeter or a source meter. The change in resistance upon exposure to the target gas is recorded.

  • Data Acquisition: A computer connected to the measurement instruments logs the resistance data over time, allowing for the determination of sensitivity, response time, and recovery time.

Signaling Pathways and Experimental Workflows

The sensing mechanism of n-type semiconductor metal oxides like titanium oxides is primarily based on the change in electrical resistance due to the interaction of gas molecules with the sensor surface.

Sensing_Mechanism cluster_air In Air (High Resistance State) cluster_gas In Presence of Reducing Gas (e.g., VOC) (Low Resistance State) O2_air O₂(gas) Surface Ti₂O₃ Surface O2_air->Surface Adsorption O2_ads O₂⁻(ads) / O⁻(ads) Surface->O2_ads e⁻ capture Depletion_Layer Electron Depletion Layer (High Resistance) O2_ads->Depletion_Layer Formation VOC_gas VOC(gas) Surface_gas Ti₂O₃ Surface VOC_gas->Surface_gas Reaction with O⁻(ads) Reaction_Products CO₂ + H₂O Surface_gas->Reaction_Products Oxidation Reduced_Depletion Thinner Depletion Layer (Low Resistance) Surface_gas->Reduced_Depletion e⁻ release to surface

Caption: General sensing mechanism of an n-type metal oxide semiconductor gas sensor.

In ambient air, oxygen molecules adsorb on the surface of the n-type semiconductor and capture free electrons from the conduction band, creating a depletion layer with high resistance.[15] When exposed to a reducing gas (like many VOCs), the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This process reduces the width of the depletion layer, leading to a decrease in the sensor's resistance, which is measured as the sensor response.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Test cluster_analysis Data Analysis Precursors Precursor Selection Synthesis Synthesis (e.g., Hydrothermal/Sol-gel) Precursors->Synthesis Post_Processing Washing, Drying, Calcination Synthesis->Post_Processing Substrate Substrate Preparation Post_Processing->Substrate Deposition Material Deposition Substrate->Deposition Electrodes Electrode Patterning Deposition->Electrodes Placement Sensor Placement in Test Chamber Electrodes->Placement Stabilization Temperature Stabilization Placement->Stabilization Gas_Exposure Controlled Gas Exposure Stabilization->Gas_Exposure Measurement Resistance Measurement Gas_Exposure->Measurement Data_Collection Data Logging Measurement->Data_Collection Performance_Metrics Calculate Sensitivity, Response/Recovery Time Data_Collection->Performance_Metrics Comparison Comparative Analysis Performance_Metrics->Comparison

Caption: A typical experimental workflow for the development and testing of metal oxide gas sensors.

Conclusion and Future Outlook

While direct comparative data for Ti₂O₃-based gas sensors remains somewhat limited in the current literature, the broader family of titanium oxide materials shows significant promise. The enhanced conductivity of non-stoichiometric titanium oxides like Ti₂O₃ suggests a potential for sensors with higher sensitivity and lower power consumption.[1] The development of composites, such as WO₃/TiO₂ and SnO₂/TiO₂, has already demonstrated substantial improvements in sensing performance for specific VOCs like ethanol and acetone.[3][5]

For researchers and professionals in drug development, the application of these sensors in monitoring VOCs as potential disease biomarkers or for quality control in pharmaceutical manufacturing presents a compelling area of investigation. Future research should focus on elucidating the specific sensing characteristics of pure Ti₂O₃ nanostructures and optimizing their performance through doping and the formation of heterojunctions. As synthesis techniques become more refined, Ti₂O₃ and other titanium sub-oxides may emerge as key materials in the next generation of high-performance gas sensors.

References

Validating the Crystal Structure of Ti₂O₃: A Comparative Guide to X-ray Diffraction and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Diffraction (XRD) and alternative methods for the validation of the Titanium(III) oxide (Ti₂O₃) crystal structure. Detailed experimental protocols and supporting data are presented to offer a clear and objective overview for researchers in materials science and related fields.

Overview of Ti₂O₃ Crystal Structures

This compound predominantly crystallizes in a corundum-type trigonal structure, which is its most stable and commonly studied polymorph.[1][2][3][4][5] However, other polymorphs, such as an orthorhombic structure, can be synthesized under specific high-pressure and high-temperature conditions.[6] The validation of these crystal structures is crucial for understanding the material's properties and potential applications.

X-ray Diffraction (XRD) for Crystal Structure Validation

X-ray diffraction is the most widely used technique for determining the crystal structure of materials. It relies on the principle of Bragg's Law, where the constructive interference of X-rays scattered by the crystalline lattice provides information about the atomic arrangement.

A standard experimental protocol for the validation of a Ti₂O₃ crystal structure using single-crystal XRD involves the following steps:

  • Crystal Selection: A suitable single crystal of Ti₂O₃ is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated. Key parameters for data collection include the X-ray source (e.g., Mo Kα), temperature, and the range of diffraction angles (2θ).

  • Data Processing: The collected reflection intensities are integrated and corrected for various factors such as absorption.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis. The structural model is then refined using a least-squares method, such as the Rietveld refinement technique, to minimize the difference between the observed and calculated diffraction patterns.[1][3][7][8] This refinement process yields precise atomic coordinates, lattice parameters, and other crystallographic details.

The following table summarizes the crystallographic data for the common trigonal and the high-pressure orthorhombic polymorphs of Ti₂O₃, as determined by X-ray diffraction.

ParameterTrigonal (Corundum-type)Orthorhombic
Space Group R-3c[1][2][3]Pnma[6]
Lattice Parameters a = 5.11 - 5.1788 Å[1][2]a = 7.8248 Å[6]
c = 13.584 - 13.78 Å[1][2]b = 2.8507 Å[6]
c = 8.0967 Å[6]
Cell Volume ~311 - 317 ų[1][2]180.61 ų[6]
Ti-O Bond Lengths Shorter: ~2.01 - 2.03 Å[1][2]Not specified in the provided results
Longer: ~2.07 - 2.08 Å[1][2]
Ti-Ti Bond Lengths ~2.57 - 3.00 Å[1]Not specified in the provided results

Alternative Methods for Crystal Structure Validation

While XRD is the primary method, other techniques can provide complementary information to validate and further understand the crystal structure of Ti₂O₃.

  • Neutron Diffraction: Similar to XRD, neutron diffraction provides information about the crystal structure. However, it is particularly sensitive to the positions of lighter elements like oxygen and can distinguish between different isotopes. A neutron diffraction study has been used to investigate the magnetic and crystal structure of Ti₂O₃.[2]

  • Density Functional Theory (DFT) Calculations: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to predict and confirm the stability of different crystal structures, calculate lattice parameters, and simulate theoretical XRD patterns for comparison with experimental data.[1][9][10][11]

  • Raman Spectroscopy: This spectroscopic technique is sensitive to the vibrational modes of a crystal lattice. Different crystal structures will exhibit distinct Raman spectra, making it a useful tool for phase identification and validation of the crystal structure. Raman spectroscopy has been used to confirm the orthorhombic phase of Ti₂O₃.[6][12]

  • High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM allows for the direct visualization of the atomic lattice of a crystal. The corresponding selected area electron diffraction (SAED) pattern can be used to determine the crystal structure and orientation.[13]

Workflow for Crystal Structure Validation using XRD

The following diagram illustrates the logical workflow of validating a crystal structure using X-ray diffraction.

XRD_Validation_Workflow Start Start: Synthesized Ti₂O₃ Crystal SelectCrystal Select High-Quality Single Crystal Start->SelectCrystal MountCrystal Mount Crystal on Goniometer SelectCrystal->MountCrystal XRDDataCollection X-ray Diffraction Data Collection MountCrystal->XRDDataCollection DataProcessing Data Processing and Correction (Integration, Absorption Correction) XRDDataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods / Patterson) DataProcessing->StructureSolution RietveldRefinement Rietveld Refinement StructureSolution->RietveldRefinement Validation Validation of Structural Model (R-factors, Goodness-of-fit) RietveldRefinement->Validation Validation->RietveldRefinement If not valid, refine further FinalStructure Final Crystal Structure (Atomic Coordinates, Lattice Parameters) Validation->FinalStructure If valid CIF Crystallographic Information File (CIF) FinalStructure->CIF End End: Validated Crystal Structure CIF->End

Caption: Workflow for Ti₂O₃ crystal structure validation using X-ray diffraction.

Conclusion

X-ray diffraction remains the gold standard for the validation of the Ti₂O₃ crystal structure, providing detailed and accurate crystallographic information. The Rietveld refinement method is a powerful tool for analyzing XRD data to obtain precise structural parameters. However, a comprehensive understanding and robust validation can be achieved by complementing XRD with alternative techniques such as neutron diffraction, DFT calculations, Raman spectroscopy, and HR-TEM. This multi-faceted approach ensures a thorough characterization of the crystalline material, which is essential for advancing its scientific and technological applications.

References

Ti₂O₃ Outperforms TiO₂ as a Catalyst for the Hydrolysis of 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that substoichiometric titanium oxide (Ti₂O₃) demonstrates significantly higher catalytic efficiency in the hydrolysis of the groundwater contaminant 1,1,2,2-tetrachloroethane (B165197) (TeCA) compared to its stoichiometric counterpart, titanium dioxide (TiO₂). This guide provides an objective comparison of their performance, supported by experimental data, and details the underlying mechanisms contributing to the superior catalytic activity of Ti₂O₃.

Titanium oxides are widely recognized for their catalytic properties. While TiO₂ is a well-studied photocatalyst, recent research highlights the enhanced catalytic potential of its sub-stoichiometric form, Ti₂O₃, in specific non-photocatalytic reactions. The presence of both Ti³⁺ and Ti⁴⁺ oxidation states in Ti₂O₃, along with unique surface properties, leads to a remarkable increase in catalytic activity for certain reactions.

Quantitative Performance Comparison

Experimental data demonstrates that Ti₂O₃ is a more effective catalyst for the hydrolysis of 1,1,2,2-tetrachloroethane than both anatase and rutile phases of TiO₂. The table below summarizes the surface area-normalized pseudo-first-order hydrolysis rate constants (k_SA) at a pH of 7.5.

CatalystSurface Area (m²/g)k_SA (L m⁻² h⁻¹)
Ti₂O₃ 15.8(2.2 ± 0.2) x 10⁻³
Anatase TiO₂48.5(2.5 ± 0.2) x 10⁻⁴
Rutile TiO₂5.5(1.9 ± 0.1) x 10⁻⁴

Data sourced from a study on the enhanced hydrolysis of 1,1,2,2-tetrachloroethane.[1][2]

As the data indicates, the surface area-normalized rate constant for the reaction catalyzed by Ti₂O₃ is approximately an order of magnitude higher than those for both anatase and rutile TiO₂.[1][2] This highlights the intrinsic superior catalytic activity of the Ti₂O₃ surface.

Mechanism of Enhanced Catalysis

The heightened efficiency of Ti₂O₃ as a catalyst for this reaction can be attributed to two key factors: increased surface hydrophobicity and a higher concentration of Lewis acid sites.[1][2]

  • Surface Hydrophobicity: Ti₂O₃ exhibits greater surface hydrophobicity, leading to a higher adsorption affinity for the organic contaminant, 1,1,2,2-tetrachloroethane. This increased concentration of the reactant on the catalyst surface accelerates the reaction rate.

  • Lewis Acid Sites: Ti₂O₃ possesses a higher concentration of Lewis acid sites, specifically Ti³⁺ and five-coordinated Ti⁴⁺ ions.[1][2] The deprotonated hydroxyl groups associated with the weaker Lewis acid, Ti³⁺, are more basic and therefore more effective at promoting the base-catalyzed hydrolysis of the contaminant.[1][2]

The following diagram illustrates the proposed catalytic cycle for the hydrolysis of 1,1,2,2-tetrachloroethane on the surface of Ti₂O₃.

G cluster_0 Ti₂O₃ Surface Reactant_Adsorption 1. Adsorption of TeCA on hydrophobic surface Hydroxide_Attack 2. Nucleophilic attack by surface hydroxyl group Reactant_Adsorption->Hydroxide_Attack Transition_State 3. Formation of transition state Hydroxide_Attack->Transition_State Product_Desorption 4. Desorption of products Transition_State->Product_Desorption Products Hydrolysis Products Product_Desorption->Products TeCA 1,1,2,2-Tetrachloroethane (TeCA) TeCA->Reactant_Adsorption

Catalytic cycle for TeCA hydrolysis on Ti₂O₃.

Experimental Protocols

The following is a summary of the key experimental methodologies used to generate the comparative data.

Catalyst Synthesis

Synthesis of Ti₂O₃ Nanoparticles: A detailed synthesis protocol for Ti₂O₃ nanoparticles with specific surface properties is crucial for achieving high catalytic activity. While various methods exist, a common approach involves the reduction of TiO₂ under a controlled atmosphere. For instance, TiO₂ nanoparticles can be reduced in a hydrogen atmosphere at high temperatures to produce Ti₂O₃. The specific temperature, time, and gas flow rates are critical parameters that influence the final properties of the material.

Synthesis of TiO₂ Nanoparticles (Anatase and Rutile): Anatase and rutile TiO₂ nanoparticles are typically synthesized via sol-gel or hydrothermal methods. For the sol-gel method, a titanium precursor, such as titanium isopropoxide, is hydrolyzed in the presence of a catalyst (acid or base), followed by condensation and calcination at specific temperatures to obtain the desired crystalline phase.

Catalytic Activity Evaluation

Batch Hydrolysis Experiments:

  • A known mass of the catalyst (Ti₂O₃, anatase TiO₂, or rutile TiO₂) is suspended in a buffered aqueous solution at a specific pH (e.g., 7.5).

  • The suspension is spiked with a stock solution of 1,1,2,2-tetrachloroethane (TeCA) to achieve a target initial concentration.

  • The reactor is sealed and agitated at a constant temperature in the dark to prevent any photocatalytic effects.

  • Aqueous samples are collected at regular time intervals.

  • The concentration of TeCA in the samples is analyzed using a suitable analytical technique, such as gas chromatography with an electron capture detector (GC-ECD).

  • The pseudo-first-order rate constant (k) is determined by plotting the natural logarithm of the TeCA concentration versus time.

  • The surface area-normalized rate constant (k_SA) is calculated by dividing k by the specific surface area of the catalyst.

The workflow for evaluating the catalytic performance is depicted in the diagram below.

G Start Start Catalyst_Prep Catalyst Suspension (Ti₂O₃ or TiO₂) Start->Catalyst_Prep TeCA_Spike Spike with TeCA Catalyst_Prep->TeCA_Spike Reaction Batch Reaction (Constant T, pH, agitation) TeCA_Spike->Reaction Sampling Aqueous Sampling at Intervals Reaction->Sampling Analysis GC-ECD Analysis Sampling->Analysis Data_Processing Calculate k and k_SA Analysis->Data_Processing End End Data_Processing->End

Experimental workflow for catalytic testing.

Conclusion

The experimental evidence clearly indicates that Ti₂O₃ is a more efficient catalyst than TiO₂ for the hydrolysis of 1,1,2,2-tetrachloroethane. This superior performance is attributed to its favorable surface properties, including higher hydrophobicity and a greater concentration of effective Lewis acid sites. These findings suggest that for specific non-photocatalytic reactions, particularly those involving hydrophobic organic compounds and base-promoted mechanisms, Ti₂O₃ should be considered as a promising alternative to the more commonly used TiO₂. This opens up new avenues for the application of substoichiometric titanium oxides in environmental remediation and industrial catalysis.

References

A Comparative Analysis of Synthesis Methods for Titanium(III) Oxide (Ti₂O₃)

Author: BenchChem Technical Support Team. Date: December 2025

Titanium(III) oxide (Ti₂O₃), a material of significant interest in catalysis, electronics, and advanced materials science, can be synthesized through various methodologies. The choice of synthesis route profoundly influences the resulting material's properties, including purity, particle size, morphology, and crystallinity. This guide provides a comparative analysis of common Ti₂O₃ synthesis methods, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable approach for their specific applications.

Comparative Data of Ti₂O₃ Synthesis Methods

The following table summarizes key quantitative parameters associated with different synthesis methods for Ti₂O₃. It is important to note that these values can vary based on specific experimental conditions.

Synthesis MethodPrecursorsTemperature (°C)Reaction TimeParticle Size/MorphologyPurity/Phase
Sol-Gel Titanium alkoxides (e.g., titanium isopropoxide), polyethylene (B3416737) glycol (PEG)12004 hours200–500 nm irregular flakes with 20–50 nm spherical particles[1]Relatively pure Ti₂O₃[1]
Carbothermal Reduction Titanium dioxide (TiO₂), Carbon source (e.g., carbon black, biopolymers)1200 - 15002 - 12 hoursDependent on precursors and heating protocolTi₂O₃ is the predominant form at 1200°C[2]
Mechanochemical Titanium (Ti) and Titanium dioxide (TiO₂) powdersRoom TemperatureVariable (milling time)Nanostructured materialsCan produce various titanium oxides including Magneli phases[3]
Hydrothermal Titanium precursors (e.g., titanium isopropoxide) in aqueous solution~180 - 2706 - 24 hoursNanoparticles with controlled morphology[4]Often requires post-annealing to achieve specific phases

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Sol-Gel Synthesis

The sol-gel method offers a versatile route to produce Ti₂O₃ with controlled morphology.[1]

Protocol:

  • Sol Preparation: A titanium precursor, such as titanium isopropoxide, is dissolved in an alcohol solvent.

  • Gel Formation: A gelling agent, for instance, polyethylene glycol (PEG600), is added to the solution, which is then stirred to form a homogeneous gel.

  • Drying: The gel is dried to remove the solvent, typically in an oven at a controlled temperature.

  • Annealing: The dried gel is annealed in a tube furnace under a high-purity (99.999%) argon atmosphere. The temperature is ramped up to 1200°C at a rate of 10°C/min and held for 4 hours to facilitate the reduction to Ti₂O₃.[1]

Carbothermal Reduction

Carbothermal reduction is a widely used high-temperature method for synthesizing Ti₂O₃ from TiO₂.[2][5]

Protocol:

  • Precursor Mixing: Titanium dioxide (TiO₂) nanoparticles are intimately mixed with a carbon source. The carbon source can be carbon black or a renewable biopolymer like chitin.[2]

  • Pelletizing (Optional): The mixture can be pressed into pellets to ensure good contact between the reactants.

  • Reduction: The mixture is heated in a tube furnace under a high vacuum or an inert atmosphere (e.g., argon).

  • Temperature Program: The furnace is heated at a controlled rate (e.g., 5°C/min) to the target temperature, typically around 1200°C, where Ti₂O₃ is the predominant phase.[2] The reaction proceeds through a series of intermediate titanium oxides (e.g., TiO₂ → Ti₄O₇ → Ti₃O₅ → Ti₂O₃).[5]

  • Cooling: After the desired reaction time, the furnace is cooled down to room temperature under the inert atmosphere.

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state method that utilizes mechanical energy to induce chemical reactions.[3]

Protocol:

  • Precursor Loading: A mixture of titanium (Ti) powder and titanium dioxide (TiO₂) powder is loaded into a high-energy ball mill.

  • Milling: The powders are milled at room temperature for a specific duration. The milling process involves repeated fracturing and cold welding of the powder particles, leading to intimate mixing and reaction at the atomic level.

  • Product Recovery: The resulting nanostructured titanium oxide powder is recovered from the mill. This method can produce various titanium oxide phases depending on the initial stoichiometry and milling parameters.

Visualizing Synthesis Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the relationship between synthesis methods and the resulting material properties.

SynthesisWorkflow cluster_sol_gel Sol-Gel cluster_carbothermal Carbothermal Reduction cluster_mechanochemical Mechanochemical cluster_hydrothermal Hydrothermal sg1 Sol Preparation sg2 Gel Formation sg1->sg2 sg3 Drying sg2->sg3 sg4 Annealing (1200°C, Ar) sg3->sg4 end Ti₂O₃ Product sg4->end cr1 Precursor Mixing (TiO₂ + C) cr2 Reduction (1200-1500°C, Ar/Vacuum) cr1->cr2 cr2->end ms1 Precursor Loading (Ti + TiO₂) ms2 High-Energy Ball Milling ms1->ms2 ms2->end ht1 Precursor Solution ht2 Autoclave Treatment (~200°C) ht1->ht2 ht3 Washing & Drying ht2->ht3 ht3->end start start->sg1 start->cr1 start->ms1 start->ht1

Fig. 1: Experimental workflows for different Ti₂O₃ synthesis methods.

SynthesisPropertyRelationship cluster_methods Synthesis Method cluster_properties Resulting Properties sol_gel Sol-Gel morphology Controlled Morphology sol_gel->morphology particle_size Controlled Particle Size sol_gel->particle_size carbothermal Carbothermal Reduction crystallinity High Crystallinity carbothermal->crystallinity purity High Purity carbothermal->purity mechanochemical Mechanochemical nanostructure Nanostructured Material mechanochemical->nanostructure hydrothermal Hydrothermal hydrothermal->morphology hydrothermal->particle_size

Fig. 2: Influence of synthesis method on the properties of Ti₂O₃.

References

Benchmarking Ti₂O₃: A Comparative Guide to Anode Material Stability

Author: BenchChem Technical Support Team. Date: December 2025

The quest for next-generation lithium-ion batteries (LIBs) with enhanced stability, capacity, and safety has propelled research into a diverse array of anode materials. Among the candidates, titanium(III) oxide (Ti₂O₃) has garnered interest due to its potential for high electrical conductivity and structural stability. This guide provides a comparative analysis of Ti₂O₃'s stability against established and emerging anode materials, including graphite (B72142), lithium titanate (Li₄Ti₅O₁₂), and silicon. The comparison is based on key performance metrics derived from experimental data to offer researchers and materials scientists a clear perspective on its potential.

Executive Summary of Anode Performance

The stability and performance of an anode are critical determinants of a lithium-ion battery's lifespan and reliability. Key metrics such as cycling stability (capacity retention over numerous cycles) and coulombic efficiency (the ratio of charge output to charge input in a cycle) are paramount. While data on pure Ti₂O₃ as a standalone anode is limited in publicly accessible research, its performance within composite structures suggests a significant contribution to electrochemical stability.

For this guide, we will draw comparisons based on the performance of a state-of-the-art silicon-Ti₂O₃-reduced graphene oxide (Si/Ti₂O₃/rGO) composite anode, which demonstrates the potential of Ti₂O₃, against well-characterized graphite and lithium titanate anodes.

Comparative Performance Data

Anode MaterialReversible Capacity (mAh/g)Cycling Stability (Capacity Retention)Coulombic Efficiency (after stabilization)Key AdvantagesKey Disadvantages
Ti₂O₃ (in Si/rGO composite) ~985 (for the composite)[1]High (Specific value for pure Ti₂O₃ not available)~98.4% after 100 cycles (for the composite)[1]Good electrical conductivity, structural supportPerformance as a standalone material not well-documented.
Graphite ~360-370>94% after ~120 cycles>99%Industry standard, low cost, stableLow theoretical capacity, potential for lithium dendrite formation.
Li₄Ti₅O₁₂ (LTO) ~175~98% after 500 cycles (with Al₂O₃ coating)>99%"Zero-strain" material, excellent safety, long cycle lifeLow theoretical capacity, lower energy density, higher cost.

In-Depth Stability Analysis

This compound (Ti₂O₃): In a ternary nanocomposite of Si/Ti₂O₃/reduced graphene oxide (rGO), the Ti₂O₃ phase is credited with improving electron and ion transport and providing a structurally reinforcing framework. This composite exhibited a high specific capacity of 985 mAh/g with a coulombic efficiency of 98.4% after 100 cycles at a current density of 100 mA/g[1]. This suggests that Ti₂O₃ contributes significantly to the overall stability, likely by mitigating the large volume expansion of silicon and enhancing electrical pathways. However, without data on pure Ti₂O₃ anodes, a direct one-to-one comparison of its intrinsic stability remains a subject for further research.

Graphite: As the commercial standard, graphite anodes are well-understood and offer a balance of performance and cost. High-performance graphite can deliver a reversible capacity of approximately 367 mAh/g, which is very close to its theoretical maximum of 372 mAh/g. Its cycling stability is also robust, with capacity retention typically above 94% after over 100 cycles. The primary stability concern with graphite is the formation of a solid electrolyte interphase (SEI) layer, which consumes lithium in the initial cycles, and the potential for lithium dendrite growth at high charging rates, which can pose a safety hazard.

Lithium Titanate (Li₄Ti₅O₁₂ - LTO): LTO is renowned for its exceptional stability, often referred to as a "zero-strain" material because it undergoes minimal volume change during the insertion and extraction of lithium ions. This structural integrity translates to an extremely long cycle life. For instance, an LTO anode coated with a thin layer of Al₂O₃ can retain approximately 98% of its initial capacity after 500 cycles, even at elevated temperatures. Its high operating voltage (~1.55 V vs. Li/Li⁺) prevents the formation of lithium dendrites, making it one of the safest anode materials. The main drawback of LTO is its relatively low theoretical capacity of 175 mAh/g, which results in batteries with lower energy density.

Experimental Methodologies

To ensure objective and reproducible benchmarking, standardized experimental protocols are crucial. Below are detailed methodologies for the synthesis and electrochemical testing of the anode materials discussed.

Synthesis Protocols

1. Ti₂O₃/LiTiO₂ Composite Synthesis (for illustrative purposes): This process outlines the creation of Ti₂O₃ as an intermediate step:

  • Step 1 (Hydrolysis): Titanium butoxide (TBOT) is hydrolyzed in an ethanol (B145695) solvent to produce Ti(OH)₄.

  • Step 2 (Calcination to TiO₂): The resulting Ti(OH)₄ is treated at high temperatures (e.g., 900°C) to form TiO₂.

  • Step 3 (Reduction to Ti₂O₃): The synthesized TiO₂ is then reacted with a carbon source under an inert atmosphere to be reduced to Ti₂O₃.

  • Step 4 (Formation of LiTiO₂): For the composite, the Ti₂O₃ is subsequently reacted with LiOH to form LiTiO₂. For a pure Ti₂O₃ anode, this final step would be omitted.

2. Graphite Anode Preparation: Commercial battery-grade graphite is typically used. The active material is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto a copper foil current collector and dried under vacuum.

3. Li₄Ti₅O₁₂ (LTO) Anode Preparation: LTO powder is commercially available or can be synthesized via solid-state reaction or hydrothermal methods. Similar to the graphite anode, a slurry is prepared by mixing the LTO powder with a conductive agent and a binder, which is then coated onto a copper foil and dried.

Electrochemical Testing Protocol

The stability of the anode materials is evaluated using a standard electrochemical testing setup:

  • Cell Assembly: 2032-type coin cells are assembled in an argon-filled glovebox. The prepared anode serves as the working electrode, with lithium metal foil as the counter and reference electrode. A microporous polymer separator is soaked in an electrolyte, typically 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).

  • Galvanostatic Cycling: The cells are cycled at a constant current within a specific voltage window (e.g., 0.01–3.0 V for graphite, 1.0–2.5 V for LTO). The cycling is performed at various C-rates (where 1C corresponds to a full charge/discharge in one hour) to evaluate rate capability and long-term stability.

  • Data Collection: Key parameters, including charge/discharge capacity, coulombic efficiency, and capacity retention, are recorded for each cycle.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in benchmarking these anode materials, the following diagrams are provided.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing s1 Precursor Materials (e.g., TBOT, Graphite, LTO powder) s2 Synthesis/Preparation (Hydrolysis, Reduction, Slurry Mixing) s1->s2 s3 Material Characterization (XRD, SEM, TEM) s2->s3 f1 Slurry Casting (on Cu foil) s3->f1 f2 Drying & Vacuum Oven f1->f2 f3 Electrode Punching f2->f3 t1 Coin Cell Assembly (in Glovebox) f3->t1 t2 Galvanostatic Cycling (Charge/Discharge Tests) t1->t2 t3 Data Analysis (Capacity, Efficiency, Retention) t2->t3 end end t3->end Performance Benchmark

Caption: General experimental workflow for anode material benchmarking.

stability_comparison cluster_graphite Graphite cluster_lto Li₄Ti₅O₁₂ (LTO) cluster_ti2o3 Ti₂O₃ (in composite) center Anode Stability Metrics g1 High CE (>99%) center->g1 g2 Good Capacity Retention center->g2 g3 Risk of Li Dendrites center->g3 l1 Exceptional Cycle Life center->l1 l2 'Zero-Strain' Structure center->l2 l3 High Safety Profile center->l3 l4 Low Capacity center->l4 t1 Enhances Composite Stability center->t1 t2 Good Conductivity center->t2 t3 Mitigates Volume Expansion center->t3 t4 Standalone Performance Unknown center->t4

Caption: Logical comparison of key stability-related anode properties.

Conclusion

This compound shows promise as a component for stable, high-performance anodes in lithium-ion batteries, particularly when integrated into composite structures with high-capacity materials like silicon. Its contribution to enhanced electrical conductivity and structural integrity is evident in the impressive cycling stability of such composites.

However, a direct and comprehensive benchmark against established materials like graphite and LTO is currently hampered by the lack of research focusing on pure Ti₂O₃ anodes. While graphite remains the cost-effective industry standard and LTO offers unparalleled safety and longevity at the cost of energy density, the potential of Ti₂O₃ is yet to be fully elucidated. Future research should focus on the synthesis and characterization of standalone Ti₂O₃ anodes to quantify its intrinsic electrochemical properties and definitively position it within the landscape of next-generation anode materials.

References

A First-Principles Perspective on the Electronic and Optical Characteristics of Titanium Sesquioxide (Ti₂O₃): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of theoretical and experimental findings on the electronic and optical properties of Titanium Sesquioxide (Ti₂O₃) is presented. This guide offers a comparative overview of data obtained from first-principles calculations and experimental measurements, providing researchers, scientists, and drug development professionals with a valuable resource for understanding this intriguing material.

Titanium sesquioxide (Ti₂O₃) has garnered significant attention due to its unique electronic and optical properties, which are intricately linked to its crystal structure and electron correlation effects. As a material exhibiting a temperature-induced semiconductor-to-metal transition, a thorough understanding of its fundamental characteristics is crucial for its potential applications in various technological fields. First-principles calculations, based on density functional theory (DFT), have emerged as a powerful tool to predict and elucidate the properties of materials at the atomic scale. This guide provides a detailed comparison of the results from these theoretical studies with available experimental data.

Electronic Properties: A Tale of Theoretical Approaches

The electronic band gap is a fundamental property that dictates the electronic and optical behavior of a material. In the case of Ti₂O₃, theoretical predictions of the band gap vary significantly depending on the computational methodology employed, highlighting the importance of considering electron correlation effects in this material.

A summary of calculated and experimental band gap values for Ti₂O₃ is presented in the table below. Standard DFT calculations often underestimate the band gap of strongly correlated materials like Ti₂O₃. To address this, more advanced methods such as DFT+U (which includes a Hubbard U term to account for on-site Coulomb interactions) and hybrid functionals (which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional) are often employed.

Method Calculated Band Gap (eV) Reference
First-Principles Calculations
DFT0.00[1]
DFT (without Spin-Orbit Coupling)0.059[2]
DFT (with Spin-Orbit Coupling)0.131[2]
DFT+U1.665[2]
Screened Exchange (sX) Hybrid Functional0.22
Experimental Measurements
Optical Absorption~0.1[3]
Diffuse Reflectance~0.09

The valence and conduction bands of Ti₂O₃ are primarily composed of Ti-3d states. The inclusion of the Hubbard U term in the calculations leads to a more accurate description of the electronic structure, bringing the calculated band gap closer to experimental observations.

Optical Properties: Unveiling the Dielectric Response

The optical properties of a material are governed by its dielectric function, which describes its response to an electromagnetic field. Spectroscopic ellipsometry is a powerful experimental technique used to determine the complex dielectric function of materials. First-principles calculations can also predict the dielectric function, providing a theoretical framework for understanding the optical spectra.

A comparison of the experimental and theoretical real and imaginary parts of the dielectric function of α-Ti₂O₃ is presented below. The data reveals the key features of the optical response of the material.

Photon Energy (eV) Experimental ε₁ Experimental ε₂ First-Principles ε₁ First-Principles ε₂ Reference
Selected Data Points[4]
~1.0~4.5~2.0~5.0~2.5[4]
~2.0~3.0~3.5~3.5~4.0[4]
~3.0~2.0~4.0~2.5~4.5[4]
~4.0~1.5~3.5~2.0~4.0[4]

The peaks in the imaginary part of the dielectric function (ε₂) correspond to electronic transitions between occupied and unoccupied states. The agreement between the experimental and theoretical spectra, particularly when advanced computational methods are used, validates the accuracy of the first-principles approach in describing the optical properties of Ti₂O₃.

Methodologies: A Glimpse into the "How"

A deeper understanding of the presented data requires insight into the methodologies used to obtain it. This section details the protocols for both first-principles calculations and experimental measurements.

First-Principles Computational Protocols

First-principles calculations of the electronic and optical properties of materials typically follow a systematic workflow. The process begins with defining the crystal structure of the material, which is then used as input for a density functional theory (DFT) calculation.

The choice of the exchange-correlation functional is a critical step in a DFT calculation. For materials with strong electron correlation, such as Ti₂O₃, standard approximations like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) may not be sufficient. In such cases, methods like DFT+U or hybrid functionals are employed to achieve better accuracy.

Once the electronic ground state is determined, various properties can be calculated. The electronic band structure and density of states provide insights into the electronic properties. The optical properties are typically calculated from the frequency-dependent dielectric function, which is obtained using linear response theory.

Experimental Protocols

Spectroscopic Ellipsometry: This technique measures the change in polarization of light upon reflection from a sample surface. By analyzing this change, the complex dielectric function (and consequently the refractive index and extinction coefficient) of the material can be determined over a wide spectral range. The experimental setup typically consists of a light source, a polarizer, the sample, a rotating analyzer, and a detector. A model-based analysis is then used to extract the optical constants from the measured data.[5]

UV-Vis Spectroscopy: This method measures the absorption and transmission of ultraviolet and visible light through a sample. For thin films, the substrate must be transparent in the measurement wavelength range (e.g., quartz).[6] The Beer-Lambert law can be used to calculate the absorption coefficient from the measured absorbance, provided the film thickness is known. The band gap of a semiconductor can be estimated from the absorption spectrum using a Tauc plot.

Workflow of a First-Principles Study

The following diagram illustrates the typical workflow of a first-principles study aimed at predicting the electronic and optical properties of a material.

FirstPrinciplesWorkflow cluster_input Input Definition cluster_calculation First-Principles Calculation cluster_output Output & Analysis crystal_structure Crystal Structure (e.g., from experiment or database) dft_calc DFT Calculation (Select Exchange-Correlation Functional: LDA, GGA, DFT+U, Hybrid) crystal_structure->dft_calc scf_cycle Self-Consistent Field (SCF) Cycle to find Ground State dft_calc->scf_cycle properties_calc Property Calculation scf_cycle->properties_calc electronic_properties Electronic Properties: Band Structure, Density of States properties_calc->electronic_properties optical_properties Optical Properties: Dielectric Function, Absorption Spectrum properties_calc->optical_properties comparison Comparison with Experimental Data electronic_properties->comparison optical_properties->comparison

References

A Researcher's Guide to Distinguishing Ti₂O₃ from Other Reduced Titanium Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of titanium oxide phases is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of titanium(III) oxide (Ti₂O₃) with other common reduced titanium oxides, supported by experimental data and detailed methodologies.

The reduction of titanium dioxide (TiO₂) can lead to a variety of sub-oxides, each with distinct crystal structures, electronic properties, and, consequently, different performance characteristics in applications ranging from catalysis to biocompatible coatings. Among these, Ti₂O₃, with its unique semiconductor-to-metal transition, stands out. This guide focuses on the key analytical techniques used to differentiate Ti₂O₃ from its counterparts, including titanium monoxide (TiO), the common polymorphs of titanium dioxide (rutile, anatase, and brookite), and the Magnéli phases (TiₙO₂ₙ₋₁).

Comparative Data of Titanium Oxides

To facilitate clear and rapid comparison, the fundamental properties of various titanium oxides are summarized below. These tables provide quantitative data on crystal structure, XPS binding energies, and characteristic Raman peaks.

Table 1: Crystallographic and Electrical Properties
Titanium OxideFormulaCrystal SystemSpace GroupLattice Parameters (Å)Electrical Resistivity (Ω·cm) at Room Temp.
This compound Ti₂O₃ TrigonalR-3ca = 5.163, c = 13.584[1]~1 x 10⁻³
Titanium MonoxideTiOCubicFm-3ma = 4.174 - 4.228[2][3][4]~1 x 10⁻⁴
Titanium Dioxide (Rutile)TiO₂TetragonalP4₂/mnma = 4.594, c = 2.959~1 x 10¹³
Titanium Dioxide (Anatase)TiO₂TetragonalI4₁/amda = 3.785, c = 9.514[5]~1 x 10¹⁰
Titanium Dioxide (Brookite)TiO₂OrthorhombicPbcaa = 9.175, b = 5.459, c = 5.149[6]High
Magnéli Phase (Ti₄O₇)Ti₄O₇TriclinicP-1a=5.58, b=7.12, c=19.3, α=95.1, β=95.2, γ=108.8~1 x 10⁻² - 1 x 10⁻³[5]
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Ti 2p Core Level
Oxidation StateOxide ExampleTi 2p₃/₂ Binding Energy (eV)Ti 2p₁/₂ Binding Energy (eV)
Ti³⁺ Ti₂O₃ ~457.2 [7]~462.5 [8]
Ti²⁺TiO~455.4[7]~461.1[8]
Ti⁴⁺TiO₂~458.5 - 459.3[6][9]~464.5[10]
Table 3: Characteristic Raman Active Modes
Titanium OxideKey Raman Peak Positions (cm⁻¹)
This compound (Ti₂O₃) ~247, ~335 [11]
Titanium Monoxide (TiO)Generally considered Raman-inactive or exhibits very weak, broad features.
Titanium Dioxide (Rutile)~143 (B₁g), ~447 (E₉), ~612 (A₁₉)[3]
Titanium Dioxide (Anatase)~144 (E₉), ~399 (B₁₉), ~515 (A₁₉/B₁₉), ~639 (E₉)[12][13]
Magnéli Phases (e.g., Ti₄O₇)Broad peak around 140 cm⁻¹, other weaker peaks at ~284, ~465, ~550[14]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable data. Below are standardized protocols for the key characterization techniques discussed.

X-ray Diffraction (XRD) for Phase Identification

Objective: To identify the crystalline phases present in a titanium oxide sample by analyzing its diffraction pattern.

Methodology:

  • Sample Preparation: The titanium oxide sample should be in a fine powder form to ensure random orientation of the crystallites. This can be achieved by grinding the sample in an agate mortar and pestle. The powder is then mounted onto a low-background sample holder, ensuring a flat and smooth surface.

  • Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is set to operate in a Bragg-Brentano geometry.

  • Data Collection: The diffraction pattern is collected over a 2θ range of 20° to 80° with a step size of 0.02° and a scan speed of 1-2° per minute.

  • Data Analysis: The obtained diffractogram is processed to remove background noise. Phase identification is performed by comparing the experimental peak positions and relative intensities to standard diffraction patterns from a database such as the International Centre for Diffraction Data (ICDD) PDF-4+.[15]

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

Objective: To determine the oxidation states of titanium present on the surface of the sample.

Methodology:

  • Sample Preparation: The powdered sample is pressed into a pellet or mounted on a sample holder using conductive carbon tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrument Setup: A monochromatic Al Kα X-ray source (1486.6 eV) is used for excitation. The analyzer pass energy is set to a higher value (e.g., 160 eV) for survey scans and a lower value (e.g., 20-40 eV) for high-resolution scans of the Ti 2p and O 1s regions to achieve better energy resolution.

  • Charge Correction: For non-conductive or semiconducting samples, charge neutralization using a low-energy electron flood gun may be necessary. The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.[7]

  • Data Acquisition: A survey spectrum is first acquired to identify all elements present on the surface. High-resolution spectra of the Ti 2p and O 1s regions are then recorded.

  • Data Analysis: The high-resolution Ti 2p spectrum is deconvoluted using appropriate peak fitting software. The peaks corresponding to different oxidation states (Ti²⁺, Ti³⁺, Ti⁴⁺) are identified based on their characteristic binding energies (see Table 2).[7]

Raman Spectroscopy for Vibrational Mode Analysis

Objective: To identify the specific titanium oxide phase based on its unique vibrational modes.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.[2]

  • Instrument Setup: A Raman microscope equipped with a visible laser (e.g., 532 nm or 633 nm) is used. The laser power should be kept low (typically <1 mW) to avoid laser-induced heating and phase transformation of the sample. The spectrometer is calibrated using a silicon standard (peak at 520.7 cm⁻¹).[16]

  • Data Acquisition: Raman spectra are collected from multiple spots on the sample to ensure homogeneity. The acquisition time and number of accumulations are adjusted to obtain a good signal-to-noise ratio.

  • Data Analysis: The obtained spectra are baseline-corrected. The characteristic Raman peaks for different titanium oxide phases are identified by comparing their positions with reference spectra (see Table 3).

Visualization of Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between different titanium oxides and a typical experimental workflow for their characterization.

Titanium_Oxide_Reduction_Pathway TiO2 TiO₂ (Ti⁴⁺) Rutile, Anatase, Brookite Magneli Magnéli Phases TiₙO₂ₙ₋₁ (Ti⁴⁺, Ti³⁺) (4 ≤ n ≤ 10) TiO2->Magneli Reduction Ti2O3 Ti₂O₃ (Ti³⁺) Corundum Magneli->Ti2O3 Further Reduction TiO TiO (Ti²⁺) Rock Salt Ti2O3->TiO Further Reduction

Reduction pathway of titanium oxides.

Experimental_Workflow start Unknown Titanium Oxide Sample xrd XRD Analysis start->xrd phase_id Phase Identification (Crystalline Structure) xrd->phase_id xps XPS Analysis phase_id->xps Ambiguous or Mixed Phase raman Raman Spectroscopy phase_id->raman Confirmation Needed conclusion Final Identification phase_id->conclusion oxidation_state Determine Ti Oxidation States xps->oxidation_state oxidation_state->conclusion vibrational_modes Confirm Phase by Vibrational Modes raman->vibrational_modes vibrational_modes->conclusion

Experimental workflow for titanium oxide identification.

References

Validating Theoretical Models for Ti2O3 Surface Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface chemistry of titanium oxides is of paramount importance in fields ranging from catalysis and sensing to biomedical implants and drug delivery systems. While titanium dioxide (TiO2) has been extensively studied, its lower oxide counterpart, titanium sesquioxide (Ti2O3), presents unique electronic and structural properties that are increasingly attracting scientific attention. The validation of theoretical models against experimental data is crucial for accurately predicting and understanding the surface reactions of Ti2O3, thereby enabling the rational design of novel materials and devices.

This guide provides a comparative overview of the current theoretical models for Ti2O3 surface reactions and the experimental data available for their validation. It aims to offer an objective assessment of the strengths and limitations of these models, supported by experimental evidence.

Theoretical Approaches to Modeling Ti2O3 Surfaces

The primary theoretical tool for investigating the surface chemistry of Ti2O3 is Density Functional Theory (DFT) . DFT calculations have been instrumental in predicting the stability of different Ti2O3 surfaces and the nature of their interactions with various adsorbates.

One key application of DFT has been the determination of surface energies for different crystallographic planes of Ti2O3. These calculations help in predicting the equilibrium shape of Ti2O3 nanocrystals and identifying the most stable surfaces, which are likely to be the most prevalent in real-world applications. For instance, DFT calculations have indicated that the (012) surface with a TiO-termination exhibits the lowest cleavage and surface energy, suggesting it is the most stable and prevalent surface in Ti2O3 nanocrystals[1][2].

DFT has also been employed to model the adsorption of small molecules on Ti2O3 surfaces, providing insights into bonding mechanisms, adsorption energies, and changes in the electronic structure of both the surface and the adsorbate.

Comparison of Theoretical Predictions with Experimental Data

Direct comparisons of different theoretical models for Ti2O3 surface reactions are scarce in the literature. The primary approach for validation involves comparing DFT predictions with experimental results obtained from various surface science techniques.

Surface Structure and Stability

Theoretical predictions of the most stable Ti2O3 surfaces can be experimentally verified through techniques like Scanning Transmission Electron Microscopy (STEM) . Studies combining high-resolution STEM imaging with DFT calculations have confirmed the prevalence of specific faceting planes, such as (001), (012), (-114), and (1-20), in Ti2O3 crystals[1][2]. This agreement between theory and experiment provides a strong foundation for the use of DFT in predicting the morphology of Ti2O3 nanomaterials.

Adsorption of Molecules

The interaction of molecules with Ti2O3 surfaces has been investigated both theoretically and experimentally. These studies are crucial for understanding the catalytic and sensing capabilities of the material.

Table 1: Comparison of Theoretical and Experimental Adsorption Studies on Ti2O3 Surfaces

AdsorbateTheoretical ModelKey Theoretical PredictionsExperimental Technique(s)Key Experimental Findings
CO DFT (Molecular Cluster Calculations)Two-way electron flow (donation and back-donation). Strong perturbation of the CO electronic and molecular structure, leading to a weakened C-O bond.Infrared (IR) Spectroscopy, Temperature Programmed Desorption (TPD)Strong interaction with the Ti2O3 surface, consistent with significant electronic perturbation of the CO molecule.
NO DFTTi3+ sites are more favorable for NO adsorption. Dissociative adsorption is predicted on defect sites.X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), Low-Energy Electron Diffraction (LEED)Defects in Ti2O3 rows act as active sites for the dissociative adsorption of NO.

Experimental Protocols

Detailed, standardized experimental protocols for Ti2O3 surface reactions are not widely available. However, based on the methodologies described in the existing literature, the following provides a general overview of common experimental workflows.

Workflow for Surface Adsorption Studies

experimental_workflow cluster_prep Sample Preparation cluster_characterization Surface Characterization cluster_adsorption Adsorption Experiment cluster_post_analysis Post-Adsorption Analysis prep1 Ti2O3 Crystal/Film Growth prep2 Surface Cleaning (e.g., Sputtering & Annealing) prep1->prep2 char1 LEED/STM for Surface Structure prep2->char1 char2 XPS/UPS for Chemical State prep2->char2 ads1 Gas Dosing at Controlled Pressure & Temperature char2->ads1 post1 TPD for Desorption Energy ads1->post1 post2 Spectroscopy (IR, XPS) for Adsorbate State ads1->post2 validation_cycle A Theoretical Model (e.g., DFT) B Prediction of Surface Properties (e.g., Structure, Adsorption Energy) A->B C Experiment Design & Execution (e.g., STM, TPD) B->C E Comparison & Analysis B->E D Experimental Data Acquisition C->D D->E E->A Validation F Model Refinement E->F Discrepancy F->A

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Titanium(III) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. A critical component of this responsibility is the adherence to proper chemical disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of Titanium(III) oxide (Ti₂O₃), ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Always wear appropriate Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

This compound is generally considered to have low toxicity, but it can be an irritant to the skin, eyes, and respiratory tract, particularly in its powdered form.[1] It is important to avoid dust formation during handling and disposal.[1][2][3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations.[4]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated, sealable, and chemically compatible container.[5][6][7]

  • The container must be in good condition and leak-proof.[6]

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6]

  • Do not mix this compound waste with other chemical wastes to prevent unforeseen reactions.[5][8]

2. Container Management:

  • Keep the waste container securely sealed at all times, except when adding waste.[5][6]

  • Store the sealed container in a designated and secure waste accumulation area, away from incompatible materials.[9] For liquids, secondary containment is required.[5]

3. Disposal of Empty Containers:

  • Thoroughly empty all contents from the original this compound container.[5]

  • The first rinse of the empty container with a suitable solvent (e.g., water) must be collected and disposed of as hazardous waste.[5]

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as solid waste.[5] Rinsed and dried glass bottles should be placed in designated glass disposal containers.[5]

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[5]

  • Provide them with a complete list of the waste contents, including the chemical name and approximate quantity.

5. Spill Management:

  • Minor Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[2][4]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders and your EHS department immediately.[4]

Quantitative Data Summary

ParameterValueRegulations
Hazardous Waste Container Labeling Required: "Hazardous Waste", Chemical Name, CompositionEPA, State, and Local Regulations[6][9]
Empty Container Residue Limit No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 galFederal Regulations[8]
Satellite Accumulation Area (SAA) Limit Up to 25 gallons of chemical waste in laboratoriesSAA Regulations[10]

Experimental Protocols

The disposal of this compound does not typically involve an experimental protocol for neutralization or treatment in a standard laboratory setting, as is the case for some other chemicals like titanium disulfate.[11] The standard and safest procedure is collection and disposal via a licensed hazardous waste management company arranged by the institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A This compound Waste Generated B Is the container empty? A->B C Collect waste in a labeled, sealed, compatible container. A->C I Spill Occurs A->I B->C No F Thoroughly rinse container. B->F Yes D Store in designated hazardous waste area. C->D E Contact EHS for pickup. D->E G Collect first rinsate as hazardous waste. F->G H Deface label and dispose of empty container. F->H G->D J Minor Spill? I->J K Sweep up avoiding dust, place in waste container. J->K Yes L Evacuate and contact EHS/Emergency. J->L No K->D

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Titanium(III) oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Titanium(III) oxide (Ti₂O₃) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is a black, odorless, solid powder. While generally stable, it is a reactive material with the following potential hazards:

  • Reactivity: It can react with strong oxidizing agents.

  • Air and Moisture Sensitivity: Finely divided powders may be air-sensitive and potentially pyrophoric, meaning they can spontaneously ignite on contact with air.[1] This risk is elevated during operations that increase surface area, such as milling or grinding.[2]

  • Inhalation Hazard: Inhalation of fine dust particles can cause respiratory tract irritation.[3][4] Long-term exposure to high concentrations of titanium dusts may lead to lung conditions.[4]

  • Combustibility: As a fine powder, it may pose a combustible dust explosion hazard when dispersed in the air.[5]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound.

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield is required when there is a risk of explosion or significant splashing.[1][7]
Skin Protection A flame-resistant lab coat is mandatory.[6][8] Wear chemical-resistant gloves (nitrile gloves are generally adequate for brief contact, but neoprene gloves over nitrile are recommended for added protection).[7] Clothing should be made of cotton or other non-synthetic materials.[1]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is required.[6] Ensure proper ventilation, preferably within a chemical fume hood or glove box.[7][9]

Quantitative Safety Data

ParameterValue
Melting Point ~1750-2130 °C[5][6][10]
Occupational Exposure Limits (as Titanium Dioxide) OSHA PEL (Total Dust): 15 mg/m³ (8-hour TWA) ACGIH TLV (TWA): 10 mg/m³[5]
Physical Appearance Black, odorless solid powder[6][10]
Stability Stable under normal conditions, but reactive with strong oxidizing agents.[6][9] May be air and moisture sensitive.[11]

Operational Plan: Step-by-Step Handling Procedure

To ensure safety, a "dry-run" of any new procedure with a less hazardous material is recommended.[7] Always use the "buddy system"; never work with pyrophoric or highly reactive materials alone.[1][7]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Work Area - Clear fume hood/glove box - Remove flammables - Ensure emergency equipment is accessible don_ppe 2. Don Full PPE - Flame-resistant lab coat - Goggles and face shield - Double gloves (Nitrile/Neoprene) - Respirator prep_area->don_ppe Ensure safety first inert_atm 3. Establish Inert Atmosphere - Use glove box or Schlenk line - Purge container with Argon/Nitrogen don_ppe->inert_atm Proceed to handling weigh_transfer 4. Weigh and Transfer - Use non-sparking tools - Keep container closed when not in use - Minimize dust creation inert_atm->weigh_transfer Maintain inert conditions decontaminate 5. Decontaminate Equipment - Rinse tools with a non-reactive solvent under inert atmosphere weigh_transfer->decontaminate After procedure completion dispose_waste 6. Dispose of Waste - Collect all waste in a labeled, sealed container - Follow hazardous waste protocols decontaminate->dispose_waste clean_area 7. Clean Work Area - Wipe down surfaces - Doff PPE correctly dispose_waste->clean_area Final steps

Caption: Workflow for safely handling this compound.

Detailed Steps:

  • Preparation:

    • Designate a work area, preferably a chemical fume hood or a glove box.[7]

    • Remove all flammable materials and unnecessary equipment from the area.[1]

    • Ensure a Class D fire extinguisher, dry sand, or sodium chloride is immediately accessible for metal fires.[3][8] Do NOT use water, CO₂, or standard ABC extinguishers on a metal powder fire.[12][13]

    • Locate the nearest safety shower and eyewash station.[7]

    • Don all required PPE as specified in the table above.

  • Handling:

    • For finely divided powders, all manipulations should be performed under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent contact with air and moisture.[2]

    • Use non-sparking tools made of materials like aluminum or beryllium-copper for transfers.[14]

    • When transferring the powder, do so carefully to minimize dust generation.[2] Keep containers tightly sealed when not in use.[9]

    • Ground all equipment to prevent the buildup of static electricity.[14]

  • Spill Response:

    • In case of a small, contained spill, do not use water or a standard vacuum cleaner.[14]

    • Carefully cover the spill with a Class D extinguishing agent like dry sand or powdered graphite.[12]

    • Gently sweep the material into a designated, labeled metal waste container using a natural-fiber broom and a non-sparking dustpan.[14]

    • For larger spills or if a fire ignites, evacuate the area, alert others, and contact emergency personnel.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection:

    • Collect all contaminated solids (e.g., residual powder, contaminated wipes) in a clearly labeled, sealed, and non-sparking or anti-static container.[14][15] Do not mix with other chemical waste.[16]

    • Contaminated solvents or solutions should be collected in a separate, labeled hazardous waste container.

  • Storage:

    • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizers.[9]

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office.[17] All waste disposal must comply with local, state, and federal regulations.

    • Never dispose of reactive metal waste down the drain or in regular trash.[17] This can lead to fires and the release of toxic fumes.[17]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.